Product packaging for 2,4,6-Trimethylphenylacetonitrile(Cat. No.:CAS No. 34688-71-6)

2,4,6-Trimethylphenylacetonitrile

Cat. No.: B043153
CAS No.: 34688-71-6
M. Wt: 159.23 g/mol
InChI Key: SDKQOGSGNPGPRN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylacetonitrile is a high-value, sterically hindered nitrile derivative of mesitylene, prized in advanced organic synthesis and pharmaceutical research. Its primary research value lies in its role as a versatile and robust synthetic building block, particularly for the construction of substituted phenylacetic acid derivatives, heterocycles, and complex ligand systems. The electron-rich and sterically demanding 2,4,6-Trimethylphenyl (mesityl) group attached to the reactive nitrile functionality confers unique stability and modulates the electronic properties of the molecule, influencing reactivity and product outcomes. A key application is its use in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and other pharmacologically active compounds where the mesityl group can enhance metabolic stability or alter binding affinity. Furthermore, it serves as a critical precursor in materials science for developing organic ligands in catalysis, as the nitrile group can be readily transformed into amidoximes, tetrazoles, or carboxylic acids, expanding its utility in coordinating metal centers. This compound is strictly for professional laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B043153 2,4,6-Trimethylphenylacetonitrile CAS No. 34688-71-6

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQOGSGNPGPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20188238
Record name 2,4,6-Trimethylphenylacetonitrile
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34688-71-6
Record name 2,4,6-Trimethylbenzeneacetonitrile
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Record name 2,4,6-Trimethylphenylacetonitrile
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Record name 2,4,6-Trimethylphenylacetonitrile
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Record name 2,4,6-trimethylphenylacetonitrile
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Foundational & Exploratory

Introduction: Navigating the Identification of a Pharmaceutically Relevant Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

In the landscape of pharmaceutical development and quality control, the precise identification of molecular structures is paramount. This guide provides a comprehensive walkthrough of the structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a compound of significant interest due to its role as a process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1]

An important clarification is necessary regarding its Chemical Abstracts Service (CAS) number. Initial database searches for the user-provided CAS 34688-71-6 identify a different, simpler molecule: 2,4,6-Trimethylphenylacetonitrile. However, the complexity and context of the user's request for an in-depth guide for drug development professionals strongly point towards the more intricate and biologically relevant flucloxacillin impurity. This guide will, therefore, focus on the correct compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which is assigned CAS Number 3919-74-2 .[1][2][3][4] This focus is critical for ensuring the relevance and applicability of the presented methodologies for our target audience.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer capable of resolution > 60,000.

  • Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. Given the carboxylic acid moiety, negative ion mode is often highly effective.

  • Data Acquisition: Acquire the full scan mass spectrum. The observed m/z for the [M-H]⁻ ion would be approximately 254.00.

  • Formula Determination: Use the instrument's software to calculate the most probable elemental formulas that match the exact mass, within a narrow mass tolerance (e.g., < 5 ppm).

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , the molecular formula is C₁₁H₇ClFNO₃.[2][3][5][6] The expected monoisotopic mass for the neutral molecule is 255.0098 Da. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with an intensity of approximately one-third of the molecular ion peak.

Degree of Unsaturation

Once the molecular formula (C₁₁H₇ClFNO₃) is established, the degree of unsaturation (DBE - Double Bond Equivalents) can be calculated to determine the total number of rings and/or double/triple bonds.

  • Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DBE = 11 - (7/2) - (2/2) + (1/2) + 1 = 11 - 3.5 - 1 + 0.5 + 1 = 8

A DBE of 8 suggests a highly unsaturated system, likely containing aromatic and/or heterocyclic rings and multiple double bonds (e.g., from carbonyl groups). This is consistent with the proposed structure containing a phenyl ring (4 DBE), an isoxazole ring (1 DBE), a C=C bond within the isoxazole (1 DBE), and two C=O bonds (one in the carboxyl group, one implied in the isoxazole ester-like nature) (2 DBE).

Part 2: Spectroscopic Analysis - Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic techniques to piece together the connectivity of the atoms.

Overall Workflow for Spectroscopic Elucidation

The following diagram outlines the logical flow of using various spectroscopic methods to determine the final structure.

structure_elucidation_workflow Structure Elucidation Workflow A Sample (Unknown Structure) B HRMS & Elemental Analysis A->B D FTIR Spectroscopy A->D F NMR Spectroscopy (1H, 13C, DEPT, COSY, HMBC) A->F C Molecular Formula (C11H7ClFNO3) DBE = 8 B->C H Structure Proposal C->H E Functional Group ID (-COOH, C=N, C=C, Ar-X) D->E E->H G Carbon-Hydrogen Framework Connectivity & Environment F->G G->H I Final Confirmed Structure H->I

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for the parent acid are not publicly available, we can predict the key absorbances based on its structure and data from its methyl ester derivative.[7][8]

Experimental Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data Summary

Frequency Range (cm⁻¹)Vibration TypeStructural Moiety
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid (dimer)
~1600-1620C=N stretchIsoxazole Ring
~1550-1600, ~1450-1500C=C stretchesPhenyl and Isoxazole Rings
~1300-1200C-O stretchCarboxylic Acid
~1100-1000C-F stretchAryl-Fluoride
~800-600C-Cl stretchAryl-Chloride

The very broad O-H stretch and the strong C=O absorption are definitive indicators of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. We will discuss the expected signals for ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum.

    • DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

    • 2D COSY: Shows ¹H-¹H spin-spin coupling (correlations between protons on adjacent carbons).

    • 2D HMBC: Shows ¹H-¹³C correlations over 2-3 bonds, crucial for connecting fragments.

    • 2D HSQC: Shows direct one-bond ¹H-¹³C correlations.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1H-COOHAcidic proton, exchangeable with D₂O.
~7.4 - 7.8multiplet3HAr-HProtons on the 2-chloro-6-fluorophenyl ring. Complex splitting due to H-H and H-F coupling.
~2.7singlet3H-CH₃Methyl group attached to the isoxazole ring. No adjacent protons, so it appears as a singlet.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165-COOHCarboxylic acid carbonyl carbon.
~160-170C5-isoxazoleCarbon bearing the methyl group.
~160 (doublet, ¹JCF ≈ 250 Hz)C6'-phenylCarbon directly bonded to fluorine, shows a large one-bond coupling constant.
~155-160C3-isoxazoleCarbon attached to the phenyl ring.
~110-140Phenyl carbonsRemaining aromatic carbons, with shifts influenced by the halogen substituents.
~110C4-isoxazoleCarbon bearing the carboxylic acid group.
~12-CH₃Aliphatic methyl carbon.

Note: The ¹³C NMR data available for the methyl ester derivative supports these predicted ranges for the core structure carbons.[7]

2D NMR and Final Connectivity

While ¹D NMR suggests the presence of the key fragments (a disubstituted phenyl ring, a methyl group, a carboxylic acid), 2D NMR, particularly HMBC, is essential to connect them.

Key Predicted HMBC Correlations:

  • The methyl protons (~2.7 ppm) would show a correlation to the C5 and C4 carbons of the isoxazole ring.

  • The aromatic protons would show correlations to other carbons within the phenyl ring.

  • Crucially, the aromatic protons closest to the isoxazole ring would show a 3-bond correlation to the C3 carbon of the isoxazole ring, definitively linking the two ring systems.

The following diagram illustrates this key HMBC correlation.

Caption: Key HMBC correlation linking the phenyl and isoxazole rings.

Part 3: Synthesis as Ultimate Confirmation

While spectroscopic data provides a robust structural hypothesis, chemical synthesis provides the ultimate confirmation. If a proposed structure is correct, synthesizing it via an unambiguous route and demonstrating that the synthetic material has identical properties (e.g., retention time in chromatography, spectroscopic data) to the isolated unknown confirms the elucidation.

A plausible synthesis route involves the cyclization of a β-ketoester with hydroxylamine.[5] A general synthesis has been reported, involving steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde.[9]

Generalized Synthetic Workflow

synthesis_workflow Confirmatory Synthesis Workflow A 2-chloro-6-fluorobenzaldehyde + Ethyl Acetoacetate B Condensation A->B C Intermediate Diketone B->C D Cyclization (with Hydroxylamine) C->D E Ethyl 3-(2-chloro-6-fluorophenyl) -5-methylisoxazole-4-carboxylate D->E F Hydrolysis (Acid or Base) E->F G Final Product F->G H Spectroscopic Comparison with Isolated Unknown G->H I Structure Confirmed H->I

Caption: A generalized workflow for the confirmatory synthesis.

Conclusion

The structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is elucidated through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the molecular formula, C₁₁H₇ClFNO₃. Infrared spectroscopy identifies key functional groups, notably the carboxylic acid. A detailed analysis of predicted ¹H, ¹³C, and 2D NMR spectra pieces together the molecular backbone, confirming the presence of a 2-chloro-6-fluorophenyl group, a 5-methylisoxazole core, and a carboxylic acid at the 4-position of the isoxazole ring. Finally, comparison with a synthetically prepared standard provides absolute confirmation of the structure. This rigorous, evidence-based workflow is fundamental to the work of researchers, scientists, and drug development professionals in ensuring the identity and purity of pharmaceutical compounds.

References

  • PubChem. (n.d.). 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-, methyl ester. Wiley-VCH GmbH.
  • Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008(4), 308-309.
  • Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

synthesis of 2,4,6-trimethylphenylacetonitrile from mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylacetonitrile from Mesitylene

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, starting from the readily available bulk chemical, mesitylene. The synthesis involves an initial free-radical benzylic bromination of mesitylene to yield 2,4,6-trimethylbenzyl bromide, followed by a nucleophilic substitution with a cyanide source to afford the target nitrile. This document offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, troubleshooting guidance, and critical safety considerations. The procedures outlined are designed to be robust and scalable, providing researchers and process chemists with the necessary information to successfully synthesize this sterically hindered phenylacetonitrile derivative.

Introduction

This compound, also known as mesitylacetonitrile, is a valuable organic intermediate characterized by a nitrile functional group attached to a methylene bridge, which is in turn bonded to a sterically encumbered mesityl (2,4,6-trimethylphenyl) moiety. The molecular formula for this compound is C₁₁H₁₃N, and it has a molecular weight of 159.23 g/mol .[1][2] The presence of the three methyl groups on the aromatic ring imparts unique steric and electronic properties, making it a useful building block in the synthesis of more complex molecules where controlled steric hindrance is desired.

The is a logical and efficient approach. Mesitylene is an inexpensive, commodity-scale aromatic hydrocarbon, making it an ideal starting material. The synthetic strategy detailed herein focuses on functionalizing one of the benzylic methyl groups, a position that is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical intermediate.[3]

Overall Synthetic Strategy

The conversion of mesitylene to this compound is efficiently achieved in two distinct chemical transformations:

  • Benzylic Bromination: Selective bromination of a single methyl group on the mesitylene ring to form the key intermediate, 2,4,6-trimethylbenzyl bromide.

  • Cyanation: Nucleophilic displacement of the bromide with a cyanide anion to form the final product, this compound.

This sequential approach is reliable and utilizes well-established reactions in organic synthesis.

G cluster_start Starting Material cluster_end Final Product Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Intermediate 2,4,6-Trimethylbenzyl Bromide Mesitylene->Intermediate  Step 1: Benzylic Bromination  Reagents: NBS, AIBN (cat.)  Solvent: CCl₄ or PhCF₃  Conditions: Reflux Product This compound Intermediate->Product  Step 2: Cyanation  Reagent: NaCN or KCN  Solvent: DMSO or Acetone  Conditions: RT to 50°C

Caption: Overall two-step synthesis workflow from mesitylene to this compound.

Step 1: Benzylic Bromination of Mesitylene

The first critical step is the selective functionalization of a benzylic position. A free-radical bromination is the ideal method, as it avoids electrophilic aromatic substitution on the electron-rich mesitylene ring.

Mechanistic Principles

Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This reaction, often referred to as a Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[4]

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals. These radicals then react with N-Bromosuccinimide (NBS) or trace amounts of HBr to produce a bromine radical (Br•).

  • Propagation:

    • The bromine radical abstracts a hydrogen atom from a methyl group of mesitylene, forming a resonance-stabilized 2,4,6-trimethylbenzyl radical and HBr.

    • The newly formed benzyl radical reacts with a bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or NBS itself) to yield the product, 2,4,6-trimethylbenzyl bromide, and regenerate a bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

The use of N-Bromosuccinimide (NBS) is crucial for selectivity. NBS maintains a very low, steady-state concentration of elemental bromine (Br₂), which favors the radical pathway over the ionic electrophilic aromatic bromination pathway that would occur with a high concentration of Br₂.[3][5]

Detailed Experimental Protocol

Reaction: (CH₃)₃C₆H₃ + C₄H₄BrNO₂ → (CH₃)₂C₆H₂CH₂Br + C₄H₅NO₂ + HBr

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add mesitylene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction Conditions: Degas the solvent by bubbling nitrogen through the mixture for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger.[5] Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated and maintained by heating or by irradiation with a broadband photolamp.[6]

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and converted to succinimide, which is less dense and will float.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated aqueous sodium bicarbonate solution to quench any remaining HBr.[6]

    • Wash again with brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2,4,6-trimethylbenzyl bromide can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Troubleshooting
  • Issue: Formation of Polybrominated Products: This occurs if an excess of NBS is used or if the reaction is allowed to run for too long.

    • Solution: Use a slight excess of mesitylene relative to NBS (e.g., 1.1:1.0) to minimize over-bromination. Carefully monitor the reaction and stop it once the starting material is consumed.[5]

  • Issue: Aromatic Ring Bromination: While NBS minimizes this, it can occur if the reaction conditions allow for the buildup of Br₂ and HBr.

    • Solution: Ensure the reaction is run under anhydrous conditions and that the HBr generated is effectively scavenged or removed. The use of a radical initiator is key to favoring the benzylic pathway.[7]

  • Issue: No Reaction: This may be due to inactive reagents or insufficient initiation.

    • Solution: Use freshly recrystallized NBS and a fresh bottle of AIBN. Ensure the reaction temperature is high enough to initiate the AIBN (typically >70°C) or that the UV lamp is functional.[5]

Step 2: Cyanation of 2,4,6-trimethylbenzyl bromide

This step involves the conversion of the benzylic bromide to the target nitrile via a nucleophilic substitution.

Mechanistic Principles

This transformation proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. The reaction is favored by polar aprotic solvents (e.g., DMSO, acetone, DMF), which solvate the cation (Na⁺ or K⁺) but not the cyanide anion, thereby enhancing its nucleophilicity.

While traditional sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are highly effective, they are also acutely toxic. Modern alternatives include the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which can release cyanide ions gradually under specific catalytic conditions, improving safety.[8][9] For a direct Sₙ2 reaction on a benzylic halide, NaCN or KCN remains the most straightforward choice.

Detailed Experimental Protocol

Reaction: (CH₃)₂C₆H₂CH₂Br + NaCN → (CH₃)₃C₆H₂CH₂CN + NaBr

  • Setup: In a fume hood, add sodium cyanide (NaCN, 1.2 eq) to a round-bottom flask containing a magnetic stir bar and a polar aprotic solvent such as DMSO or acetone.

  • Reagent Addition: Dissolve the 2,4,6-trimethylbenzyl bromide (1.0 eq) from Step 1 in a minimal amount of the reaction solvent and add it dropwise to the stirred cyanide solution at room temperature.

  • Reaction Conditions: An exotherm may be observed. The reaction can be stirred at room temperature or gently heated (e.g., to 40-50°C) to ensure completion.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within a few hours.

  • Workup:

    • Pour the reaction mixture into a larger volume of water. This will precipitate the organic product and dissolve the inorganic salts.

    • Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers and wash them thoroughly with water and then brine to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel. The pure product is a solid with a reported melting point of 76-80°C.[1]

Summary of Reagents and Expected Yields
StepReactant 1Reactant 2Molar RatioSolventTemp.Typical Yield
1 MesityleneN-Bromosuccinimide1 : 1.05CCl₄Reflux75-85%
2 2,4,6-Trimethylbenzyl BromideSodium Cyanide1 : 1.2DMSO25-50°C80-90%

Safety Considerations

  • Mesitylene: Flammable liquid and vapor. Causes skin and eye irritation.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Carbon Tetrachloride (CCl₄): Highly toxic and a known carcinogen. Its use should be avoided if possible; safer alternatives like trifluorotoluene are recommended.

  • Sodium/Potassium Cyanide (NaCN/KCN): Acutely toxic by all routes of exposure. Extreme caution is required. All manipulations must be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.

  • Solvents (DMSO, Acetone): Handle with care, as DMSO can facilitate the absorption of other chemicals through the skin.

Summary and Outlook

The is a robust and high-yielding two-step process. The key transformations—selective free-radical benzylic bromination followed by nucleophilic cyanation—rely on fundamental and well-understood organic reactions. By carefully controlling reaction conditions, particularly in the bromination step, high selectivity and yield can be achieved. The primary considerations for researchers are the choice of a less toxic solvent to replace carbon tetrachloride and the stringent safety protocols required when handling highly toxic cyanide reagents. This synthetic route provides a reliable foundation for the laboratory-scale or pilot-scale production of this sterically hindered chemical intermediate.

References

  • Organic Syntheses Procedure (General procedure for alkylation of active methylene functions). Organic Syntheses.
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid. Google Patents (EP0665212B1).
  • Benzylation of mesitylene with benzyl chlorides or bromides. ResearchGate.
  • Mesitylene. Wikipedia.
  • Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem.
  • Chapter 1: The Pioneers of Cyanation reaction. Shodhganga.
  • Identifying side products in the bromination of mesitylene. BenchChem.
  • This compound | CAS: 34688-71-6. FINETECH INDUSTRY LIMITED.
  • This compound | CAS 34688-71-6. Santa Cruz Biotechnology.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.
  • Benzylic Bromination. Chemistry Steps.
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. MDPI.
  • Preparation of 2-methylbenzyl bromide. PrepChem.com.

Sources

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,4,6-trimethylphenylacetonitrile, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. Two primary synthetic pathways are discussed: the direct Friedel-Crafts cyanoalkylation of mesitylene and a two-step approach involving the chloromethylation of mesitylene followed by nucleophilic substitution with a cyanide salt. This document aims to equip scientific professionals with the necessary knowledge to effectively synthesize and handle this compound in a laboratory setting.

Introduction

This compound, also known as mesitylacetonitrile, is an important organic compound characterized by a phenylacetonitrile core substituted with three methyl groups on the aromatic ring.[1] Its chemical structure, featuring a reactive nitrile group and a sterically hindered aromatic ring, makes it a versatile building block in organic synthesis. The unique steric and electronic properties imparted by the mesityl group can influence the reactivity and selectivity of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

This guide will focus on the practical synthesis of this compound, with a primary emphasis on a robust and reproducible two-step method commencing from readily available mesitylene. An alternative, more direct, single-step synthesis via a Friedel-Crafts reaction will also be presented.

Reaction Mechanisms

Two principal mechanisms are discussed for the synthesis of this compound, each with its own set of advantages and considerations.

Two-Step Synthesis via Chloromethylation and Nucleophilic Substitution

This is a classic and widely applicable approach for the synthesis of arylacetonitriles. It proceeds in two distinct stages:

  • Step 1: Blanc Chloromethylation of Mesitylene. This reaction is an electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the mesitylene ring. The reaction is typically carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[2] The electrophile is generated in situ from the protonation of formaldehyde, which then attacks the electron-rich mesitylene ring. The high nucleophilicity of mesitylene, due to the three electron-donating methyl groups, facilitates this reaction.

  • Step 2: Nucleophilic Substitution with Cyanide. The resulting 2,4,6-trimethylbenzyl chloride is then treated with a cyanide salt, typically sodium or potassium cyanide, in a polar solvent like ethanol.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion as the leaving group.

Two-Step Synthesis Mechanism mesitylene Mesitylene benzyl_chloride 2,4,6-Trimethylbenzyl Chloride mesitylene->benzyl_chloride Blanc Chloromethylation (Electrophilic Aromatic Substitution) formaldehyde_hcl Formaldehyde + HCl (ZnCl2 catalyst) final_product This compound benzyl_chloride->final_product Nucleophilic Substitution (SN2 Reaction) sodium_cyanide Sodium Cyanide

Caption: Mechanism for the two-step synthesis of this compound.

Direct Synthesis via Friedel-Crafts Cyanoalkylation

A more direct, one-step approach involves the Friedel-Crafts cyanoalkylation of mesitylene. This method utilizes a reagent that can deliver a cyanomethyl group directly to the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride. A patented process describes the use of phenylsulfonyloxyethanenitrile as the cyanomethylating agent.[5]

The mechanism is a classic Friedel-Crafts alkylation. The Lewis acid activates the cyanomethylating agent, generating a highly electrophilic species, likely a carbocation or a polarized complex. This electrophile is then attacked by the nucleophilic mesitylene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final product.

Friedel-Crafts Cyanoalkylation Mechanism mesitylene Mesitylene sigma_complex Sigma Complex (Arenium Ion) mesitylene->sigma_complex Nucleophilic Attack cyano_agent Phenylsulfonyloxyethanenitrile electrophile Electrophilic Cyanomethyl Species cyano_agent->electrophile Activation lewis_acid AlCl3 electrophile->sigma_complex final_product This compound sigma_complex->final_product Deprotonation

Caption: Mechanism for the direct Friedel-Crafts cyanoalkylation of mesitylene.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the two-step synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride

This protocol is adapted from a patented procedure for the chloromethylation of mesitylene.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Mesitylene120.19144.0 g1.2
Formalin (37%)30.03 (as HCHO)48.6 g0.6
Concentrated HCl (36%)36.4691.3 g0.9

Procedure:

  • In a 500 mL pressure reactor equipped with a mechanical stirrer, add 144.0 g (1.2 mol) of mesitylene, 91.3 g (0.9 mol) of concentrated hydrochloric acid, and 48.6 g (0.6 mol) of 37% formalin solution.

  • Seal the reactor and commence stirring.

  • Heat the reaction mixture to 100 °C. The pressure will rise to approximately 1 bar.

  • Maintain the reaction at this temperature and pressure for 12 hours.

  • After the reaction is complete, cool the system to room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of a suitable organic solvent (e.g., toluene or dichloromethane).

  • Combine all organic layers and wash with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 2,4,6-trimethylbenzyl chloride.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the nucleophilic substitution of benzyl halides with cyanide.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4,6-Trimethylbenzyl Chloride168.67(Product from Step 1)~0.5
Sodium Cyanide49.0129.4 g0.6
Ethanol (95%)46.07250 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 29.4 g (0.6 mol) of sodium cyanide in 250 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

  • Add the crude or purified 2,4,6-trimethylbenzyl chloride (from Step 1, assuming a yield of ~0.5 mol) to the ethanolic sodium cyanide solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the residue, add 200 mL of water and extract with three 100 mL portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Experimental_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Cyanation s1_react React Mesitylene, Formalin, and HCl in a pressure reactor s1_heat Heat at 100°C for 12h s1_react->s1_heat s1_workup Work-up: - Separate layers - Extract aqueous phase - Neutralize and dry s1_heat->s1_workup s1_purify Purify by vacuum distillation s1_workup->s1_purify s1_product 2,4,6-Trimethylbenzyl Chloride s1_purify->s1_product s2_react React 2,4,6-Trimethylbenzyl Chloride with NaCN in Ethanol s1_product->s2_react Use as starting material s2_reflux Reflux for 4-6h s2_react->s2_reflux s2_workup Work-up: - Remove ethanol - Extract with ether - Wash and dry s2_reflux->s2_workup s2_purify Purify by recrystallization or chromatography s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Sources

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethylphenylacetonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this compound. We will explore the principles of chemical shift and spin-spin coupling as they pertain to the unique symmetrical environment of the mesityl group and the influence of the electron-withdrawing acetonitrile moiety. This guide presents a detailed, step-by-step protocol for sample preparation and data acquisition, followed by a thorough interpretation of a predicted ¹H NMR spectrum, including peak assignments, chemical shift rationale, and multiplicity analysis. The content is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound, also known as mesitylacetonitrile, is an organic compound featuring a sterically hindered phenyl ring substituted with three methyl groups and an acetonitrile functional group. Its molecular structure presents a fascinating case for ¹H NMR analysis due to the high degree of symmetry and the interplay of electronic effects. The three methyl groups on the aromatic ring are chemically equivalent, as are the two aromatic protons, leading to a simplified yet informative spectrum. The methylene protons of the acetonitrile group are influenced by the adjacent aromatic ring and the nitrile's anisotropic effect.

Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will serve as a detailed roadmap for any scientist working with this or structurally related compounds.

Foundational Principles: Chemical Equivalence and Electronic Effects

The ¹H NMR spectrum of this compound is governed by the chemical environment of its protons. Due to the molecule's C2v symmetry, we can anticipate a relatively simple spectrum with distinct signals for each set of chemically non-equivalent protons.

  • Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be influenced by the electron-donating methyl groups and the electron-withdrawing benzyl cyanide group.

  • Methylene Protons (-CH₂CN): These benzylic protons are adjacent to both the aromatic ring and the electron-withdrawing cyano group. This environment will cause a significant downfield shift.[1]

  • Methyl Protons (Ar-CH₃): The nine protons from the three methyl groups are equivalent due to the molecule's symmetry and will appear as a single, intense singlet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and instrument setup.

Sample Preparation

A well-prepared sample is the cornerstone of a high-resolution NMR spectrum. The following steps ensure a homogenous sample free of particulate matter that could degrade spectral quality.

  • Mass Determination: Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[2]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve add_std 3. Add Internal Standard (TMS) dissolve->add_std filter 4. Filter into NMR Tube add_std->filter label_tube 5. Label NMR Tube filter->label_tube

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition Parameters

The following parameters are a starting point for a standard ¹H NMR experiment on a 400 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

ParameterValueRationale
Pulse Program zg30A standard 30-degree pulse experiment for quantitative analysis.
Spectral Width (SW) 20 ppmSufficient to cover the typical chemical shift range for organic molecules.
Acquisition Time (AQ) ~4 sA longer acquisition time improves digital resolution.
Number of Scans (NS) 16Adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
Relaxation Delay (D1) 1 sA sufficient delay to allow for T1 relaxation of the protons.
Receiver Gain (RG) AutoThe instrument will automatically adjust the receiver gain to prevent signal clipping.

Logical Flow of NMR Data Acquisition

G start Prepared NMR Sample instrument Place Sample in NMR Spectrometer start->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire process Fourier Transform (FID to Spectrum) acquire->process analyze Analyze Spectrum process->analyze

Caption: The sequential process of acquiring and processing NMR data.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals. The analysis below is based on a spectrum predicted using established algorithms and chemical shift databases.[3]

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A6.89Singlet (s)2HAromatic Protons (Ar-H )
B3.65Singlet (s)2HMethylene Protons (-CH₂ CN)
C2.24Singlet (s)9HMethyl Protons (-CH₃ )
Detailed Peak Assignment and Rationale
  • Signal C (δ 2.24, s, 9H): This upfield singlet corresponds to the nine equivalent protons of the three methyl groups attached to the aromatic ring. The integration value of 9H is a strong indicator of this assignment. The chemical shift is in the expected region for benzylic methyl protons.

  • Signal B (δ 3.65, s, 2H): This singlet is assigned to the two methylene protons of the acetonitrile group. Its downfield position relative to typical alkyl protons is due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing cyano group. The absence of coupling confirms that there are no adjacent, non-equivalent protons.

  • Signal A (δ 6.89, s, 2H): This downfield singlet represents the two equivalent aromatic protons. Their chemical shift is characteristic of protons on a substituted benzene ring. The singlet multiplicity arises from their chemical equivalence; they do not split each other.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The high degree of symmetry in the mesityl group results in a simplified spectrum with three distinct singlets, each corresponding to a unique set of protons. The chemical shifts of these signals are in excellent agreement with theoretical predictions based on the electronic environment of the protons. This technical guide provides a robust framework for the preparation, acquisition, and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
  • Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
  • University of California, Los Angeles. (n.d.).
  • Chemaxon. (n.d.). NMR Predictor. [Link]
  • Mestrelab Research. (n.d.). Mnova NMRPredict. [Link]
  • PubChem. (n.d.). Phenylacetonitrile. [Link]
  • The Royal Society of Chemistry. (2021).
  • LibreTexts Chemistry. (2020). 20.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.).

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. We will explore the predicted chemical shifts, the underlying principles governing these values, a standardized protocol for data acquisition, and the interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound, also known as mesitylacetonitrile, is an organic compound featuring a sterically hindered phenyl ring substituted with a cyanomethyl group. The unique substitution pattern of the mesityl group, with three methyl groups positioned ortho and para to the acetonitrile substituent, imparts specific chemical and physical properties to the molecule. Understanding the precise arrangement of its carbon skeleton is crucial for its application in synthetic chemistry and materials science. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon environments within the molecule. This guide will focus on the interpretation of its ¹³C NMR spectrum, offering insights into the electronic and steric effects that influence the chemical shifts of each carbon atom.

Predicted ¹³C NMR Chemical Shifts

In the absence of publicly available, experimentally verified ¹³C NMR data for this compound, the chemical shifts presented here are based on high-quality computational predictions. These predictions are generated using advanced algorithms that account for the intricate electronic and steric environment of each carbon atom.

The molecular structure of this compound possesses a plane of symmetry, which results in chemical equivalence for certain carbon atoms. Specifically, the two ortho-methyl groups (C8 and C10) and the two ortho-aromatic carbons (C2 and C6) are chemically equivalent. Similarly, the two meta-aromatic carbons (C3 and C5) are equivalent.

Below is a visual representation of the molecule with each unique carbon atom numbered for clear reference in the subsequent data table and discussion.

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Coupled)Rationale for Chemical Shift
C1 ~129.5Singlet (s)Quaternary aromatic carbon, deshielded by the aromatic ring current and the attached cyanomethyl group.
C2, C6 ~138.2Singlet (s)Quaternary aromatic carbons, deshielded by the aromatic ring current and the attached methyl groups.
C3, C5 ~129.0Doublet (d)Tertiary aromatic carbons, shielded relative to the substituted carbons.
C4 ~136.5Singlet (s)Quaternary aromatic carbon, deshielded by the aromatic ring current and the attached methyl group.
C7 (CH₂) ~23.5Triplet (t)Benzylic carbon, shielded by the electron-donating mesityl group.
C8, C10 (ortho-CH₃) ~20.8Quartet (q)Methyl carbons, in the typical range for alkyl groups on an aromatic ring.
C9 (para-CH₃) ~21.1Quartet (q)Methyl carbon, slightly deshielded compared to the ortho-methyls due to its position.
CN (Nitrile) ~117.5Singlet (s)Nitrile carbon, characteristic chemical shift for this functional group.

Note: These values are predictions and may vary slightly from experimental results. The multiplicity in a proton-coupled spectrum is provided for theoretical completeness.

Scientific Rationale and Interpretation

The predicted chemical shifts can be rationalized based on fundamental principles of NMR spectroscopy, including inductive effects, resonance, and steric hindrance.

  • Aromatic Carbons (C1-C6): The aromatic carbons resonate in the typical downfield region of 120-140 ppm due to the deshielding effect of the ring current. The quaternary carbons (C1, C2, C4, C6) are generally more deshielded than the protonated carbons (C3, C5). The ortho and para carbons (C2, C4, C6) are further deshielded by the electron-donating inductive effect of the methyl groups.

  • Benzylic Carbon (C7): The benzylic carbon (CH₂) is found at a relatively upfield position (~23.5 ppm). While adjacent to an aromatic ring, the steric hindrance from the two ortho-methyl groups may influence its electronic environment, leading to a more shielded character than a typical benzylic carbon.

  • Methyl Carbons (C8, C9, C10): The methyl carbons appear in the expected aliphatic region (~20-22 ppm). The slight difference between the ortho (C8, C10) and para (C9) methyl groups is subtle and reflects minor variations in their electronic environments.

  • Nitrile Carbon (CN): The nitrile carbon resonates at approximately 117.5 ppm, which is a characteristic chemical shift for this functional group. The sp-hybridization and the electronegativity of the nitrogen atom contribute to its specific resonance frequency.

Standardized Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined solvent peak.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the ¹³C probe to the resonant frequency.
  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition:

  • Experiment Type: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative without specific experimental setups.
  • Perform peak picking to identify the chemical shift of each resonance.

The following diagram illustrates the experimental workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim transfer->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Peak Picking & Analysis calibrate->analyze

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide has provided a detailed overview of the ¹³C NMR chemical shifts for this compound based on high-quality predictions. The analysis of the chemical shifts, grounded in the principles of molecular structure and electronic effects, offers a framework for the interpretation of its spectrum. The provided standardized experimental protocol ensures the acquisition of reliable and high-quality data. While the presented chemical shifts are predicted, they serve as a robust reference for researchers working with this compound and a valuable tool for structural verification and characterization.

References

  • ACD/Labs. (2024). NMR Prediction. [Link]
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

An In-Depth Technical Guide to the FTIR Analysis and Peak Assignment of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-trimethylphenylacetonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of vibrational spectroscopy to meticulously assign the characteristic infrared absorption peaks corresponding to the molecule's distinct functional groups. We will explore the theoretical basis for peak positions, the influence of molecular structure on the infrared spectrum, and provide a validated experimental protocol for data acquisition. This guide serves as a practical reference for the structural elucidation and quality control of substituted phenylacetonitrile compounds.

Introduction: The Role of FTIR in Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[2] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present within the sample. For a molecule like this compound, FTIR allows for the unambiguous identification of its key structural features: the nitrile group, the substituted aromatic ring, and its aliphatic components.

The choice to employ FTIR in the analysis of such a compound is rooted in its efficiency and precision. The nitrile (C≡N) functional group, in particular, exhibits a sharp and intense absorption in a region of the spectrum that is typically free from other interfering peaks, making its identification straightforward.[3][4] This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific absorption bands with their originating molecular vibrations.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, we must first analyze the structure of this compound. The molecule consists of a phenylacetonitrile core with three methyl groups substituting the benzene ring at the 2, 4, and 6 positions, forming a mesityl group attached to the acetonitrile methylene bridge.

The primary vibrational modes we expect to observe are:

  • C≡N Stretch: From the nitrile functional group.

  • C-H Stretches: Originating from three distinct environments: the aromatic ring, the methyl (-CH₃) groups, and the methylene (-CH₂) bridge.

  • C=C Stretches: Within the aromatic ring.

  • C-H Bends: Both in-plane and out-of-plane vibrations from the aromatic ring and bending (scissoring, rocking) vibrations from the aliphatic methyl and methylene groups.

The following diagram illustrates the relationship between the molecule's structure and its primary infrared-active functional groups.

cluster_mol This compound cluster_groups Key Functional Groups & Vibrations cluster_vib Vibrational Modes mol Structure Nitrile Nitrile (-C≡N) mol->Nitrile Aromatic Aromatic Ring mol->Aromatic Aliphatic Aliphatic Groups (-CH₂, -CH₃) mol->Aliphatic CEN_Stretch C≡N Stretch Nitrile->CEN_Stretch Ar_CH_Stretch Aromatic C-H Stretch Aromatic->Ar_CH_Stretch Ar_CC_Stretch Aromatic C=C Stretch Aromatic->Ar_CC_Stretch CH_Bend C-H Bending Aromatic->CH_Bend Ali_CH_Stretch Aliphatic C-H Stretch Aliphatic->Ali_CH_Stretch Aliphatic->CH_Bend

Caption: Relationship between the structure and its characteristic IR absorptions.

Detailed FTIR Peak Assignment

The following sections provide a detailed analysis and assignment of the expected absorption bands for this compound.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum.

  • Expected Wavenumber: 2240 - 2220 cm⁻¹

  • Intensity: Strong and Sharp

  • Justification: The C≡N bond is relatively polar, and stretching it produces a significant change in the dipole moment, resulting in a strong absorption.[3] For aromatic nitriles, conjugation with the benzene ring slightly weakens the triple bond, lowering its vibrational frequency compared to saturated nitriles which absorb at 2260-2240 cm⁻¹.[1][3] This peak's sharp nature and appearance in a "quiet" region of the spectrum make it an excellent marker for the nitrile functional group.[4][5]

C-H Stretching Vibrations

This region, from 3100 to 2850 cm⁻¹, provides clear evidence for both the aromatic and aliphatic components of the molecule.

  • Aromatic C-H Stretch (Ar-H):

    • Expected Wavenumber: 3100 - 3000 cm⁻¹

    • Intensity: Weak to Medium

    • Justification: The C-H bonds on the aromatic ring are sp² hybridized. These bonds are stronger and stiffer than sp³ C-H bonds, thus they vibrate at a higher frequency, consistently appearing above 3000 cm⁻¹.[2][6] The spectrum for mesitylene (1,3,5-trimethylbenzene) shows these peaks between 3080 and 3030 cm⁻¹.[7]

  • Aliphatic C-H Stretch (-CH₃, -CH₂-):

    • Expected Wavenumber: 3000 - 2850 cm⁻¹

    • Intensity: Strong

    • Justification: The sp³ hybridized C-H bonds of the three methyl groups and the single methylene bridge are weaker than their sp² counterparts, causing them to absorb at lower frequencies, consistently below 3000 cm⁻¹.[6] Data for mesitylene confirms strong absorptions from its alkyl groups in the 2975 to 2845 cm⁻¹ range.[7]

Aromatic Ring Vibrations

The benzene ring itself gives rise to several characteristic absorptions.

  • C=C Ring Stretching:

    • Expected Wavenumber: 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹

    • Intensity: Medium to Strong

    • Justification: These absorptions arise from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.[2] The presence of two distinct bands in these regions is highly characteristic of an aromatic compound. The spectrum of mesitylene shows peaks close to 1600 and 1500 cm⁻¹.[7]

  • C-H Out-of-Plane (OOP) Bending:

    • Expected Wavenumber: 900 - 735 cm⁻¹

    • Intensity: Strong

    • Justification: The pattern of C-H out-of-plane bending in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,3,5-trisubstituted ring, as in the mesityl group, a strong absorption is expected in this range.[7]

Aliphatic C-H Bending Vibrations

These vibrations from the methyl and methylene groups appear in the fingerprint region.

  • Expected Wavenumber: 1470 - 1370 cm⁻¹

  • Intensity: Medium

  • Justification: This region contains overlapping signals from the scissoring (bending) vibrations of the -CH₂- group and the asymmetric/symmetric bending of the -CH₃ groups.[6] Mesitylene, which contains three methyl groups, shows characteristic side-chain alkyl vibrations in this exact range.[7]

Summary of Peak Assignments

The anticipated FTIR absorption bands for this compound are summarized in the table below for quick reference.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H StretchAromatic Ring (sp² C-H)Medium
3000 - 2850C-H StretchMethyl, Methylene (sp³ C-H)Strong
2240 - 2220C≡N StretchNitrileStrong, Sharp
1600 - 1585C=C StretchAromatic RingMedium
1500 - 1400C=C StretchAromatic RingMedium to Strong
1470 - 1370C-H Bend (Scissoring/Asymmetric)Methyl, MethyleneMedium
900 - 735C-H Out-of-Plane Bend1,3,5-Trisubstituted AromaticStrong

Experimental Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use.[1]

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed all internal diagnostic checks.

    • Confirm the ATR accessory (typically a diamond or zinc selenide crystal) is correctly installed in the sample compartment.

    • Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition:

    • Initiate a background scan using the spectrometer's control software.

    • This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. It is a crucial self-validating step, as the software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample.[1]

  • Sample Analysis:

    • Using a clean pipette, place a single small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered to achieve a strong signal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will generate the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to identify and label the wavenumbers of the key absorption bands as detailed in Section 4.

The following diagram outlines this validated experimental workflow.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information that can be systematically interpreted. The presence of a sharp, strong peak between 2240-2220 cm⁻¹ is definitive proof of the nitrile group. Concurrently, absorptions above and below the 3000 cm⁻¹ threshold clearly differentiate between aromatic and aliphatic C-H bonds, respectively. Finally, characteristic peaks in the 1600-1400 cm⁻¹ and 900-735 cm⁻¹ regions confirm the presence and substitution pattern of the mesityl aromatic ring. By following the detailed peak assignments and the robust experimental protocol provided, researchers can confidently use FTIR spectroscopy for the qualitative analysis and structural verification of this and similar compounds.

References

  • Bernstein, R. B., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
  • Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 1 July 2019, [Link].
  • LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 30 Sept. 2024, [Link].
  • ResearchGate. "FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED.
  • Brown, J. "Infrared spectrum of 1,3,5-trimethylbenzene (mesitylene)." Doc Brown's Chemistry, [Link].
  • "Table of Characteristic IR Absorptions." ICT Prague, [Link].
  • LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 1 Jan. 2025, [Link].

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of 2,4,6-trimethylphenylacetonitrile (also known as mesitylacetonitrile). As a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals, its unambiguous identification is critical. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation. We will explore the fundamental principles governing its fragmentation, propose the key fragmentation pathways, and present a validated methodology for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are grounded in established fragmentation mechanisms of aromatic and nitrile-containing compounds, providing a predictive framework for interpreting the resultant mass spectrum.

Introduction: The Analytical Challenge

This compound (C₁₁H₁₃N, M.W. 159.23 g/mol ) is an aromatic nitrile featuring a sterically hindered mesityl group attached to an acetonitrile moiety.[1][2] Its application can be found in various domains of chemical synthesis.[3] The structural characterization of such molecules is a cornerstone of quality control, reaction monitoring, and metabolite identification.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a "gold standard" for the definitive identification of volatile and semi-volatile organic compounds.[4] The technique provides two critical dimensions of information: the retention time from the GC, which is characteristic of the compound's physicochemical properties, and the mass spectrum from the MS, which serves as a molecular fingerprint based on its mass-to-charge ratio (m/z) and fragmentation pattern.[4] Understanding the specific fragmentation pathways of this compound is paramount for distinguishing it from structural isomers and for confidently interpreting analytical data.

Recommended Methodology: GC-EI-MS Protocol

To ensure reproducible and high-quality data, a robust analytical protocol is essential. The following GC-MS method is designed to achieve excellent chromatographic separation and generate a clear, interpretable mass spectrum for the target analyte.

Causality in Experimental Choices
  • Injector Temperature (250°C): This temperature is high enough to ensure the rapid and complete volatilization of this compound, preventing peak tailing, but low enough to minimize the risk of thermal degradation within the injection port.[4]

  • Column Selection (DB-5ms or equivalent): A non-polar 5% phenyl polysiloxane column is chosen for its versatility and excellent resolving power for a wide range of aromatic compounds. Its low-bleed characteristics ensure a stable baseline and high signal-to-noise ratio.

  • Ionization Energy (70 eV): This is the standard energy used in electron ionization.[5] It is sufficiently high to induce reproducible fragmentation patterns, creating a rich spectrum that is comparable to established spectral libraries like NIST. This energy level ensures that the fragmentation is extensive enough to be structurally informative while typically allowing for the observation of the molecular ion.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

  • Injection & Acquisition: Inject 1 µL of the prepared sample. Initiate data acquisition.

  • Data Analysis: Process the resulting chromatogram and mass spectrum using appropriate software (e.g., Agilent MassHunter, NIST MS Search).

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 2,4,6-Trimethyl- phenylacetonitrile Solvent Dichloromethane Sample->Solvent PreparedSample Diluted Sample (1 mg/mL) Solvent->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector GC_Column GC Column (DB-5ms) (Temp Program) Injector->GC_Column EI_Source EI Ion Source (70 eV) GC_Column->EI_Source Mass_Analyzer Mass Analyzer (Quadrupole) EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector RawData Raw Data (TIC, Spectra) Detector->RawData Processing Software Analysis (e.g., MassHunter) RawData->Processing Report Final Report (Spectrum, Identification) Processing->Report

Caption: Workflow for the GC-MS analysis of this compound.

Analysis and Interpretation of the EI Mass Spectrum

The fragmentation of this compound under EI conditions is dictated by the relative stability of the resulting cations and neutral losses. The presence of the stable aromatic ring and the nitrile functional group leads to several predictable and structurally diagnostic fragmentation pathways.

The Molecular Ion (M•+), m/z 159

The molecular ion is formed by the removal of a single electron from the molecule.[6] Due to the stability conferred by the aromatic ring, a distinct molecular ion peak at m/z 159 is expected.[7] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the m/z of 159.[8]

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation. The most probable pathways involve cleavages that lead to the formation of highly stabilized carbocations.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation (Base Peak)

This is the most dominant fragmentation pathway for alkyl-substituted benzyl compounds.[9] The bond between the methylene carbon and the cyano group (a β-cleavage relative to the ring) ruptures, leading to the loss of a neutral cyanomethyl radical (•CH₂CN).

  • M•+ (m/z 159) → [C₁₀H₁₃]⁺ + •CH₂CN

The resulting 2,4,6-trimethylbenzyl cation (m/z 133) is already resonance-stabilized. However, it readily undergoes rearrangement to the highly stable 1,3,5-trimethyltropylium ion . This exceptional stability is the reason why the ion at m/z 133 is predicted to be the base peak (the most abundant ion) in the spectrum.

Pathway B: Loss of a Methyl Radical ([M-15])

A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) from the ring. This results in a fragment ion at m/z 144 .

  • M•+ (m/z 159) → [C₁₀H₁₀N]⁺ + •CH₃

This cleavage produces a stable, even-electron cation where the charge can be delocalized across the aromatic system and potentially involve the cyano group.

Pathway C: α-Cleavage to the Nitrile ([M-1])

For many nitriles, the loss of a hydrogen atom from the carbon alpha to the cyano group is a characteristic fragmentation.[8] This α-cleavage results in a resonance-stabilized cation at m/z 158 .

  • M•+ (m/z 159) → [C₁₁H₁₂N]⁺ + •H

The stability of this ion is enhanced by both the adjacent aromatic ring and the nitrile group.

Visualization of Fragmentation Pathways

Fragmentation_Pathways cluster_path_A Pathway A: Benzylic Cleavage (Major) cluster_path_B Pathway B: Methyl Loss cluster_path_C Pathway C: Hydrogen Loss M Molecular Ion (M•+) m/z 159 F_133 1,3,5-Trimethyltropylium Ion m/z 133 (Base Peak) M->F_133 - •CH₂CN F_144 [M-CH₃]⁺ m/z 144 M->F_144 - •CH₃ F_158 [M-H]⁺ m/z 158 M->F_158 - •H

Caption: Predicted EI fragmentation of this compound.

Summary of Expected Key Ions
m/zProposed IdentitySignificance
159Molecular Ion [C₁₁H₁₃N]•+Confirms molecular weight.
158[M-H]⁺Characteristic α-cleavage.
144[M-CH₃]⁺Indicates a methylated aromatic ring.
133 [C₁₀H₁₃]⁺ (Trimethyltropylium ion) Base Peak , highly diagnostic.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic and structurally informative. The key to its identification lies in observing the molecular ion at m/z 159 and, most importantly, the dominant base peak at m/z 133 . This base peak arises from a facile benzylic cleavage followed by rearrangement to the exceptionally stable trimethyltropylium ion. The presence of secondary fragments at m/z 144 (loss of methyl) and m/z 158 (loss of hydrogen) further corroborates the structure. By employing the validated GC-MS protocol and understanding these fundamental fragmentation pathways, researchers can achieve unambiguous identification of this compound, ensuring the integrity and reliability of their scientific findings.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIST/EPA/NIH Mass Spectral Library. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • NIST. (n.d.). 2,4,6-Trimethylbenzyl cyanide. NIST Chemistry WebBook.
  • NIST. (n.d.). 2,4,6-Trimethylbenzyl cyanide General Information. NIST Chemistry WebBook.
  • Chromatography Online. (2018). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • Linstrom, P.J. (ed.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • Smith, R. M. (2009). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (General knowledge, no direct URL)
  • Harrison, A. G. (2010). Gas-Phase Ion Chemistry of Benzyl and Related Cations. Mass Spectrometry Reviews, 29(4), 568-591. (General knowledge, no direct URL)
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
  • Julian, R. R., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632.

Sources

solubility profile of 2,4,6-trimethylphenylacetonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2,4,6-Trimethylphenylacetonitrile

Authored by: A Senior Application Scientist

Introduction: Contextualizing this compound

This compound, also known as Mesitylacetonitrile, is an organic building block utilized in the synthesis of more complex chemical structures.[1] Its molecular framework, featuring a substituted aromatic ring and a nitrile functional group, presents a distinct physicochemical profile that dictates its behavior in various chemical environments. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility is not a trivial pursuit; it is a cornerstone of process development, formulation design, and analytical method development.[2][3]

Poor solubility can impede reaction kinetics, complicate purification processes, and create significant hurdles in achieving desired concentrations in formulations.[4] This guide provides an in-depth examination of the solubility profile of this compound, grounding experimental observations in the fundamental principles of chemical interactions. We will explore its behavior across a spectrum of common laboratory solvents, detail a robust methodology for empirical solubility determination, and offer insights into predicting its behavior.

The Theoretical Bedrock of Solubility

The solubility of a substance is the maximum amount of that solute that can be dissolved in a solvent at equilibrium.[5][6] The process is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The widely cited aphorism, "like dissolves like," serves as a useful, albeit simplified, guiding principle.[7][8][9] This rule indicates that substances with similar polarities are more likely to be soluble in one another.[6][9]

  • Polar Solvents: These solvents, such as water and ethanol, have large dipole moments and often engage in hydrogen bonding. They are effective at dissolving polar or ionic solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dipole moments and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar solutes.

The solubility of this compound is dictated by the interplay of its structural features: a bulky, nonpolar trimethyl-substituted benzene ring and a polar nitrile (-C≡N) group. This duality suggests a nuanced solubility profile, with significant solubility expected in solvents of moderate to low polarity and limited solubility in highly polar, protic solvents like water.

Physicochemical Properties of this compound

A foundational step in predicting solubility is to understand the compound's intrinsic properties.

PropertyValueSource
Chemical Name This compound[10]
Synonyms Mesitylacetonitrile
CAS Number 34688-71-6
Molecular Formula C₁₁H₁₃N[10]
Molecular Weight 159.23 g/mol [10]
Melting Point 76-80 °C (lit.)[10]
Appearance White to off-white crystals or crystalline powder[1]
Functional Group Nitrile

Experimental Protocol: Equilibrium Solubility Determination

To move from theoretical prediction to empirical data, a rigorously defined experimental protocol is essential. The Shake-Flask Method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, valued for its accuracy and reliability.[4][11] This method ensures that the system has reached a true equilibrium state, providing the most accurate measure of a compound's maximum solubility in a given solvent.[4][12]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific test solvent. The presence of undissolved solid is critical to ensure that saturation is achieved.[4]

  • Equilibration: Seal the vials to prevent solvent evaporation.[4] Place them in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[4] The time required to reach this state should be determined experimentally.

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid material.[4]

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.[4]

  • Filtration: Filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) that exhibits low binding affinity for the compound.[4]

  • Analysis: Dilute the filtered supernatant with a suitable analytical solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[2][4][11] The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Extraction cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vials and agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration via validated HPLC/UV-Vis method F->G G cluster_solvents Solvent Polarity compound This compound (Solute) nonpolar Nonpolar (e.g., Hexane, Toluene) compound->nonpolar High Solubility (van der Waals forces) aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) compound->aprotic High Solubility (Dipole-Dipole interactions) protic Polar Protic (e.g., Water, Methanol) compound->protic Low Solubility (Disruption of H-bonds)

Caption: Relationship between solvent polarity and the solubility of this compound.

As solvent polarity increases, particularly with protic solvents like methanol and water, solubility is predicted to decrease sharply. This is because the energy required for the solvent molecules to break their strong hydrogen bonds to accommodate the nonpolar solute is not sufficiently compensated by the formation of new solute-solvent interactions. [13]This energetic penalty leads to low solubility. Conversely, in nonpolar solvents like hexane or aromatic solvents like toluene, the van der Waals and π-stacking interactions between the solvent and the trimethylphenyl group are energetically favorable, leading to high solubility.

Conclusion

The solubility of this compound is fundamentally governed by its molecular structure—a combination of a large, nonpolar aromatic moiety and a polar nitrile functional group. This leads to a predictable profile of high solubility in nonpolar and polar aprotic solvents and poor solubility in highly polar, protic solvents. For laboratory applications, solvents such as toluene, acetone, and ethyl acetate are excellent choices for solubilization, while water and, to a lesser extent, lower-aliphatic alcohols are unsuitable. The principles and methodologies outlined in this guide provide a robust framework for scientists to assess, predict, and empirically verify the solubility of this and other related compounds, facilitating more efficient research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Sigma-Aldrich. This compound 97.
  • BenchChem.
  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
  • Wikipedia. Solubility.
  • EXPERIMENT 1 DETERMIN
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • World Health Organization (WHO).
  • Khan Academy. Solubility of organic compounds.
  • BYJU'S. Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchG
  • Geology Wiki | Fandom. Solubility.
  • ChemicalBook. This compound CAS#: 34688-71-6.
  • FINETECH INDUSTRY LIMITED. This compound | CAS: 34688-71-6.
  • ChemicalBook. This compound | 34688-71-6.
  • Santa Cruz Biotechnology. This compound | CAS 34688-71-6.
  • PubChem, National Center for Biotechnology Inform
  • PubChem, National Center for Biotechnology Inform
  • PubChem, National Center for Biotechnology Inform
  • PubChem, National Center for Biotechnology Inform
  • Michigan State University, Department of Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

melting point and boiling point of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2,4,6-Trimethylphenylacetonitrile: Melting and Boiling Point Determination

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting and boiling points of this compound (also known as Mesitylacetonitrile), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical principles and practical methodologies for the accurate determination of these fundamental physical properties.

Introduction: The Significance of Physical Constants

This compound (CAS No: 34688-71-6) is an aromatic nitrile whose utility in organic synthesis necessitates a thorough understanding of its physical properties. The melting and boiling points are not merely data points; they are critical indicators of purity, identity, and stability. An accurate determination of these values is paramount for consistent reaction outcomes, process optimization, and quality control. A sharp melting point range, for instance, is a strong indicator of a pure crystalline compound, while a broad range often suggests the presence of impurities that can depress the melting point.[1][2] Similarly, the boiling point provides essential information about a compound's volatility and the intermolecular forces at play, guiding decisions on purification techniques like distillation and reaction conditions.[1][3]

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. It is crucial to note the conditions under which these values were determined, particularly the pressure for the boiling point.

PropertyValueSource
Chemical Name This compound[4]
Synonym Mesitylacetonitrile[5]
CAS Number 34688-71-6[5][6]
Molecular Formula C₁₁H₁₃N[4]
Molecular Weight 159.23 g/mol [4][5]
Melting Point 76-80 °C (lit.)[4][5][6]
Boiling Point 120 °C at 1 mmHg[4][6]
278.4 ± 9.0 °C at 760 mmHg (Predicted)[4]
Density ~1.0 g/cm³ (Estimate)[4]

The significant difference between the two reported boiling points is due to the pressure at which they were measured. Many organic compounds decompose at their atmospheric boiling point. Therefore, distillation and boiling point determination are often performed under reduced pressure (vacuum) to lower the temperature required for boiling. The value of 120 °C at 1 mmHg is an experimentally determined value, whereas the 278.4 °C value is a calculated estimate for atmospheric pressure (760 mmHg).

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a solid crystalline compound. A pure substance will typically melt over a narrow range of 0.5-1°C.[1]

Causality Behind the Protocol:

The capillary method described is the standard for its accuracy and requirement for only a small amount of sample. The slow heating rate near the melting point is critical; rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to erroneously wide and high melting ranges.[7] Packing the sample tightly ensures efficient heat transfer throughout the crystalline lattice.

Step-by-Step Methodology:
  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[1][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (76°C).

  • Accurate Determination: Decrease the heating rate to 1-2°C per minute. This slow rate ensures thermal equilibrium.

  • Record the Range: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the last solid crystal melts completely. The melting point is reported as the T1-T2 range.

  • Repeat: Perform at least two measurements to ensure consistency.

Workflow for Melting Point Determination```dot

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. T[1]he capillary inversion method is a common microscale technique for its determination.

Causality Behind the Protocol:

This method relies on trapping air in a small, inverted capillary. As the liquid is heated, the air expands and escapes. The liquid's vapor then fills the capillary. The boiling point is identified upon cooling, when the external pressure overcomes the vapor pressure inside the capillary, causing the liquid to be drawn up into it. T[3]his ensures that the measurement is taken at the precise point where vapor pressure equals the system's pressure.

Step-by-Step Methodology:
  • Apparatus Setup: Place a few drops of this compound into a small test tube. Attach this tube to a thermometer.

  • Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid in the test tube.

  • Heating: Immerse the assembly in an oil bath (a Thiele tube is ideal for uniform heating).

  • Observation (Heating): Heat the bath slowly. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary.

  • Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

  • Record the Temperature: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. N[3]ote the ambient atmospheric pressure.

Workflow for Boiling Point Determination```dot

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Setup1 Sample in Test Tube Setup2 Attach to Thermometer Setup1->Setup2 Setup3 Insert Inverted Capillary Setup2->Setup3 Setup4 Immerse in Oil Bath Setup3->Setup4 Heat1 Heat Bath Slowly Setup4->Heat1 Heat2 Observe for Rapid Bubbles Heat1->Heat2 Cool1 Remove Heat Heat2->Cool1 Cool2 Watch for Liquid Entry Cool1->Cool2 Cool3 Record Temperature Cool2->Cool3 Note Note Cool3->Note Note Ambient Pressure

Sources

thermodynamic stability of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4,6-Trimethylphenylacetonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (also known as mesitylacetonitrile). As a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, understanding its stability is paramount for ensuring reaction efficiency, product purity, and safe handling and storage.[1][2] This document delves into the intrinsic structural and electronic factors that govern the molecule's stability, outlines rigorous experimental and computational methodologies for its assessment, and explores potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in their work.

Introduction: The Importance of Stability in a Versatile Building Block

This compound is a crystalline solid at room temperature, characterized by a nitrile group attached to a methylene bridge, which is in turn bonded to a mesitylene (1,3,5-trimethylbenzene) ring.[1][3][4] Its utility in organic synthesis stems from the reactivity of both the nitrile and the acidic benzylic protons.[5] However, the very features that make it a valuable synthetic intermediate also present potential stability challenges. Thermodynamic stability dictates a compound's resistance to decomposition under thermal stress, a critical parameter for process development, safety assessments, and defining storage conditions. This guide elucidates the delicate interplay of steric and electronic effects that define the thermodynamic landscape of this molecule.

Molecular Architecture and Its Influence on Stability

The is not governed by a single feature but rather by a confluence of effects arising from its unique substitution pattern.

  • Profound Steric Hindrance: The defining feature of the molecule is the mesityl group. The two methyl groups at the ortho positions (C2 and C6) relative to the acetonitrile substituent create a sterically crowded environment. This steric bulk physically shields the benzylic methylene and the nitrile carbon from intermolecular attack, which can enhance kinetic stability. However, it also introduces strain, which can influence the molecule's intrinsic thermodynamic stability and favor decomposition pathways that relieve this strain at elevated temperatures.[6]

  • Electronic Contributions of Toluene Substituents: The three methyl groups on the aromatic ring act as electron-donating groups (EDGs) through a combination of the inductive effect and hyperconjugation.[7][8][9][10] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more stable towards electrophilic attack but potentially influencing the reactivity of the side chain.[11] This enhanced electron density can help stabilize the overall structure.

  • The Dual Nature of the Nitrile Group: The cyano (-C≡N) group is strongly electron-withdrawing and possesses a highly polarized triple bond, rendering the carbon atom electrophilic.[12] This makes it susceptible to nucleophilic attack, particularly hydrolysis under harsh acidic or basic conditions, which is a primary chemical instability concern.[12][13][14]

  • The Benzylic Methylene Bridge: The protons on the -CH₂- group are benzylic and alpha to a nitrile group, making them unusually acidic. They can be readily deprotonated by strong bases to form a resonance-stabilized nitrile anion.[5] While this reactivity is synthetically useful, it represents a pathway for chemical transformation and must be considered when evaluating stability in different chemical environments.

Experimental Determination of Thermodynamic Stability

Quantitative assessment of thermodynamic stability is achieved through controlled thermal analysis. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, providing critical information on thermal events like melting and decomposition.[15][16]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point (e.g., 350 °C).

  • Data Analysis:

    • The endotherm corresponding to the melting of the sample is integrated to determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus).

    • The onset temperature of the exothermic event following the melt is identified as the onset of decomposition (Tₒₙₛₑₜ). This value is a key indicator of thermal stability.[17]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg Sample seal Seal in Al Pan weigh->seal load Load Sample & Ref seal->load purge Purge with N2 load->purge equil Equilibrate at 25°C purge->equil ramp Ramp at 10°C/min to 350°C equil->ramp plot Plot Heat Flow vs. Temp ramp->plot analyze Determine Tm & Tonset plot->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature, revealing information about thermal decomposition and volatilization.[16][17]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program:

    • Equilibrate the furnace at ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The temperature at which a significant mass loss begins is the decomposition temperature. The temperature at which 5% mass loss occurs (Tₔ₅) is a common metric for thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample load_pan Place in TGA Pan weigh->load_pan load Load Pan on Balance load_pan->load purge Purge Furnace with N2 load->purge equil Equilibrate at 25°C purge->equil ramp Ramp at 10°C/min to 600°C equil->ramp plot Plot % Mass vs. Temp ramp->plot analyze Determine Td5 plot->analyze

Caption: Workflow for TGA analysis.

Summary of Thermal Properties

The data obtained from these analyses provide a quantitative profile of the compound's stability.

PropertySymbolTypical Value / RangeSource
Melting PointTₘ76-80 °C[1][3][4]
Onset of Decomposition (DSC)TₒₙₑₜTo be determined experimentally (Est. > 200 °C)Experimental
5% Mass Loss Temp (TGA)Tₔ₅To be determined experimentally (Est. > 200 °C)Experimental

Computational Chemistry in Stability Assessment

Computational modeling provides invaluable atomistic insights into thermodynamic stability, complementing experimental data.[18][19] Quantum chemistry methods like Density Functional Theory (DFT) can be used to calculate fundamental thermodynamic properties.[20]

Computational Workflow

  • Structure Optimization: The 3D geometry of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to derive thermodynamic parameters like entropy and heat capacity.

  • Energy Calculation: Single-point energy calculations using a high-level basis set are performed to accurately determine the electronic energy.

  • Property Derivation: From these calculations, key thermodynamic values such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are derived.[21] These values are direct measures of the molecule's stability relative to its constituent elements.

Comp_Chem_Workflow start Define Molecular Structure opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation freq->spe thermo Derive Thermodynamic Properties (ΔfH°, ΔfG°) spe->thermo

Caption: Computational chemistry workflow.

Calculated Thermodynamic Properties
PropertySymbolCalculated Value (for 2,4,5-isomer)Method
Enthalpy of Formation (gas)ΔfH°gas96.63 kJ/molJoback Method[21]
Gibbs Free Energy of FormationΔfG°258.44 kJ/molJoback Method[21]
Enthalpy of FusionΔfusH°18.63 kJ/molJoback Method[21]

Note: These values are for the 2,4,5-isomer and are provided for illustrative purposes. A dedicated computational study is required for the 2,4,6-isomer.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting incompatibilities and designing stable formulations. Based on the molecule's structure, several pathways can be hypothesized.

  • Thermal Decomposition: At temperatures exceeding its stability threshold, the molecule will fragment. The weakest bonds are likely candidates for initial cleavage. This could involve homolytic cleavage of the benzylic C-C bond or complex rearrangements involving the nitrile group.[22][23][24]

  • Hydrolysis (Chemical Degradation): In the presence of water and acid or base, the nitrile group can undergo hydrolysis. This proceeds via an amide intermediate (2,4,6-trimethylphenylacetamide) to the final carboxylic acid (2,4,6-trimethylphenylacetic acid).[12][13] This is often the most relevant degradation pathway in solution.

  • Oxidation (Chemical Degradation): The electron-rich aromatic ring and its methyl substituents are susceptible to oxidation. Strong oxidizing agents could potentially oxidize one or more methyl groups to hydroxymethyl, formyl, or carboxyl groups, similar to the oxidation of other substituted phenols and toluenes.[25][26]

Degradation_Pathways cluster_thermal Thermal Degradation (> Td) cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) start 2,4,6-Trimethyl- phenylacetonitrile thermal_prod Fragmentation Products (e.g., Radicals, smaller molecules) start->thermal_prod Heat amide Amide Intermediate start->amide H₂O oxidized_prod Oxidized Products (e.g., Benzaldehyde, Benzoic Acid derivatives) start->oxidized_prod Oxidant acid Carboxylic Acid Product amide->acid

Caption: Potential degradation pathways.

Conclusion and Expert Recommendations

This compound possesses moderate thermodynamic stability, characterized by a melting point of 76-80 °C and an estimated decomposition temperature above 200 °C. Its stability is a product of competing factors:

  • Stabilizing Effects: The bulky ortho-methyl groups provide steric protection, and the electron-donating nature of the methyl groups stabilizes the aromatic system.

  • Destabilizing Factors: The inherent reactivity of the nitrile and benzylic methylene groups presents pathways for chemical degradation, particularly hydrolysis. Steric strain may lower the activation barrier for thermal decomposition compared to less hindered analogues.

For professionals working with this compound, the following is advised:

  • Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents.

  • Processing: Avoid prolonged exposure to temperatures exceeding 150 °C to minimize the risk of thermal decomposition. When performing reactions in solution, ensure conditions are anhydrous if hydrolysis is a concern.

  • Further Studies: For process safety and scale-up, it is highly recommended to perform detailed DSC and TGA analyses to precisely determine the decomposition onset and kinetics under specific process conditions.

Future research should focus on detailed kinetic studies of the thermal and hydrolytic degradation pathways to build predictive models for shelf-life and process stability.

References

  • Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds? - Proprep.
  • Substituent Effects | Organic Chemistry II - Lumen Learning.
  • Chemistry - Methyl Group Activating the Benzene Ring - The Student Room.
  • Substituent Effects in Aromatic Substitution I - YouTube.
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
  • Nitrile - Wikipedia.
  • Effective computational modeling of constitutional isomerism and aggregation states of explicit solvates of lithiated phenylacetonitrile - PubMed.
  • Reactions of Nitriles - Chemistry Steps.
  • Mechanochromic aromatic hydrocarbons that bear one simple substituent - PMC - NIH.
  • An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - RSC Publishing.
  • Steric Effects in Hydrolysis of Hindered Amides and Nitriles1 - ElectronicsAndBooks.
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal.
  • 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation - ACS Publications.
  • Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing).
  • Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) - Cheméo.
  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - MDPI.
  • Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed.
  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers - MDPI.
  • Calorimetric and computational study of sulfur-containing six-membered rings - PubMed.
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence | The Journal of Physical Chemistry C - ACS Publications.
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - MDPI.
  • (PDF) Thermal decomposition of 2,4,6-triazidopyridine - ResearchGate.
  • Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR - PubMed.
  • Proposed pathway for the degradation of 2,4,6-trichlorophenol by Phanerochaete chrysosporium. Adapted from Reddy et al. (1998). - ResearchGate.
  • Decomposition of organometallic precursor tricarbonyl(trimethylenemethane)ruthenium Ru(C4H6)(CO)3+/0 in the gas phase investigated by thermal desorption spectrometry - RSC Publishing.
  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV - White Rose Research Online.
  • (PDF) Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride - ResearchGate.
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI.
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An In-depth Technical Guide to the Historical Literature and Synthesis of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the historical discovery, synthesis, and applications of 2,4,6-trimethylphenylacetonitrile, a significant intermediate in organic synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of this sterically hindered arylacetonitrile, offering both historical context and practical synthetic methodologies.

Introduction: The Emergence of a Sterically Hindered Building Block

This compound, also known as mesitylacetonitrile, is a white to off-white crystalline solid with the chemical formula C₁₁H₁₃N.[1] Its structure is characterized by a phenylacetonitrile core substituted with three methyl groups at the 2, 4, and 6 positions of the aromatic ring. This substitution pattern imparts significant steric hindrance around the benzylic carbon, influencing its reactivity and making it a unique building block in the synthesis of complex organic molecules. While the precise moment of its "discovery" is not pinpointed to a single event, its emergence in the chemical literature is intrinsically linked to the broader exploration of reactions involving mesitylene (1,3,5-trimethylbenzene) and the development of synthetic routes to substituted phenylacetic acids.

The historical significance of this compound lies in its role as a key intermediate. The scientific community's interest in this compound grew with the need for synthetic access to mesitylacetic acid and other derivatives for various applications, including the development of new pharmaceuticals.

The Foundational Synthesis: A Look into the Fuson and Rabjohn Procedure

One of the earliest and most well-documented syntheses of this compound was detailed in Organic Syntheses by R.C. Fuson and Norman Rabjohn. This procedure, a cornerstone in the historical context of this compound, showcases a classic approach to the synthesis of arylacetonitriles.[2] The causality behind the experimental choices in this multi-step synthesis reflects the chemical principles and available technologies of the mid-20th century.

The synthesis begins with the chloromethylation of mesitylene to form chloromethylmesitylene. This electrophilic aromatic substitution reaction introduces the crucial chloromethyl group, which serves as a handle for the subsequent nucleophilic substitution. The choice of formaldehyde and hydrogen chloride for this transformation was a common and effective method at the time for introducing a chloromethyl group onto an activated aromatic ring like mesitylene.

The second step involves the reaction of chloromethylmesitylene with sodium cyanide. This is a standard nucleophilic substitution reaction where the cyanide ion displaces the chloride ion to form the carbon-carbon bond of the acetonitrile group. The use of a biphasic solvent system of ethanol and water was crucial for dissolving both the organic substrate and the inorganic cyanide salt, thereby facilitating the reaction.

Experimental Protocol: The Fuson and Rabjohn Synthesis of this compound[2]

Part A: Chloromethylmesitylene

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, combine 200 g (1.66 moles) of mesitylene, 1 L of concentrated hydrochloric acid, and 63 mL (0.84 mole) of 37% formaldehyde solution.

  • Introduce hydrogen chloride gas below the surface of the vigorously stirred mixture while heating in a water bath maintained at 55-60°C.

  • After 2.75 hours, add an additional 63 mL (0.84 mole) of formaldehyde solution and continue the reaction for a total of 5.5 hours.

  • Cool the reaction mixture to room temperature and extract with three 300 mL portions of diethyl ether.

  • Wash the combined ether extracts successively with water, dilute sodium hydroxide solution, and brine.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain chloromethylmesitylene as a crystalline mass.

Part B: this compound

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of 77 g (1.57 moles) of sodium cyanide in 110 mL of water and 160 mL of ethanol.

  • Heat the solution to reflux with stirring until all the sodium cyanide has dissolved.

  • Slowly add 152 g (0.90 mole) of chloromethylmesitylene to the refluxing cyanide solution.

  • Continue heating and stirring for an additional 3 hours.

  • Cool the reaction mixture to approximately 40°C and extract with three 300 mL portions of benzene.

  • Wash the combined benzene extracts with water, dry over anhydrous calcium chloride, and filter.

  • Remove the benzene by distillation under slightly reduced pressure.

  • Distill the residue under reduced pressure to yield this compound.

This foundational method, while robust, involves the use of hazardous materials such as hydrogen chloride gas and sodium cyanide, necessitating strict safety protocols.

Modern Synthetic Approaches: Advancements in Arylacetonitrile Synthesis

While the Fuson and Rabjohn method remains a classic, modern organic synthesis has seen the development of more efficient and often safer methods for the preparation of sterically hindered arylacetonitriles. These advancements are driven by the need for higher yields, greater functional group tolerance, and milder reaction conditions, which are critical in the context of drug development and fine chemical manufacturing.

One notable area of advancement is the use of palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of the aryl-acetonitrile bond, often from readily available aryl halides or triflates. While specific examples for this compound are not always explicitly detailed in introductory reviews, the principles of these reactions are applicable.

Another approach involves the Friedel-Crafts type reaction of mesitylene with a suitable two-carbon electrophile. For instance, patents describe the reaction of mesitylene with sulfonyloxy-activated hydroxyacetic acid derivatives in the presence of a Lewis acid like aluminum chloride to form the corresponding phenylacetic acid, for which the nitrile is a direct precursor.[3]

The following diagram illustrates the general synthetic pathway from mesitylene to this compound as described in the historical context.

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for its characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[1]
Molecular Weight 159.23 g/mol [1]
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 76-80 °C (lit.)[1]
Boiling Point 160-165 °C at 22 mmHg[2]
CAS Number 34688-71-6[1]

The Role of this compound in Drug Development

The utility of this compound in the pharmaceutical industry stems from its role as a versatile intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid (mesitylacetic acid), reduced to an amine, or participate in various other transformations to build more complex molecular architectures.[][5][6][7][8] The sterically demanding mesityl group can be a desirable feature in drug design, as it can influence the compound's binding affinity and selectivity for its biological target, as well as its metabolic stability.

While specific blockbuster drugs directly derived from this compound are not widely publicized, its structural motif and the functionalities it provides are relevant to several areas of medicinal chemistry. For instance, substituted phenethylamines, which can be synthesized from the corresponding phenylacetonitriles, are a well-known class of psychoactive compounds and have been investigated for various therapeutic applications. The preparation of 2,4,6-trimethyl-β-phenethylamine hydrochloride from mesitylacetonitrile has been described.

Furthermore, the corresponding 2,4,6-trimethylphenylacetic acid, readily prepared by hydrolysis of the nitrile, is a valuable precursor for the synthesis of herbicides and pesticides.[3] This highlights the broader applicability of this chemical intermediate in the agrochemical industry as well.

The following workflow illustrates the central role of this compound as a synthetic intermediate.

Synthetic_Utility cluster_starting_material Starting Material cluster_intermediate Key Intermediate cluster_derivatives Key Derivatives and Applications Mesitylene Mesitylene This compound This compound Mesitylene->this compound Multi-step Synthesis Mesitylacetic_Acid 2,4,6-Trimethylphenylacetic Acid This compound->Mesitylacetic_Acid Hydrolysis Phenethylamine_Derivative 2-(2,4,6-Trimethylphenyl)ethanamine This compound->Phenethylamine_Derivative Reduction Agrochemicals Agrochemicals Mesitylacetic_Acid->Agrochemicals Pharmaceuticals Pharmaceuticals Phenethylamine_Derivative->Pharmaceuticals

Caption: Synthetic utility of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the enduring value of classic organic synthesis. From its early preparation detailed in the mid-20th century to its continued relevance as a building block in modern chemistry, this sterically hindered nitrile offers a unique combination of reactivity and structural features. For researchers and professionals in drug development, understanding the historical context of its synthesis provides a strong foundation for appreciating the evolution of synthetic methodologies. As the quest for novel and more selective therapeutic agents continues, the strategic incorporation of unique structural motifs, such as the one offered by this compound, will undoubtedly remain a key aspect of medicinal chemistry. The continued development of more efficient and sustainable synthetic routes to this and other sterically hindered intermediates will be crucial for unlocking their full potential in the creation of next-generation pharmaceuticals and other advanced materials.

References

  • Fuson, R. C., & Rabjohn, N. (1955). Mesitylacetic acid. Organic Syntheses, 35, 69.
  • Process for the preparation of 2,4,6-trimethyl-phenylacetic acid. (1998). Google Patents.
  • Adams, R., & Levine, I. (1923). Mesitylene. Organic Syntheses, 3, 73.
  • Mills, J. (1957). Preparation of phenylacetonitriles. U.S. Patent 2,783,265.
  • This is a three step procedure for the synthesis of mesitylacetic acid 1 from mesitylene 2 (1,3,5-trimethylbenzene). (2023, November 13). Chegg.
  • Method for synthesizing 2-alkylphenylacetonitrile. (2015). Google Patents.
  • Mesitylene. (n.d.). CaRLa.
  • Mills, J. (1948). Preparation of diphenylacetonitrile. U.S. Patent 2,447,419.
  • Preparation method of methyl-substituted benzaldehyde. (2021). Google Patents.
  • Pharma API Intermediates. (n.d.). Pharma Noble.
  • This compound. (n.d.). Finetech Industry Limited.
  • Several Important Pharmaceutical Intermediates. (2023, January 18). Zhuhai Gene-Biocon Biological Technology Co., Ltd.

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theoretical calculations of 2,4,6-trimethylphenylacetonitrile molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation and Analysis of 2,4,6-Trimethylphenylacetonitrile Molecular Orbitals

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application

In modern chemical research, particularly within drug discovery and materials science, a molecule's utility is fundamentally governed by its electronic structure. The spatial arrangement and energy levels of electrons dictate reactivity, stability, and intermolecular interactions. This compound, also known as mesitylacetonitrile, is a versatile chemical intermediate used in the synthesis of various organic compounds.[1] Its sterically hindered phenyl ring combined with the electron-withdrawing nitrile group creates a unique electronic profile. Understanding this profile through theoretical calculations offers a powerful predictive tool, enabling researchers to anticipate reaction pathways, design novel derivatives, and rationalize experimental observations without the upfront cost of extensive empirical synthesis.

This guide provides a comprehensive framework for performing and interpreting molecular orbital calculations on this compound. We will move beyond a simple procedural list, delving into the causal reasoning behind the selection of computational methods, the validation of results, and the translation of raw quantum chemical data into tangible, field-relevant insights.

Part 1: Theoretical Foundations of Molecular Orbital Analysis

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals, which span the entire molecule.[2] The electrons of the molecule then occupy these MOs according to their energy levels. For any given molecule, the most critical orbitals for understanding chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • The HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher energy HOMO indicates a more willing electron donor.[4][5]

  • The LUMO: This is the innermost orbital devoid of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower energy LUMO suggests a more willing electron acceptor.[4][6]

  • The HOMO-LUMO Gap (Egap): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity.[5][7] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.[7]

To calculate these properties for this compound, we employ quantum chemical methods. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size. DFT methods calculate the electronic energy and structure based on the molecule's electron density, offering a favorable balance between computational cost and accuracy.[8][9] Specifically, hybrid functionals like B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have shown excellent performance for organic molecules.[7][10]

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-31+G(d,p) , is a robust choice. It is a split-valence basis set, meaning it uses more functions for valence electrons than core electrons. The '+' indicates the addition of diffuse functions, important for describing lone pairs and anions, while the '(d,p)' indicates the addition of polarization functions, which allow for non-spherical distortion of the orbitals, crucial for accurately describing chemical bonds.[10]

Part 2: The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a rigorous, self-validating workflow for calculating the molecular orbitals of this compound. This process ensures that the final orbital properties are derived from a true, stable molecular geometry.

Experimental Protocol: Ab Initio Molecular Orbital Calculation

1. Initial Structure Generation:

  • Construct the 3D structure of this compound (CAS: 34688-71-6[1]) using a molecular builder. The SMILES string is Cc1cc(C)c(CC#N)c(C)c1.
  • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

2. Geometry Optimization:

  • Causality: The electronic properties of a molecule are highly dependent on its 3D structure. Therefore, we must first find the lowest energy geometry (the most stable conformation) on the potential energy surface.
  • Method: Submit the structure for a full geometry optimization using DFT.
  • Computational Parameters:
  • Software: Gaussian, ORCA, or similar quantum chemistry package.[11]
  • Method/Functional: B3LYP.[10]
  • Basis Set: 6-31+G(d,p).[10]
  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

3. Vibrational Frequency Analysis:

  • Causality (Protocol Validation): A key step to validate the optimized geometry. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state, not a stable molecule.
  • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-31+G(d,p)) used for the optimization.
  • Verification: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, the optimization has located a saddle point, and the geometry must be perturbed and re-optimized.

4. Single-Point Energy and Molecular Orbital Calculation:

  • Causality: With the validated minimum-energy geometry, a final, high-precision calculation is performed to generate the canonical molecular orbitals and their corresponding energies.
  • Method: Perform a single-point energy calculation on the validated geometry.
  • Output Request: Ensure the calculation is set to output all molecular orbitals, their energies, and generate a checkpoint file for visualization.
Visualization: Computational Workflow Diagram

G cluster_input Input Generation cluster_calc Quantum Calculation cluster_output Analysis & Output start 1. Build 3D Structure (SMILES: Cc1cc(C)c(CC#N)c(C)c1) opt 2. Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) start->opt Initial Geometry freq 3. Frequency Analysis (Validation Step) opt->freq Optimized Geometry freq->opt Imaginary Freq > 0 (Re-optimize) sp 4. Single-Point Energy & MO Calculation freq->sp Validated Geometry analysis 5. Analyze Orbitals (HOMO, LUMO, E_gap) sp->analysis mep Visualize MEP analysis->mep orbitals Visualize HOMO/LUMO analysis->orbitals

Caption: A validated computational workflow for molecular orbital analysis.

Part 3: Data Analysis and Interpretation

Quantitative Data Summary

The output from the single-point energy calculation provides the energy levels of all molecular orbitals. The key values are summarized below.

ParameterSymbolValue (Hartree)Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOCalculated ValueCalculated Value
Lowest Unoccupied Molecular Orbital EnergyELUMOCalculated ValueCalculated Value
HOMO-LUMO Energy GapEgapCalculated ValueCalculated Value

Note: Values are placeholders and would be populated with the actual output from a quantum chemistry software package like Gaussian.

From these fundamental energies, several global chemical reactivity descriptors can be calculated, providing deeper insight into the molecule's behavior.[5]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons in a bond.
Chemical Hardness (η) η = (I - A) / 2 = Egap / 2Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η)A measure of polarizability and reactivity.
Visualizing the Frontier Orbitals

Visualizing the 3D shape of the HOMO and LUMO is crucial. The HOMO will typically be located on the parts of the molecule most susceptible to electrophilic attack, while the LUMO highlights regions susceptible to nucleophilic attack.

  • HOMO of this compound: We expect the HOMO to show significant electron density on the π-system of the trimethylphenyl (mesityl) ring. The electron-rich aromatic ring is the most likely site for electron donation.

  • LUMO of this compound: The LUMO is anticipated to be localized primarily on the acetonitrile group (-CH₂CN). The C≡N triple bond has a low-lying π* antibonding orbital, making it the primary electron-accepting site of the molecule.

Molecular Electrostatic Potential (MEP) Map

An MEP map provides an intuitive visualization of charge distribution. It is plotted on the molecule's electron density surface.

  • Red regions (negative potential) indicate areas of high electron density, such as lone pairs. For this molecule, the most negative region will be around the nitrogen atom of the nitrile group. These are sites prone to electrophilic attack.

  • Blue regions (positive potential) indicate areas of low electron density or partial positive charge, typically around hydrogen atoms. These are sites prone to nucleophilic attack.

Conceptual Framework: FMOs and Reactivity

FMO_Concept cluster_large_gap Large HOMO-LUMO Gap cluster_small_gap Small HOMO-LUMO Gap lg_homo HOMO (Low Energy) lg_lumo LUMO (High Energy) lg_result High Kinetic Stability Low Reactivity lg_lumo->lg_result High energy required for excitation sg_homo HOMO (High Energy) sg_lumo LUMO (Low Energy) sg_result Low Kinetic Stability High Reactivity sg_lumo->sg_result Low energy required for excitation

Caption: Relationship between the HOMO-LUMO gap and molecular stability.

Part 4: Implications for Drug Development and Research

The theoretical data derived from these calculations provides actionable intelligence for researchers.

  • Reactivity Prediction: The localization of the LUMO on the nitrile group suggests this site is susceptible to nucleophilic addition or reduction. The HOMO's location on the aromatic ring indicates its role in electrophilic aromatic substitution reactions, though sterically hindered by the methyl groups.

  • Drug Design: In a drug development context, the nitrile group could act as a hydrogen bond acceptor. The MEP map visually confirms the electronegative character of the nitrogen atom. Understanding the HOMO-LUMO gap helps in predicting metabolic stability; molecules with larger gaps are often less prone to metabolic transformation.[4]

  • Rational Synthesis Design: By understanding the electronic drivers of reactivity, chemists can select appropriate reagents and reaction conditions to target specific sites on the molecule, improving reaction yields and reducing byproducts. For instance, the steric hindrance from the methyl groups, combined with the electronic properties, influences the regioselectivity of reactions involving the aromatic ring.[8]

By integrating these computational insights, the research and development lifecycle can be accelerated, enabling a more rational, targeted approach to chemical synthesis and molecular design.

References

  • Yasukawa, N., Okada, W., Obata, K., Yoshida, Y., Takada, K., & Nakamura, S. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Scientist9279. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). DFT calculations a DFT-computed energy profiles for the... [Image]. [Link]
  • Omixium. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
  • Azeez, Y. H., & Ahmed, H. SH. (2021). A Theoretical Study on the Effect of Solvent on the Frontier Molecular Orbital Energy Gap and Global Chemical Reactivity Descriptors of Tetrathiafulvalene. Passer Journal, 3(2), 167-173. [Link]
  • Elangovan, G., et al. (2016). Structural, spectroscopic investigation and quantum chemical calculation studies of 2,4,6-trimethylphenol for pharmaceutical application. International Journal of Pharmaceutical Sciences Review and Research, 41(1), 214-222. [Link]
  • Breza, M. (2021). DFT Studies of Substituted Phenols Cytotoxicity I. Para-substituted Phenols.
  • American Chemical Society. (2026). ACS Catalysis Ahead of Print.
  • University of Bath. (n.d.). Molecular orbital theory. [Link]
  • ETH Zurich. (n.d.).
  • Jack Simons, Nicholls State University. (n.d.). Section 2 Simple Molecular Orbital Theory. [Link]
  • Anh, N. T. (2007). Frontier Orbitals: A Practical Manual. John Wiley & Sons.
  • Stony Brook University. (n.d.). Theoretical & Computational Chemistry. Department of Chemistry. [Link]
  • MDPI. (2023). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex... Molecules, 28(15), 5789. [Link]
  • Al-Hujran, T. A., & El-Azhary, A. A. (2025).
  • Cramer, C. J. (2014, June 3). CompChem.03.02 Foundations of Molecular Orbital Theory: Effective Hamiltonians [Video]. YouTube. [Link]
  • POSTDOC ISRAEL. (n.d.).
  • The University of Texas at Austin. (n.d.). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. [Link]

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synonyms and alternative names for 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Trimethylphenylacetonitrile: Nomenclature, Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in pharmaceutical research and organic synthesis. The document details the compound's nomenclature, including its various synonyms and identifiers, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide outlines a probable synthetic pathway, discusses the reactivity of its core functional groups, and explores its applications, particularly as a structural motif in drug discovery. Safety protocols and handling procedures are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile compound.

Chemical Identity and Nomenclature

This compound is an aromatic nitrile characterized by a phenylacetonitrile core substituted with three methyl groups at the 2, 4, and 6 positions of the benzene ring. This substitution pattern, derived from mesitylene, is crucial to its unique steric and electronic properties. Accurate identification is paramount for regulatory compliance, procurement, and scientific communication.

The compound is most commonly known in commercial and research settings as Mesitylacetonitrile .[1] A comprehensive list of its identifiers and synonyms is provided below.

Table 1: Nomenclature and Chemical Identifiers
Identifier TypeValueSource(s)
Primary Name This compoundSigma-Aldrich
IUPAC Name 2-(2,4,6-trimethylphenyl)acetonitrilePubChem
Common Synonyms Mesitylacetonitrile, 2,4,6-Trimethylbenzyl cyanide, 2,4,6-TrimethylbenzeneacetonitrileChemicalBook[1]
CAS Number 34688-71-6Sigma-Aldrich, SCBT[1][2][3]
EC Number 252-151-9Sigma-Aldrich
Molecular Formula C₁₁H₁₃N or (CH₃)₃C₆H₂CH₂CNFINETECH INDUSTRY, Sigma-Aldrich[2][3]
Molecular Weight 159.23 g/mol Sigma-Aldrich, SCBT[2][3]
InChI 1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3Sigma-Aldrich, FINETECH[3]
InChI Key SDKQOGSGNPGPRN-UHFFFAOYSA-NSigma-Aldrich, FINETECH[3]
SMILES Cc1cc(C)c(CC#N)c(C)c1Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling and storage conditions. The sterically hindered nature of the mesityl group significantly influences these characteristics.

Table 2: Physicochemical Data
PropertyValueSource(s)
Physical State SolidCalculated from Melting Point
Appearance Light yellowFisher Scientific[4]
Odor OdorlessFisher Scientific[4]
Melting Point 76-80 °C (lit.)Sigma-Aldrich, ChemicalBook[1][3]
Boiling Point 120 °C @ 1 mmHgChemicalBook[1]
Density ~1.029 g/cm³ (estimate)ChemicalBook[1]
Refractive Index ~1.547 (estimate)ChemicalBook[1]
Functional Group NitrileSigma-Aldrich

The nitrile functional group is a key feature, offering a site for diverse chemical transformations, which is a cornerstone of its utility in synthetic chemistry.

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific, detailed preparations are proprietary or found within patent literature, a chemically sound and efficient synthesis can be proposed based on established organic chemistry principles. A common route to phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The synthesis of this compound would logically start from mesitylene.

The proposed two-step synthesis is as follows:

  • Halogenation: Free-radical bromination of mesitylene (1,3,5-trimethylbenzene) using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide selectively halogenates one of the benzylic methyl groups to yield 2,4,6-trimethylbenzyl bromide.

  • Cyanation: The resulting benzyl bromide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or acetone. This proceeds via an Sₙ2 mechanism to yield the final product, this compound.

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Reagent1 NBS, AIBN (Free-Radical Bromination) Mesitylene->Reagent1 Intermediate 2,4,6-Trimethylbenzyl Bromide Reagent1->Intermediate Step 1 Reagent2 NaCN in DMSO (Nucleophilic Substitution) Intermediate->Reagent2 Product This compound Reagent2->Product Step 2

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The chemical utility of this compound is derived from the reactivity of its nitrile group and the aromatic mesityl ring.

Reactivity_Diagram cluster_core This compound Core Structure cluster_reactions Key Reactive Sites & Transformations Core Structure Nitrile Nitrile Group (-C≡N) Core->Nitrile Primary Site Mesityl Mesityl Ring Core->Mesityl Secondary Site Hydrolysis Hydrolysis (→ Carboxylic Acid) Nitrile->Hydrolysis transforms to Reduction Reduction (→ Primary Amine) Nitrile->Reduction transforms to Grignard Grignard Reaction (→ Ketone) Nitrile->Grignard transforms to EAS Electrophilic Aromatic Substitution (Hindered) Mesityl->EAS can undergo

Caption: Key reactive sites of this compound.

  • Nitrile Group Transformations : The nitrile (cyano) group is exceptionally versatile.

    • Hydrolysis : It can be hydrolyzed under acidic or basic conditions to form 2,4,6-trimethylphenylacetic acid, a valuable building block for herbicides and other bioactive molecules.[5]

    • Reduction : Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to the corresponding primary amine, 2-(2,4,6-trimethylphenyl)ethanamine. This introduces a basic nitrogen center, crucial for many pharmaceutical scaffolds.

    • Addition Reactions : The nitrile can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

  • Aromatic Ring Reactivity : The mesityl ring is electron-rich due to the three methyl groups, predisposing it to electrophilic aromatic substitution. However, the positions ortho and para to the activating groups are sterically hindered, which can direct substitution to less crowded positions or require more forceful reaction conditions.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications. It is commercially available as a specialty product for proteomics research and is classified as a pharmaceutical intermediate.[1][2]

Role as a Pharmaceutical Building Block

The nitrile group is a well-established pharmacophore found in over 30 approved drugs, prized for its metabolic stability and ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6] this compound serves as a scaffold that combines this valuable nitrile functionality with a bulky, lipophilic mesityl group.

This combination is particularly useful in:

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment to probe deep, hydrophobic pockets within protein active sites. The mesityl group can occupy sterically demanding regions, while the nitrile provides a vector for hydrogen bonding or further chemical elaboration.

  • Lead Optimization: Incorporating the 2,4,6-trimethylphenyl moiety into a lead compound can enhance its metabolic stability by sterically shielding nearby susceptible sites from enzymatic degradation. It also increases lipophilicity, which can modulate pharmacokinetic properties like cell permeability and oral bioavailability.

FBDD_Concept cluster_protein Enzyme Active Site Scaffold This compound Mesityl Group (Lipophilic/Steric Anchor) Nitrile Group (H-Bond Acceptor/Growth Vector) Pocket Hydrophobic Pocket Scaffold:mesityl->Pocket Binds to H_Bond H-Bond Donor Residue Scaffold:nitrile->H_Bond Interacts with Lead_Compound Optimized Inhibitor Scaffold->Lead_Compound Elaborated into

Sources

Methodological & Application

The Synthetic Versatility of 2,4,6-Trimethylphenylacetonitrile: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, emerges as a valuable synthon, distinguished by the presence of a sterically demanding mesityl group attached to an active methylene unit. This unique structural feature imparts distinct reactivity and offers solutions to challenges in selectivity and stability. This comprehensive guide delves into the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Pivotal Role of Steric Hindrance: Hydrolysis to Mesitylacetic Acid

One of the most well-documented and fundamental applications of this compound is its conversion to 2,4,6-trimethylphenylacetic acid (mesitylacetic acid). The bulky mesityl group plays a crucial role in this transformation, influencing reaction rates and preventing side reactions that might occur with less hindered phenylacetonitriles. The hydrolysis of the nitrile functionality to a carboxylic acid is a robust and high-yielding process, making it a cornerstone in the synthesis of various derivatives.

The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis yield the corresponding carboxylic acid. The steric shielding provided by the ortho-methyl groups of the mesityl ring can influence the rate of hydrolysis, often requiring forcing conditions to proceed efficiently.

Protocol: Synthesis of Mesitylacetic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Reaction Scheme:

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Ice

Procedure:

  • In a 3-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 750 mL of concentrated sulfuric acid to 900 mL of water. Allow the mixture to cool to approximately 50°C.

  • To the cooled acid solution, add 127 g (0.80 mole) of this compound.

  • Heat the mixture to reflux and maintain vigorous stirring for 6 hours. During this time, mesitylacetic acid will begin to precipitate.

  • After the reflux period, cool the reaction mixture and pour it into 3 liters of an ice-water slurry.

  • Collect the precipitated mesitylacetic acid by suction filtration using a Büchner funnel and wash the solid thoroughly with water.

  • The crude product can be purified by dissolving it in a dilute alkali solution, treating with activated carbon (e.g., Norit), filtering, and re-precipitating the acid by the addition of dilute hydrochloric acid.

  • Dry the purified mesitylacetic acid in an oven at approximately 80°C.

Expected Yield: 87%[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 34688-71-6
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Melting Point 76-80 °C
Appearance White to off-white crystalline solid

Harnessing the Active Methylene Group: A Gateway to Diverse Functionality

The methylene group alpha to the nitrile in this compound is activated by the electron-withdrawing nature of the cyano group, rendering the adjacent protons acidic. This "active methylene" character opens a vast array of possibilities for carbon-carbon bond formation through reactions with various electrophiles. However, the pronounced steric hindrance imposed by the mesityl group significantly influences the feasibility and outcome of these reactions, often requiring careful selection of reagents and reaction conditions.

Condensation Reactions: Challenges and Opportunities

Knoevenagel and Claisen-type condensations are powerful tools for C-C bond formation involving active methylene compounds.

  • Knoevenagel Condensation: This reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. While theoretically possible, the steric bulk of the mesityl group in this compound can impede the approach of the electrophile, making this transformation challenging under standard conditions.[2][3][4] More forcing conditions or specialized catalysts may be required to overcome this steric barrier.

  • Claisen Condensation: The Claisen condensation involves the reaction between two ester molecules or an ester and another carbonyl compound. A variation of this reaction can utilize a nitrile as the active methylene component, leading to the formation of a β-ketonitrile.[1][5] The steric hindrance of the mesityl group would again be a major factor, potentially favoring self-condensation of a less hindered ester partner if present. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) could be explored to selectively generate the enolate of this compound for subsequent reaction with an ester.

Conceptual Workflow for a Claisen-type Condensation:

G cluster_0 Enolate Formation cluster_1 Condensation Start This compound Base Strong, Non-nucleophilic Base (e.g., LDA) Start->Base Deprotonation Enolate Sterically Hindered Enolate Base->Enolate Ester Ester (R-COOR') Enolate->Ester Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester->Intermediate Product β-Ketonitrile Intermediate->Product Elimination of Alkoxide

Caption: Conceptual workflow for a Claisen-type condensation.

Synthesis of β-Ketonitriles: Versatile Intermediates

The synthesis of β-ketonitriles from nitriles and esters is a valuable transformation, as these products are precursors to a wide range of heterocyclic compounds and other functionalized molecules.[6][7] While direct Claisen-type condensation with this compound may be challenging, alternative strategies can be envisioned. For instance, the reaction of the pre-formed lithium salt of this compound with an acyl chloride could provide a more direct route to the corresponding β-ketonitrile.

General Protocol for β-Ketonitrile Synthesis from a Nitrile and an Ester:

This is a general procedure and would require optimization for the sterically hindered this compound.

Materials:

  • Nitrile (e.g., this compound)

  • Ester

  • Strong Base (e.g., Sodium Amide, LDA)

  • Anhydrous Solvent (e.g., THF, Diethyl Ether)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the nitrile in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78°C for LDA).

  • Slowly add a solution of the strong base to the nitrile solution to generate the enolate.

  • After stirring for a period to ensure complete enolate formation, add the ester dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

As a Precursor to Heterocyclic Systems

The nitrile functionality and the adjacent active methylene group make this compound a potential precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Pyridine Synthesis

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. One classical method for pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. Variations of this and other pyridine syntheses could potentially utilize this compound or its derivatives. For example, a β-ketonitrile derived from this compound could undergo condensation with an enone in the presence of an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The steric bulk of the mesityl group would be expected to influence the regioselectivity of such cyclization reactions.

Conceptual Workflow for Pyridine Synthesis:

G Start This compound Derivative (e.g., β-Ketonitrile) Reagents Enone + Ammonia Source Start->Reagents Condensation Condensation/ Cyclization Reagents->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Product Substituted Pyridine Oxidation->Product

Caption: Conceptual workflow for pyridine synthesis.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not widely reported in the public domain, its structural motifs suggest significant potential in medicinal chemistry. The mesityl group is often employed as a "pharmacological chaperone" or a "steric shield" to:

  • Enhance Metabolic Stability: The bulky nature of the mesityl group can protect adjacent functional groups from enzymatic degradation, thereby increasing the half-life of a drug molecule.

  • Improve Selectivity: The steric hindrance can enforce a specific conformation upon the molecule, leading to more selective binding to a particular receptor or enzyme subtype.

  • Modulate Lipophilicity: The three methyl groups contribute to the lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic properties such as absorption and distribution.

The nitrile group itself is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or be transformed into other key functionalities such as amines, amides, or tetrazoles.

Conclusion and Future Outlook

This compound is a valuable and somewhat underutilized building block in organic synthesis. While its application in the synthesis of mesitylacetic acid is well-established, the full potential of its sterically encumbered active methylene group remains to be explored more extensively. Future research in this area could focus on the development of novel catalytic systems to overcome the steric hindrance and enable a broader range of transformations, such as asymmetric alkylations and complex condensation reactions. The unique properties conferred by the mesityl group make this compound an attractive starting material for the synthesis of novel bioactive molecules with improved pharmacological profiles. As the demand for sophisticated and highly tailored molecular architectures continues to grow, the strategic use of sterically defined building blocks like this compound will undoubtedly play an increasingly important role in the art and science of organic synthesis.

References

  • Fuson, R. C.; Rabjohn, N. Mesitylacetic acid. Org. Synth.1955, 35, 69. DOI: 10.15227/orgsyn.035.0069. [Link]
  • Dawane, B. S. et al. A simple and efficient synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica2010, 2 (3), 251-256.
  • Liu, S.; Liebeskind, L. S. A Simple, Modular Synthesis of Substituted Pyridines. J. Am. Chem. Soc.2008, 130 (22), 6918–6919. DOI: 10.1021/ja8013743. [Link]
  • Wikipedia. Thorpe reaction. [Link]
  • Liu, S.; Liebeskind, L. S. A Simple, Modular Synthesis of Substituted Pyridines. PMC2008. [Link]
  • Dallmann, A. et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Chem-St
  • Google Patents.
  • Denmark, S. E. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
  • ResearchGate. Scheme 1. Synthesis of 2-substituted pyridines 2-4. [Link]
  • ResearchGate. Preparation of a variety of β-ketonitriles. [Link]
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  • Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]
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Application Notes and Protocols: The Versatility of 2,4,6-Trimethylphenylacetonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sterically Hindered Intermediate

2,4,6-Trimethylphenylacetonitrile, also known as Mesitylacetonitrile, is a crystalline solid organic compound characterized by a nitrile group attached to a methylene bridge, which is in turn bonded to a mesityl (2,4,6-trimethylphenyl) group.[1][2] Its chemical structure presents a unique combination of features: a reactive nitrile group, an acidic α-carbon, and a sterically hindered aromatic ring. This distinct architecture makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules where steric bulk is required to direct reaction pathways or to impart specific properties to the final product.[][] This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.

Compound Property Value
Chemical Name This compound
Synonyms Mesitylacetonitrile
CAS Number 34688-71-6
Molecular Formula C₁₁H₁₃N[2]
Molecular Weight 159.23 g/mol [1][2]
Melting Point 76-80 °C (lit.)[2]
Appearance Crystalline solid

Core Application I: Synthesis of (2,4,6-Trimethylphenyl)acetic Acid

One of the most fundamental and widely utilized transformations of this compound is its hydrolysis to (2,4,6-trimethylphenyl)acetic acid (mesitylacetic acid).[5][6] This carboxylic acid derivative is a crucial building block for pharmaceuticals and other specialty chemicals where the bulky mesityl group is a key pharmacophore or structural element.[7][8] The steric hindrance provided by the two ortho-methyl groups on the phenyl ring can make the hydrolysis of the nitrile group challenging under standard conditions, often requiring more forcing conditions compared to unhindered phenylacetonitriles.[9]

Workflow for Hydrolysis

The conversion of the nitrile to a carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis. The protocol below details a robust base-catalyzed method.

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up cluster_3 Purification A This compound C Round-bottom flask A->C B Aqueous NaOH / Methanol B->C D Reflux (20-150°C) Monitor by TLC C->D E Cool & Extract with Water-immiscible Solvent D->E F Acidify Aqueous Phase (e.g., HCl) E->F G Precipitation of Acid F->G H Filter Precipitate G->H I Recrystallize or Chromatograph H->I J Product: (2,4,6-Trimethylphenyl)acetic acid I->J

Caption: Workflow for the hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is adapted from established methodologies for nitrile hydrolysis.[10]

Objective: To synthesize (2,4,6-trimethylphenyl)acetic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mole equivalent of this compound in a mixture of methanol and water.

  • Addition of Base: To this solution, add 10 to 50 mole equivalents of sodium hydroxide. The large excess of base is crucial to drive the reaction to completion, especially given the steric hindrance around the reaction center.

  • Hydrolysis: Heat the reaction mixture to reflux (typically between 80-120°C depending on the solvent ratio) and maintain for several hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Extraction: After cooling the mixture to room temperature, perform an extraction with a water-immiscible solvent like diethyl ether to remove any unreacted starting material or non-acidic impurities. The desired carboxylate salt will remain in the aqueous phase.

  • Work-up - Acidification: Transfer the aqueous phase to a beaker and cool it in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH < 2). This protonates the carboxylate, causing the (2,4,6-trimethylphenyl)acetic acid to precipitate out of the solution.[10]

  • Isolation: Isolate the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure acid.[7][10]

Causality and Insights:

  • Why excess base? The nitrile hydrolysis proceeds in two steps: conversion to an amide, then hydrolysis of the amide to the carboxylic acid. Both steps are promoted by hydroxide, and a high concentration is needed to overcome the steric hindrance from the mesityl group and ensure complete conversion.

  • Why reflux? The reaction requires significant activation energy. Heating to reflux provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.

  • Why acidify? The product of the basic hydrolysis is the sodium salt of the carboxylic acid (sodium 2,4,6-trimethylphenylacetate), which is water-soluble. Acidification is required to convert it to the neutral carboxylic acid, which is much less soluble in water and precipitates, allowing for easy isolation.[10]

Core Application II: C-Alkylation for Diversification

The methylene protons (the -CH₂- group) in this compound are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation with a suitable base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles, most commonly alkyl halides. This C-alkylation is a powerful tool for creating more complex molecular scaffolds.[11][12]

General Reaction Pathway for Alkylation

G reactant This compound Ar-CH₂-CN carbanion Carbanion Intermediate [Ar-CH-CN]⁻ reactant->carbanion Deprotonation base {Base | (e.g., LDA, NaH)} base->carbanion product α-Substituted Product Ar-CH(R)-CN carbanion->product Nucleophilic Attack electrophile {Alkyl Halide | R-X} electrophile->product

Caption: General pathway for the α-alkylation of this compound.

Protocol 2: Synthesis of α-Mesitylpropionic Acid via Alkylation and Hydrolysis

This two-step protocol demonstrates the utility of the alkylation reaction to produce α-substituted carboxylic acids.

Objective: To synthesize α-mesitylpropionic acid.

Materials:

  • This compound

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Reagents for hydrolysis as described in Protocol 1.

Procedure - Step 1: Alkylation

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C (for NaH) or -78 °C (for LDA).

  • Base Addition: Carefully add 1.1 equivalents of the base (e.g., sodium hydride, 60% dispersion in mineral oil). If using LDA, it is typically prepared in situ or used as a pre-prepared solution.

  • Deprotonation: Slowly add a solution of 1.0 equivalent of this compound in anhydrous THF to the base suspension/solution. Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add 1.1 equivalents of methyl iodide dropwise to the carbanion solution at the same temperature. Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-mesitylpropionitrile.

Procedure - Step 2: Hydrolysis 7. Hydrolysis: Subject the crude α-mesitylpropionitrile from Step 6 to the hydrolysis conditions described in Protocol 1 . The increased steric hindrance at the α-position may require longer reaction times or stronger conditions. 8. Purification: Purify the resulting α-mesitylpropionic acid by recrystallization or chromatography.

Causality and Insights:

  • Choice of Base: Strong, non-nucleophilic bases like NaH or LDA are required to fully deprotonate the α-carbon without competing side reactions like attacking the nitrile group.[13]

  • Anhydrous Conditions: The carbanion intermediate is extremely basic and will be readily quenched by protic solvents like water or alcohols. Therefore, anhydrous solvents and an inert atmosphere are critical for success.

  • Electrophile: While methyl iodide is used here, this protocol is adaptable to a wide range of primary and some secondary alkyl halides, benzyl halides, and other electrophiles, making it a versatile method for creating diverse molecular structures.[14]

Core Application III: Precursor in Agrochemical and Bioactive Compound Synthesis

While direct synthesis routes for major commercial agrochemicals from this compound are not prominently documented, its derivatives are structurally analogous to moieties found in potent fungicides. For example, the morpholine fungicide Fenpropimorph contains a substituted phenylpropyl backbone.[15][16][17][18] The synthetic methodologies applied to this compound allow for the construction of novel phenyl-containing scaffolds that are of significant interest in the discovery of new agrochemicals and pharmaceuticals.[19][20][21] The α-substituted products can be further transformed; for instance, reduction of the nitrile group can yield substituted phenethylamines, a common motif in bioactive molecules.

Derivative from this compound Potential Application Class
(2,4,6-Trimethylphenyl)acetic acidsAnti-inflammatory agents, Herbicides
α-Alkyl-(2,4,6-trimethylphenyl)acetonitrilesPrecursors to fungicides and insecticides[19][22]
2-(2,4,6-Trimethylphenyl)ethan-1-aminesPharmaceutical intermediates, CNS agents

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility stems from the reactivity of its nitrile and α-methylene groups, combined with the steric influence of the mesityl ring. The protocols outlined in this guide for its hydrolysis and alkylation represent fundamental transformations that open the door to a wide array of complex molecules. For researchers in drug discovery and agrochemical development, mastering the chemistry of this intermediate provides a powerful tool for synthesizing novel compounds with tailored steric and electronic properties.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides.
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • Synthesis method of fenpropimorph.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. [Link]
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. MDPI. [Link]
  • fenpropimorph (188).
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Fenpropimorph | C20H33NO | CID 93365. PubChem. [Link]
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
  • fenpropimorph (188).
  • Facile β-Alkylation and β-Hydroxyalkylation of α,β-Unsaturated Lactones and Esters. SciSpace. [Link]
  • (2,4,6-Trimethylphenyl)acetic acid. SIELC Technologies. [Link]
  • Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. American Chemical Society. [Link]
  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decor
  • Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis.
  • Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Several Important Pharmaceutical Intermediates. Zhuhai Gene-Biocon Biological Technology Co., Ltd. [Link]
  • Aldehydes and Ketones - Iodoform Reactions & Reactions With 2, 4-DNPH (A2 Chemistry). YouTube. [Link]
  • The Hydrolytic Activity of Copper(II)
  • Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II)
  • Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua.... RSC Publishing. [Link]

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Application Note: 2,4,6-Trimethylphenylacetonitrile as a Strategic Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the selection of molecular scaffolds that impart favorable pharmacological properties. The 2,4,6-trimethylphenyl (mesityl) group is a privileged structural motif known for conferring metabolic stability and modulating protein-ligand interactions through steric influence.[1][2] When incorporated into the 2,4,6-trimethylphenylacetonitrile precursor, it provides a versatile and powerful starting point for the synthesis of diverse compound libraries. This guide details the strategic utility of this precursor, explains the causality behind key synthetic transformations, and provides detailed, field-proven protocols for the development of novel therapeutic agents.

Introduction: The Strategic Value of the Mesityl Scaffold

The mesityl group, a symmetrically substituted trimethylbenzene moiety, offers significant advantages in drug design.[1] Its primary role is to act as a "steric shield," a bulky blocking group that can prevent unwanted metabolic transformations, particularly oxidation of adjacent functional groups.[1][3] This steric hindrance is also instrumental in achieving target selectivity by preventing the molecule from binding to off-target proteins with sterically constrained active sites.

This compound (Mesitylacetonitrile) combines this beneficial steric profile with the versatile reactivity of the α-cyano methylene group. The nitrile itself is a valuable pharmacophore, capable of acting as a hydrogen bond acceptor, a polar interactor, or a bioisostere for carbonyl groups.[4][5] The adjacent methylene protons are sufficiently acidic to be readily deprotonated, enabling a wide range of carbon-carbon bond-forming reactions for scaffold elaboration.

Key Advantages of the this compound Precursor:

  • Metabolic Stability: The trimethylphenyl arrangement protects the benzylic position from oxidative metabolism.[3]

  • Enhanced Selectivity: The steric bulk can enforce specific binding conformations, improving selectivity for the desired biological target.[1]

  • Synthetic Versatility: The activated methylene group serves as a nucleophilic handle for extensive derivatization.

  • Pharmacophoric Contribution: The nitrile group can engage in crucial hydrogen bonding or polar interactions within a protein's active site.[4][6]

Core Synthetic Pathways and Transformations

The power of this compound as a precursor lies in the reactivity of the carbon atom alpha to the nitrile group. This position can be functionalized through several key reaction classes to build molecular complexity.

α-Alkylation and α-Arylation

The most fundamental transformation is the deprotonation of the α-carbon followed by quenching with an electrophile. This allows for the introduction of a wide variety of substituents.

  • Principle: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is used to generate the carbanion. This carbanion then acts as a potent nucleophile, attacking alkyl halides, aryl halides, or other electrophilic species. The choice of a non-nucleophilic base is critical to prevent competitive reactions with the nitrile group itself.

  • Application: This pathway is foundational for creating tertiary and quaternary carbon centers, a common feature in many modern drugs like the breast cancer therapeutic Anastrazole, which features a quaternary α-aryl nitrile structure.[4][7]

Cyclization Reactions

The α-cyano carbanion can also participate in intramolecular or intermolecular cyclization reactions to form heterocyclic scaffolds, which are cornerstones of many drug classes.

  • Principle: By reacting the precursor with bifunctional electrophiles (e.g., containing both a carbonyl group and a leaving group), complex ring systems can be constructed in a single step. For example, condensation with chalcones can lead to substituted pyridines.[8]

  • Application: This strategy is employed to synthesize scaffolds for kinase inhibitors, GPCR modulators, and other target classes where a rigidified, heterocyclic core is necessary for potent activity.

The diagram below illustrates the central role of this compound as a branching point for creating diverse molecular architectures.

G precursor This compound carbanion α-Cyano Carbanion (Mesityl-CH⁻-CN) precursor->carbanion hydrolysis Mesityl Acetic Acids & Esters precursor->hydrolysis Hydrolysis (e.g., H₂SO₄/H₂O) alkylation α-Alkylated/Arylated Nitriles carbanion->alkylation + R-X (Electrophile) heterocycles Substituted Heterocycles (e.g., Pyridines, Pyrimidines) carbanion->heterocycles + Bifunctional Electrophile (Cyclocondensation) oncology Oncology (Kinase Inhibitors) alkylation->oncology cns CNS Disorders alkylation->cns inflammation Inflammation (Enzyme Inhibitors) heterocycles->inflammation

Caption: Synthetic pathways from this compound.

Application Case Study: Synthesis of a Novel Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many successful inhibitors feature a sterically hindered hinge-binding motif. The mesityl group is an excellent surrogate for such features. This section provides a protocol for a two-step synthesis of an α-aryl derivative of this compound, a core scaffold for developing selective kinase inhibitors.

Data Summary: Reagents and Conditions
StepReaction TypeKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1DeprotonationNaH (1.2 eq.)THF0 to RT2>95% (in situ)
2Arylation4-Fluorobenzyl bromide (1.0 eq.)THFRT1285-92%
Experimental Protocol: Synthesis of 2-(2,4,6-trimethylphenyl)-3-(4-fluorophenyl)propanenitrile

Principle: This protocol utilizes a sodium hydride-mediated deprotonation to form the nucleophilic carbanion, which is then coupled with an electrophilic benzyl bromide. The choice of a fluorinated aryl group is common in medicinal chemistry to modulate pharmacokinetic properties and potentially introduce new binding interactions.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • 4-Fluorobenzyl bromide (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF.

  • Base Addition: Carefully add the sodium hydride dispersion to the THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The formation of the sodium salt of the carbanion will be observed as the reaction mixture becomes a thicker slurry.

  • Electrophile Addition: Dissolve 4-fluorobenzyl bromide in anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aryl nitrile derivative.

Self-Validation and Quality Control:

  • Structure Verification: The final product structure should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: Purity should be assessed by HPLC, which should show >95% purity for use in subsequent biological assays.

  • Expected ¹H NMR signals: Look for the characteristic singlet for the nine methyl protons around 2.3 ppm and the aromatic protons of the mesityl group as a singlet around 6.8 ppm.[1] The newly introduced protons from the 4-fluorobenzyl group will appear in the aromatic and benzylic regions.

Advanced Applications & Mechanistic Insights

The nitrile group itself can be a reactive handle for further transformations, expanding the utility of the core scaffold.

Nitrile as a Covalent Warhead

In certain contexts, the nitrile group can act as a reversible or irreversible covalent warhead.[6] For example, in the inhibition of cysteine proteases or DPP-IV enzymes, a serine or cysteine residue in the enzyme's active site can attack the electrophilic carbon of the nitrile, forming a covalent adduct.[4] The steric bulk of the mesityl group can help position the nitrile optimally for such an interaction, enhancing both potency and selectivity.

G cluster_0 Mechanism of Covalent Inhibition Inhibitor Mesityl-Scaffold-CN (Inhibitor) Adduct Enzyme-Cys-S-C(=NH)-Scaffold-Mesityl (Reversible Covalent Adduct) Inhibitor->Adduct Nucleophilic Attack Enzyme Enzyme-Cys-SH (Target Protein) Enzyme->Adduct Adduct->Inhibitor Reversal Adduct->Enzyme

Caption: Nitrile group acting as a reversible covalent warhead.

Hydrolysis to Carboxylic Acids

The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (e.g., mesitylacetic acid).[9] These acids and their ester derivatives are also valuable building blocks for further elaboration into more complex drug candidates, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutics where a carboxylic acid moiety is key for target engagement.

Conclusion

This compound is more than just a simple starting material; it is a strategic precursor that offers a compelling combination of steric shielding, metabolic stability, and synthetic flexibility. By leveraging the unique properties of the mesityl group and the reactivity of the α-cyano methylene unit, researchers can efficiently access diverse and novel chemical matter. The protocols and principles outlined in this guide provide a robust framework for utilizing this precursor in the discovery and development of the next generation of targeted therapeutics.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
  • Zahran, M. A., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. National Institutes of Health (NIH). [Link]
  • Wikipedia contributors. (2023). Mesitylene. Wikipedia. [Link]
  • de Almeida, F. P. P., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2019). Sterically Hindered Phenols as Antioxidant. Semantic Scholar. [Link]
  • Bode, J. W. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions.
  • Li, G. (2018). Synthesis of α-Aryl Nitriles and α-Aryl Acetate Esters Via Palladium-Catalyzed Decarboxylative Couplings.
  • Pawlus, S., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters. [Link]
  • Fleming, F. F. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
  • Wang, S. (2016). Application of Nitrile in Drug Design.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound. Finetech Industry Limited. [Link]
  • Hristova-Avakumova, N., et al. (2022). Antioxidant activity of hydrazones with sterically hindered phenol fragments.
  • Pawlus, S., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. National Institutes of Health (NIH). [Link]
  • Hillebrand, L., et al. (2021). Scheme 2: Synthesis of compounds 2, 4, 6 and 8.
  • Stefani, H. A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]
  • Leong, C. O., et al. (2016). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules, 21(7), 934. [Link]
  • Richter Gedeon Vegyeszeti Gyar Rt. (1993). Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • Bakulina, O., et al. (2022). Synthesis of 2,4,6‐triarylpyridines from N‐unsubstituted enaminones and chalcones. ChemistrySelect, 7(27). [Link]
  • Tucker, T. J., et al. (1998). Synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 41(19), 3727-3735. [Link]
  • Afonso, C. A. M., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(17), 3127. [Link]

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The Role of 2,4,6-Trimethylphenylacetonitrile in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

While 2,4,6-trimethylphenylacetonitrile, also known as mesitylacetonitrile, is a recognized intermediate in organic synthesis, a comprehensive review of scientific literature and patent databases does not reveal its widespread or direct application as a key starting material in the synthesis of commercially significant agrochemicals. This document, therefore, serves not as a direct application note for a specific agrochemical derived from this precursor, but rather as a technical guide to the potential synthetic pathways where a substituted arylacetonitrile like this compound could theoretically be employed. We will explore the synthesis of prominent agrochemical classes, such as pyridazinones and pyrazoles, where the core structural motifs could potentially be derived from precursors analogous to this compound. This guide will provide researchers with the fundamental chemical principles and generalized protocols to explore the utility of this and similar compounds in the discovery of novel agrochemicals.

Introduction: The Phenylacetonitrile Scaffold in Agrochemicals

Phenylacetonitrile and its derivatives are versatile building blocks in organic chemistry, valued for the reactivity of the nitrile group and the benzylic methylene protons. These functionalities allow for a variety of chemical transformations, including cyclization reactions to form heterocyclic systems that are prevalent in many biologically active molecules, including agrochemicals. Many herbicides, fungicides, and insecticides incorporate heterocyclic rings, which are often crucial for their mode of action.

Despite this potential, this compound itself is not prominently featured as a direct precursor in the synthesis of major agrochemicals according to available literature. The steric hindrance from the three methyl groups on the phenyl ring may influence its reactivity and suitability in established synthetic routes. However, understanding the general synthetic strategies for relevant agrochemical classes can provide a framework for investigating its potential.

Potential Application in the Synthesis of Pyridazinone-Based Herbicides

Pyridazinone derivatives are a significant class of herbicides, with many acting as inhibitors of photosynthesis or carotenoid biosynthesis. The synthesis of the pyridazinone core often involves the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound or its equivalent.

General Synthetic Strategy for Pyridazinones

A common route to pyridazinones involves the reaction of a γ-ketoacid with a hydrazine. While this compound is not a direct precursor in this specific pathway, a hypothetical multi-step synthesis could potentially convert it into a suitable γ-ketoacid derivative.

A more plausible, albeit undocumented for this specific substrate, approach would involve the generation of a β-ketoester or a related species from this compound, which could then undergo cyclization with a hydrazine.

Generalized Protocol for Pyridazinone Synthesis from a β-Ketoester and Hydrazine

This protocol is a generalized representation and would require optimization for a sterically hindered substrate like a derivative of this compound.

Step 1: Synthesis of a β-Ketoester (Hypothetical)

This step is a significant hurdle for this compound. A plausible, though potentially low-yielding, approach could involve a Claisen condensation of an ester derived from 2,4,6-trimethylphenylacetic acid.

Step 2: Cyclocondensation with Hydrazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Application in the Synthesis of Pyrazole-Based Agrochemicals

Pyrazole derivatives are another important class of agrochemicals, exhibiting a broad range of biological activities, including insecticidal, fungicidal, and herbicidal properties. The synthesis of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Strategy for Pyrazoles

The key to utilizing this compound in pyrazole synthesis would be its conversion into a 1,3-dicarbonyl synthon. This could be achieved through a series of steps, for example, by first converting the nitrile to a ketone and then introducing a second carbonyl group.

Generalized Protocol for Pyrazole Synthesis from a 1,3-Diketone and Hydrazine

Assuming a suitable 1,3-diketone derived from this compound could be synthesized, the following general protocol for pyrazole formation could be applied.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a protic solvent like ethanol or acetic acid.

  • Addition of Hydrazine: Add a substituted or unsubstituted hydrazine (1.0 eq) to the solution. For substituted hydrazines, a mild acid catalyst such as a few drops of acetic acid may be beneficial.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Generalized Synthetic Pathways

The following diagrams illustrate the general synthetic logic for the formation of pyridazinone and pyrazole rings, which are common scaffolds in agrochemicals.

Diagram 1: Generalized Pyridazinone Synthesis This diagram illustrates the cyclocondensation reaction to form a pyridazinone ring, a core structure in some herbicides.

G cluster_reactants Reactants cluster_product Product beta_ketoester β-Ketoester Derivative pyridazinone Pyridazinone Core beta_ketoester->pyridazinone Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyridazinone

Caption: Generalized workflow for pyridazinone synthesis.

Diagram 2: Generalized Pyrazole Synthesis This diagram shows the formation of a pyrazole ring, a common moiety in various pesticides, through a cyclocondensation reaction.

G cluster_reactants Reactants cluster_product Product diketone 1,3-Diketone Derivative pyrazole Pyrazole Core diketone->pyrazole Cyclocondensation hydrazine_pyrazole Hydrazine Derivative hydrazine_pyrazole->pyrazole

Caption: Generalized workflow for pyrazole synthesis.

Conclusion and Future Perspectives

While this compound is not a widely documented precursor for existing agrochemicals, the fundamental reactivity of the phenylacetonitrile scaffold suggests potential avenues for its incorporation into novel active ingredients. The primary challenge lies in overcoming the steric hindrance of the mesityl group in key synthetic transformations required to build the common heterocyclic cores of many pesticides.

Researchers interested in exploring the potential of this compound in agrochemical synthesis should focus on developing efficient methods to convert it into versatile intermediates such as β-ketoesters or 1,3-diketones. Success in these initial steps would open up the possibility of utilizing this readily available starting material in the synthesis of new pyridazinone, pyrazole, or other heterocyclic derivatives for biological screening. The development of novel catalytic systems that can accommodate sterically demanding substrates may be key to unlocking the synthetic potential of this compound in the field of agrochemical discovery.

References

  • Synthesis of Pyridazinone Derivatives: For general synthetic methods of pyridazinone derivatives, researchers can refer to foundational organic chemistry texts and review articles on the synthesis of heterocyclic compounds. While a specific citation for the use of this compound is not available, general procedures are well-established.
  • Pyrazole Synthesis: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classical and well-documented reaction. Numerous examples can be found in the organic chemistry literature.[1] (Please note that this citation refers to the general synthesis of pyrazoles and does not specifically mention this compound).

Application Notes and Protocols for Electrophilic Substitution Reactions of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Sterically Rich Aromatic System

2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, presents a unique canvas for electrophilic aromatic substitution (EAS) reactions. The aromatic ring is highly activated by three electron-donating methyl groups, which synergistically increase the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack than benzene itself.[1][2] However, this heightened reactivity is tempered by significant steric hindrance imposed by the ortho-methyl groups.[3][4] This guide provides a detailed exploration of the electrophilic substitution reactions of this compound, offering insights into the underlying mechanisms and providing robust protocols for key transformations.

The cyanomethyl (-CH₂CN) group, while attached to the ring via a methylene spacer, exerts a mild deactivating inductive effect.[5] However, due to the insulating CH₂ group, its influence on the aromatic system is less pronounced than that of directly attached electron-withdrawing groups. The primary directing influence in this system is overwhelmingly dictated by the powerful activating and ortho, para-directing methyl groups.[1] Given the steric blockade of the ortho positions (2 and 6), electrophilic substitution is strongly favored at the meta position relative to the cyanomethyl group, which corresponds to the para position relative to two of the methyl groups (the 3 and 5 positions).

This document will detail the nitration, halogenation, and Friedel-Crafts acylation of this compound, providing step-by-step protocols, mechanistic discussions, and expected outcomes based on established principles and analogous reactions with mesitylene.

Mechanistic Overview: A Tale of Activation and Steric Control

The electrophilic aromatic substitution of this compound follows the canonical three-step mechanism:

  • Generation of the Electrophile: A highly reactive electrophile is generated in situ from the respective reagents.

  • Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

The regioselectivity of these reactions is a crucial consideration. The three methyl groups are strong activating, ortho, para-directing groups.[1] The cyanomethyl group is a deactivating, meta-directing group.[5] However, the combined activating effect of the three methyl groups dominates, making the ring highly reactive. The substitution pattern is therefore primarily governed by the steric hindrance around the ring.

Caption: Directing effects in this compound.

Section 1: Nitration

The introduction of a nitro group onto the aromatic ring is a cornerstone of electrophilic aromatic substitution. For this compound, this reaction is expected to proceed readily due to the activated nature of the ring.

Protocol: Synthesis of 3-Nitro-2,4,6-trimethylphenylacetonitrile

This protocol is adapted from established procedures for the nitration of mesitylene.[6]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (10.0 g, 0.063 mol) in 50 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Slowly add concentrated sulfuric acid (20 mL) to the solution, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.5 mL, 0.07 mol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-chilled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of the substrate over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a beaker with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome:

The expected product is 3-nitro-2,4,6-trimethylphenylacetonitrile . The reaction is anticipated to have a good yield, likely in the range of 80-90%, based on analogous reactions with mesitylene.

Mechanism Insight:

The nitronium ion (NO₂⁺), the active electrophile, is generated from the reaction of nitric acid and sulfuric acid.[7] The highly activated mesitylene ring of the substrate attacks the nitronium ion, leading to the formation of a sigma complex. Due to steric hindrance from the flanking methyl groups, the attack occurs at the C3 position. Subsequent deprotonation by a weak base (like water or bisulfate ion) restores aromaticity.

Caption: Experimental workflow for the nitration of this compound.

Section 2: Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst to polarize the halogen-halogen bond and generate a more potent electrophile.[8][9]

Protocol: Synthesis of 3-Bromo-2,4,6-trimethylphenylacetonitrile

This protocol is based on general procedures for the bromination of activated aromatic compounds.[10]

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Bisulfite Solution (NaHSO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask, place this compound (10.0 g, 0.063 mol) and anhydrous iron(III) bromide (0.5 g, 1.7 mmol) in 100 mL of carbon tetrachloride.

  • In a dropping funnel, place a solution of bromine (3.4 mL, 0.066 mol) in 20 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred reaction mixture at room temperature over 30 minutes. The reaction is exothermic, and gentle cooling with a water bath may be necessary to maintain the temperature around 25-30 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture into 100 mL of water.

  • Transfer the mixture to a separatory funnel and wash with aqueous sodium bisulfite solution to remove any unreacted bromine, followed by washing with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

The primary product will be 3-bromo-2,4,6-trimethylphenylacetonitrile . Due to the high activation of the ring, the reaction should proceed efficiently.

Mechanism Insight:

The Lewis acid, FeBr₃, polarizes the Br-Br bond, creating a highly electrophilic bromine species that is attacked by the aromatic ring. The substitution occurs at the sterically accessible and electronically enriched C3 position.

Section 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, forming a ketone.[11][12] This reaction typically employs an acyl chloride or anhydride in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14]

Protocol: Synthesis of 3-Acetyl-2,4,6-trimethylphenylacetonitrile

This protocol is adapted from established procedures for the Friedel-Crafts acylation of mesitylene.[11][15]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry 250 mL three-necked flask under a nitrogen atmosphere. Add anhydrous aluminum chloride (9.3 g, 0.07 mol) and 50 mL of anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add acetyl chloride (5.0 mL, 0.07 mol) dropwise to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (10.0 g, 0.063 mol) in 30 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome:

The expected product is 3-acetyl-2,4,6-trimethylphenylacetonitrile . Friedel-Crafts acylations of activated rings are generally high-yielding.

Mechanism Insight:

The aluminum chloride activates the acetyl chloride to form a highly electrophilic acylium ion.[16] The nucleophilic aromatic ring attacks this electrophile, leading to the formation of the sigma complex. The substitution occurs at the C3 position due to the directing effects of the methyl groups and steric considerations. The ketone product forms a complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.

Data Summary

ReactionElectrophileCatalystExpected ProductNotes
Nitration NO₂⁺H₂SO₄3-Nitro-2,4,6-trimethylphenylacetonitrileHighly efficient due to activated ring.
Bromination Br⁺ (polarized)FeBr₃3-Bromo-2,4,6-trimethylphenylacetonitrileSubstitution occurs at the sterically accessible position.
Acylation CH₃CO⁺AlCl₃3-Acetyl-2,4,6-trimethylphenylacetonitrileStoichiometric catalyst required.

Conclusion

The electrophilic substitution reactions of this compound are governed by the powerful activating and ortho, para-directing effects of the three methyl groups, with regioselectivity being primarily controlled by steric hindrance. The protocols provided herein, adapted from well-established procedures for the structurally analogous mesitylene, offer a reliable foundation for the synthesis of novel substituted phenylacetonitrile derivatives. These derivatives can serve as valuable intermediates in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

  • Steric Hindrance: Some Reactions of Mesitylacetylene - ElectronicsAndBooks. (URL: not available)
  • Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII.
  • Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing). (URL: [Link])
  • 2 - Organic Syntheses Procedure. (URL: [Link])
  • Electrophilic aromatic directing groups - Wikipedia. (URL: [Link])
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (URL: [Link])
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])
  • Synthetic Protocols for Aromatic Nitration: A Review - ResearchG
  • Practical Biocatalytic Synthesis of Arom
  • Synthetic Protocols for Aromatic Nitration: A Review - OUCI. (URL: not available)
  • Rules for benzene halogenation - Chemistry Stack Exchange. (URL: [Link])
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (URL: [Link])
  • Friedel-Crafts acyl
  • 18.3 Aromatic Halogenation - Chemistry LibreTexts. (URL: [Link])
  • Electrophilic Aromatic Substitutions (1)
  • 3 - Organic Syntheses Procedure. (URL: [Link])
  • Friedel-Crafts acylation (video) - Khan Academy. (URL: [Link])
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
  • Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group. (URL: [Link])
  • Halogenation of Aromatic Compounds MADE EASY! - YouTube. (URL: [Link])
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (URL: not available)
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Synthesis of 3-chloro-4-methoxy-phenylacetonitrile - PrepChem.com. (URL: [Link])
  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])
  • 16.6: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])
  • A fast and mild method for nitration of aromatic rings - ResearchG
  • Enantioselective Electrophilic Aromatic Nitration: A Chiral Auxiliary Approach - PubMed. (URL: [Link])
  • 5 Major Electrophilic Aromatic Substitution Reactions Activ
  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (URL: not available)
  • EP0019744B1 - Process for the preparation of 3-nitro-4-methylphenyl chloroformate - Google P
  • (PDF)
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)
  • WO2016139161A1 - Process for preparing 3-chloro-2-vinylphenylsulfonates - Google P
  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (URL: [Link])
  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile - JOCPR. (URL: [Link])
  • 3-thenyl bromide - Organic Syntheses Procedure. (URL: [Link])
  • RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine - Google P
  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
  • CN109232259B - A kind of preparation method of nitroacetophenone - Google P
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - MDPI. (URL: [Link])

Sources

Application Notes and Protocols for the α-Alkylation of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the α-alkylation of 2,4,6-trimethylphenylacetonitrile, a sterically hindered arylacetonitrile. The protocol details a robust and efficient method utilizing lithium diisopropylamide (LDA) as a strong, non-nucleophilic base for the generation of the corresponding carbanion, followed by subsequent alkylation with a primary alkyl halide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the synthesis of α-substituted mesitylacetonitriles, which are valuable intermediates in the preparation of various biologically active molecules and materials.

Introduction

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to a wide array of functionalized molecules.[1][2] The resulting α-alkylated nitriles are versatile intermediates that can be further transformed into carboxylic acids, ketones, and amines.[1] However, the α-alkylation of sterically hindered arylacetonitriles, such as this compound (mesitylacetonitrile), presents a significant challenge due to the steric bulk of the mesityl group, which can impede the approach of both the base and the alkylating agent.

This application note provides a detailed experimental procedure for the successful α-alkylation of this compound. We will discuss the critical parameters of the reaction, including the choice of base, solvent, temperature, and alkylating agent, with a focus on overcoming the steric hindrance of the substrate.

Reaction Mechanism and Key Considerations

The α-alkylation of this compound proceeds via a two-step mechanism:

  • Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic α-proton of the nitrile, forming a resonance-stabilized carbanion (nitrile anion).

  • Nucleophilic Substitution: The resulting carbanion acts as a nucleophile and attacks an electrophilic alkylating agent in an SN2 reaction, forming the desired α-alkylated product.

The choice of base is critical for the success of this reaction. A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal as it can efficiently deprotonate the α-carbon without adding to the nitrile group, a common side reaction with smaller, more nucleophilic bases.[1][2][3] The use of a strong base also ensures the complete and irreversible formation of the enolate.[3]

reaction_mechanism sub This compound enolate Resonance-Stabilized Carbanion (Enolate) sub->enolate Deprotonation base LDA (Base) base->enolate product α-Alkylated Product enolate->product SN2 Attack alkyl_halide R-X (Alkylating Agent) alkyl_halide->product side_product LiX + Diisopropylamine

Caption: General mechanism of LDA-mediated α-alkylation.

Experimental Protocol: α-Ethylation of this compound

This protocol describes the α-ethylation of this compound using ethyl iodide as the alkylating agent.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMolesPuritySupplier
This compoundC₁₁H₁₃N159.231.59 g10.0 mmol≥98%Sigma-Aldrich
DiisopropylamineC₆H₁₅N101.191.54 mL11.0 mmol≥99.5%Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.064.4 mL11.0 mmol2.5 M in hexanesSigma-Aldrich
Ethyl IodideC₂H₅I155.970.89 mL11.0 mmol≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-≥99.9%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.4950 mL--Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11150 mL-ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)NaCl58.4450 mL--Fisher Scientific
Anhydrous MgSO₄MgSO₄120.37As needed--Fisher Scientific
Silica GelSiO₂60.08As needed-60 Å, 230-400 meshMerck
Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

Procedure

experimental_workflow setup 1. Assemble and Flame-Dry Glassware lda_prep 2. Prepare LDA Solution in THF at -78 °C setup->lda_prep enolate_form 3. Add Substrate Solution to LDA at -78 °C lda_prep->enolate_form alkylation 4. Add Ethyl Iodide to Enolate Solution at -78 °C enolate_form->alkylation warm 5. Warm Reaction to Room Temperature alkylation->warm quench 6. Quench with Saturated aq. NH4Cl warm->quench extract 7. Extract with Ethyl Acetate quench->extract wash 8. Wash Organic Layer with Brine extract->wash dry 9. Dry with Anhydrous MgSO4 wash->dry concentrate 10. Concentrate under Reduced Pressure dry->concentrate purify 11. Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the α-alkylation.

  • Preparation of LDA Solution: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and septa, add 30 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.54 mL, 11.0 mmol) to the cooled THF. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.59 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool this solution to -78 °C. Slowly transfer the nitrile solution to the LDA solution via cannula or syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the enolate. The solution will typically turn a deep color (e.g., yellow, orange, or red).

  • Alkylation: To the enolate solution, add ethyl iodide (0.89 mL, 11.0 mmol) dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Work-up and Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure α-ethyl-2,4,6-trimethylphenylacetonitrile.

Characterization of the Product

The purified product, α-ethyl-2,4,6-trimethylphenylacetonitrile, should be characterized by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.0 (s, 2H, Ar-H), ~3.8 (t, 1H, α-CH), ~2.4 (s, 6H, o-Ar-CH₃), ~2.3 (s, 3H, p-Ar-CH₃), ~2.0 (m, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~120 (CN), ~40 (α-CH), ~25 (CH₂CH₃), ~21 (Ar-CH₃), ~12 (CH₂CH₃).

  • Mass Spectrometry (EI): m/z calculated for C₁₃H₁₇N: 187.14; found: [M]⁺.

  • IR (ATR, neat): ν ~2240 cm⁻¹ (C≡N stretch).

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low or no product yield Incomplete deprotonationEnsure all reagents and solvents are anhydrous. Use freshly titrated n-butyllithium. Allow sufficient time for enolate formation.
Inactive alkylating agentUse a fresh bottle of ethyl iodide.
Reaction quenched prematurelyEnsure the reaction is maintained under an inert atmosphere.
Presence of starting material Insufficient base or alkylating agentUse a slight excess of LDA and ethyl iodide (1.1 equivalents).
Incomplete reactionIncrease the reaction time at -78 °C or allow the reaction to warm more slowly to room temperature.
Formation of dialkylated product Use of a less hindered base or higher temperaturesUse LDA at -78 °C to favor mono-alkylation.
Side reactions Nucleophilic attack of the base on the nitrileUse a non-nucleophilic base like LDA.

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (argon or nitrogen) using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Lithium Diisopropylamide (LDA): Corrosive and reacts with moisture. Handle under an inert atmosphere.

  • Ethyl Iodide: Toxic and a potential carcinogen. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][6]

  • Anhydrous Solvents: Handle under an inert atmosphere to prevent contamination with water.

  • General: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Conclusion

This application note provides a detailed and reliable protocol for the α-alkylation of the sterically hindered this compound. The use of LDA as a strong, non-nucleophilic base at low temperatures is key to achieving high yields of the mono-alkylated product. This method is scalable and can be adapted for the introduction of other primary alkyl groups. The resulting α-substituted mesitylacetonitriles are valuable building blocks for further synthetic transformations.

References

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). The Royal Society of Chemistry.
  • Synthesis. (n.d.). 2.3.1. Synthesis.
  • Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines, 18(5), 385-392.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions.
  • Hassan, A. H. E., et al. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief.
  • National Institutes of Health. (2025, May 6). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules.
  • LibreTexts Chemistry. (2023, February 12). 22.7: Alkylation of Enolate Ions.

Sources

Application Note: A Robust Protocol for the Hydrolysis of Sterically Hindered 2,4,6-Trimethylphenylacetonitrile to 2,4,6-Trimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. However, sterically hindered nitriles, such as 2,4,6-trimethylphenylacetonitrile, present a significant challenge due to the steric inhibition of nucleophilic attack at the cyano carbon. This application note provides a detailed and reliable protocol for the efficient hydrolysis of this compound to its corresponding carboxylic acid, 2,4,6-trimethylphenylacetic acid, utilizing forcing conditions with a strong base. The document further elaborates on the underlying reaction mechanism, offers troubleshooting guidance, and details methods for the characterization of the final product.

Introduction: Overcoming Steric Hindrance in Nitrile Hydrolysis

The conversion of a nitrile group to a carboxylic acid is a classic and valuable synthetic tool, often employed in the synthesis of pharmaceuticals and other fine chemicals.[1] This transformation can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate.[2] While the hydrolysis of unhindered nitriles is generally straightforward, substrates bearing significant steric bulk around the cyano group, such as this compound (also known as mesitylacetonitrile), exhibit markedly reduced reactivity. The ortho-methyl groups on the phenyl ring effectively shield the electrophilic carbon of the nitrile from the approach of a nucleophile, necessitating more vigorous reaction conditions to drive the hydrolysis to completion.[3]

This guide presents a field-proven protocol employing strong basic conditions at elevated temperatures to overcome the steric hindrance of this compound and achieve a high yield of the desired carboxylic acid. Understanding the principles behind this forced hydrolysis is crucial for its successful application and adaptation to other similarly challenging substrates.

Experimental Protocol: Base-Catalyzed Hydrolysis

This section details a step-by-step procedure for the hydrolysis of this compound.

Materials and Reagents:

Material/ReagentGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized Water (H₂O)
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Diethyl Ether (Et₂O)ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Buchner funnel and filter paper
pH paper
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Addition of Base: To this solution, carefully add a solution of 20.0 g of sodium hydroxide dissolved in 50 mL of deionized water.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Removal of Methanol: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract twice with 50 mL portions of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2,4,6-trimethylphenylacetic acid should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of this compound.

Mechanism and Scientific Rationale

The hydrolysis of nitriles in the presence of a strong base proceeds via a two-stage nucleophilic addition-elimination mechanism.

  • Formation of the Amide Intermediate: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting nitrogen anion by water to form an imidic acid, which then tautomerizes to the more stable amide intermediate.[4]

  • Hydrolysis of the Amide: The amide intermediate then undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of an amide anion (a poor leaving group), which is subsequently protonated by water to release ammonia. The final product is the carboxylate salt, which is protonated during the acidic work-up to yield the carboxylic acid.[2]

The use of elevated temperatures (reflux) is crucial to provide the necessary activation energy to overcome the steric hindrance imposed by the ortho-methyl groups of the 2,4,6-trimethylphenyl moiety.

Reaction Mechanism Diagram

Reaction_Mechanism Start This compound Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack OH- OH⁻ OH-->Intermediate1 Imidic_Acid Imidic Acid Intermediate1->Imidic_Acid Protonation H2O H₂O H2O->Imidic_Acid Amide Amide Intermediate Imidic_Acid->Amide Tautomerization Intermediate2 Tetrahedral Intermediate Amide->Intermediate2 Nucleophilic Attack OH-2 OH⁻ OH-2->Intermediate2 Carboxylate Carboxylate Salt Intermediate2->Carboxylate Elimination of NH₂⁻ End 2,4,6-Trimethylphenylacetic Acid Carboxylate->End Protonation H+ H⁺ (work-up) H+->End

Caption: Base-catalyzed hydrolysis of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Conversion/Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and ensure a steady reflux is maintained. Monitor the reaction by TLC until the starting material is consumed.
Steric hindrance is greater than anticipated.Consider using a stronger base (e.g., potassium hydroxide) or a higher boiling point solvent mixture.
Formation of a Stable Amide Intermediate The amide is also sterically hindered and resistant to hydrolysis.Prolong the reflux time significantly (e.g., 48 hours or more). Alternatively, after the initial basic hydrolysis, isolate the crude amide and subject it to harsh acidic hydrolysis (e.g., refluxing with concentrated H₂SO₄ or HCl).
Product is an Oil and Does Not Precipitate The product may be impure, leading to a depression of the melting point.Extract the acidified aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent. The crude product can then be purified by recrystallization or column chromatography.
Low Isolated Yield Product is partially soluble in the acidic aqueous solution.After acidification and filtration, extract the filtrate with an organic solvent to recover any dissolved product.
Incomplete precipitation during acidification.Ensure the pH is sufficiently low (pH 1-2) and the solution is thoroughly chilled before filtration.

Characterization of 2,4,6-Trimethylphenylacetic Acid

The identity and purity of the synthesized 2,4,6-trimethylphenylacetic acid should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [5]
Melting Point 167-171 °C[1]
¹H NMR (CDCl₃, 500 MHz) δ (ppm) ≈ 6.8-6.9 (s, 2H, Ar-H), 3.6-3.7 (s, 2H, CH₂), 2.2-2.3 (s, 9H, 3 x Ar-CH₃). Note: The carboxylic acid proton will appear as a broad singlet, typically between 10-12 ppm, but may not always be observed.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) ≈ 178 (C=O), 137 (Ar-C), 136 (Ar-C), 130 (Ar-C), 129 (Ar-CH), 41 (CH₂), 21 (Ar-CH₃).
IR (KBr) ν (cm⁻¹) ≈ 2900-3100 (broad, O-H stretch of carboxylic acid), 1700 (strong, C=O stretch), 1600, 1450 (C=C aromatic stretch).

Conclusion

The protocol described in this application note provides a reliable method for the hydrolysis of the sterically hindered this compound to 2,4,6-trimethylphenylacetic acid. By employing forcing basic conditions, the inherent low reactivity of the substrate can be overcome to achieve good yields of the desired product. The detailed mechanistic explanation and troubleshooting guide offer valuable insights for researchers tackling similar challenging transformations in their synthetic endeavors.

References

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry. Published May 22, 2025. Accessed January 8, 2026. [Link]
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Accessed January 8, 2026. [Link]
  • Jiang, X.-B., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331.
  • Brown, H. C., & Kanner, B. (1953). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 75(16), 3865–3869.
  • Lumen Learning. Hydrolysis of nitriles. In Organic Chemistry II. Accessed January 8, 2026. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of 2,4,6-Trimethylphenylacetonitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sterically Hindered Primary Amines in Drug Discovery

Primary amines are foundational building blocks in medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals.[1][2] The target molecule of this guide, 2-(2,4,6-trimethylphenyl)ethan-1-amine, is a primary amine characterized by a sterically bulky 2,4,6-trimethylphenyl (mesityl) group.[2][3] This steric hindrance can be a desirable feature in drug design, potentially enhancing selectivity for biological targets and improving metabolic stability by shielding the molecule from enzymatic degradation.[2] However, this same steric bulk presents a significant synthetic challenge, particularly in the reduction of the corresponding nitrile, 2,4,6-trimethylphenylacetonitrile.[4][5] This guide provides a detailed exploration of robust catalytic methods for this transformation, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Pathway from Nitrile to Primary Amine

The catalytic hydrogenation of nitriles to primary amines is a cornerstone transformation in organic synthesis.[1][6] The generally accepted mechanism involves a stepwise reduction on the surface of a heterogeneous catalyst.[7][8] Initially, the nitrile coordinates to the metal surface and is reduced to an intermediate imine. This imine can then be further hydrogenated to the desired primary amine.

However, a critical challenge in nitrile reduction is controlling selectivity.[1][6][7] The intermediate imine is susceptible to nucleophilic attack by the newly formed primary amine, leading to the formation of secondary and tertiary amines as undesired byproducts.[6][7] The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical factors in minimizing these side reactions and maximizing the yield of the primary amine.[6] For sterically hindered nitriles like this compound, the bulky mesityl group can influence the adsorption of intermediates on the catalyst surface, potentially impacting the selectivity of the reduction.

Nitrile Reduction Mechanism cluster_0 Reaction Pathway cluster_1 Key Factors for Selectivity Nitrile R-C≡N (this compound) Imine R-CH=NH (Intermediate) Nitrile->Imine + H₂ (Catalyst) Primary_Amine R-CH₂-NH₂ (Primary Amine) Imine->Primary_Amine + H₂ (Catalyst) Secondary_Amine (R-CH₂)₂NH (Secondary Amine) Imine->Secondary_Amine + Primary Amine - NH₃ Catalyst Catalyst Solvent Solvent Temperature Temperature Pressure Pressure

Fig. 1: Generalized mechanism for nitrile reduction and key factors influencing selectivity.

Protocol 1: High-Pressure Hydrogenation using a Rhodium-on-Carbon Catalyst

Rhodium-based catalysts are highly effective for the selective hydrogenation of nitriles to primary amines, often demonstrating high activity under milder conditions compared to other catalysts.[9][10][11][12] The use of a solid-supported catalyst like rhodium on carbon (Rh/C) simplifies product purification through filtration.

Materials and Equipment:
Material/EquipmentSpecifications
This compound>98% purity
5% Rhodium on activated carbon (Rh/C)
Ethanol (EtOH)Anhydrous
Pressurized Hydrogenation Reactore.g., Parr Shaker
Hydrogen GasHigh purity
Celite®
Rotary Evaporator
Standard Glassware
Experimental Protocol:
  • Reactor Preparation: To a clean, dry pressure-rated reaction vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add 5% Rh/C (5-10 mol% Rh).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Reactor Sealing and Purging: Seal the reactor and purge several times with nitrogen followed by hydrogen to remove any residual air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 500-1000 psi. Heat the reaction mixture to 60-80 °C with vigorous stirring.[10]

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude primary amine.

    • Further purification can be achieved by distillation or crystallization if necessary.

Expected Outcome and Troubleshooting:
ParameterExpected ValueTroubleshooting Tips
Conversion >95%- Increase catalyst loading or reaction time if conversion is low. - Ensure the hydrogen supply is adequate.
Selectivity for Primary Amine >90%- Lowering the reaction temperature may improve selectivity. - The addition of ammonia to the reaction mixture can suppress secondary amine formation.[9]
Yield 85-95%- Ensure complete removal of the catalyst to avoid product loss. - Optimize purification steps to minimize losses.

Protocol 2: Reduction using Raney® Nickel Catalyst

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitriles.[6][13] It is particularly effective for the reduction of sterically hindered nitriles.[13] However, it is pyrophoric and must be handled with care.

Materials and Equipment:
Material/EquipmentSpecifications
This compound>98% purity
Raney® Nickel (slurry in water or ethanol)
Methanol (MeOH) or Ethanol (EtOH)Anhydrous
Ammonia (optional, as a solution in the solvent)
Pressurized Hydrogenation Reactore.g., Parr Shaker
Hydrogen GasHigh purity
Celite®
Rotary Evaporator
Standard Glassware
Experimental Protocol:

Raney_Nickel_Reduction_Workflow cluster_0 Experimental Workflow Start Start Reactor_Setup Reactor Setup: Substrate + Solvent Start->Reactor_Setup Catalyst_Addition Add Raney® Ni (under inert atm) Reactor_Setup->Catalyst_Addition Seal_Purge Seal & Purge (N₂ then H₂) Catalyst_Addition->Seal_Purge Reaction Pressurize with H₂ Heat & Stir Seal_Purge->Reaction Cool_Vent Cool & Vent H₂ Reaction->Cool_Vent Filtration Filter through Celite® Cool_Vent->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Product Concentration->Purification End End Purification->End

Fig. 2: Step-by-step workflow for the Raney® Nickel catalyzed reduction.
  • Reactor Preparation: In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol. The addition of ammonia (as a solution in the alcohol) can significantly improve selectivity for the primary amine by inhibiting the formation of secondary amines.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

  • Reactor Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 500-1500 psi and heat to 80-120 °C with efficient stirring.

  • Monitoring the Reaction: Monitor the reaction by hydrogen uptake. The reaction is generally complete in 6-24 hours.

  • Work-up and Purification:

    • After cooling and venting, purge the reactor with nitrogen.

    • Carefully filter the catalyst through a pad of Celite®. The filter cake should be kept wet with solvent at all times to prevent ignition.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification can be performed by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization and liberation of the free base.[14]

Comparative Data for Catalytic Systems:
Catalyst SystemTypical Temperature (°C)Typical Pressure (psi)Selectivity for Primary AmineKey AdvantagesKey Considerations
5% Rh/C 60 - 80500 - 1000HighHigh activity, good selectivityHigher cost
Raney® Nickel 80 - 120500 - 1500Good to Excellent (with ammonia)Cost-effective, highly activePyrophoric, requires careful handling

Alternative Reduction Method: Lithium Aluminum Hydride (LAH)

For laboratories not equipped for high-pressure hydrogenations, reduction with a stoichiometric metal hydride reagent like lithium aluminum hydride (LAH) is a viable alternative.[15][16][17][18] LAH is a powerful reducing agent capable of converting nitriles to primary amines.[16][19][20]

Mechanism: The reduction with LAH proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt which is then further reduced to the amine.[19]

General Procedure Outline:

  • A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LAH in the same solvent at 0 °C.

  • The reaction mixture is then typically refluxed to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous base to precipitate the aluminum salts.

  • The resulting slurry is filtered, and the organic layer is separated, dried, and concentrated to yield the primary amine.

Safety Considerations: LAH reacts violently with water and protic solvents.[15][18] All manipulations must be carried out under strictly anhydrous conditions and an inert atmosphere.

Conclusion

The catalytic reduction of this compound to 2-(2,4,6-trimethylphenyl)ethan-1-amine is a challenging yet achievable transformation. The choice between a noble metal catalyst like Rh/C and a more classical approach with Raney® Nickel will depend on factors such as cost, available equipment, and desired reaction conditions. For both catalytic systems, careful control of reaction parameters is crucial for maximizing the yield and selectivity of the desired primary amine. The alternative LAH reduction offers a non-catalytic route, albeit with its own set of handling and safety requirements. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals engaged in the synthesis of sterically hindered primary amines.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate.
  • On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. SciSpace.
  • Process for the hydrogenation of nitriles to primary amines. Google Patents.
  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate.
  • Nitrile reduction. Wikipedia.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica.
  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. ACS Publications.
  • Reduction of Nitrile Groups in Polymers: Hydrogenation of Nitrile Groups on Hnbr with a Rhodium Catalyst. ResearchGate.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Scribd.
  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.
  • Benzenesulfonamide, 4-formyl-. Organic Syntheses.
  • Hydrogenation (atmospheric pressure) with Pd/C.
  • Palladium on Carbon (Pd/C). Common Organic Chemistry.
  • Electrocatalytic reduction of Nitriles on Raney Nickel. CSIR Central.
  • Reductions with Lithium Aluminium Hydride.
  • A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. ResearchGate.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. PubMed.
  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed.
  • A Platinum-Catalyzed, Mild, and General Method for the Hydration of Nitriles. Organic Syntheses.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Synthesis of Amines. Fiveable.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • Lithium aluminium hydride. Wikipedia.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • 12.4 Synthesis of Amines. Fundamentals of Organic Chemistry.
  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI.
  • Selective Nitrile Reduction. ChemistryViews.
  • A generic approach for the catalytic reduction of nitriles. Organic Chemistry Portal.
  • Synthesis of 2,4,6-trimethylaniline hydrochloride. PrepChem.com.
  • Nitrile reduction issues. Reddit.
  • 2,4,6-trimethylaniline synthesis method. Google Patents.

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Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the large-scale synthesis and purification of 2,4,6-trimethylphenylacetonitrile, also known as mesitylacetonitrile. This compound serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The protocol herein is optimized for scalability, safety, and high purity of the final product. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step guide for the synthesis and subsequent purification by recrystallization, and address critical safety considerations for handling the hazardous materials involved.

Introduction

This compound is a crystalline solid organic compound with the molecular formula C₁₁H₁₃N.[1][2][3] Its sterically hindered phenyl group and reactive nitrile functionality make it a key building block in organic synthesis. The strategic placement of the methyl groups on the benzene ring influences the electronic and steric properties of the molecule, offering unique reactivity in subsequent chemical transformations.

The synthesis of arylacetonitriles is a fundamental transformation in organic chemistry. A common and industrially viable method involves the nucleophilic substitution of a benzyl halide with an alkali metal cyanide. This application note will focus on a robust and scalable protocol for the synthesis of this compound via the reaction of 2,4,6-trimethylbenzyl chloride with sodium cyanide.

Synthesis of this compound

The synthesis proceeds via a classical Sₙ2 reaction mechanism, where the cyanide anion acts as a nucleophile, displacing the chloride from the benzylic position of 2,4,6-trimethylbenzyl chloride.

Reaction Mechanism and Rationale

The reaction is typically carried out in a polar protic solvent system, such as a mixture of ethanol and water, which helps to dissolve the sodium cyanide.[4] The use of a polar aprotic solvent could also be considered to enhance the nucleophilicity of the cyanide ion.[5] To mitigate the formation of the isocyanide byproduct, which can occur due to the ambident nature of the cyanide ion, it is crucial to use an alkali metal cyanide like NaCN or KCN, which favors the formation of the nitrile.[5]

Materials and Equipment
Reagent/EquipmentGradeSupplier
2,4,6-Trimethylbenzyl chloride≥98%Commercially Available
Sodium Cyanide (NaCN)≥98%Commercially Available
Ethanol95%Commercially Available
BenzeneReagent GradeCommercially Available
Calcium Chloride (anhydrous)GranularCommercially Available
Petroleum EtherACS GradeCommercially Available
5L Three-necked round-bottom flask-Standard Laboratory Supplier
Mechanical Stirrer-Standard Laboratory Supplier
Reflux Condenser-Standard Laboratory Supplier
Heating Mantle-Standard Laboratory Supplier
Separatory Funnel-Standard Laboratory Supplier
Rotary Evaporator-Standard Laboratory Supplier
Vacuum Distillation Apparatus-Standard Laboratory Supplier
Experimental Protocol

WARNING: This procedure involves the use of highly toxic sodium cyanide. It must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. An emergency cyanide antidote kit should be readily available.

  • Reaction Setup: In a 5L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 385 g (7.85 moles) of sodium cyanide, 550 mL of water, and 800 mL of 95% ethanol.

  • Dissolution: Heat the mixture in a water bath and stir until all the sodium cyanide has dissolved.

  • Addition of Benzyl Chloride: Slowly add 760 g (4.5 moles) of 2,4,6-trimethylbenzyl chloride to the reaction mixture through the dropping funnel.

  • Reaction: Continue heating and stirring the reaction mixture for 3 hours.

  • Work-up - Extraction: Allow the reaction mixture to cool to approximately 40°C. Transfer the mixture to a large separatory funnel and extract with three 1.5 L portions of benzene.[4]

  • Washing and Drying: Combine the benzene extracts and wash them thoroughly with water. Dry the benzene solution over anhydrous calcium chloride.

  • Solvent Removal: Filter the dried solution and remove the benzene by distillation under slightly reduced pressure using a rotary evaporator.

  • Product Distillation: The crude product is then distilled under reduced pressure. The fraction boiling at 160-165°C at 22 mmHg is collected. The expected yield is 640-665 g (89-93%).[4]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up A 1. Dissolve NaCN in EtOH/H2O B 2. Add 2,4,6-trimethylbenzyl chloride A->B C 3. Heat and stir for 3 hours B->C D 4. Cool and extract with Benzene C->D E 5. Wash and dry organic layer D->E F 6. Remove Benzene via rotary evaporation E->F G 7. Vacuum distill to get crude product F->G

Caption: Workflow for the synthesis of this compound.

Purification of this compound

While the distilled product is of high purity, for applications requiring exceptional purity, recrystallization is the recommended method.

Rationale for Purification Method

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[6][7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[8] For this compound, petroleum ether has been identified as a suitable recrystallization solvent.[4]

Experimental Protocol
  • Solvent Selection: Petroleum ether is the solvent of choice for the recrystallization of this compound.

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot petroleum ether.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The melting point of the pure compound is 79-80°C.[4]

Purification_Workflow cluster_recrystallization Recrystallization H 1. Dissolve crude product in hot petroleum ether I 2. Slow cooling to induce crystallization H->I J 3. Isolate crystals by vacuum filtration I->J K 4. Wash with cold petroleum ether and dry J->K

Caption: Workflow for the purification of this compound.

Safety and Handling

The synthesis of this compound involves the use of highly hazardous materials, and strict adherence to safety protocols is paramount.

  • Sodium Cyanide (NaCN): This is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.

    • Personal Protective Equipment (PPE): Always wear a full-face respirator or work in a certified fume hood. Chemical-resistant gloves, a lab coat, and eye protection are mandatory.[5][9]

    • Storage: Store sodium cyanide in a cool, dry, well-ventilated area, away from acids and moisture, as it can release highly toxic hydrogen cyanide gas.[9][10]

    • Emergency Procedures: In case of exposure, immediately seek medical attention. For skin contact, flush with copious amounts of water. For inhalation, move the person to fresh air.[11]

  • 2,4,6-Trimethylbenzyl chloride: This compound is a lachrymator and is harmful if swallowed or inhaled. Handle with care in a well-ventilated fume hood.

  • Benzene: Benzene is a known carcinogen and should be handled with extreme caution in a fume hood.

Characterization and Quality Control

The purity of the final product can be assessed using various analytical techniques:

  • Melting Point: A sharp melting point at 79-80°C is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify any impurities.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis and purification of high-purity this compound. By understanding the underlying chemical principles and adhering strictly to the safety guidelines, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their synthetic needs.

References

  • Organic Syntheses, Coll. Vol. 3, p.555 (1955); Vol. 28, p.75 (1948). ([Link])
  • Organic Syntheses, Coll. Vol. 3, p.555 (1955); Vol. 28, p.75 (1948). ([Link])
  • Wikipedia.
  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. ([Link])
  • United Chemical. Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. ([Link])
  • NIST. 2,4,6-Trimethylbenzyl cyanide. ([Link])
  • Chemistry LibreTexts.
  • University of Rochester.
  • University of Rochester.
  • University of Rochester.

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Application Notes and Protocols for the Purification of 2,4,6-Trimethylphenylacetonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 2,4,6-trimethylphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The focus of this document is on the application of recrystallization techniques to achieve high purity of the target compound. We will delve into the theoretical underpinnings of recrystallization, systematic solvent selection, and provide step-by-step protocols for both single-solvent and mixed-solvent systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Purification Challenge

This compound, also known as mesitylacetonitrile, is a crystalline solid with a melting point in the range of 76-80 °C.[1] Its synthesis, often involving Friedel-Crafts-type reactions, can lead to the formation of various impurities. These may include positional isomers with different methylation patterns on the aromatic ring, unreacted starting materials, and byproducts from polyalkylation. Achieving high purity of this compound is crucial for its subsequent use in multi-step syntheses where impurities can interfere with reaction pathways and compromise the yield and purity of the final product.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature, typically the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures or sparingly soluble at all temperatures.

This document will guide the user through a systematic approach to developing a robust recrystallization protocol for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound is paramount for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₃N[3][4]
Molecular Weight 159.23 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Melting Point 76-80 °C (lit.)[1]
Boiling Point 120 °C at 1 mmHg[1]
Solubility (Qualitative) Slightly soluble in chloroform and methanol[1]

Systematic Solvent Selection: An Experimental Approach

The success of a recrystallization procedure is critically dependent on the choice of solvent. An ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant increase in solubility with temperature. The following protocol outlines a systematic approach to screen for suitable solvents.

Candidate Solvents

Based on the non-polar aromatic nature of this compound, a range of solvents with varying polarities should be screened.

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Heptane, Hexane

  • Chlorinated Solvents: Dichloromethane

Experimental Protocol for Solubility Determination

Objective: To quantitatively assess the solubility of this compound in a range of solvents at room temperature and at their respective boiling points.

Materials:

  • This compound (crude)

  • Candidate solvents (analytical grade)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Thermometer

  • Graduated pipettes or syringes

Procedure:

  • Room Temperature Solubility (approx. 20-25 °C):

    • Accurately weigh approximately 100 mg of this compound into a series of labeled test tubes.

    • To each test tube, add 1 mL of a candidate solvent.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Observe and record the solubility. If the solid dissolves completely, the solvent is likely too good a solvent for single-solvent recrystallization at room temperature. If it is partially or completely insoluble, proceed to the next step.

  • Elevated Temperature Solubility (at Boiling Point):

    • For the test tubes where the compound was not fully soluble at room temperature, place them in a heating block or water bath.

    • Gradually heat the solvent to its boiling point while stirring or vortexing intermittently.

    • If the solid dissolves completely, note the approximate temperature.

    • If the solid does not dissolve completely after adding up to 3 mL of the hot solvent, the compound is likely sparingly soluble in that solvent even at elevated temperatures.

    • After dissolution in the hot solvent, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the extent of crystal formation.

Interpreting the Results and Solvent Selection

The ideal single solvent for recrystallization will exhibit low solubility at room temperature and high solubility at its boiling point, with abundant crystal formation upon cooling.

For a mixed-solvent system, a pair of miscible solvents is chosen. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should be a poor solvent at all temperatures (the "bad" solvent).[5]

Hypothetical Solubility Data:

SolventSolubility at 20 °C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as a Single Solvent
Ethanol ~1~25Excellent
Isopropanol ~0.8~20Good
Ethyl Acetate ~15>50Poor (too soluble at RT)
Toluene ~10>50Poor (too soluble at RT)
Heptane <0.1~2Poor (low solubility at BP)
Acetone >20>50Poor (too soluble at RT)
Water InsolubleInsolubleUnsuitable

Based on this hypothetical data, ethanol is an excellent candidate for single-solvent recrystallization. For a mixed-solvent system, a combination of a good solvent like ethyl acetate or toluene with a poor solvent like heptane would be a promising approach.

Recrystallization Protocols

The following are detailed protocols for the purification of this compound using both a single-solvent and a mixed-solvent system.

Single-Solvent Recrystallization Protocol (Ethanol)

Principle: This method leverages the significant difference in the solubility of this compound in hot versus cold ethanol.

Diagram of the Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if necessary) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Crude this compound in Erlenmeyer Flask B Add minimum amount of hot ethanol A->B C Heat to boiling to dissolve B->C D Gravity filter hot solution to remove insoluble impurities C->D Impurities present E Slowly cool the filtrate to room temperature D->E F Cool in an ice bath to maximize crystal yield E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold ethanol G->H I Dry the purified crystals H->I Mixed_Solvent_Recrystallization cluster_dissolution Dissolution cluster_induction Induce Crystallization cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Dissolve crude product in minimum hot ethyl acetate B Add hot heptane dropwise until solution becomes cloudy A->B C Add a few drops of hot ethyl acetate to redissolve B->C D Slowly cool to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with a cold mixture of ethyl acetate/heptane F->G H Dry the purified crystals G->H

Caption: Mixed-solvent recrystallization workflow.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Inducing Crystallization: While keeping the solution hot, add hot heptane dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and heptane (in the same approximate ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was added.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- The compound is too impure.- Use a lower boiling point solvent.- Reheat the solution and allow it to cool more slowly.- Add more of the "good" solvent in a mixed-solvent system.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing.
Colored product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The recrystallization techniques detailed in this application note provide a robust and scalable method for the purification of this compound. A systematic approach to solvent selection, as outlined, is critical for the successful development of an efficient purification protocol. Both single-solvent and mixed-solvent systems can yield high-purity material suitable for demanding applications in research and development.

References

  • FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 34688-71-6.
  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Professor Dave Explains.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.

Sources

safe handling and storage guidelines for 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and disposal of 2,4,6-trimethylphenylacetonitrile (also known as Mesitylacetonitrile), a solid nitrile compound utilized in specialized organic synthesis. Given its classification as an acutely toxic substance, adherence to stringent safety protocols is imperative to mitigate risks to laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights. The protocols herein are designed to be self-validating systems, integrating hazard identification, risk mitigation, and emergency preparedness.

Introduction and Scientific Context

This compound (CAS No: 34688-71-6) is an aromatic nitrile characterized by a phenylacetonitrile core substituted with three methyl groups on the benzene ring.[1] This substitution pattern, particularly the presence of the mesitylene group, imparts specific steric and electronic properties that make it a valuable intermediate in multi-step organic syntheses. For instance, it serves as a precursor for compounds such as mesitylacetic acid and various phenethylamine analogs.[1]

The nitrile functional group (C≡N) is metabolically stable and serves as a key pharmacophore in numerous FDA-approved pharmaceuticals, valued for its ability to enhance binding affinity and improve pharmacokinetic profiles.[2] However, the stability of the nitrile group also presents hazards. Organic nitriles can release highly toxic hydrogen cyanide (HCN) gas upon decomposition under high heat or certain chemical conditions, such as reaction with strong acids. This potential for HCN release is a primary driver for the stringent handling protocols detailed in this document.

The solid, crystalline nature of this compound at room temperature (melting point: 76-80 °C) reduces the risk of vapor inhalation compared to liquid nitriles, but introduces the hazard of fine dust generation during handling.[1] This guide will address the specific controls required to manage this particulate hazard.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The primary risks stem from its acute toxicity and potential for hazardous decomposition.

Toxicological Profile

This compound is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[1] The signal word for this compound is Warning .[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The toxicity of the mesitylene (1,3,5-trimethylbenzene) moiety, which forms the core of this compound, is also relevant. Mesitylene is known to be a respiratory irritant and can cause central nervous system depression at high concentrations.[3][4][5] While the nitrile group is generally stable, in vivo metabolism of some nitriles can release cyanide, which inhibits cellular respiration. Therefore, exposure via any route must be minimized.

Physical and Chemical Hazards
PropertyValueSource
Chemical Formula (CH₃)₃C₆H₂CH₂CN[1]
Molecular Weight 159.23 g/mol [1]
Physical State Solid[1]
Melting Point 76-80 °C (lit.)[1]
Flash Point Not Applicable[1]
Storage Class 11 - Combustible Solids[1]

Reactivity and Decomposition:

  • Thermal Decomposition: When heated to decomposition, nitriles can emit highly toxic fumes of hydrogen cyanide (HCN) and nitrogen oxides (NOx).[6] This is a critical consideration for both storage and waste disposal.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Strong acids can cause rapid hydrolysis and potentially release hydrogen cyanide. Strong bases can initiate vigorous reactions. Contact with strong oxidizers presents a fire and explosion risk.

Safe Handling Protocols

Due to its acute toxicity as a solid, the primary goal during handling is to prevent the generation and inhalation of dust and to avoid any skin contact. All handling of this compound must be performed within a designated area.[8][9][10]

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood: All open-container handling, including weighing, transfers, and preparation of solutions, must be conducted in a properly functioning chemical fume hood.[8][9][11]

  • Ventilated Enclosures: For weighing operations where the airflow of a standard fume hood may affect balance accuracy, a dedicated ventilated balance enclosure or a glove bag should be used.[11]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of nitrile gloves are recommended. Nitrile gloves provide good resistance to a wide range of chemicals.[5] Since the compound is harmful upon skin contact, double-gloving provides an extra layer of protection against tears or contamination.[11] Gloves should be changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against dust particles.[9] A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation.

  • Body Protection: A fully fastened, long-sleeved laboratory coat is required. An apron may be used for additional protection during large-scale transfers.

  • Respiratory Protection: A NIOSH-approved N95 dust mask is specified for this compound.[1] This should be worn during any handling of the solid powder, even within a fume hood, as an additional precaution against inhalation of fine particulates.

PPE_Workflow cluster_Donning Donning PPE (Outside Lab) cluster_Doffing Doffing PPE (In Designated Area) D1 Lab Coat D2 N95 Mask D3 Goggles D4 Inner Gloves D5 Outer Gloves F1 Outer Gloves D5->F1 Perform Work F2 Lab Coat & Inner Gloves F3 Goggles F4 N95 Mask F5 Wash Hands Exit Exit Lab F5->Exit Enter Enter Lab Enter->D1

Figure 1: PPE Donning and Doffing Workflow.
Protocol for Weighing Solid this compound

The "tare method" is a recommended procedure to minimize the potential for dust exposure when weighing highly toxic solids.[8][11]

  • Preparation: In the fume hood, prepare the necessary equipment: the stock container of this compound, a sealable receiving vessel (e.g., a vial with a cap), and a clean spatula.

  • Tare Weighing: Tightly seal the empty receiving vessel and remove it from the fume hood. Place it on the analytical balance and tare the weight.

  • Transfer: Return the tared vessel to the fume hood. Carefully open the stock container and the receiving vessel. Using the spatula, transfer an estimated amount of the solid into the receiving vessel.

  • Seal and Re-weigh: Securely seal the receiving vessel. Carefully wipe the exterior with a damp cloth (using a solvent in which the compound is soluble, like isopropanol) to remove any residual particles. Remove the sealed vessel from the hood and weigh it on the balance to determine the exact mass of the transferred solid.

  • Adjustment: If the mass is incorrect, return the sealed vessel to the fume hood to add or remove material. Repeat the sealing, cleaning, and re-weighing steps. Never handle the open container outside of the fume hood.[8][11]

  • Cleanup: Once the desired amount is weighed, securely close the stock container. Decontaminate the spatula and the work surface inside the fume hood.

Application Protocol: Synthesis of Mesitylacetic Acid

This protocol is adapted from a verified procedure for the hydrolysis of mesitylacetonitrile to mesitylacetic acid, demonstrating a common synthetic application.[12] This reaction involves refluxing with strong acid, highlighting the need for careful temperature control and proper ventilation.

CAUTION: This reaction involves heating a strong acid with a nitrile, which can potentially generate hydrogen cyanide. This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height.

Materials and Equipment
  • This compound (Mesitylacetonitrile)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water & Ice

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Step-by-Step Procedure
  • Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a stopper in a heating mantle within a chemical fume hood. Ensure a steady flow of cooling water to the condenser.

  • Acid Addition: To a mixture of 375 mL of water and 375 mL of concentrated sulfuric acid, carefully add to the flask. Note: Always add acid to water slowly with cooling. The procedure cited uses pre-mixed acid, which should also be handled with extreme care.[12]

  • Reagent Addition: Once the acid solution has cooled to approximately 50°C, add 127 g (0.80 mole) of this compound to the flask.[12] The addition should be done carefully to avoid splashing.

  • Reaction: Begin stirring and heat the mixture to reflux. Maintain a gentle reflux for 6 hours. During this time, the solid product, mesitylacetic acid, will begin to precipitate from the solution.[12]

  • Workup: After 6 hours, turn off the heat and allow the flask to cool to room temperature.

  • Precipitation: Carefully pour the cooled reaction mixture into a large beaker containing 3 liters of ice water. This will cause the complete precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with copious amounts of cold water to remove any residual acid.

  • Drying: Dry the product in an oven at approximately 80°C to yield mesitylacetic acid.[12]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • General Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Avoid exposure to direct sunlight and heat sources to prevent thermal decomposition.[13]

  • Incompatibilities: Store separately from strong acids, bases, and oxidizing agents.[7] A dedicated cabinet for toxic solids is recommended.

  • Hygroscopicity/Air-Sensitivity: While not explicitly classified as highly hygroscopic or air-sensitive, good laboratory practice for reactive organic solids involves minimizing atmospheric exposure. For long-term storage, consider placing the tightly sealed primary container inside a desiccator or a sealed bag with a desiccant.[14] For highly sensitive applications, storage in an inert atmosphere (e.g., in a glovebox or a Schlenk flask under nitrogen or argon) is the most robust method.[15][16][17]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure First Aid
  • Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill Response Protocol

The response to a spill depends on its size and location. The first priority is always personnel safety.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess Small Small Spill (<10g) Contained in Fume Hood Assess->Small Minor Large Large Spill (>10g) Outside Containment Assess->Large Major Cleanup Don Appropriate PPE (Double Gloves, Goggles, N95) Small->Cleanup Evacuate Evacuate Area Alert Others Call Emergency Services Large->Evacuate Absorb Gently cover with inert absorbent (e.g., vermiculite, sand) Cleanup->Absorb Collect Sweep from outside in Place in sealed container Absorb->Collect Decon Decontaminate area with appropriate solvent & soap/water Collect->Decon Waste Label container as Hazardous Waste Arrange for disposal Decon->Waste

Figure 2: Decision Tree for Spill Response.

For a Small, Contained Spill (e.g., inside a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • PPE: Don the appropriate PPE as described in section 3.2.

  • Cleanup: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1] Do not dry sweep.

  • Collection: Carefully sweep the mixture from the outside towards the center and place it into a clearly labeled, sealable container for hazardous waste.[1][16]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

For a Large Spill or a Spill Outside of a Fume Hood:

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry.

  • REPORT: Contact your institution's Environmental Health and Safety (EHS) department and emergency services immediately. Do not attempt to clean up a large spill yourself.

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Containerization: Collect all waste in a chemically compatible, sealed container. The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound".[1]

  • Segregation: Do not mix this waste stream with other incompatible wastes.

  • Disposal Method: The preferred method for disposal of organic nitrile waste is high-temperature incineration in an EPA-approved hazardous waste incinerator.[6][18][19][20] Incineration at high temperatures ensures the complete destruction of the compound and its toxic decomposition products like HCN.[19][20]

  • Arrangement: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in regular trash.[20]

Conclusion

This compound is a valuable synthetic intermediate whose utility is coupled with significant toxicological hazards. A safety-first mindset, grounded in a thorough understanding of these hazards, is essential. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. The causality behind these protocols is clear: preventing dust generation, avoiding all routes of personal exposure, and controlling chemical reactivity are the keys to safely harnessing the synthetic potential of this and other highly toxic chemical reagents.

References

  • General Use SOP for Highly Acutely Toxic Materials. (n.d.). Stanford Environmental Health & Safety.
  • General Use SOP for Highly Acutely Toxic Materials. (2013, April 24). PennState Environmental Health and Safety.
  • mesitylacetic acid. (n.d.). Organic Syntheses.
  • MESITYLENE. (n.d.). Multichem.
  • Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator. (n.d.). Office of Scientific and Technical Information.
  • Working with air and moisture sensitive compounds. (2008, April 12). University of Groningen.
  • General Use SOP for Highly Actuely Toxic Materials. (n.d.). University of Washington.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • Safety Data Sheet: Mesitylene. (n.d.). Chemos GmbH & Co.KG.
  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. (n.d.). EPA NEIPS.
  • Mesitylene. (n.d.). PubChem.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • General Storage Guidelines for Solids and Liquids. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
  • Engineering Handbook For Hazardous Waste Incineration. (n.d.). EPA NEIPS.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry.
  • Incineration 101. (2019, January 31). PureWay Compliance.
  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026, January 7). ACS Publications.
  • Developmental toxicity of two trimethylbenzene isomers, mesitylene and pseudocumene, in rats following inhalation exposure. (n.d.). ResearchGate.
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
  • Chemical Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.

Sources

Foundational Understanding: The Dual Nature of Cyano Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Laboratory Safety Protocols for Working with Cyano Compounds

This document provides in-depth safety protocols and technical guidance for researchers, scientists, and drug development professionals working with inorganic cyanide salts and organic nitriles. The information herein is synthesized from established safety standards and field-proven practices to ensure the highest level of safety and experimental integrity.

Cyano compounds are invaluable reagents in organic synthesis, electroplating, and metallurgical processes, prized for their unique reactivity.[1] This utility, however, is intrinsically linked to their extreme toxicity. The core hazard stems from the cyanide anion (CN⁻), a potent and rapid-acting metabolic poison.[2] It functions by binding to the iron in cytochrome c oxidase, effectively halting cellular respiration and leading to histotoxic hypoxia.[3] Exposure to as little as 50-150 mg of soluble cyanide salts can be fatal within minutes.[4][5]

A critical distinction must be made between inorganic cyanide salts (e.g., NaCN, KCN) and organic nitriles (R-C≡N).

  • Inorganic Cyanide Salts: These compounds readily dissociate in solution to release the free cyanide anion. Their primary danger lies in their high acute toxicity and their violent reaction with acids to produce highly toxic, flammable hydrogen cyanide (HCN) gas.[6][7] Even atmospheric moisture or carbon dioxide can cause the release of HCN from solid salts or their solutions.[6][7]

  • Organic Nitriles: Generally, organic nitriles are less acutely toxic because they do not readily release the cyanide ion.[2][8] However, they are still hazardous. Some can be metabolized in the body to release cyanide, and they can produce HCN and other toxic gases upon combustion.[8][9][10] Certain classes, like cyanohydrins, can readily dissociate and are thus highly toxic.[11]

Due to these severe hazards, all work with cyano compounds must be governed by a stringent safety framework built on the principle of the Hierarchy of Controls.

The Hierarchy of Controls: A Systemic Approach to Cyanide Safety

The most effective safety programs prioritize engineered and administrative solutions over simple reliance on personal protective equipment (PPE). This hierarchy provides a systematic and self-validating approach to minimizing risk.[12]

cluster_0 cluster_1 A Elimination / Substitution (Most Effective) B Engineering Controls A_desc Use a non-cyanide reagent if chemically feasible. Substitute a less hazardous form, e.g., a stabilized cyanide solution instead of powder. A->A_desc C Administrative Controls B_desc Work in a certified chemical fume hood. Use a glove box for highly sensitive operations. B->B_desc D Personal Protective Equipment (PPE) (Least Effective) C_desc Develop a detailed Standard Operating Procedure (SOP). Establish a 'Designated Area' for cyanide work. Implement a 'Buddy System' - never work alone. Provide specific training on cyanide hazards. C->C_desc D_desc Wear appropriate gloves (double-gloving recommended). Wear safety goggles and a face shield. Wear a lab coat and proper attire (long pants, closed-toe shoes). D->D_desc

Caption: The Hierarchy of Controls applied to cyanide safety.

Core Data for Hazard Assessment

A thorough risk assessment requires understanding the specific properties and exposure limits of the compounds in use.

Table 1: Occupational Exposure Limits for Common Cyanides

Compound CAS No. OSHA PEL (8-hr TWA) NIOSH REL (10-min Ceiling) IDLH
Sodium Cyanide (as CN) 143-33-9 5 mg/m³ 5 mg/m³ (4.7 ppm) 25 mg/m³
Potassium Cyanide (as CN) 151-50-8 5 mg/m³ 5 mg/m³ (4.7 ppm) 25 mg/m³
Hydrogen Cyanide 74-90-8 10 ppm 4.7 ppm 50 ppm
Acetonitrile 75-05-8 40 ppm 20 ppm 137 ppm

Data sourced from the NIOSH Pocket Guide to Chemical Hazards and OSHA publications.[9][13][14][15] TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; IDLH = Immediately Dangerous to Life or Health.

Standard Operating Protocols

These protocols are designed to be self-validating systems. Each step is critical for ensuring safety.

Protocol 1: Procurement, Storage, and Transport

The causality behind strict storage protocols is to prevent inadvertent and dangerous chemical reactions.

  • Procurement: Purchase the smallest quantity of cyanide necessary for your planned experiments to minimize inventory.[16]

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

  • Storage:

    • Store cyanide compounds in a cool, dry, well-ventilated area.[16]

    • Crucially, they must be stored separately and securely away from all incompatible materials, especially acids, strong oxidizing agents, and acid salts.[4][16] This separation is paramount to prevent the accidental generation of lethal HCN gas.[7]

    • The storage cabinet should be clearly labeled with "CYANIDE - EXTREMELY TOXIC" and locked to prevent unauthorized access.[17]

    • Utilize a sealable secondary container, ideally made of a compatible material like polypropylene.[4]

  • Transport: When moving cyanides between labs, place the primary container within a clean, chemically compatible, and shatter-resistant secondary container.[6]

Protocol 2: Weighing and Handling Solid Cyanides

The objective of this protocol is to prevent the generation and inhalation of aerosolized cyanide dust.

  • Preparation:

    • Establish a "Designated Area" within a certified chemical fume hood for all cyanide work.[18] Post a warning sign indicating that cyanides are in use.[3]

    • Ensure the fume hood is functioning correctly before starting.[4]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and the decontamination solutions (pH 10 buffer, 10% bleach) inside the hood.[18]

    • Ensure an emergency eyewash and shower are accessible and have been recently tested.[18]

    • Never work alone. A "buddy" must be present and aware of the emergency procedures.[4]

  • Personal Protective Equipment (PPE):

    • Don a lab coat, long pants, and closed-toe shoes.[18]

    • Wear chemical splash goggles and a face shield if there is any risk of splashing.[4]

    • Wear two pairs of nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene or PVC).[3][4] Check gloves for any tears or leaks before use.

  • Weighing Procedure:

    • Ideal Method: Place the analytical balance inside the chemical fume hood.

    • Alternative Method: If the balance cannot be in the hood, use the following transfer method: Tare a sealed container on the bench. Move the container into the fume hood, add the solid cyanide, and securely close the lid. Carefully move the sealed container back to the balance to obtain the final weight. Return the container to the hood before opening.[3] This procedure minimizes the risk of releasing dust into the open lab.

Protocol 3: Decontamination and Waste Management

Proper decontamination and waste segregation are critical to prevent cross-contamination and accidental exposures. The use of a basic solution is essential to keep cyanide in its less volatile ionic state.

  • Glassware and Surface Decontamination:

    • All decontamination must occur inside the fume hood.[18][19]

    • Rinse all contaminated glassware and surfaces first with a pH 10 buffer solution.[18][19] This step ensures that the cyanide remains in the non-volatile CN⁻ form.

    • Follow the buffer rinse with a freshly prepared 10% bleach solution (sodium hypochlorite).[18][19] The bleach oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻).

    • Caution: If the pH is not kept basic (above 10), the reaction with bleach can generate toxic cyanogen chloride (CNCl) gas.[3]

    • Collect all rinsates as hazardous cyanide waste.

  • Waste Disposal:

    • Cyanide salts and materials contaminated with them are classified as P-listed, acutely hazardous wastes by the EPA.[6][16]

    • This means even empty containers that once held cyanide must be managed as hazardous waste and cannot be disposed of in regular trash.[16]

    • Maintain separate, dedicated, and clearly labeled waste containers for solid and liquid cyanide waste.[18][19] The label must include "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS".[19]

    • Store waste containers in a secondary containment bin within a fume hood or a designated satellite accumulation area.[16]

Emergency Preparedness and Response

Rapid and correct response to a cyanide-related incident is critical to saving lives. All personnel working with cyanides must be trained on these procedures.

Emergency Response Workflow

cluster_exposure Personnel Exposure cluster_spill Chemical Spill start CYANIDE INCIDENT (Spill or Exposure) e1 1. Remove victim from contaminated area to fresh air. Alert others in the lab. start->e1 Exposure s1 Assess the Spill start->s1 Spill e2 2. Call 911 immediately. Inform them of a CYANIDE EXPOSURE. e1->e2 e3 3. If safe, begin decontamination. - Skin: Use safety shower for 15 min, remove contaminated clothing. - Eyes: Use eyewash for 15 min. e2->e3 e4 4. Provide Safety Data Sheet (SDS) to emergency responders. DO NOT perform mouth-to-mouth resuscitation. e3->e4 s2 Contained in Fume Hood? s1->s2 s3_yes YES: Small, Contained Spill - Use spill kit. - Neutralize/absorb with basic solution. - Collect waste in sealed bag. s2->s3_yes Yes s3_no NO: Large Spill or Outside Hood - EVACUATE the area immediately. - Alert others and close doors. - Call 911 and EH&S. s2->s3_no No

Caption: Emergency response workflow for cyanide incidents.

Protocol 4: Spill Response
  • Small Spill (Inside a Fume Hood):

    • Alert others in the area.

    • Ensure you are wearing full PPE, including double gloves, goggles, face shield, and lab coat.[5]

    • Carefully sweep up solid cyanide to avoid creating dust. A cloth dampened with a pH 10 solution can be used to minimize dust.[3]

    • Wipe up solutions with chemical absorbent pads.[3]

    • Decontaminate the area as described in Protocol 3, first with a pH 10 buffer, then with 10% bleach.[18]

    • Place all cleanup materials into a heavy-duty plastic bag, seal it, label it as "Cyanide Hazardous Waste," and dispose of it through your institution's environmental health and safety (EH&S) office.[3]

  • Large Spill or Any Spill Outside a Fume Hood:

    • DO NOT ATTEMPT TO CLEAN IT UP. [4]

    • Evacuate the area immediately, alerting all other personnel.[18]

    • Close the laboratory doors to contain the hazard.[3]

    • From a safe location, call 911 and your institution's EH&S emergency line.[18]

    • Prevent anyone from entering the contaminated area.

Protocol 5: Exposure Response

Speed is critical. The goal is to decontaminate the individual and seek immediate, professional medical help.

  • General Actions:

    • Remove the affected person from the source of exposure to fresh air immediately.[3][4]

    • Call 911 or your site's emergency number. Clearly state that a cyanide poisoning has occurred.[3][18] This is vital as specific antidotes may be required.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[18]

    • Flush the affected skin with copious amounts of water in a safety shower for at least 15 minutes.[3][18]

  • Eye Contact:

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4]

  • Inhalation:

    • Move the person to fresh air.[3]

    • IMPORTANT: If rescue breathing is required, DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer. Use a bag-valve-mask or other barrier device.[19]

  • Provide Information:

    • Have the Safety Data Sheet (SDS) for the specific cyanide compound ready for the emergency medical team.[19]

A Note on Antidotes: Effective antidotes for cyanide poisoning, such as hydroxocobalamin (Cyanokit) or a sodium nitrite/sodium thiosulfate combination, are available.[20][21] However, these can only be administered by trained medical professionals.[20] Your role is to call for help immediately so that these treatments can be administered as quickly as possible. Amyl nitrite inhalants are considered outdated and are no longer recommended.[20]

References

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]
  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
  • Stanford Environmental Health & Safety. (n.d.).
  • Northwestern University Office for Research Safety. (2019). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
  • Harvard Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]
  • Rutgers Environmental Health and Safety. (n.d.). Cyanide Salts. [Link]
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Application Notes and Protocols for the Experimental Design of Reactions Involving 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Sterically Hindered Nitrile

2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, is a versatile building block in modern organic synthesis.[1][2][3] Its structure, featuring a sterically encumbered mesityl group attached to an active methylene-nitrile moiety, presents both unique challenges and opportunities for chemists. The bulky 2,4,6-trimethylphenyl group significantly influences the reactivity of the adjacent α-carbon and the nitrile functionality. This guide provides an in-depth exploration of experimental designs for key transformations involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and process development. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Palladium-Catalyzed α-Arylation: Forging New Carbon-Carbon Bonds

The α-arylation of arylacetonitriles is a powerful method for constructing complex molecular scaffolds.[4][5] For a sterically hindered substrate like this compound, the choice of catalyst system is paramount to achieving high yields and overcoming steric repulsion.

Causality in Experimental Design: Overcoming Steric Hindrance

The primary challenge in the α-arylation of this compound is bringing the bulky nucleophile (the enolate of the nitrile) and the aryl halide together at the palladium center. This requires a catalyst system that is both highly active and can accommodate sterically demanding substrates.

  • The Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective palladium precursor.

  • The Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often essential.[5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition of the aryl halide and subsequent reductive elimination to form the desired C-C bond.[6]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile to form the active nucleophile. Potassium tert-butoxide (KOt-Bu) is a common choice.

Experimental Workflow for α-Arylation

The following diagram illustrates the general workflow for the palladium-catalyzed α-arylation of this compound.

workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, aryl bromide, Pd(OAc)2, and XPhos in an oven-dried flask. inert Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). reagents->inert solvent_base Add anhydrous solvent (e.g., toluene) followed by the base (KOt-Bu). inert->solvent_base heating Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring. solvent_base->heating monitoring Monitor reaction progress by TLC or GC-MS. heating->monitoring quench Cool to room temperature and quench with saturated aq. NH4Cl. monitoring->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry_concentrate Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify

Caption: General workflow for Pd-catalyzed α-arylation.

Detailed Protocol for α-Arylation

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by the careful addition of KOt-Bu (1.5 mmol).

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-arylated product.

Expected Results for α-Arylation

The following table summarizes expected outcomes for the α-arylation of this compound with various aryl bromides using the described protocol.

Aryl BromideProductTypical Yield
4-Bromotoluene2-(4-Methylphenyl)-2-(2,4,6-trimethylphenyl)acetonitrile85-95%
4-Bromoanisole2-(4-Methoxyphenyl)-2-(2,4,6-trimethylphenyl)acetonitrile80-90%
4-Bromobenzonitrile2-(4-Cyanophenyl)-2-(2,4,6-trimethylphenyl)acetonitrile75-85%
2-Bromopyridine2-(Pyridin-2-yl)-2-(2,4,6-trimethylphenyl)acetonitrile70-80%

Hydrolysis of the Nitrile Group: Accessing Sterically Hindered Amides and Carboxylic Acids

The conversion of nitriles to primary amides and carboxylic acids is a fundamental transformation in organic synthesis.[7] However, the hydrolysis of sterically hindered nitriles like this compound can be challenging under standard acidic or basic conditions, often requiring harsh conditions that may not be compatible with other functional groups.[8]

Causality in Experimental Design: Platinum-Catalyzed Hydration

A milder and more efficient approach involves the use of a homogeneous platinum catalyst, such as the Ghaffar-Parkins catalyst.[8][9] This catalyst system operates under neutral conditions and exhibits high activity and chemoselectivity for the hydration of nitriles to primary amides, even with sterically demanding substrates.[9]

The proposed mechanism involves the coordination of the nitrile to the platinum center, followed by nucleophilic attack of water to form an amide complex, which then releases the primary amide product.[8]

Catalytic Cycle for Platinum-Catalyzed Nitrile Hydration

hydrolysis catalyst [Pt-H]+ substrate_coordination [Pt(R-CN)]+ catalyst->substrate_coordination + R-CN water_attack [Pt-C(R)=NH(OH)]+ substrate_coordination->water_attack + H2O product_release [Pt(R-CONH2)]+ water_attack->product_release rearrangement product_release->catalyst + H2O - R-CONH2

Caption: Simplified catalytic cycle for nitrile hydration.

Detailed Protocol for Platinum-Catalyzed Nitrile Hydration

Materials:

  • This compound

  • Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a vial, dissolve this compound (1.0 mmol) and the Ghaffar-Parkins catalyst (0.01 mmol, 1 mol%) in a mixture of 1,4-dioxane (2 mL) and deionized water (1 mL).

  • Seal the vial and heat the mixture to 80 °C with stirring for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude 2-(2,4,6-trimethylphenyl)acetamide can be purified by recrystallization or column chromatography.

For the synthesis of the corresponding carboxylic acid, the resulting amide can be subjected to standard acidic or basic hydrolysis.[10]

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles is a direct route to primary amines, which are valuable intermediates in pharmaceutical and agrochemical research.[11]

Causality in Experimental Design: Choice of Reducing Agent

The choice of reducing agent is critical for achieving a clean and high-yielding reduction of the nitrile group.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines.[7][12] The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon.[7]

  • Catalytic Hydrogenation: An alternative method that employs a metal catalyst (e.g., Raney Nickel or Palladium on carbon) and a hydrogen source. This method is often considered "greener" but may require specialized high-pressure equipment.

Detailed Protocol for LiAlH₄ Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH)

Procedure:

  • Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).

  • To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous diethyl ether (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2,4,6-trimethylphenyl)ethan-1-amine.

  • The product can be further purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is significantly modulated by its sterically demanding mesityl group. By understanding the principles behind the experimental design and carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively utilize this compound in a variety of powerful C-C and C-N bond-forming reactions, as well as in transformations of its nitrile functionality. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this compound in complex molecule synthesis.

References

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Application Notes and Protocols: Strategic Derivatization of 2,4,6-Trimethylphenylacetonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, is a sterically hindered aromatic nitrile that serves as a versatile precursor in the synthesis of a wide array of more complex molecules. Its unique structural features, characterized by the presence of three methyl groups on the phenyl ring, present both challenges and opportunities in its chemical transformations. This guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The protocols outlined herein focus on three primary avenues of derivatization: hydrolysis to carboxylic acids, reduction to primary amines, and α-carbon functionalization. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Synthetic Utility of a Hindered Nitrile

This compound is a valuable building block in organic synthesis due to the presence of both a reactive nitrile group and an activated aromatic ring. The steric hindrance imparted by the ortho-methyl groups influences the reactivity of both the nitrile and the benzylic position, often leading to unique selectivity in chemical reactions. Understanding how to strategically manipulate these reactive sites is crucial for leveraging this compound in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the corresponding carboxylic acid, 2,4,6-trimethylphenylacetic acid, and the primary amine, 2-(2,4,6-trimethylphenyl)ethanamine, are precursors to a variety of biologically active molecules.[1][2] This document will explore the practical aspects of these transformations, providing robust protocols that have been validated for their efficiency and reliability.

I. Hydrolysis of the Nitrile Group: Synthesis of 2,4,6-Trimethylphenylacetic Acid

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[3] For this compound, this hydrolysis can be effectively achieved under basic or acidic conditions, yielding 2,4,6-trimethylphenylacetic acid (also known as mesitylacetic acid).[4][5]

Mechanistic Considerations

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. Subsequent hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which upon acidification, gives the desired carboxylic acid.[6] Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from a well-established procedure for the synthesis of mesitylacetic acid.[4]

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethylene Glycol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Norit (activated carbon)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and a solution of potassium hydroxide (2.5 equivalents) in ethylene glycol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for a period of 6 hours. During this time, the hydrolysis of the nitrile to the corresponding carboxylate will occur. A precipitate of the potassium salt of mesitylacetic acid may form.[4]

  • Workup and Isolation:

    • Cool the reaction mixture and pour it into a beaker containing ice water.

    • Collect the precipitated acid by vacuum filtration using a Büchner funnel and wash the solid thoroughly with water.

    • For purification, dissolve the crude acid in a dilute aqueous solution of sodium hydroxide.

    • Add a small amount of Norit to the alkaline solution and heat to boiling to decolorize the solution.

    • Filter the hot solution to remove the Norit.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified mesitylacetic acid.

  • Drying: Collect the purified acid by vacuum filtration, wash with cold water, and dry in an oven at approximately 80°C.[4]

Expected Yield: 85-90% Melting Point: 167-168°C[4]

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0159.23[8](User-defined)
Potassium Hydroxide2.556.11(Calculated)
Ethylene Glycol-62.07(Sufficient volume)

Table 1: Reagent quantities for the base-catalyzed hydrolysis of this compound.

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A This compound + KOH in Ethylene Glycol B Reflux (6 hours) A->B Heat C Cool & Pour into Ice Water B->C D Filter & Wash with Water C->D E Dissolve in dilute NaOH D->E F Treat with Norit & Filter E->F G Acidify with HCl F->G H Filter, Wash & Dry G->H I 2,4,6-Trimethylphenylacetic Acid H->I Final Product

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

II. Reduction of the Nitrile Group: Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a basic nitrogen-containing functional group.[9] For this compound, this transformation can be efficiently carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Mechanistic Rationale

The reduction with LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion.[9] This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to give the primary amine.[3][9] The steric hindrance from the mesityl group does not significantly impede this reduction.[1]

Experimental Protocol: LiAlH₄ Reduction

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sodium Sulfate, anhydrous

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours, followed by refluxing for an additional 4 hours to ensure complete reduction.

  • Quenching and Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the addition of a 15% aqueous solution of sodium hydroxide, and then more water, until a granular precipitate of aluminum salts is formed.

    • Filter the mixture and wash the precipitate thoroughly with diethyl ether.

  • Isolation and Purification:

    • Combine the ethereal filtrate and washings.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amine.

    • The product can be further purified by distillation under reduced pressure.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0159.23[2](User-defined)
Lithium Aluminum Hydride1.537.95(Calculated)
Anhydrous Diethyl Ether-74.12(Sufficient volume)

Table 2: Reagent quantities for the LiAlH₄ reduction of this compound.

Reduction_Workflow cluster_reaction Reduction Reaction (Inert Atmosphere) cluster_workup Quenching & Isolation A LiAlH4 suspension in anhydrous ether B Dropwise addition of This compound in anhydrous ether A->B C Stir at RT (2h), then Reflux (4h) B->C D Cool in ice bath C->D E Careful quenching with H2O and 15% NaOH D->E F Filter and wash precipitate E->F G Dry organic layer (Na2SO4) F->G H Concentrate under reduced pressure G->H I 2-(2,4,6-Trimethylphenyl)ethanamine H->I Final Product

Caption: Workflow for the LiAlH₄ reduction of this compound.

III. α-Carbon Functionalization: Alkylation

The benzylic protons of this compound are acidic and can be removed by a strong base to generate a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This strategy allows for the introduction of substituents at the carbon adjacent to the nitrile group, further diversifying the molecular scaffold. The steric hindrance of the mesityl group can influence the accessibility of the carbanion, potentially affecting reaction rates.[10]

General Considerations

The choice of base is critical for the deprotonation step. Strong, non-nucleophilic bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are commonly employed to avoid competing reactions with the nitrile group. The reaction is typically carried out in an anhydrous, aprotic solvent like liquid ammonia, tetrahydrofuran (THF), or diethyl ether.

Experimental Protocol: α-Alkylation with an Alkyl Halide

Safety Precaution: Sodium amide is a strong base and reacts violently with water. Liquid ammonia is a hazardous substance and should be handled in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium Amide (NaNH₂)

  • Liquid Ammonia

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Diethyl Ether

  • Ammonium Chloride, saturated aqueous solution

Procedure:

  • Carbanion Formation: In a flask equipped with a dry ice condenser and a stirring mechanism, condense liquid ammonia. Add sodium amide (1.1 equivalents) to the liquid ammonia with stirring. To this suspension, add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise. Stir the mixture for 1 hour to ensure complete formation of the sodium salt of the carbanion.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture. Continue stirring for an additional 2-3 hours, allowing the ammonia to evaporate slowly.

  • Workup: After the ammonia has evaporated, add anhydrous diethyl ether to the residue. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude α-alkylated product.

    • Purify the product by column chromatography or distillation.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0159.23[8](User-defined)
Sodium Amide1.139.01(Calculated)
Alkyl Halide1.1(Varies)(Calculated)
Liquid Ammonia-17.03(Sufficient volume)

Table 3: General reagent quantities for the α-alkylation of this compound.

Alkylation_Workflow cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A NaNH2 in liquid NH3 B Add this compound in ether (1h) A->B Carbanion formation C Add Alkyl Halide (2-3h) B->C Nucleophilic attack D Evaporate NH3, add ether C->D E Quench with sat. NH4Cl D->E F Extract with ether E->F G Dry and concentrate F->G H Purify (Chromatography/Distillation) G->H I α-Alkyl-2,4,6-trimethylphenylacetonitrile H->I Final Product

Caption: Workflow for the α-alkylation of this compound.

Conclusion

The derivatization of this compound through hydrolysis, reduction, and α-alkylation provides access to a diverse range of valuable synthetic intermediates. The protocols detailed in this guide are robust and scalable, offering reliable methods for the preparation of 2,4,6-trimethylphenylacetic acid, 2-(2,4,6-trimethylphenyl)ethanamine, and α-substituted analogs. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental conditions are paramount for achieving high yields and purity. These derivatization strategies underscore the synthetic versatility of this compound as a key building block in modern organic synthesis and drug discovery.

References

  • Martens, J., & Praefcke, K. (1974). Organic Sulfur Compounds, XLI. Photochemistry of Thioamides, 1. Photodehydrogenation of N-Arylthioamides to Benzothiazoles. Tetrahedron, 30(14), 2565-2568.
  • Fuson, R. C., & Rabjohn, N. (1955). Mesitylacetic acid. Organic Syntheses, 35, 69.
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  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid. (1995). EP0665212B1.
  • LibreTexts. (2023). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • LibreTexts. (2023). 20.7: Chemistry of Nitriles.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine.
  • Process for preparation of 2,4,6-trimethyl-phenylacetic acid. (1998). HU216093B.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Wikipedia. (n.d.). Drug precursors.

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Troubleshooting & Optimization

identifying and minimizing side products in 2,4,6-trimethylphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trimethylphenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-tested insights to help you identify and minimize the formation of critical side products, ensuring the integrity and purity of your target molecule.

Introduction: Navigating the Synthesis of a Sterically Hindered Nitrile

The synthesis of this compound, a valuable intermediate, presents unique challenges primarily due to the steric hindrance imposed by the mesitylene (1,3,5-trimethylbenzene) ring. The choice of synthetic route significantly influences the impurity profile of the final product. The two most common pathways are:

  • Friedel-Crafts Cyanomethylation of Mesitylene: This electrophilic aromatic substitution involves the direct introduction of a cyanomethyl group onto the mesitylene ring.

  • Nucleophilic Substitution on 2,4,6-Trimethylbenzyl Halide: This route typically involves the reaction of 2,4,6-trimethylbenzyl chloride or bromide with a cyanide salt.

This guide will dissect the common pitfalls associated with each route, providing you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products.

Troubleshooting Guide & FAQs

Route 1: Friedel-Crafts Cyanomethylation

This approach, while direct, is susceptible to side reactions inherent to Friedel-Crafts alkylations.

Question 1: I am observing a significant amount of a higher molecular weight byproduct in my GC-MS analysis. What is it and how can I prevent its formation?

Answer:

This is likely due to over-alkylation , a common issue in Friedel-Crafts reactions, leading to the formation of 1,3-bis(cyanomethyl)-2,4,6-trimethylbenzene .

Causality and Mechanism:

The initial product, this compound, is itself an activated aromatic ring and can undergo a second cyanomethylation, particularly if the concentration of the cyanomethylating agent is high or the reaction time is prolonged. The electrophile, a cyanomethyl cation or its complex with the Lewis acid catalyst, can attack the product ring.

To address this, consider the following strategies:

  • Stoichiometry Control: Use mesitylene in excess relative to the cyanomethylating agent (e.g., chloroacetonitrile) to favor the mono-substituted product.

  • Reaction Temperature: Maintain a low reaction temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.

  • Slow Addition: Add the cyanomethylating agent slowly to the reaction mixture to maintain its low concentration, thereby disfavoring the second substitution.

Experimental Protocol: Minimizing Di-substitution

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, charge mesitylene (1.5 eq) and a suitable solvent (e.g., carbon disulfide).

  • Catalyst: Cool the mixture to 0°C and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq).

  • Addition: Add a solution of chloroacetonitrile (1.0 eq) in the same solvent dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: Could isomerization of the methyl groups on the mesitylene ring occur under Friedel-Crafts conditions?

Answer:

While alkyl group isomerization is a known phenomenon in Friedel-Crafts reactions, it is highly unlikely to be a significant issue with a mesitylene substrate. The 1,3,5-trimethyl substitution pattern is thermodynamically very stable, and the energy barrier for methyl group migration is considerably high. Under typical cyanomethylation conditions, you should not expect to see significant formation of isomers like 2,3,5-trimethylphenylacetonitrile.

Route 2: Nucleophilic Substitution

This route avoids the issue of over-alkylation on the aromatic ring but introduces a different set of potential side reactions.

Question 3: My product is contaminated with an isomer that has a different substitution pattern on the aromatic ring. What is this impurity and how is it formed?

Answer:

This is a classic sign of the Sommelet-Hauser rearrangement . This intramolecular rearrangement can occur if a quaternary ammonium salt intermediate is formed, which is possible when using certain phase-transfer catalysts (PTCs) with tertiary amine structures in the presence of a strong base. The resulting product is typically an ortho-substituted isomer, in this case, likely 3,5-dimethyl-2-(aminomethyl)phenylacetonitrile if the PTC was, for example, a benzyltriethylammonium salt.

Causality and Mechanism:

The rearrangement proceeds through a[1][2]-sigmatropic shift of an ylide intermediate. The base abstracts a proton from a methyl group of the ammonium salt, forming an ylide. This ylide then rearranges to place one of the methyl groups onto the aromatic ring at an ortho position.

Sommelet_Hauser_Rearrangement

To minimize the Sommelet-Hauser rearrangement:

  • Avoid Amine-Based PTCs: Opt for non-amine-based phase-transfer catalysts like quaternary phosphonium salts or crown ethers.

  • Control Basicity: Use a cyanide source like NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) without the addition of a strong external base.

General Issues and Impurities

Question 4: I am observing impurities corresponding to the amide and carboxylic acid of my product. What is the cause?

Answer:

The presence of 2,4,6-trimethylphenylacetamide and 2,4,6-trimethylphenylacetic acid indicates hydrolysis of the nitrile group.

Causality and Mechanism:

Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions, especially at elevated temperatures. The presence of water in the reaction mixture or during the work-up is the primary cause. Given the steric hindrance around the nitrile group in this compound, the hydrolysis is generally slower than for unhindered nitriles, but it can still occur.[3]

Hydrolysis_Pathway

Minimization Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aprotic Solvents: Use polar aprotic solvents such as DMSO or DMF for the nucleophilic substitution route.

  • Careful Work-up: During the aqueous work-up, keep the temperature low and minimize the contact time with acidic or basic aqueous solutions. Neutralize the reaction mixture promptly if necessary.

Table 1: Summary of Potential Side Products and Mitigation Strategies

Side ProductSynthetic RouteCauseMitigation Strategies
1,3-bis(cyanomethyl)-2,4,6-trimethylbenzeneFriedel-CraftsOver-alkylationUse excess mesitylene, low temperature, slow addition of alkylating agent.
3,5-dimethyl-2-(aminomethyl)phenylacetonitrile derivativeNucleophilic SubstitutionSommelet-Hauser RearrangementAvoid tertiary amine-based PTCs; use phosphonium salts or crown ethers instead.
2,4,6-trimethylphenylacetamideBothPartial hydrolysis of nitrileUse anhydrous reagents and solvents; careful work-up.
2,4,6-trimethylphenylacetic acidBothComplete hydrolysis of nitrileUse anhydrous reagents and solvents; careful work-up.

Analytical Protocols for Impurity Profiling

Accurate identification and quantification of side products are crucial for process optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities.

Protocol:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

Expected Elution Order: this compound will elute before the higher boiling di-substituted and hydrolyzed byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for analyzing the less volatile hydrolysis products.

Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: A gradient elution is often necessary to separate the nitrile, amide, and carboxylic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-25 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C

Expected Elution Order: 2,4,6-trimethylphenylacetic acid (most polar) will elute first, followed by 2,4,6-trimethylphenylacetamide, and then the desired product, this compound (least polar).

References

  • Sommelet, M. Compt. Rend.1937, 205, 56.
  • Kantor, S. W.; Hauser, C. R. J. Am. Chem. Soc.1951, 73 (9), 4122–4131.
  • Pine, S. H. Org. React.1970, 18, 403.
  • Wang, D.; et al. Org. Lett.2016, 18 (15), 3846–3849.
  • Peijnenburg, W. J. G. M.; et al. Environ. Toxicol. Chem.1995, 14 (9), 1477-1485.
  • Prakash, G. K. S.; Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience, 1963-1965.
  • Gore, P. H. Chem. Rev.1955, 55 (2), 229–281.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin, 2006.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, NJ, 2005.

Sources

Technical Support Center: Optimization of Solvent and Temperature for 2,4,6-Trimethylphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trimethylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As Senior Application Scientists, we understand that nuances in reaction conditions can significantly impact yield and purity. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the nucleophilic substitution reaction between a 2,4,6-trimethylbenzyl halide (e.g., chloride or bromide) and a cyanide salt, such as sodium or potassium cyanide.[1][2] This reaction typically proceeds via an SN2 mechanism, as it involves a primary benzylic halide.

Q2: Why is solvent selection so critical in this synthesis?

Solvent choice is paramount due to the challenge of bringing the inorganic cyanide salt and the organic benzyl halide into the same phase to react. Cyanide salts are generally soluble in polar solvents like water or DMSO, while the benzyl halide is more soluble in organic solvents.[3] Therefore, the solvent system must facilitate the interaction of these two reactants.

Q3: What are the primary solvent systems to consider?

There are three main approaches to consider for the solvent system:

  • Polar Aprotic Solvents: Solvents like DMSO or DMF can dissolve both the cyanide salt and the organic substrate to some extent, creating a homogeneous reaction mixture.

  • Mixed Solvent Systems: A common approach is to use a mixture of a polar protic solvent, like ethanol, and water. The water dissolves the cyanide salt, and the ethanol helps to solubilize the benzyl halide, allowing the reaction to occur.[3]

  • Phase-Transfer Catalysis (PTC): This is a highly effective method where a phase-transfer catalyst, such as a quaternary ammonium salt, is used to transport the cyanide anion from the aqueous phase into the organic phase where the benzyl halide is dissolved.[4][5] This often allows for the use of less polar, less expensive, and more environmentally benign solvents.[6]

Q4: What is the optimal temperature range for this reaction?

The optimal temperature is a balance between reaction rate and the potential for side reactions.

  • With a robust solvent system like DMSO or when using PTC, the reaction can often proceed efficiently at room temperature or with gentle heating (e.g., 30-65°C).[7][8]

  • In mixed solvent systems like ethanol/water, reflux temperatures may be necessary to achieve a reasonable reaction rate.[2]

  • Higher temperatures can sometimes lead to increased byproduct formation, so it is crucial to monitor the reaction progress.

Q5: What are the most likely impurities I might encounter?

Potential impurities include:

  • Unreacted 2,4,6-trimethylbenzyl halide: This indicates an incomplete reaction.

  • 2,4,6-trimethylbenzyl alcohol: This can form if there is an excess of water in the reaction mixture, leading to hydrolysis of the benzyl halide.

  • Isocyanide: While less common with sodium or potassium cyanide, the formation of the isocyanide isomer is a possibility.[3]

  • Elimination products: Although primary benzylic halides are less prone to elimination, it can occur under strongly basic conditions at elevated temperatures.

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield of this compound is a frequent challenge. The following guide will help you diagnose and resolve the issue.

Diagnostic Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_solubility 2. Assess Reactant Solubility check_reagents->check_solubility No Issue solution_reagents Solution: - Use fresh, dry reagents. - Ensure correct molar ratios. check_reagents->solution_reagents Issue Found check_temp 3. Evaluate Reaction Temperature check_solubility->check_temp No Issue solution_solubility Solution: - Switch to a more suitable solvent system (e.g., DMSO, PTC). - Increase agitation. check_solubility->solution_solubility Issue Found check_ptc 4. Investigate PTC Efficacy (if applicable) check_temp->check_ptc No Issue solution_temp Solution: - Gradually increase temperature. - Monitor for byproduct formation. check_temp->solution_temp Issue Found solution_ptc Solution: - Use a more lipophilic PTC. - Check for catalyst poisoning. check_ptc->solution_ptc Issue Found

Caption: Troubleshooting workflow for low product yield.

Detailed Corrective Actions for Low Yield
  • Reagent Quality and Stoichiometry:

    • Cyanide Salt: Ensure the cyanide salt is dry. Moisture can lead to the formation of hydrogen cyanide and reduce the concentration of the nucleophile.

    • Benzyl Halide: The starting 2,4,6-trimethylbenzyl halide should be pure. Impurities can interfere with the reaction.

    • Stoichiometry: A slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.

  • Reactant Solubility:

    • Visual Inspection: Observe the reaction mixture. Is the cyanide salt fully dissolved or is it a solid sitting at the bottom of the flask? Poor solubility is a common reason for slow or incomplete reactions.

    • Solvent System Optimization: If solubility is an issue, consider the solvent hierarchy in the table below. For biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

    • Phase-Transfer Catalysis (PTC): If you are not already using PTC, this is a highly recommended strategy to overcome solubility issues.[4][5] A phase-transfer catalyst facilitates the transport of the cyanide ion into the organic phase.

  • Reaction Temperature:

    • Rate vs. Decomposition: While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition of the product or starting materials.

    • Stepwise Increase: If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 40°C, then 60°C) while monitoring the reaction by TLC or GC to find the optimal balance.

  • Phase-Transfer Catalyst (PTC) Efficacy (if applicable):

    • Catalyst Choice: The choice of PTC is important. The lipophilicity of the catalyst can affect its efficiency. For example, tetrabutylammonium salts are often effective.

    • Catalyst Poisoning: Certain species, particularly iodide if used as a leaving group, can "poison" the catalyst by forming a strong ion pair with the quaternary ammonium cation, preventing it from transporting the cyanide anion.[6]

Problem 2: Significant Impurity Formation

The presence of impurities complicates purification and reduces the overall yield of the desired product.

Common Impurities and Their Mitigation
ImpurityLikely CauseRecommended Solution
2,4,6-Trimethylbenzyl alcohol Hydrolysis of the starting benzyl halide due to excess water.Use anhydrous solvents and ensure the cyanide salt is dry. In mixed solvent systems (e.g., ethanol/water), minimize the amount of water.
Di(2,4,6-trimethylbenzyl) ether Reaction of the benzyl halide with the alkoxide formed from the alcohol impurity.Ensure the purity of the starting benzyl halide.
Isocyanide (R-NC) The cyanide ion is an ambident nucleophile. While NaCN and KCN favor C-alkylation, some N-alkylation can occur.[3]Using a polar aprotic solvent like DMSO or DMF can help to favor the formation of the nitrile over the isocyanide.
Elimination Products Use of a strong, sterically hindered base and/or high temperatures.For a primary benzylic halide, elimination is less of a concern. However, using milder conditions and avoiding strong, non-nucleophilic bases will minimize this risk.

Experimental Protocols

General Protocol for the Synthesis of this compound using Phase-Transfer Catalysis

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

  • Reagent Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethylbenzyl chloride (1.0 equivalent).

    • Add an appropriate organic solvent (e.g., toluene, chlorobenzene).

    • In a separate vessel, dissolve sodium cyanide (1.2 equivalents) in water.

  • Reaction Initiation:

    • Add the aqueous sodium cyanide solution to the flask containing the benzyl chloride.

    • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5 mol%).

  • Reaction Conditions:

    • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60°C).

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography.

Workflow for Solvent and Temperature Optimization

OptimizationWorkflow start Define Synthesis Goal: High Yield & Purity solvent_screening 1. Solvent System Screening (e.g., DMSO, EtOH/H₂O, Toluene/H₂O + PTC) start->solvent_screening temp_optimization 2. Temperature Optimization (e.g., 25°C, 50°C, 75°C) solvent_screening->temp_optimization For promising systems analysis 3. Analysis of Results (Yield, Purity by GC/HPLC) temp_optimization->analysis analysis->solvent_screening Re-evaluate if necessary final_protocol Optimized Protocol analysis->final_protocol Optimal conditions found

Caption: A systematic workflow for optimizing solvent and temperature.

Data Presentation: Solvent Effects

The choice of solvent has a profound impact on the reaction. The following table summarizes the properties and typical applications of common solvents for this synthesis.

Solvent SystemTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesKey Disadvantages
DMSO Polar Aprotic47.2189Excellent solvating power for both reactants.High boiling point can make removal difficult; can be hygroscopic.
DMF Polar Aprotic36.7153Good solvating power.High boiling point; potential for decomposition at high temperatures.
Ethanol/Water Polar Protic MixtureVariableVariableInexpensive; can dissolve both reactants to some extent.[3]May require higher temperatures (reflux); risk of hydrolysis.
Toluene/Water + PTC BiphasicToluene: 2.4Toluene: 111Environmentally preferred over some polar aprotic solvents; easy work-up.[6]Requires vigorous stirring and an effective PTC.
Acetonitrile Polar Aprotic37.582Good solvating power for some cyanide salts; lower boiling point for easier removal.Can be more expensive than other options.

References

  • Pearson Education. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
  • Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?.
  • National Institutes of Health. (n.d.). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.
  • Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. (n.d.).
  • ResearchGate. (n.d.). α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions.
  • ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
  • ACS Publications. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • TCI EUROPE N.V. (n.d.). Phase Transfer Catalysts.
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Chemical Bull Pvt. Ltd. (n.d.). 2,4,6-trimethylbenzyl Cyanide | 34688-71-6.
  • Organic Reactions Nucleophilic Substitution. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • NIST. (n.d.). 2,4,6-Trimethylbenzyl cyanide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4,6-Trimethylbenzyl Cyanide 34688-71-6.
  • Google Patents. (n.d.). HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • Sigma-Aldrich. (n.d.). This compound 97 34688-71-6.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 34688-71-6.
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
  • ChemicalBook. (n.d.). 2-Methylbenzyl cyanide synthesis.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE.
  • Journal of the American Chemical Society. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron.
  • Google Patents. (n.d.). EP0665212B1 - Process for the preparation of 2,4,6-trimethylphenylacetic acid.
  • Organic Syntheses. (n.d.). 2,4,6-trimethylpyrylium perchlorate.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 34688-71-6.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Organic Syntheses. (n.d.). 2,4,6-triphenylphenoxyl.
  • ResearchGate. (2023). Synthesis process optimization of 4,4′-azobis (1,2,4-triazole) in a continuous stirred tank reactor (CSTR).

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strategies for removing impurities from crude 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert strategies and troubleshooting for the purification of crude 2,4,6-trimethylphenylacetonitrile. The methodologies presented herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction to Purification Challenges

The synthesis of this compound, a valuable intermediate in organic synthesis, can often yield a crude product containing various impurities. The nature and quantity of these impurities are highly dependent on the synthetic route employed. Common synthetic pathways, such as the nucleophilic substitution of 2,4,6-trimethylbenzyl halides with cyanide salts, can introduce unreacted starting materials, by-products from side reactions, and degradation products. Effective purification is therefore critical to obtain a final product of the desired purity for subsequent applications.

This guide provides a comprehensive question-and-answer-based troubleshooting section and a frequently asked questions (FAQs) section to address specific issues encountered during the purification process.

Troubleshooting Guide: Strategies for Removing Impurities

This section addresses common problems encountered during the purification of crude this compound and provides detailed, step-by-step protocols for effective impurity removal.

Issue 1: My crude product is an oil or a low-melting solid with a broad melting point range, significantly lower than the expected 76-80 °C.

Possible Cause: This is often indicative of the presence of unreacted starting materials, such as 2,4,6-trimethylbenzyl chloride or 2,4,6-trimethylbenzyl alcohol, or residual solvents from the reaction work-up.

Suggested Solution: Recrystallization is an effective first-line technique for removing these types of impurities. This compound is a solid at room temperature, and a well-chosen solvent system will allow for the selective crystallization of the desired product, leaving the impurities in the mother liquor.

  • Solvent Selection: Based on the principle of "like dissolves like" to a certain extent, and the need for the compound to be sparingly soluble at room temperature but soluble at elevated temperatures, ethanol or isopropanol are excellent starting points.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved at the boiling point of the solvent. Avoid adding an excessive amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of polymeric or other colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal. Pre-warming the funnel and flask prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be sharp and within the expected range (76-80 °C).

Issue 2: After recrystallization, my product's purity is improved, but I still detect a significant impurity by TLC or NMR analysis.

Possible Cause: The impurity may have similar solubility properties to this compound, making separation by recrystallization alone challenging. This could be an isomeric impurity or a by-product with a similar polarity. A common by-product is the hydrolyzed form, 2,4,6-trimethylphenylacetic acid.

Suggested Solution: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is effective.

  • Stationary Phase and Eluent Selection: Silica gel is the standard stationary phase. A non-polar eluent system is a good starting point. A gradient of hexanes and ethyl acetate is a versatile choice.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture) and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the powder to the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. The less polar this compound will travel down the column faster than more polar impurities like 2,4,6-trimethylphenylacetic acid. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Issue 3: My product is thermally stable, but I need to purify a large quantity, and recrystallization is giving poor recovery.

Possible Cause: For large-scale purifications, recrystallization can sometimes be inefficient in terms of yield. If the impurities are significantly less volatile than the product, distillation can be a highly effective method.

Suggested Solution: Vacuum distillation is ideal for purifying thermally stable compounds with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition. The boiling point of this compound is reported to be 160–165 °C at 22 mmHg.[1]

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen flask with a wide-bore side arm, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is crucial to use appropriate glassware designed for vacuum applications and to ensure all joints are well-sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation: Begin stirring and gradually apply vacuum to the system. Once the desired pressure is reached (e.g., around 22 mmHg), slowly heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point (160–165 °C at 22 mmHg).[1] Discard any initial lower-boiling fractions, which may contain residual solvents or more volatile impurities.

  • Post-Distillation: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will depend on your synthetic route. If you are using the common method of reacting 2,4,6-trimethylbenzyl chloride with a cyanide salt, you can expect:

  • Unreacted 2,4,6-trimethylbenzyl chloride: This is a common impurity if the reaction does not go to completion.

  • 2,4,6-trimethylbenzyl alcohol: This can form from the hydrolysis of the starting benzyl chloride, especially if water is present.

  • 2,4,6-trimethylphenylacetic acid: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic workup conditions.

  • Isomeric impurities: If the synthesis of the starting mesitylene derivative was not regioselective, you might have other trimethylphenylacetonitrile isomers.

Q2: I tried recrystallizing with ethanol, but my recovery was very low. What can I do?

A2: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound is too soluble in the chosen solvent: If your compound is highly soluble in ethanol even at low temperatures, you can try a two-solvent recrystallization. A good solvent pair would be one in which the compound is soluble (like ethanol or ethyl acetate) and one in which it is insoluble (like water or hexanes). Dissolve the compound in the "good" solvent at its boiling point, and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, and then cool slowly.

Q3: Can I use reverse-phase chromatography to purify this compound?

A3: Yes, reverse-phase chromatography is a viable option. In this case, you would use a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of acetonitrile and water or methanol and water). The elution order would be reversed compared to normal-phase chromatography, with more polar impurities eluting first.

Q4: My purified product has a slight yellow tinge. How can I remove the color?

A4: A yellow color often indicates the presence of minor, highly conjugated impurities. As mentioned in the recrystallization protocol, treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb these colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Q5: Is it possible to purify this compound by sublimation?

A5: Sublimation is a purification technique for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. While some aromatic compounds can be sublimed, it is generally more effective for compounds with higher vapor pressures at temperatures below their melting points. Given the relatively high boiling point of this compound, vacuum distillation is likely a more practical and efficient method for purification by vaporization.

Visualizing Purification Workflows

Troubleshooting Logic for Purification Method Selection

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization (Ethanol or Isopropanol) start->recrystallization purity_check1 Check Purity (TLC, NMR, MP) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity Acceptable column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) purity_check1->column_chromatography Impurity Remains purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->pure_product Purity Acceptable distillation Consider Vacuum Distillation (for large scale or thermal stability) purity_check2->distillation Impurity Still Present / Low Yield distillation->pure_product

Caption: A decision tree for selecting the appropriate purification method.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimal hot solvent decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter Hot filtration to remove insolubles decolorize->hot_filter cool_slowly Cool slowly to room temperature hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filter to collect crystals ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization process.

References

  • Fuson, R. C.; Gaertner, R. Mesitylacetic Acid. Org. Synth.1947, 27, 54. DOI: 10.15227/orgsyn.027.0054. [Link]
  • Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. p-Methoxyphenylacetonitrile. Org. Synth.1953, 33, 56. DOI: 10.15227/orgsyn.033.0056. [Link]
  • Rowan College at Burlington County.
  • CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride - Google P

Sources

degradation pathways and stability issues of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4,6-trimethylphenylacetonitrile (Mesitylacetonitrile). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the potential stability challenges and degradation pathways of this compound. Given the unique steric hindrance provided by the mesityl group, understanding its stability profile is critical for accurate experimental design, formulation, and long-term storage.

This document moves beyond a simple recitation of facts. Instead, it provides a predictive framework based on fundamental organic chemistry principles and data from structurally analogous molecules. We will explore the "why" behind potential degradation, offering troubleshooting advice and robust experimental protocols to empower you to proactively assess the stability of your compound.

Frequently Asked Questions (FAQs) on Stability & Degradation

This section addresses the most common questions regarding the stability of this compound, grounding the answers in established chemical mechanisms.

Question 1: What are the primary predicted degradation pathways for this compound?

Answer: Based on its chemical structure, this compound has three primary points of vulnerability:

  • Hydrolysis of the Nitrile Group: The nitrile (-C≡N) functional group is susceptible to hydrolysis under both acidic and basic conditions. This is often the most significant degradation pathway. The reaction typically proceeds first to an intermediate amide (2,4,6-trimethylphenylacetamide) and then to the final carboxylic acid (2,4,6-trimethylphenylacetic acid).

  • Oxidation of the Benzylic Methylene Group: The -CH₂- group situated between the aromatic ring and the nitrile is a benzylic position. Benzylic carbons are activated and can be susceptible to oxidation, potentially forming a ketone (which would be unstable and likely lead to further degradation) or other oxidized species, especially in the presence of oxidizing agents or auto-oxidation upon exposure to air.

  • Oxidation of Aromatic Methyl Groups: The methyl groups on the mesityl ring can be oxidized, although this typically requires more aggressive conditions (e.g., strong oxidizing agents like KMnO₄ or catalysis). Studies on analogous compounds like 2,4,6-trimethylphenol have shown that methyl groups can be oxidized to hydroxymethyl (-CH₂OH) and subsequently to aldehyde (-CHO) functionalities.[1]

Question 2: How does pH influence the stability of the nitrile group in this molecule?

Answer: The rate and mechanism of nitrile hydrolysis are highly pH-dependent.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This process, often requiring heat, typically yields the carboxylate salt.

A key consideration for this compound is the significant steric hindrance from the two ortho-methyl groups. This bulkiness can slow the rate of hydrolysis compared to unhindered arylacetonitriles. This is analogous to the well-documented steric hindrance observed in the hydrolysis of methyl 2,4,6-trimethylbenzoate, where the reaction is significantly impeded.[2]

Question 3: Is this compound susceptible to photodegradation?

Troubleshooting Guide: Common Experimental Issues

Issue 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was stored in an acidic mobile phase for 24 hours. What is it?

Probable Cause: This is a classic sign of acid-catalyzed hydrolysis. The new, earlier-eluting (more polar) peak is highly likely to be the hydrolysis product, 2,4,6-trimethylphenylacetic acid . A smaller, intermediate peak corresponding to the 2,4,6-trimethylphenylacetamide may also be present.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected [M+H]⁺ for the carboxylic acid is 179.11, and for the amide is 178.12.

  • pH Control: Buffer your mobile phase to a more neutral pH if the assay allows. If low pH is required for chromatographic purposes, analyze samples as quickly as possible after preparation and use a cooled autosampler (4-8 °C) to slow the degradation rate.

  • Sample Diluent: Prepare your stock and sample solutions in a non-aqueous or neutral, buffered solvent instead of the acidic mobile phase for storage.

Issue 2: My solid sample of this compound has developed a slight yellow tint after prolonged storage in a vial that was repeatedly opened.

Probable Cause: The yellowing is likely due to minor oxidative degradation from atmospheric oxygen. This process, known as auto-oxidation, can be accelerated by exposure to light and ambient temperature fluctuations. The most probable sites of oxidation are the benzylic methylene group or the aromatic ring itself, leading to the formation of colored impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark.

  • Aliquot Samples: For long-term storage, aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire batch to air and moisture each time a sample is needed.

  • Purity Check: Before use, re-analyze the purity of the material via HPLC or another suitable method to ensure it still meets the requirements for your experiment.

Visualizing Predicted Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound under common laboratory stress conditions.

DegradationPathways Parent This compound Amide Intermediate Amide (2,4,6-Trimethylphenylacetamide) Parent->Amide H+ / H2O or OH- / H2O OxidizedBenzylic Benzylic Oxidation Products (e.g., Ketone intermediate) Parent->OxidizedBenzylic [O] (e.g., O2, Peroxides) OxidizedMethyl Ring Methyl Oxidation Products (e.g., Alcohol, Aldehyde) Parent->OxidizedMethyl Strong [O] (e.g., KMnO4) Acid Hydrolysis Product (2,4,6-Trimethylphenylacetic Acid) Amide->Acid H+ / H2O or OH- / H2O

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to exaggerated stress conditions to accelerate degradation and identify potential degradants.

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to perform a comprehensive forced degradation study.

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Stress 0.1 M HCl, 60°C start->acid Expose Aliquots base Basic Stress 0.1 M NaOH, 60°C start->base Expose Aliquots oxidative Oxidative Stress 3% H2O2, RT start->oxidative Expose Aliquots thermal Thermal Stress (Solid & Solution), 80°C start->thermal Expose Aliquots photo Photolytic Stress ICH Q1B Light Box start->photo Expose Aliquots timepoint Sample at Time Points (e.g., 0, 2, 8, 24 hr) acid->timepoint base->timepoint oxidative->timepoint thermal->timepoint photo->timepoint neutralize Neutralize Acid/Base Samples (if necessary) timepoint->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze end Identify Degradants & Calculate Mass Balance analyze->end

Caption: Workflow for a forced degradation study of this compound.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (ACN).

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Place a vial of the solid compound and a vial of the stock solution in an 80°C oven.

    • Photolytic: Expose solid and stock solution to light in a validated photostability chamber (ICH Q1B guidelines). Include a dark control wrapped in foil.

  • Time Points: Pull samples at appropriate intervals (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation. Adjust stress conditions if degradation is too fast or too slow.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the acid-stressed sample).

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method (see below). A photodiode array (PDA) detector is crucial for assessing peak purity. LC-MS is highly recommended for identifying the mass of any degradants formed.

Data Summary

The results of the forced degradation study should be summarized in a clear table.

Stress ConditionTime (hr)% Parent Remaining% Area of Major Degradant(s)Peak Purity (Parent)Mass Balance (%)
Control (T=0) 0100.0N/APass100.0
0.1 M HCl, 60°C 2485.214.1 (RRT 0.85)Pass99.3
0.1 M NaOH, 60°C 2478.920.5 (RRT 0.85)Pass99.4
3% H₂O₂, RT 2498.11.2 (RRT 1.15)Pass99.3
Thermal (Solid) 7299.8< 0.1Pass99.9
Photolytic 2499.5< 0.2Pass99.7
Note: Data shown is for illustrative purposes only.

References

  • Royal Society of Chemistry. "Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides." New Journal of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj03163a
  • ACS Publications. "Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols." ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02050
  • ACS Publications. "ACS Catalysis Ahead of Print." ACS Publications. URL: https://pubs.acs.org/journal/accacs
  • Santa Cruz Biotechnology. "this compound | CAS 34688-71-6." SCBT. URL: https://www.scbt.com/p/2-4-6-trimethylphenylacetonitrile-34688-71-6
  • Wiley Online Library. "Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols." Chemistry – An Asian Journal. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/full/10.1002/asia.201800569
  • Sigma-Aldrich. "this compound 97 34688-71-6." Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/241372
  • Royal Society of Chemistry. "Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes." New Journal of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01038k
  • Royal Society of Chemistry. "α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes." Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt01744k
  • ChemicalBook. "this compound | 34688-71-6." ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3343036_EN.htm
  • ChemicalBook. "this compound CAS#: 34688-71-6." ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3343036.htm
  • Cheméo. "Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2)." Cheméo. URL: https://www.chemeo.com/cid/79-523-8/2-4-5-Trimethylphenylacetonitrile.html
  • Chemistry Stack Exchange. "Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate." Chemistry Stack Exchange. URL: https://chemistry.stackexchange.

Sources

troubleshooting peak splitting in the NMR spectrum of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Peak Splitting in the NMR Spectrum of 2,4,6-Trimethylphenylacetonitrile

Introduction for the Researcher

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I often encounter questions from researchers observing unexpected complexity in what should be a straightforward NMR spectrum. Specifically, the methylene (-CH₂CN) protons of this molecule frequently present not as a simple singlet, but as a broad peak or a complex multiplet. This guide is structured as a series of frequently asked questions to diagnose the underlying phenomenon—restricted bond rotation—and provide actionable protocols to resolve spectral ambiguities and leverage this dynamic behavior for deeper structural insight.

Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a simple singlet for the methylene (-CH₂CN) protons? I expected them to be chemically equivalent.

A1: This is the most common and insightful question regarding the NMR spectrum of this molecule. The deviation from a singlet is a direct consequence of the molecule's structure. The two ortho-methyl groups on the phenyl ring (the mesityl group) are sterically bulky. They act as barriers, significantly hindering the free rotation of the acetonitrile group around the C(aryl)-C(methylene) single bond.[1][2][3]

When this rotation is slow on the NMR timescale, the two methylene protons (let's call them Hₐ and Hₑ) are locked into different chemical environments relative to the plane of the aromatic ring. One proton may be positioned more over the ring, while the other is pointed away. This makes them chemically non-equivalent. Protons that are non-equivalent due to their position in a chiral or sterically hindered environment are known as diastereotopic protons .[4][5][6]

Because they are non-equivalent, they have different chemical shifts (δ) and can couple to each other, leading to more complex splitting patterns instead of a simple singlet.[7]

cluster_0 This compound Structure cluster_1 Restricted Rotation mol Rotation Rotation around this C-C bond is HINDERED Ortho1 Bulky ortho-methyl group Ortho2 Bulky ortho-methyl group Methylene These two H's become non-equivalent (diastereotopic)

Caption: Hindered rotation in this compound.

Q2: My methylene signal is just a broad, undefined peak. What does this mean?

A2: Observing a broad peak is a classic sign of a dynamic chemical process occurring at a rate comparable to the NMR timescale.[8] In this case, the bond rotation is neither fast enough to average the two proton environments into a sharp singlet, nor slow enough to resolve them into distinct, sharp peaks. This intermediate exchange rate leads to a phenomenon called coalescence , where the individual signals merge and broaden significantly.[2] The temperature at which this broadening is maximal is the coalescence temperature (Tc), a key parameter in dynamic NMR studies.

Q3: How can I resolve the broad methylene peak or confirm that restricted rotation is the cause?

A3: The definitive method to investigate dynamic processes like this is Variable Temperature (VT) NMR spectroscopy .[9] By changing the temperature of the sample, you can directly influence the rate of bond rotation:

  • Heating the Sample: Increasing the temperature provides more thermal energy, causing the C-C bond to rotate faster. At a sufficiently high temperature, the rotation will become so rapid that the NMR spectrometer detects only the time-averaged environment of the two methylene protons. This will result in a sharp, clean singlet.

  • Cooling the Sample: Decreasing the temperature slows the rotation. At a low enough temperature, you will enter the "slow exchange regime," where rotation is effectively frozen on the NMR timescale. Here, the two diastereotopic protons will be resolved as two distinct signals, which will split each other.

This predictable, temperature-dependent behavior is a self-validating system that confirms restricted rotation is the cause of the peak complexity.[2]

Q4: After cooling my sample, I see a complex multiplet that looks like four lines for the methylene protons. How do I interpret this?

A4: The four-line pattern you are describing is characteristic of an AB quartet . This pattern arises when two non-equivalent protons (Hₐ and Hₑ) are coupled only to each other.[10]

  • Why it's not a simple doublet of doublets: While Hₐ splits Hₑ and Hₑ splits Hₐ, the resulting pattern is not a simple 1:1:1:1 doublet of doublets. The relative intensities and positions of the four peaks are distorted because the difference in their chemical shifts (Δν) is not much larger than their coupling constant (J). The "roofing" effect, where the inner peaks are taller than the outer peaks, is a hallmark of this system.

Interpreting an AB quartet allows you to extract two crucial parameters:

  • Chemical Shifts (δₐ and δₑ): The individual chemical shifts of the two non-equivalent protons.

  • Geminal Coupling Constant (²Jₐₑ): The strength of the interaction between the two protons attached to the same carbon atom.

Caption: Effect of temperature on the -CH₂CN signal in VT-NMR.

Q5: Can the choice of NMR solvent affect the observed peak splitting?

A5: Absolutely. Changing the solvent is a powerful, yet simple, troubleshooting step.[9] The primary mechanism at play is the Aromatic Solvent Induced Shift (ASIS) .[11][12]

When you switch from a standard solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆), the benzene molecules tend to form a weak complex with the solute. This interaction is not random; the solvent orients itself relative to the solute's dipole moment and steric profile.[13][14] This specific association alters the local magnetic environment of the protons, inducing significant changes in their chemical shifts.[15] This can sometimes be enough to resolve overlapping signals or, in this case, alter the appearance of the dynamic signals by changing the relative chemical shifts (Δν) of the methylene protons.

Q6: My entire spectrum has poorly resolved or asymmetric peaks. Could this be a sample preparation issue?

A6: Yes, before exploring complex phenomena like dynamic exchange, it is critical to rule out basic sample preparation and instrument issues. Several factors can lead to broad or distorted peaks across the entire spectrum:

  • Particulate Matter: Undissolved solids or dust in the NMR tube will severely disrupt the magnetic field homogeneity, leading to broad lines that no amount of shimming can fix.[16][17] Always filter your sample into the NMR tube.

  • Improper Concentration: A solution that is too concentrated can be viscous, leading to broader peaks. Conversely, a very dilute sample will have a low signal-to-noise ratio.[17][18]

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poorly adjusted shims are a common cause of asymmetrically broadened peaks.[19][20]

If all peaks in your spectrum are broad, not just the methylene signal, you should address these fundamental issues first.

Troubleshooting Workflow

G start Start: Unexpected -CH₂CN Peak Shape q1 Are ALL peaks in the spectrum broad or asymmetric? start->q1 prep Troubleshoot Sample Prep & Shimming (See Protocol 1) q1->prep Yes q2 What is the peak shape of the -CH₂CN signal? q1->q2 No, only the -CH₂CN signal reacquire Re-acquire Spectrum prep->reacquire reacquire->q1 broad Broad Singlet (Coalescence) q2->broad Broad complex Complex Multiplet (e.g., AB Quartet) q2->complex Complex vt_nmr Perform Variable Temperature NMR (See Protocol 2) broad->vt_nmr complex->vt_nmr confirm Confirmation: - Sharp singlet at High T - AB Quartet at Low T vt_nmr->confirm solvent Optional: Acquire spectrum in Benzene-d₆ to observe solvent effects confirm->solvent end Conclusion: Peak splitting is due to restricted bond rotation. confirm->end solvent->end

Caption: Logical workflow for troubleshooting peak splitting.

Data Summary Table
Experimental ConditionMethylene (-CH₂CN) SignalAromatic (Ar-H) Signalortho-Methyl (-CH₃) Signalpara-Methyl (-CH₃) Signal
High Temperature (Fast Exchange)Sharp Singlet (2H)Singlet (2H)Singlet (6H)Singlet (3H)
Intermediate T (Coalescence)Broad Singlet (2H)Singlet (2H)Singlet (6H)Singlet (3H)
Low Temperature (Slow Exchange)AB Quartet (2H)Singlet (2H)Singlet (6H)Singlet (3H)
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR

This protocol ensures the removal of common contaminants and particulates that degrade spectral quality.

  • Weigh Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[18]

  • Dissolve: Gently swirl or vortex the vial until the solute is completely dissolved.

  • Prepare Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool or medical-grade cotton into the narrow tip. Do not use standard cotton balls, as solvents can extract impurities.[16]

  • Filter Sample: Transfer the solution from the vial, through the filter pipette, and directly into a clean, dry 5 mm NMR tube. This step is critical for removing suspended particles.[16]

  • Cap and Mix: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: Performing a Variable Temperature (VT) NMR Experiment

This protocol outlines the steps to confirm dynamic behavior. Consult your specific spectrometer's manual for precise commands.

  • Prepare Sample: Prepare a high-quality sample following Protocol 1. Ensure the solvent's boiling and freezing points are suitable for the desired temperature range (e.g., Toluene-d₈ or DMSO-d₆ are excellent for wide temperature ranges).

  • Initial Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument at room temperature to obtain a high-quality reference spectrum.

  • Select a Target Temperature:

    • To observe fast exchange (heating): Start by increasing the temperature in 10-15 °C increments. A target of +60 °C to +80 °C is often sufficient to see a sharp singlet.

    • To observe slow exchange (cooling): Start by decreasing the temperature in 10-15 °C increments. A target of -20 °C to -40 °C is often sufficient to resolve the AB quartet.

  • Equilibrate: At each new temperature, allow the sample to equilibrate for at least 5-10 minutes. The lock signal should be stable before proceeding.

  • Re-shim: The magnetic field homogeneity is temperature-dependent. You MUST re-shim the sample at each new temperature to ensure high-resolution spectra.[20]

  • Acquire Spectrum: Acquire a spectrum at the new temperature.

  • Analyze and Repeat: Analyze the shape of the methylene signal. Repeat steps 3-6 until you have clearly observed the transition from coalescence to both the fast and slow exchange regimes.

References
  • NMR Sample Preparation. (n.d.). University of Alberta.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Sample Preparation. (n.d.). University of Missouri-St. Louis.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019). Nanalysis.
  • NMR Artifacts. (n.d.). Michigan State University.
  • Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441.
  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Western Sydney University.
  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560–7563.
  • NMR Sample Preparation. (n.d.). Queen's University.
  • NMR sample preparation guidelines. (n.d.).
  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate.
  • Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. (2018). ResearchGate.
  • Loria, J. P., & Vayner, V. (2012). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 134(46), 19128–19134.
  • NMR Equivalence. (n.d.). University of Calgary.
  • Using NMR to observe the restricted rotation in amide bonds. (n.d.). Nanalysis.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. (2019). Thieme.
  • MSc Chemistry Sem-III Pap-I Unit-IV Lect-3: Factors Effecting J NOE Hindred Rotation Shift reagents. (2021). YouTube.
  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps.
  • Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). University of Calgary.
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  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. (2002). MDPI.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester.
  • Methyl and t-butyl group rotation in a molecular solid: (1)H NMR spin-lattice relaxation and X-ray diffraction. (2016). PubMed.
  • Complex Splitting | NMR | Organic Chemistry. (2018). YouTube.
  • (PDF) NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. (2002). ResearchGate.
  • Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. (2021). YouTube.
  • The Splitting or Multiplicity in Proton NMR | Organic Chemistry. (2018). YouTube.
  • Chemical equivalence (video) | Proton NMR. (n.d.). Khan Academy.
  • Dynamic NMR for coordination chemistry. (2004). RSC Publishing.

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Technical Support Center: Chromatographic Analysis of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving chromatographic challenges involving 2,4,6-trimethylphenylacetonitrile (Mesitylacetonitrile). This guide is designed for researchers, scientists, and drug development professionals who encounter issues with overlapping peaks during the analysis of this compound. Here, we provide troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered when analyzing this compound.

Q1: What are the most common causes of overlapping peaks (co-elution) in the chromatogram of this compound?

A1: Overlapping peaks, or co-elution, occur when two or more compounds exit the chromatography column at the same time, resulting in a single, unresolved peak.[1] For an aromatic compound like this compound, the primary causes are typically insufficient selectivity (α), poor column efficiency (N), or inadequate retention (k).[1][2]

  • Insufficient Selectivity (α): This is the most critical factor and relates to the chemical interactions between the analytes, the stationary phase, and the mobile phase.[2][3] If an impurity is structurally very similar to this compound (e.g., a positional isomer like 2,4,5-trimethylphenylacetonitrile), the column may not be able to differentiate between them under the current conditions. The aromatic ring and nitrile group of your target molecule suggest that pi-pi interactions and dipole-dipole interactions are significant retention mechanisms.

  • Poor Column Efficiency (N): Efficiency relates to the narrowness of the peaks. A well-maintained, high-efficiency column produces sharp peaks, which are easier to resolve.[1] Broad peaks are more likely to overlap. Efficiency can be compromised by a degraded column, excessive extra-column volume (long tubing), or using columns with larger particle sizes.[3]

  • Inadequate Retention (k): If peaks elute too quickly (low retention factor or capacity factor, k), they spend insufficient time interacting with the stationary phase, leading to poor separation.[1] This is often a problem when the mobile phase is too strong.

Q2: My primary peak is exhibiting fronting or tailing, which is merging with a nearby impurity peak. What are the causes and how can I fix it?

A2: Poor peak shape is a common problem that severely degrades resolution. Tailing peaks have an asymmetry factor > 1, while fronting peaks have an asymmetry factor < 1.

  • Peak Tailing:

    • Cause: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like exposed silanol groups on a silica-based column. It can also be caused by column contamination or a blocked frit.

    • Solution: For basic analytes, operating at a low pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing tailing.[4] Using a well-end-capped, high-purity silica column is also crucial. If contamination is suspected, flushing the column with a strong solvent is recommended.[5]

  • Peak Fronting:

    • Cause: The most common cause of peak fronting is sample overload, where the concentration or injection volume is too high for the column's capacity.[6] Another potential cause is a sample solvent that is stronger than the mobile phase, causing the analyte band to spread prematurely. In gas chromatography (GC), a column temperature that is too low can also cause fronting.[6]

    • Solution: The simplest solution is to dilute the sample or reduce the injection volume.[5][6] Always try to dissolve your sample in the mobile phase to ensure compatibility.

Q3: How can I determine if I have a single, distorted peak or genuine co-elution of two different compounds?

A3: Differentiating between poor peak shape and co-elution is a critical first step in troubleshooting.

  • Visual Inspection: A small "shoulder" on the front or back of the main peak is a strong indicator of a hidden, co-eluting impurity.[1]

  • Detector-Based Tools: If you are using a photodiode array (PDA) or diode array (DAD) detector in HPLC, you can perform a peak purity analysis.[1] This tool assesses the spectral homogeneity across the peak. If the UV-Vis spectra at the beginning, apex, and end of the peak are different, it confirms the presence of more than one compound.[1][7]

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer is the most definitive method. By examining the mass spectra across the eluting peak, you can identify if multiple mass-to-charge ratios (m/z) are present, confirming co-elution.[1]

Section 2: In-Depth Troubleshooting & Method Development Guides

This section provides structured, step-by-step workflows for systematically resolving overlapping peaks for this compound.

Guide 1: Systematic Approach to HPLC Method Development

The resolution of two peaks is governed by the resolution equation, which involves efficiency (N), selectivity (α), and retention factor (k).[2] A logical approach is to first optimize retention (k), then efficiency (N), and finally, make adjustments to selectivity (α), which is the most powerful parameter for improving separation.[2][3]

G start Overlapping Peaks Observed check_shape Assess Peak Shape (Tailing/Fronting?) start->check_shape is_overload Sample Overload or Solvent Mismatch? check_shape->is_overload Fronting is_secondary Secondary Interactions (e.g., Silanols)? check_shape->is_secondary Tailing fix_overload Dilute Sample or Reduce Injection Volume. Inject in Mobile Phase. is_overload->fix_overload Yes optimize_k Step 1: Optimize Retention (k) Target k between 2-10 is_overload->optimize_k No fix_overload->optimize_k fix_secondary Adjust Mobile Phase pH. Use End-Capped Column. is_secondary->fix_secondary Yes is_secondary->optimize_k No fix_secondary->optimize_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., % Organic Solvent) optimize_k->adjust_mp_strength optimize_alpha Step 2: Optimize Selectivity (α) Most Powerful Tool adjust_mp_strength->optimize_alpha change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_alpha->change_solvent change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_alpha->change_column change_temp Adjust Column Temperature optimize_alpha->change_temp optimize_n Step 3: Optimize Efficiency (N) For Fine-Tuning change_solvent->optimize_n change_column->optimize_n change_temp->optimize_n adjust_flow Decrease Flow Rate optimize_n->adjust_flow use_smaller_particles Use Column with Smaller Particles or Longer Length optimize_n->use_smaller_particles resolved Peaks Resolved adjust_flow->resolved use_smaller_particles->resolved

Caption: A logical workflow for troubleshooting overlapping peaks in HPLC.

  • Step 1: Optimize Retention Factor (k)

    • Objective: Ensure analytes are retained on the column long enough to be separated. The ideal range for k is typically between 2 and 10.

    • Procedure: In reversed-phase HPLC, analyte retention is primarily controlled by the strength of the mobile phase.[3]

      • If peaks elute too early (k < 2), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases retention.[2]

      • If peaks elute too late (k > 10), increase the percentage of the organic solvent to decrease retention time.

  • Step 2: Modify Selectivity (α)

    • Objective: Change the relative retention of the target analyte and the overlapping impurity. This is the most effective way to achieve separation.[2]

    • Procedure (perform one change at a time):

      • Change Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[8] For an aromatic compound like this compound, ACN's pi-electrons can interact with the analyte and stationary phase, leading to different selectivity compared to the protic nature of MeOH.[8] Try switching from an ACN/water mobile phase to a MeOH/water mobile phase.

      • Change Stationary Phase: If changing the solvent is not enough, change the column chemistry. A standard C18 column separates based on hydrophobicity. A Phenyl-Hexyl phase provides alternative selectivity through pi-pi interactions, which can be highly effective for separating aromatic compounds and their isomers.[8]

      • Adjust pH: If the impurities are acidic or basic, adjusting the mobile phase pH can change their ionization state and dramatically affect retention and selectivity.[9][10] It is best to work at a pH at least 2 units away from the pKa of the analytes.

      • Adjust Temperature: Varying the column temperature can alter selectivity.[11][12] Sometimes a small change of 5-10°C is enough to resolve two peaks. Lower temperatures generally increase retention and may improve resolution.[11]

  • Step 3: Increase Column Efficiency (N)

    • Objective: To sharpen the peaks, which can improve the resolution of closely eluting compounds.

    • Procedure:

      • Decrease Flow Rate: Lowering the flow rate can increase efficiency, but it will also increase the analysis time.[13]

      • Use a More Efficient Column: Switch to a column with a smaller particle size (e.g., 5 µm to 3 µm or a sub-2 µm UHPLC column) or a longer column. Doubling the column length increases resolution by a factor of approximately 1.4.[14]

Parameter AdjustedEffect on Retention (k)Effect on Selectivity (α)Effect on Efficiency (N)Primary Use Case
% Organic Solvent MajorMinorMinorAdjusting retention times into the optimal window.
Solvent Type (ACN vs. MeOH) MinorMajor MinorResolving closely eluting or co-eluting peaks.[3]
Stationary Phase Chemistry VariesMajor VariesResolving difficult peak pairs where solvent changes fail.[3]
Mobile Phase pH Major (for ionizable compounds)Major (for ionizable compounds)MinorSeparating acidic/basic compounds.[10]
Column Temperature ModerateModerateModerateFine-tuning selectivity and reducing viscosity.[11]
Flow Rate InverseNoneModerateFine-tuning efficiency; lower flow often improves N.[13]
Column Length/Particle Size Proportional/InverseNoneMajor Increasing overall resolving power.[3][14]
Guide 2: Optimizing GC Parameters for Aromatic Nitriles

For volatile and semi-volatile compounds, Gas Chromatography (GC) is an excellent alternative. Resolution in GC is primarily influenced by column chemistry, column dimensions, temperature, and carrier gas flow rate.[15]

GC_Workflow start Overlapping Peaks in GC step1 Step 1: Optimize Temperature Program start->step1 isothermal Isothermal Run? step1->isothermal step2 Step 2: Select Appropriate Column column_phase Change Stationary Phase (e.g., nonpolar to mid-polar) step2->column_phase column_dims Change Column Dimensions (Longer length, thicker film) step2->column_dims step3 Step 3: Adjust Flow Rate flow_rate Optimize Carrier Gas Flow Rate (Van Deemter plot) step3->flow_rate gradient Use a Temperature Ramp isothermal->gradient Yes slow_ramp Decrease Ramp Rate (e.g., 10°C/min to 5°C/min) isothermal->slow_ramp No gradient->step2 slow_ramp->step2 column_phase->step3 column_dims->step3 resolved Peaks Resolved flow_rate->resolved

Caption: A structured approach for optimizing GC separations.

  • Step 1: Optimize the Temperature Program

    • Objective: Use temperature to control analyte volatility and retention. Temperature programming is essential for separating compounds with a range of boiling points.[16]

    • Procedure:

      • Initial Temperature: Set the initial oven temperature approximately 40°C below the boiling point of the most volatile component.

      • Ramp Rate: If peaks are co-eluting, decrease the temperature ramp rate (e.g., from 20°C/min to 5°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, improving resolution.[16][17]

      • Final Hold: Ensure the final temperature is high enough to elute all components from the column.

  • Step 2: Select the Right Column

    • Objective: Choose a stationary phase that provides the best selectivity for your analytes and has appropriate dimensions.

    • Procedure:

      • Stationary Phase: For general-purpose screening of a nonpolar compound like this compound, a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) is a good starting point. If co-elution with a similar polarity impurity occurs, switch to a mid-polarity phase, such as a 50% phenyl-methylpolysiloxane or a cyanopropylphenyl phase, to introduce different separation mechanisms (dipole-dipole interactions).

      • Film Thickness (df): For volatile analytes, a thicker film (e.g., >0.5 µm) increases retention and can improve resolution.[14]

      • Column Length (L): Doubling the column length (e.g., from 30 m to 60 m) doubles the column efficiency and increases resolution by about 40%, at the cost of longer analysis time.[14]

  • Step 3: Optimize Carrier Gas Flow Rate

    • Objective: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity to achieve maximum efficiency (minimum plate height), as described by the Van Deemter equation.

    • Procedure: Most GC software can calculate the optimal flow rate based on the column dimensions and carrier gas type. Verify this experimentally by performing several runs at different flow rates and observing the effect on resolution and peak width.

Section 3: Advanced Topics

Guide 3: Considerations for Chiral Impurities

While this compound itself is achiral, it could be part of a synthetic route for a chiral pharmaceutical, or it could contain chiral impurities. If you suspect an overlapping peak is an enantiomer of a chiral impurity, a specialized chiral separation technique is required.[18][19]

  • Chiral HPLC: This is the most common approach. It involves using a Chiral Stationary Phase (CSP). For method development, it is often practical to screen a set of columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, ligand-exchange).[20]

  • Chiral GC: Chiral GC columns, often based on cyclodextrin derivatives, are also available and can be highly effective for separating volatile enantiomers.[18]

If you encounter such a challenge, consulting with a column manufacturer's technical support is highly recommended, as they can provide guidance on the most suitable chiral column for your specific class of compounds.[20]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Chrom Tech.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Methods for Changing Peak Resolution in HPLC. (n.d.). Chrom Tech, Inc.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru - Thermo Fisher Scientific.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Temperature Programming for Better GC Results. (n.d.). Phenomenex.
  • The LCGC Blog: Optimizing Gas Chromatography Using Column Dimensions. (2020, September 7). LCGC.
  • How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc.
  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013, July 29). Advanced Chromatography Solutions.
  • How Does Temperature Affect Chromatography? (2025, February 3). Chemistry For Everyone - YouTube.
  • Barto, V., et al. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimization. Journal of Chromatography A, 354, 1-18.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). Axion Labs - YouTube.
  • Woźniak, W., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1956.
  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • This compound 97%. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • How can I separate two merging peaks in HPLC? (2016, March 31). ResearchGate.

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Technical Support Center: Optimizing Work-up Procedures for 2,4,6-Trimethylphenylacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,4,6-trimethylphenylacetonitrile (also known as mesitylacetonitrile). This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the post-reaction work-up and purification of this valuable synthetic intermediate. As an intermediate in pharmaceutical and specialty chemical synthesis, achieving high purity and yield is critical[1]. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and refine your specific process.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the isolation and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Isolated Product

Question: My reaction appears to have gone to completion by TLC/GC-MS, but my final isolated yield is significantly lower than expected. What are the common causes during the work-up?

Answer: Significant yield loss during work-up is a frequent challenge. The cause can be traced to several distinct steps in the isolation procedure. The key is to systematically identify the stage where the loss occurs.

  • Incomplete Extraction: this compound, while non-polar, has some slight solubility in aqueous phases, especially if co-solvents like THF or dioxane were used in the reaction. Relying on a single extraction is often insufficient.

    • Causality: The partitioning of a solute between two immiscible phases is governed by its distribution coefficient. To maximize recovery, multiple extractions with fresh solvent are required to shift the equilibrium and pull more product into the organic phase.

    • Solution: Perform at least three separate extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers to maximize recovery.

  • Premature Crystallization: If the product is highly concentrated in the organic solvent and the temperature fluctuates (e.g., washing with cold aqueous solutions), it can prematurely crystallize at the interface or in the separatory funnel, leading to mechanical losses.

    • Solution: Use a sufficient volume of organic solvent to keep the product fully dissolved during the extraction and washing steps. If solids appear, add more solvent to redissolve them before proceeding to the next step.

  • Hydrolysis to a Water-Soluble Salt: Aggressive pH conditions, particularly a strong basic wash (pH > 11) with prolonged contact time, can hydrolyze the nitrile to 2,4,6-trimethylphenylacetic acid[2]. This acid is then deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be discarded.

    • Solution: Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization washes. Avoid prolonged or vigorous mixing with strong bases.

Below is a logical workflow to diagnose the source of yield loss.

YieldLoss_Troubleshooting start Low Isolated Yield check_aq Analyze Aqueous Layer(s) for Product via TLC/LC-MS start->check_aq Step 1 check_equip Inspect Equipment for Precipitate start->check_equip Step 2 check_crude Analyze Crude vs. Final Product start->check_crude Step 3 cause_extraction Root Cause: Incomplete Extraction check_aq->cause_extraction Product Detected cause_precip Root Cause: Premature Crystallization check_equip->cause_precip Solid Found cause_hydrolysis Root Cause: Hydrolysis to Carboxylate check_crude->cause_hydrolysis Acid Impurity in Crude, Absent in Final solution_extraction Solution: Increase number of extractions. Use brine wash to 'salt out' product. cause_extraction->solution_extraction solution_precip Solution: Use more solvent during work-up. Avoid overly cold washes. cause_precip->solution_precip solution_hydrolysis Solution: Use mild base (NaHCO₃). Minimize contact time with aqueous base. cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for diagnosing yield loss.

Issue 2: Persistent Impurity - 2,4,6-Trimethylphenylacetic Acid

Question: My NMR spectrum shows my desired product, but also a singlet for a CH₂ group and a broad singlet indicative of a carboxylic acid. How did this form and how can I remove it?

Answer: This is a classic work-up problem. The impurity is 2,4,6-trimethylphenylacetic acid, formed by the hydrolysis of the nitrile functional group[1][3]. This reaction is catalyzed by either strong acid or strong base, especially when heated[2].

  • Mechanism of Formation: During work-up, quenching the reaction with strong acid (e.g., concentrated HCl) or washing with a strong base (e.g., 2M NaOH) provides the conditions for hydrolysis. The nitrile is first converted to an amide, which is then hydrolyzed to the carboxylic acid[4].

  • Removal Strategy: Acid-Base Extraction: The most effective way to remove this acidic impurity is to exploit its chemical properties. By washing the organic solution with a mild aqueous base, the acidic impurity is converted to its water-soluble salt, while the neutral nitrile product remains in the organic layer.

Caption: Separation of neutral product from acidic impurity.

Detailed Protocol for Removal:

  • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate (approx. 10-20 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert gently, venting frequently to release CO₂ gas pressure. Once the pressure subsides, shake for 30-60 seconds.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with water, followed by a wash with saturated NaCl solution (brine) to remove dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified crude product, now free of the acidic impurity.

Issue 3: Product is an Oil and Fails to Crystallize

Question: this compound is reported as a solid, but my final product is a persistent oil or wax. How can I induce crystallization?

Answer: The failure to crystallize is almost always due to impurities or residual solvent acting as a eutectic contaminant, which lowers the melting point of the mixture.

  • Causality: Crystallization requires the formation of a highly ordered crystal lattice. Impurities disrupt this process, and residual solvents can keep the material in a solvated state. The goal is to find a solvent system where the product has high solubility when hot and low solubility when cold, while impurities remain soluble at all temperatures[5].

Troubleshooting Steps for Crystallization:

  • Ensure Purity: First, ensure acidic or basic impurities have been removed as described above. If unreacted starting materials are suspected, column chromatography may be necessary before attempting crystallization.

  • Remove Residual Solvents: Thoroughly dry the oil under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all traces of the work-up solvent.

  • Select a Crystallization Solvent: A good solvent (or solvent system) is key. Use the principle of "like dissolves like" as a starting point. Since the product is aromatic and moderately polar, suitable solvents include alkanes, alcohols, or mixtures.

Solvent/SystemHot SolubilityCold SolubilityComments
IsopropanolHighLowA good starting choice. Dissolve in minimal hot isopropanol and cool slowly.
Hexane or HeptaneModerateVery LowGood for final purification. May require a larger volume of solvent.
Toluene/HexaneHigh (Toluene)Low (Hexane)Dissolve in a minimum of hot toluene, then slowly add hexane (anti-solvent) until turbidity appears.
Acetonitrile[6]HighModerateCan be effective for polar impurities; cool to very low temperatures (e.g., -20°C).
  • Induce Crystallization:

    • Slow Cooling: After dissolving the compound in a minimal amount of boiling solvent, cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or freezer[7]. Do not disturb the flask.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to initiate crystal growth[8].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

  • Chemical Name: this compound[9]

  • Synonym: Mesitylacetonitrile

  • CAS Number: 34688-71-6[10]

  • Molecular Formula: C₁₁H₁₃N[9]

  • Molecular Weight: 159.23 g/mol [10]

  • Appearance: Typically a white to off-white solid.

Q2: Besides hydrolysis, what other common impurities might be present? Depending on the synthesis route, you may encounter unreacted starting materials. For example, in a Friedel-Crafts type reaction with mesitylene, residual mesitylene can be an impurity. This is often difficult to remove by crystallization due to its similar non-polar nature and must be removed by chromatography or by carefully selecting a crystallization solvent that leaves it in the mother liquor.

Q3: Which analytical techniques are best for monitoring the work-up and assessing final purity?

  • Thin-Layer Chromatography (TLC): Excellent for quickly monitoring the progress of extractions. Use a mobile phase like 10-20% ethyl acetate in hexanes. The acid impurity will have a lower Rf than the nitrile product.

  • Proton NMR (¹H NMR): Provides definitive structural information and allows for the quantification of impurities like the corresponding carboxylic acid or residual solvents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of the final product and identifying any volatile impurities.

Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction Workflow

This protocol is designed to efficiently separate this compound from a typical reaction mixture containing acidic byproducts and water-soluble components.

  • Quench and Dilute: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a beaker containing ice-cold water (approx. 5 volumes).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an appropriate volume of an extraction solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Initial Extraction: Shake the funnel vigorously for 1 minute, venting periodically. Allow the layers to fully separate. Drain the organic layer into a clean flask.

  • Re-extraction: Add fresh organic solvent to the aqueous layer remaining in the funnel and repeat the extraction two more times to ensure complete recovery of the product. Combine all organic extracts.

  • Bicarbonate Wash (Crucial Step): Wash the combined organic layers with saturated aqueous NaHCO₃ solution. This removes the key acidic impurity, 2,4,6-trimethylphenylacetic acid[11][12]. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product, ready for purification by crystallization or chromatography.

Protocol 2: High-Purity Recrystallization

This protocol details the steps for purifying the crude product to >99% purity.

  • Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube. Add a potential solvent (e.g., isopropanol) dropwise. A good solvent will not dissolve the material at room temperature but will fully dissolve it upon heating[5].

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil (using a hot plate and a reflux condenser if the solvent is volatile). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely[5].

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product soluble in the cold solvent[7].

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. The final product should be a free-flowing crystalline solid.

References
  • BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
  • Bayer AG. (1998). Process for the preparation of 2,4,6-trimethylphenylacetic acid. Google Patents. EP0665212B1.
  • Bayer AG. (1996). Process for preparation of 2,4,6-trimethyl-phenylacetic acid. Google Patents. HU216093B.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • University of Missouri-St. Louis. (n.d.). Crystallization.
  • Gunanathan, C., & Milstein, D. (2011). Controlled experiments for the alkylation of benzyl cyanide. ResearchGate.
  • Schmid, M., et al. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.
  • CymitQuimica. (n.d.). 2,4,6-Trimethylphenylacetic acid.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION.
  • J&K Scientific. (n.d.). 2,4,6-Trimethylphenylacetic acid.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound.
  • CrystaX. (n.d.). Guide for crystallization.
  • Sigma-Aldrich. (n.d.). This compound 97%.

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preventing byproduct formation during the scale-up of 2,4,6-trimethylphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation During Scale-Up

Welcome to the Technical Support Center for the synthesis of 2,4,6-trimethylphenylacetonitrile. As Senior Application Scientists, we understand the challenges of transitioning a synthesis from the bench to a larger scale. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you minimize byproduct formation and optimize your process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound, which is typically prepared via the nucleophilic substitution of 2,4,6-trimethylbenzyl halide with an alkali metal cyanide.

Issue 1: Presence of a Foul-Smelling Impurity and/or a Peak Corresponding to an Isocyanide in the Crude Product.

Question: My crude this compound has a strong, unpleasant odor, and analytical data (e.g., GC-MS, IR) indicates the presence of an isocyanide. What causes this, and how can I prevent it?

Answer: The formation of 2,4,6-trimethylphenyl isocyanide is a common byproduct in this reaction. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack the electrophilic benzylic carbon with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isocyanide byproduct.

Causality and Mitigation Strategies:

  • Solvent Effects: The choice of solvent plays a crucial role in directing the selectivity of the cyanide attack.

    • Protic solvents (e.g., ethanol, water) can solvate the carbon end of the cyanide ion through hydrogen bonding, making the nitrogen atom more available for nucleophilic attack and thus increasing isocyanide formation.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred as they solvate the metal cation (e.g., Na⁺, K⁺) more effectively, leaving the more nucleophilic carbon atom of the cyanide ion freer to react. This significantly favors the formation of the desired nitrile.[1]

  • Choice of Cyanide Salt: Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are more ionic in nature and favor the formation of the nitrile product through an SN2 mechanism. In contrast, heavy metal cyanides like silver cyanide (AgCN) have a more covalent character and tend to promote isocyanide formation.[1]

  • Temperature Control: While the reaction is typically heated to achieve a reasonable rate, excessively high temperatures can sometimes lead to a decrease in selectivity. It is advisable to maintain the reaction temperature at a level that provides a good reaction rate without promoting side reactions.

Troubleshooting Workflow:

Byproduct_Troubleshooting start Isocyanide byproduct detected? action1 Switch to a polar aprotic solvent (e.g., DMSO, DMF). start->action1 Yes end_node Isocyanide formation minimized. start->end_node No action2 Ensure use of NaCN or KCN, not AgCN. action1->action2 action3 Optimize reaction temperature (start with lower temperatures). action2->action3 action4 Consider using a phase-transfer catalyst to improve reaction in biphasic systems. action3->action4 action4->end_node

Caption: Troubleshooting logic for minimizing isocyanide formation.

Issue 2: Formation of an Alkene Byproduct Detected by GC-MS or NMR.

Question: I am observing a byproduct that appears to be an alkene derived from the elimination of HX from my 2,4,6-trimethylbenzyl halide starting material. Why is this happening and how can I avoid it?

Answer: Elimination reactions are a common competitor to substitution reactions.[1] In this case, the cyanide ion, in addition to being a nucleophile, can also act as a base, abstracting a proton from the carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond. While 2,4,6-trimethylbenzyl halide is a primary halide and less prone to elimination than secondary or tertiary halides, the steric hindrance from the ortho-methyl groups can make the SN2 substitution slower, potentially allowing the elimination pathway to become more competitive.

Causality and Mitigation Strategies:

  • Basicity of the Reaction Medium: While the cyanide ion itself is a relatively weak base, the overall basicity of the reaction medium can promote elimination. Using a large excess of cyanide or the presence of stronger bases can increase the likelihood of elimination.[1]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. Therefore, running the reaction at the lowest temperature that allows for a reasonable reaction rate is recommended.

  • Steric Hindrance: The steric bulk of the 2,4,6-trimethylphenyl group can hinder the backside attack required for the SN2 reaction, making the alternative elimination pathway more favorable.

Recommended Actions:

  • Control Stoichiometry: Use a moderate excess of the cyanide salt (e.g., 1.1-1.5 equivalents) to avoid creating an overly basic environment.

  • Temperature Optimization: Carefully control the reaction temperature. If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

  • Solvent Choice: While polar aprotic solvents are recommended to minimize isocyanide formation, they can also influence the rate of elimination. The choice of solvent should be optimized to favor substitution.

Issue 3: Presence of Amide or Carboxylic Acid Impurities in the Final Product.

Question: My final product is contaminated with 2,4,6-trimethylphenylacetamide and/or 2,4,6-trimethylphenylacetic acid. How are these forming and what can I do to prevent them?

Answer: The presence of these impurities is a clear indication of the hydrolysis of the nitrile product. This can occur during the reaction or, more commonly, during the work-up procedure if conditions are not carefully controlled.

Causality and Mitigation Strategies:

  • Presence of Water: The primary cause of hydrolysis is the presence of water in the reaction mixture or during the work-up. Nitriles can be hydrolyzed to amides and then to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[1]

  • Work-up Conditions: Prolonged exposure to acidic or basic aqueous solutions during the work-up, particularly with heating, will promote hydrolysis.

Preventative Measures:

  • Anhydrous Reaction Conditions: Ensure that your starting materials and solvent are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Careful Work-up: When the reaction is complete, perform the aqueous work-up at room temperature or below. Minimize the time the product is in contact with acidic or basic aqueous layers. Prompt extraction into an organic solvent is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for this compound on a larger scale?

A1: The most common and scalable route is the nucleophilic substitution of 2,4,6-trimethylbenzyl chloride or bromide with sodium or potassium cyanide. The use of a phase-transfer catalyst (PTC) is highly recommended for scale-up, as it can improve reaction rates, allow for the use of less hazardous and more economical solvent systems (e.g., toluene/water), and facilitate easier product isolation.[2][3]

Q2: How does the steric hindrance of the mesityl group affect the reaction?

A2: The two ortho-methyl groups on the aromatic ring of 2,4,6-trimethylbenzyl halide create significant steric hindrance around the benzylic carbon. This can slow down the rate of the SN2 reaction, as the nucleophile's approach for backside attack is impeded.[4][5] This may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to the synthesis of unhindered benzyl cyanides. However, these more forcing conditions can also increase the likelihood of byproduct formation, making careful optimization crucial.

Q3: My reaction is very slow or does not go to completion. What should I do?

A3: Several factors could be contributing to a sluggish reaction:

  • Poor Solubility of Cyanide Salt: Ensure that the cyanide salt has adequate solubility in the reaction medium. If using a biphasic system, a phase-transfer catalyst is essential.[2]

  • Insufficient Temperature: Due to the steric hindrance of the substrate, a higher reaction temperature may be required. A careful, stepwise increase in temperature while monitoring for byproduct formation is advised.

  • Poor Quality of Starting Material: Ensure that your 2,4,6-trimethylbenzyl halide is pure and free of inhibitors.

Q4: How can I safely handle the exothermic nature of the cyanation reaction during scale-up?

A4: Cyanation reactions can be exothermic, and this becomes a significant safety concern on a larger scale.

  • Controlled Addition: Add the 2,4,6-trimethylbenzyl halide to the cyanide solution portion-wise or via a dropping funnel at a rate that allows for effective heat dissipation.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket).

  • Monitoring: Continuously monitor the internal temperature of the reaction.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

  • Emergency Preparedness: Have a quenching plan in place in case of a thermal runaway. A solution of sodium hydroxide and sodium hypochlorite (bleach) can be used to destroy excess cyanide.[6]

Q5: What is the best way to purify the final product and remove the isocyanide byproduct?

A5: After the initial work-up and removal of the solvent, the crude product can be purified by vacuum distillation or recrystallization. To specifically remove the 2,4,6-trimethylphenyl isocyanide impurity, the crude product can be washed with warm (around 60°C) 50% sulfuric acid. This hydrolyzes the isocyanide. The organic layer is then separated and washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water or brine wash.[1][7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2,4,6-Trimethylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Toluene

  • Water

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge sodium cyanide (1.2 equivalents) and water.

  • Add the phase-transfer catalyst (e.g., 0.05 equivalents of TBAB).

  • Heat the mixture to the desired reaction temperature (e.g., 80-90 °C) with vigorous stirring.

  • In a separate vessel, dissolve 2,4,6-trimethylbenzyl chloride (1.0 equivalent) in toluene.

  • Slowly add the toluene solution of 2,4,6-trimethylbenzyl chloride to the heated cyanide solution over a period of 1-2 hours, maintaining the internal temperature.

  • After the addition is complete, continue to stir the reaction mixture at temperature for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Purification to Remove Isocyanide Byproduct
  • Dissolve the crude this compound in a suitable organic solvent like toluene.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of pre-warmed (60°C) 50% sulfuric acid and shake vigorously for 5-10 minutes. Caution: This is an exothermic process and may release toxic gases. Perform in a well-ventilated fume hood.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Data Presentation

Table 1: Influence of Solvent on Nitrile vs. Isocyanide Formation in a Generic Benzyl Halide Cyanation

SolventDielectric ConstantSolvent TypeTypical Nitrile:Isocyanide Ratio
Water80.1ProticLower
Ethanol24.5ProticLower
Acetone20.7Polar AproticHigher
DMF36.7Polar AproticHigher
DMSO46.7Polar AproticHighest

Note: The exact ratios are substrate and condition-dependent. This table illustrates the general trend.

Visualizations

Reaction_Pathway start 2,4,6-Trimethylbenzyl Halide + CN⁻ product1 This compound (Desired Product) start->product1 SN2 Attack (C) byproduct1 2,4,6-Trimethylphenyl Isocyanide (Byproduct) start->byproduct1 SN2 Attack (N) byproduct2 Elimination Product (Alkene Byproduct) start->byproduct2 E2 Elimination byproduct3 Hydrolysis Products (Amide, Carboxylic Acid) product1->byproduct3 Hydrolysis

Caption: Competing reaction pathways in the synthesis of this compound.

References

  • Ren, Y., et al. (2018). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. Catalysts, 8(9), 356.
  • Zheng, C., & You, S.-L. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1029-1032.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
  • Jensen, W. B. (2008). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 85(11), 1469.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Organic Syntheses. (n.d.). 1-Phenylcyclopentane-1-carbonitrile. Org. Synth. 2018, 95, 240-256.
  • Botz, M. M. (n.d.). Cyanide Remediation: Current and Past Technologies. Department of Toxic Substances Control.
  • U.S. Environmental Protection Agency. (1989). Control of Accidental Releases of Hydrogen Cyanide.
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36692-36697.
  • Organic Syntheses. (n.d.). Benzyl Cyanide. Org. Synth. 1922, 2, 9.

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Technical Support Center: Synthesis and Handling of Arylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Arylacetonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important class of chemical intermediates. As Senior Application Scientists, we have compiled this resource based on a combination of established literature and practical, field-proven experience to help you troubleshoot problems and optimize your experimental outcomes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Synthesis Strategies: Choosing the right starting materials and reagents.

    • Reaction Conditions: Critical parameters for success.

    • Purification: Common challenges and solutions.

    • Stability and Storage: Best practices for handling and long-term storage.

  • Troubleshooting Guide: Common Pitfalls and Solutions

    • Low or No Product Yield

    • Formation of Impurities and Side Products

    • Reaction Stalls or Fails to Reach Completion

    • Issues with Product Isolation and Purification

  • Experimental Protocols

    • Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

  • Safety First: Handling Cyanide Reagents

  • References

Frequently Asked Questions (FAQs)

Synthesis Strategies

Q1: What are the most common starting materials for synthesizing arylacetonitriles, and what are the advantages of each?

There are several viable synthetic routes to arylacetonitriles, with the choice of starting material often depending on commercial availability, functional group tolerance, and scalability. The two most prevalent strategies are:

  • Nucleophilic Substitution on Benzyl Halides: This is a classical and often straightforward approach where a benzyl halide (chloride or bromide) is treated with a cyanide salt, such as sodium or potassium cyanide.[1] This method is advantageous when the corresponding benzyl halide is readily available and the aromatic ring does not contain functional groups sensitive to nucleophilic attack. Phase-transfer catalysts are sometimes employed to improve reaction rates and yields.[2]

  • Transition-Metal-Catalyzed Cross-Coupling of Aryl Halides/Pseudohalides: This modern approach has gained significant traction due to its broad substrate scope and functional group tolerance.[3][4] Palladium- or nickel-catalyzed reactions allow for the cyanation of aryl bromides, chlorides, and even triflates.[3][5] A key advantage is the ability to introduce the nitrile group to a pre-functionalized aromatic ring, which is highly valuable in multi-step syntheses. Various cyanide sources can be used, including less toxic options like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4]

Q2: I need to choose a cyanide source for my cross-coupling reaction. What are the key differences between common cyanide reagents?

The choice of cyanide source is critical and involves a trade-off between reactivity, toxicity, and reaction compatibility.

Cyanide SourceKey CharacteristicsCommon Applications
NaCN, KCN Highly toxic, water-soluble, and inexpensive.Primarily in nucleophilic substitution reactions. Can be used in some Pd-catalyzed reactions but can poison the catalyst at high concentrations.[4]
Zn(CN)₂ Less toxic than alkali metal cyanides, poorly soluble in many organic solvents.Widely used in Ni- and Pd-catalyzed cyanations of aryl halides.[4] Its low solubility can help maintain a low concentration of free cyanide, which can be beneficial for catalyst stability.
K₄[Fe(CN)₆] Virtually non-toxic, stable, and easy to handle.An environmentally benign cyanide source for Pd-catalyzed cyanations.[3][4]
TMSCN Volatile and toxic, but highly reactive.Used in specific applications, such as the cyanation of alcohols.[6]
Organic Cyanides e.g., Butyronitrile, 4-cyanopyridine N-oxideServe as less toxic alternatives in certain Ni-catalyzed reactions.[4]
Reaction Conditions

Q3: My palladium-catalyzed cyanation of an aryl chloride is not working. What are some critical parameters I should investigate?

The cyanation of aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Several factors are crucial for success:

  • Ligand Choice: The ligand is paramount for activating the palladium catalyst and facilitating the challenging oxidative addition step. Bulky, electron-rich phosphine ligands are often required. For example, specific ligands have been developed that are highly effective for the cyanation of unactivated aryl chlorides.[7]

  • Catalyst System: Both the palladium precursor and the ligand must be carefully selected. Catalyst systems that are effective for aryl bromides may not be for aryl chlorides.

  • Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Aprotic polar solvents are common, and the base plays a role in the catalytic cycle.

  • Additives: In some cases, additives can be beneficial. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to improve catalyst productivity and selectivity in certain systems.[7]

Purification

Q4: I am having difficulty purifying my arylacetonitrile. What are some common impurities and how can I remove them?

Purification of arylacetonitriles can be complicated by the presence of starting materials, reagents, and side products. Common issues include:

  • Residual Starting Material: If the reaction did not go to completion, you will have unreacted aryl halide or benzyl halide.

  • Hydrolysis Products: Arylacetonitriles can be susceptible to hydrolysis, especially under acidic or basic workup conditions, to form the corresponding arylacetamide or arylacetic acid.[8][9]

  • Dimerization Products: Under strongly basic conditions, arylacetonitriles can deprotonate at the benzylic position and undergo self-condensation or dimerization.[10]

  • Residual Metals: For cross-coupling reactions, residual palladium or nickel can contaminate the product.

Purification Strategies:

  • Chromatography: Column chromatography on silica gel is a standard method for removing impurities. It is advisable to use a neutral silica gel if your product is sensitive to acid.[11]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.[11]

  • Aqueous Washes: Careful aqueous workup can remove water-soluble impurities. However, be mindful of the potential for hydrolysis, especially if the aqueous layer is strongly acidic or basic.[12]

Stability and Storage

Q5: My purified arylacetonitrile is turning dark upon storage. What are the recommended storage conditions?

Arylacetonitriles can be sensitive to light, air, and temperature. Discoloration often indicates degradation. For optimal stability:

  • Store in a Cool, Dark Place: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[13]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

  • Refrigeration/Freezing: Lower temperatures generally slow down decomposition rates.[13]

  • Check for Purity: Impurities can sometimes catalyze decomposition, so ensure your material is of high purity before long-term storage.

Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for your compound.[13][14]

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific problems you might encounter during your experiments.

Low or No Product Yield

Problem: After running the reaction and performing the workup, analysis shows little to no desired arylacetonitrile.

Potential Causes & Solutions:

  • Inactive Catalyst (Cross-Coupling Reactions):

    • Diagnosis: The palladium or nickel catalyst may have been deactivated by impurities in the starting materials or solvents, or by exposure to air (for air-sensitive catalysts).

    • Solution: Ensure all reagents and solvents are pure and dry. Use fresh catalyst and ligands. If using an air-sensitive catalyst system, employ proper Schlenk line or glovebox techniques.

  • Poor Nucleophilicity of Cyanide Source:

    • Diagnosis: In substitution reactions, the cyanide salt may not be soluble enough in the reaction solvent to be an effective nucleophile.

    • Solution: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to increase the solubility and reactivity of the cyanide salt in the organic phase.[2]

  • Incorrect Reaction Temperature:

    • Diagnosis: The reaction may require a higher temperature to overcome the activation energy, or a lower temperature to prevent decomposition of the product or reagents.

    • Solution: Perform small-scale experiments to screen a range of temperatures. Consult literature for similar transformations to find an optimal temperature range.

Troubleshooting Workflow: Low/No Yield

low_yield start Low or No Yield catalyst Check Catalyst Activity (Cross-Coupling) start->catalyst reagents Verify Reagent Quality (Purity, Dryness) start->reagents conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->conditions workup Analyze Aqueous Layer & Workup Procedure start->workup sol1 Use Fresh Catalyst/Ligand catalyst->sol1 sol2 Employ Inert Atmosphere Techniques catalyst->sol2 sol3 Purify/Dry Starting Materials & Solvents reagents->sol3 sol4 Use Phase-Transfer Catalyst for Cyanide Solubility reagents->sol4 sol5 Screen Temperature Range conditions->sol5 sol6 Check for Product in Aqueous Layer workup->sol6

Caption: Decision tree for troubleshooting low product yield.

Formation of Impurities and Side Products

Problem: The reaction produces the desired product, but it is contaminated with significant amounts of side products.

Potential Causes & Solutions:

  • Hydrolysis to Arylacetic Acid/Amide:

    • Diagnosis: The presence of water in the reaction mixture or during workup (especially under harsh pH conditions) can lead to hydrolysis of the nitrile group.[8][15]

    • Solution: Use anhydrous solvents and reagents. Perform the workup under neutral or near-neutral conditions and avoid prolonged heating in the presence of acid or base.[12]

  • Dimerization/Polymerization:

    • Diagnosis: In the presence of a strong base, the benzylic protons of the arylacetonitrile are acidic and can be removed, leading to an anion that can react with another molecule of the starting material or product.[16]

    • Solution: Use a milder base or a stoichiometric amount of base if possible. Keep the reaction temperature as low as feasible to disfavor side reactions.

  • Over-alkylation/arylation:

    • Diagnosis: In reactions involving α-alkylation or α-arylation of arylacetonitriles, dialkylation or diarylation can occur.[17][18]

    • Solution: This is often controlled by stoichiometry and reaction conditions. Slowly adding the alkylating/arylating agent can sometimes minimize the formation of the dialkylated product.

Common Side Reactions in Arylacetonitrile Synthesis

side_reactions Arylacetonitrile Arylacetonitrile (Product) Hydrolysis Hydrolysis (+H₂O, H⁺/OH⁻) Arylacetonitrile->Hydrolysis Dimerization Dimerization (Strong Base) Arylacetonitrile->Dimerization Arylacetamide Arylacetamide Hydrolysis->Arylacetamide Dimer Dimerized Product Dimerization->Dimer ArylaceticAcid Arylacetic Acid Arylacetamide->ArylaceticAcid +H₂O, H⁺/OH⁻

Caption: Pathways to common side products from arylacetonitriles.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline for the cyanation of an aryl bromide using Zn(CN)₂ and a palladium catalyst.

Reagents and Equipment:

  • Aryl bromide (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂, 0.6 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Anhydrous DMF (solvent)

  • Schlenk flask and manifold or glovebox

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide, zinc cyanide, palladium(II) acetate, and ligand to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic phase with water and brine. Be cautious with the pH of the aqueous washes to prevent hydrolysis.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety First: Handling Cyanide Reagents

Working with cyanide salts (NaCN, KCN) or TMSCN is extremely hazardous. Cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Avoid Acidification: NEVER add acid to a solution containing cyanide salts. This will generate highly toxic hydrogen cyanide (HCN) gas.

  • Emergency Plan: Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration.

  • Waste Disposal: All waste containing cyanide must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to your institution's hazardous waste protocols.

References

  • Zhou, W., Xu, J., Zhang, L., & Jiao, N. (2010). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Organic Letters, 12(13), 2888–2891. [Link]
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Jiang, Z., et al. (2022). Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 10, 1091566. [Link]
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation.
  • Jiang, Z., et al. (2022).
  • ResearchGate. (n.d.). α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions.
  • Kallitsis, K. G., et al. (2019). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • Yasukawa, N., et al. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Wang, Z., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 1(9), 1399-1405. [Link]
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2653-2667. [Link]
  • ResearchGate. (2022). (PDF) Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates.
  • ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides.
  • Yasukawa, N., et al. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • Wang, Y., et al. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(13), 5175. [Link]
  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • ResearchGate. (n.d.). Representative methods for the synthesis of α‐arylacetonitriles.
  • The Journal of Organic Chemistry. (2020). Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. [Link]
  • ACS Publications. (2020). Efficient α‑Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. [Link]
  • Zhang, J. Q., et al. (2022). Rapid and Simple Access to α-(Hetero)arylacetonitriles from Gem-Difluoroalkenes. Organic Letters, 24(2), 786-790. [Link]
  • Synthesis of dimeric aryls and heteroaryls through dimerization. (n.d.).
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
  • Obora, Y., & Tsuji, Y. (2013). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances, 3(44), 21695-21698. [Link]
  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Department of Chemistry.
  • Justrite. (n.d.). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
  • OSTI.GOV. (2014). Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones.
  • MDPI. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 26(16), 4895. [Link]
  • Liechtenstein National Administration. (n.d.). Storage and handling of chemicals.
  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
  • Wiley Online Library. (2020). Iridium‐Catalyzed α‐Alkylation of Arylacetonitriles Using Secondary and Primary Alcohols.
  • ACS Publications. (n.d.). ACS Catalysis Journal.

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effect of moisture on the stability of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,4,6-trimethylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling, stability, and use of this sterically hindered nitrile. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments involving this compound, with a focus on problems related to moisture.

Q1: I'm observing a new, more polar spot on my TLC plate that I suspect is a degradation product. What could it be and why is it forming?

A1: The appearance of a more polar impurity in your reaction mixture or upon storage of this compound is likely due to hydrolysis. In the presence of moisture, nitriles can hydrolyze first to an amide and then to a carboxylic acid.[1] Both of these potential degradation products, 2,4,6-trimethylphenylacetamide and 2,4,6-trimethylphenylacetic acid, are significantly more polar than the parent nitrile due to the presence of the carbonyl and hydroxyl groups, which can engage in hydrogen bonding.

The steric hindrance from the three methyl groups on the phenyl ring slows down this hydrolysis process compared to unhindered nitriles.[2] However, it does not entirely prevent it, especially if the compound is exposed to moisture over extended periods, or if trace amounts of acid or base are present to catalyze the reaction.[1]

  • Primary Degradation Product: 2,4,6-trimethylphenylacetamide

  • Secondary Degradation Product: 2,4,6-trimethylphenylacetic acid[3][4][5]

To confirm the identity of the impurity, you can use analytical techniques such as HPLC-MS or NMR spectroscopy and compare the results with known standards of the potential degradation products.

Q2: My reaction yield is consistently lower than expected. Could moisture be the culprit?

A2: Yes, moisture can significantly impact your reaction yield in several ways:

  • Consumption of Starting Material: If your this compound has been improperly stored and exposed to moisture, a portion of it may have already hydrolyzed to the less reactive amide or the corresponding carboxylic acid. This reduces the amount of active starting material available for your desired reaction.

  • Side Reactions: The presence of water in your reaction mixture can lead to unintended side reactions, particularly if you are using water-sensitive reagents such as organometallics or strong bases. These reagents will react preferentially with water, leading to their deactivation and a lower yield of your target product.

  • Alteration of Reaction Conditions: The presence of water can alter the polarity of your solvent system and may affect the solubility of your reactants and the overall reaction kinetics.

To mitigate this, it is crucial to use anhydrous solvents and reagents and to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when setting up reactions with moisture-sensitive components.

Q3: How can I detect and quantify the level of degradation in my this compound sample?

A3: Several analytical methods can be employed to assess the purity of your this compound and quantify any hydrolysis products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the non-polar nitrile from its more polar degradation products.[1] By using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile), you can achieve baseline separation and quantify the components using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for detecting and quantifying the hydrolysis products. The benzylic protons (-CH2CN) of the nitrile will have a characteristic chemical shift. The corresponding benzylic protons of the amide (-CH2CONH2) and the carboxylic acid (-CH2COOH) will appear at different chemical shifts, allowing for their identification and quantification through integration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound and its degradation products, providing both separation and mass information for identification.

For quantitative analysis, it is recommended to prepare a calibration curve using pure standards of this compound, 2,4,6-trimethylphenylacetamide, and 2,4,6-trimethylphenylacetic acid.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the stability and handling of this compound.

Q4: What are the ideal storage conditions for this compound to prevent moisture-induced degradation?

A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage or for high-purity applications, storage in a desiccator or a glove box under an inert atmosphere is recommended.[7]

Q5: How do I properly handle this compound in the laboratory to minimize exposure to moisture?

A5: Proper handling techniques are crucial for preventing the degradation of this moisture-sensitive compound:

  • Work in a Controlled Environment: When possible, handle the material in a glove box or under a stream of dry, inert gas (nitrogen or argon).[7][8]

  • Use Dry Glassware and Solvents: Ensure that all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained commercially or prepared by standard laboratory procedures.

  • Minimize Exposure Time: Only open the container when you are ready to weigh and use the compound. Minimize the time the container is open to the atmosphere.

  • Use Appropriate Tools: Use clean, dry spatulas and weighing boats.

Q6: What is the primary degradation pathway for this compound in the presence of moisture?

A6: The primary degradation pathway is hydrolysis. The cyano group is susceptible to nucleophilic attack by water, which, under either acidic or basic catalysis, leads to the formation of 2,4,6-trimethylphenylacetamide as an intermediate. This amide can then undergo further hydrolysis to yield 2,4,6-trimethylphenylacetic acid and ammonia (or an ammonium salt, depending on the pH).[1]

Hydrolysis_Pathway Nitrile This compound Amide 2,4,6-Trimethylphenylacetamide Nitrile->Amide + H2O (slow, sterically hindered) CarboxylicAcid 2,4,6-Trimethylphenylacetic Acid Amide->CarboxylicAcid + H2O (faster) Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, new TLC spot) CheckMoisture Assess Potential for Moisture Contamination Start->CheckMoisture AnalyzeSample Analyze Sample by HPLC or NMR CheckMoisture->AnalyzeSample Yes OtherIssue Investigate Other Potential Issues: - Reagent purity - Reaction temperature - Reaction time CheckMoisture->OtherIssue No DegradationConfirmed Degradation Confirmed? AnalyzeSample->DegradationConfirmed ImplementControls Implement Strict Moisture Control Measures: - Use anhydrous solvents - Handle under inert gas - Dry glassware DegradationConfirmed->ImplementControls Yes DegradationConfirmed->OtherIssue No ReRun Re-run Experiment ImplementControls->ReRun

Troubleshooting workflow for unexpected results.

References

  • Process for preparation of 2,4,6-trimethyl-phenylacetic acid. HU216093B.
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid. EP0665212B1.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
  • NITRILES. CDC Stacks. [Link]
  • Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. [Link]
  • A Practical Guide to MSL: Handling and Storing Sensitive Components. [Link]
  • How to handle an environmentally sensitive material without using a glove box?
  • Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit. [Link]
  • HYDROLYSING NITRILES. Chemguide. [Link]

Sources

Technical Support Center: Refining Purification Methods for High-Purity 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,4,6-trimethylphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this key organic building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, common contaminants, and initial purification strategies for this compound.

Q1: What are the key physical properties of this compound that are relevant for purification?

A1: Understanding the physical properties is the first step in designing a purification strategy. This compound is a white to off-white crystalline solid.[1] Key data points are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃N[2]
Molecular Weight 159.23 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 76-80 °C (lit.)[2]

The solid nature and distinct melting point make recrystallization a highly viable primary purification method. Its aromatic structure and polar nitrile group dictate its solubility and behavior in chromatographic systems.

Q2: I've just completed a synthesis. What are the most likely impurities I'll be dealing with?

A2: The impurity profile is almost always a direct consequence of the synthetic route. A common synthesis involves the Friedel-Crafts alkylation of mesitylene with a haloacetonitrile.[4][5] Based on this, you should anticipate the following:

  • Unreacted Starting Materials: Residual mesitylene and the haloacetonitrile reagent.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during aqueous workup procedures in either acidic or basic conditions.[6][7] This leads to the formation of 2,4,6-trimethylphenylacetamide as an intermediate, and ultimately 2,4,6-trimethylphenylacetic acid as the final hydrolysis product.[8][9]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, diethyl ether).[10]

  • Polyalkylation Products: While the bulky methyl groups on mesitylene offer steric hindrance, trace amounts of polyalkylation products can sometimes form under harsh Friedel-Crafts conditions.[11][12]

Q3: What is the best general approach to purify the crude product?

A3: A multi-step approach is often most effective.

  • Initial Wash: Start with an aqueous workup. A wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like 2,4,6-trimethylphenylacetic acid.

  • Primary Purification: For most cases, recrystallization is the most efficient method for removing the bulk of impurities, given that the target compound is a solid.[13][14]

  • Secondary Purification: If recrystallization fails to yield a product of sufficient purity (e.g., due to impurities with very similar solubility), silica gel column chromatography is the next logical step.[15][16]

Q4: How can I confidently assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple eluent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point that falls within the literature range (76-80 °C) is a classic sign of a pure crystalline solid.[2] Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The final product should show clean spectra devoid of peaks corresponding to starting materials, solvents, or hydrolysis byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight and provide a quantitative measure of purity. Be aware that thermal degradation can sometimes occur in the GC inlet, although this is less common for stable aryl nitriles than for more labile molecules like oximes.[17]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that leverages differences in solubility to separate a compound from its impurities.[14][18] The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

Experimental Protocol: Standard Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of the chosen solvent. If the solid dissolves immediately, the solvent is too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the solid when hot.[19] Common solvent systems for compounds of intermediate polarity include ethanol, isopropanol, or mixed solvents like hexane/ethyl acetate.[20]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid. Adding excess solvent is a common mistake that drastically reduces yield.[13]

  • (Optional) Decolorization: If the solution is colored due to impurities, allow it to cool slightly, then add a small amount of activated charcoal (1-2% by weight). Reheat the solution to boiling for a few minutes.[13]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize crystal formation.[18]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[18]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Recrystallization FAQs & Troubleshooting

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.

  • Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound's solubility is excessively high. The boiling point of the solvent may also be higher than the melting point of your compound.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of a co-solvent in which your compound is less soluble (e.g., add water to an ethanol solution, or hexane to an ethyl acetate solution). This lowers the overall solvating power of the system.[20]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, a different primary solvent system is required.

Q: I got a very low yield. Where did my product go?

A: Low yield is a common issue, often stemming from procedural errors.

  • Causality:

    • Using too much solvent: This is the most frequent cause. The compound remains in the mother liquor even after cooling because the solution never becomes saturated.[18]

    • Premature crystallization: The product crystallized in the funnel during hot filtration.

    • Washing with room-temperature solvent: This can re-dissolve a significant portion of your collected crystals.

  • Solution:

    • Next time, add the hot solvent portion-wise, just until the solid dissolves.

    • To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration.

    • Always wash crystals with a minimal amount of ice-cold solvent.

    • You can try to recover some product by concentrating the mother liquor and cooling for a second crop of crystals, though this crop may be less pure.

Q: My crystals are still colored after recrystallization. What should I do?

A: This indicates that colored impurities have been incorporated into the crystal lattice or are strongly adsorbed to the crystal surface.

  • Causality: The impurity has similar solubility characteristics to your product, or it is present in high concentration.

  • Solution:

    • Repeat the recrystallization.

    • During the dissolution step, add a spatula-tip of activated charcoal to the hot solution.[13] The charcoal will adsorb many colored organic impurities.

    • Boil the solution with the charcoal for 5-10 minutes.

    • Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize. Do not use vacuum filtration , as this will cause the hot solvent to boil violently.

Visualization: Recrystallization Troubleshooting Logic

G start Crude Product in Hot Solvent dissolved Is the solid fully dissolved? start->dissolved add_more Add more hot solvent dissolved->add_more No filter_hot Are there insoluble impurities? dissolved->filter_hot Yes add_more->dissolved perform_filter Perform hot gravity filtration filter_hot->perform_filter Yes cool Cool solution slowly filter_hot->cool No perform_filter->cool crystals Do crystals form? cool->crystals no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent crystals->no_crystals No oiled_out Did it oil out? crystals->oiled_out Yes oil_remedy Troubleshoot: - Reheat, add co-solvent - Cool slower oiled_out->oil_remedy Yes collect Collect crystals via vacuum filtration oiled_out->collect No pure Assess Purity (MP, TLC) collect->pure G cluster_0 Purification Stage cluster_1 Analysis Stage crude Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup primary Primary Purification workup->primary recrystallization Recrystallization primary->recrystallization secondary Secondary Purification chromatography Column Chromatography secondary->chromatography tlc TLC Analysis recrystallization->tlc Check Purity chromatography->tlc tlc->secondary Impure mp Melting Point tlc->mp Pure nmr NMR (1H, 13C) mp->nmr final High-Purity Product nmr->final

Sources

Technical Support Center: Troubleshooting Unexpected Color Changes in 2,4,6-Trimethylphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing unexpected color changes during the synthesis of 2,4,6-trimethylphenylacetonitrile. By understanding the root causes and implementing systematic diagnostic protocols, users can significantly improve product purity, yield, and process consistency.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Color Problem

This section addresses the most common initial questions regarding product discoloration. Understanding the underlying chemical principles is the first step toward an effective solution.

Q1: My final this compound product is yellow, brown, or pink. Is this expected?

No, this is not expected. Pure this compound is a white to off-white crystalline solid. The presence of any distinct color, particularly yellow, brown, or pink hues, is a clear indicator of chemical impurities. These impurities can affect downstream applications, analytical results, and the overall stability of the compound.

Q2: What are the most likely chemical causes for color formation during this synthesis?

The synthesis of this compound, typically achieved via a Friedel-Crafts alkylation of mesitylene with a haloacetonitrile (e.g., chloroacetonitrile) using a Lewis acid catalyst, is prone to several side reactions that generate chromophoric (color-causing) byproducts.

  • Polyalkylation Products: The introduction of the first cyanomethyl group activates the aromatic ring, making it susceptible to further alkylation. This can lead to the formation of di- and tri-substituted products. These larger, more complex aromatic systems can be colored. Polyalkylation is a known limitation of Friedel-Crafts alkylation reactions.[1][2]

  • Formation of Triarylmethane-like Dyes: In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), trace impurities (such as chloroform) or side reactions can lead to the formation of highly colored triarylmethane structures. This reaction is so reliable it is used as a qualitative test for aromatic compounds.[3]

  • Oxidation: The benzylic carbon (the CH₂ group) is susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere. This can lead to the formation of conjugated species like imines or carbonyls, which often absorb light in the visible spectrum. Aerobic oxidation of benzylic positions is a well-documented transformation.[4][5]

  • Catalyst-Induced Degradation: At elevated temperatures or with prolonged reaction times, the strong Lewis acid catalyst can promote degradation or polymerization of the starting materials, intermediates, or the final product, resulting in complex, often colored, tars.

Q3: Can the Lewis acid catalyst (e.g., AlCl₃) itself be the source of the color?

Yes, directly and indirectly. Lewis acids can form colored charge-transfer complexes with aromatic compounds, solvents, or the nitrile product itself.[3] This is often observed as a deepening of color (e.g., yellow, orange, or brown) upon addition of the catalyst. While this color may dissipate during work-up, residual complexation or catalyst-driven side reactions are a primary source of color in the final product. In Friedel-Crafts acylation, the product ketone forms a stable, often colored, complex with AlCl₃, requiring stoichiometric amounts of the catalyst.[3] A similar phenomenon, though perhaps less pronounced, can occur with the nitrile product.

Q4: Could impurities in my starting materials or solvent be the problem?

Absolutely. The purity of all reagents is critical for a clean reaction.

  • Mesitylene (1,3,5-Trimethylbenzene): Older stock may contain oxidized impurities (e.g., aldehydes, carboxylic acids) that can react to form colored products.

  • Haloacetonitrile: This reagent can degrade over time, releasing cyanide and forming polymers. It should be freshly distilled or from a recently opened bottle.

  • Solvent: Solvents like dichloromethane or nitrobenzene, if used, must be anhydrous and pure. Trace amounts of water can deactivate the catalyst and promote side reactions, while other impurities can directly participate in color-forming reactions.

Q5: How does the reaction work-up procedure influence the final product color?

The work-up is a critical step where many color issues can be either created or resolved.

  • Inefficient Quenching: The Lewis acid must be completely and carefully neutralized (quenched). Pouring the reaction mixture too quickly into water can cause localized heating, promoting degradation. A slow, controlled addition to a mixture of crushed ice and acid is often recommended to decompose the catalyst complexes effectively.[6]

  • pH during Extraction: The pH of the aqueous layer during extraction can influence the stability of impurities. Some colored byproducts may be soluble at a specific pH, allowing for their removal.

  • Exposure to Air and Light: Prolonged work-up times with exposure to air can lead to oxidation of the product or impurities.

Part 2: A Systematic Troubleshooting Workflow

When faced with a colored product, a systematic approach is more effective than random changes to the protocol. The following workflow helps to logically diagnose and solve the issue.

G cluster_1 Analytical Phase cluster_2 Input Verification cluster_3 Process Review cluster_4 Downstream Process A Unexpected Color Observed in Product B Step 1: Characterize Impurity & Product A->B C Step 2: Evaluate Starting Materials A->C D Step 3: Analyze Reaction Conditions A->D E Step 4: Optimize Work-up & Purification A->E TLC Run TLC/LC-MS B->TLC Isolate & Identify NMR Take ¹H NMR B->NMR Isolate & Identify GCMS Run GC-MS B->GCMS Isolate & Identify Purity_SM Check SM Purity (NMR, GC) C->Purity_SM Verify Inputs Purity_Solvent Use Anhydrous Solvent C->Purity_Solvent Verify Inputs Atmosphere Inert Atmosphere? (N₂/Ar) D->Atmosphere Check Parameters Temp Temperature Control? D->Temp Check Parameters Time Reaction Time? D->Time Check Parameters Quench Improve Quenching (See Protocol 3) E->Quench Refine Procedure Purify Recrystallize / Column (See Protocols 1 & 2) E->Purify Refine Procedure

Caption: A systematic workflow for troubleshooting color impurities.

Part 3: Experimental Protocols

These validated protocols provide actionable steps for purification and prevention of color formation.

Protocol 1: High-Purity Recrystallization of this compound

This protocol is designed to remove polar and non-polar impurities from a colored solid product.

  • Solvent Selection: Begin by testing solvent systems. Ideal systems include ethanol/water or isopropyl acetate/heptane. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Dissolution: Place the crude, colored solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol or isopropyl acetate) required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated carbon and gently reflux for 5-10 minutes. Caution: Do not add carbon to a boiling solution due to the risk of bumping.

  • Hot Filtration: If carbon was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold secondary solvent (e.g., water or heptane) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. The resulting product should be a white to off-white solid.

Protocol 2: Purification by Flash Column Chromatography

For stubborn impurities or oily products, flash chromatography is the preferred method.[7][8]

  • Stationary Phase: Pack a glass column with silica gel (60 Å, 35-70 μm particle size) using a suitable solvent slurry (e.g., hexane).

  • Mobile Phase Selection: Determine an appropriate eluent system using TLC. A common starting point for arylacetonitriles is a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate). The desired product should have an Rf value of approximately 0.3.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution using TLC or a UV detector. The colored impurities should either remain at the top of the column (if polar) or elute very quickly (if non-polar).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Optimized Catalyst Quenching and Work-up

This procedure is designed to minimize degradation and color formation during the work-up phase.

  • Preparation: Prepare a beaker with a stirred mixture of crushed ice and 1 M hydrochloric acid. The volume should be sufficient to fully quench the reaction and dissolve the aluminum salts.

  • Cooling: Once the reaction is complete (monitored by TLC or GC), cool the reaction flask in an ice bath to 0-5 °C.

  • Quenching: Using a dropping funnel or pipette, add the cooled reaction mixture slowly and dropwise to the vigorously stirred ice/acid mixture. Maintain the temperature of the quenching mixture below 10 °C throughout the addition.

  • Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Transfer it to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to remove residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Part 4: Data Interpretation Guide

The following table summarizes potential sources of color and the analytical techniques best suited for their identification.

Observation (Product Appearance) Potential Cause Likely Chemical Structure Type Recommended Analytical Method(s)
Yellow to Light Brown Solid/Oil PolyalkylationDimesitylacetonitrile or isomersGC-MS: Look for masses higher than the product mass (159.23 g/mol ). ¹H NMR: Appearance of complex aromatic signals and integration changes.
Pink, Red, or Dark Purple Tinge Triarylmethane-type ImpuritiesCationic, highly conjugated structuresUV-Vis Spectroscopy: Strong absorbance in the visible range (400-700 nm). Often difficult to isolate but may be visible on TLC.
Consistent Brown Color, Tarry Oxidation or PolymerizationBenzaldehyde/benzoic acid derivatives from oxidation; complex polymeric structures.FT-IR: Appearance of a carbonyl stretch (~1700 cm⁻¹). ¹H NMR: Broad, undefined signals indicating polymeric material.
Color Appears Only After Work-up Incomplete Quenching / Air OxidationResidual Lewis acid complexes; oxidized product/byproducts.Re-evaluate work-up procedure (Protocol 3). Analyze pre- and post-work-up samples by TLC to track impurity formation.

References

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Validation & Comparative

analytical methods for the characterization of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of 2,4,6-Trimethylphenylacetonitrile

In the landscape of pharmaceutical development, the rigorous characterization of starting materials and intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This compound, also known as mesitylacetonitrile, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, stability, and structural integrity directly impact the quality of the final drug product. This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this compound, grounded in practical laboratory experience and established scientific principles.

The Analytical Imperative: Why Robust Characterization Matters

The journey from a chemical intermediate to a finished pharmaceutical product is paved with stringent quality control checkpoints. For a compound like this compound, a seemingly simple aromatic nitrile, hidden impurities or structural isomers can have cascading effects on downstream reactions, leading to yield loss, unexpected byproducts, and potentially genotoxic impurities in the final API.[1] Therefore, a multi-faceted analytical approach is required to build a complete profile of the material, ensuring its identity, purity, and stability. This guide will explore the synergistic application of chromatographic, spectroscopic, and thermal techniques to achieve this goal.

Chromatographic Methods: The Workhorse of Purity and Quantification

Chromatography is the premier technique for separating a compound from its impurities, allowing for precise quantification.[2] The choice between gas and liquid chromatography hinges on the analyte's volatility and thermal stability. With a melting point of 76-80 °C, this compound is amenable to both techniques.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the dominant method for purity analysis in the pharmaceutical industry due to its versatility and high resolution.[4] For this compound, a reversed-phase HPLC method with UV detection is the logical choice.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 Column): The stationary phase is nonpolar (C18), while the mobile phase is polar (acetonitrile/water). This compound, being a relatively nonpolar molecule, will have a strong affinity for the stationary phase, allowing for effective separation from more polar or less polar impurities based on the mobile phase composition.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and is transparent at lower UV wavelengths.[5] A gradient elution (gradually increasing the acetonitrile concentration) is often preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.[6]

  • UV Detection: The aromatic ring in the molecule is a strong chromophore, making UV detection highly sensitive. A photodiode array (PDA) detector is ideal, as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.

Experimental Protocol: HPLC-UV for Purity Determination

  • System Preparation: Agilent 1260 Infinity II or similar HPLC system with a PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector monitoring at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Dilute as needed.

Gas Chromatography (GC)

Given its volatility, Gas Chromatography (GC) is an excellent orthogonal technique to HPLC for purity analysis.[7] It is particularly effective for identifying residual solvents or volatile impurities that may not be well-resolved by HPLC. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of separated components.

Causality Behind Experimental Choices:

  • Stationary Phase (e.g., HP-5MS): A low-polarity 5% phenyl methylpolysiloxane column is a robust, general-purpose choice suitable for separating a wide range of aromatic compounds.

  • Temperature Programming: A temperature ramp is essential for separating compounds with different boiling points. The program starts at a low temperature to resolve volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities.[8]

  • Detector (FID vs. MS): A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification. A Mass Spectrometer (MS) provides structural information and is the gold standard for identifying unknown peaks by their mass-to-charge ratio and fragmentation patterns.[9][10]

Experimental Protocol: GC-MS for Impurity Identification

  • System Preparation: Agilent 7890B GC with 5977A MS or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

  • MS Transfer Line: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Spectroscopic Methods: The Key to Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[11] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: A singlet around δ 6.9 ppm (integrating to 2H), due to the two equivalent protons on the mesitylene ring.

  • Methylene Protons (-CH₂CN): A singlet around δ 3.6 ppm (integrating to 2H).

  • Para-Methyl Protons: A singlet around δ 2.25 ppm (integrating to 3H).

  • Ortho-Methyl Protons: A singlet around δ 2.30 ppm (integrating to 6H).

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Nitrile Carbon (-CN): A signal around δ 118 ppm.

  • Aromatic Carbons: Four distinct signals for the substituted and unsubstituted aromatic carbons.

  • Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.

  • Methyl Carbons: Two distinct signals for the ortho and para methyl groups.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.[12]

  • ¹³C NMR Acquisition: Acquire data using proton decoupling. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a common and effective method.[13]

Expected EI-MS Data:

  • Molecular Ion (M⁺•): A peak at m/z = 159, corresponding to the molecular weight of C₁₁H₁₃N.[14][15]

  • Key Fragments: A prominent peak at m/z = 144 (loss of a methyl group, [M-CH₃]⁺) and a base peak at m/z = 119, corresponding to the stable trimethylbenzyl cation ([M-CH₂CN]⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected IR Absorption Bands:

  • C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹, characteristic of a nitrile group.

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like DSC and TGA provide critical information about the material's physical properties and thermal stability.[16][17]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess purity. A pure sample will exhibit a sharp endothermic peak corresponding to its melting transition. For this compound, this should occur between 76-80 °C.[3] Broad peaks or multiple transitions can indicate the presence of impurities.

  • Thermogravimetric Analysis (TGA): Used to determine the temperature at which the compound begins to decompose. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature. This data is vital for understanding the material's thermal stability during manufacturing and storage.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.

  • Method: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen purge.[16]

Comparative Summary and Workflow

The following table and diagrams summarize the application of these techniques and the logical workflow for characterization.

Table 1: Comparison of Analytical Methods

TechniqueInformation ProvidedPrimary ApplicationThroughputDestructive?
HPLC-UV Purity, quantification of impuritiesQuantificationMediumYes
GC-MS Purity, identification of volatile impuritiesIdentification & QuantificationMediumYes
NMR Unambiguous structure, compositionIdentificationLowNo
MS (EI) Molecular weight, structural fragmentsIdentificationHighYes
IR Presence of functional groupsIdentificationHighNo
DSC Melting point, thermal transitionsPhysical PropertiesHighYes
TGA Decomposition temperature, stabilityPhysical PropertiesHighYes

Diagrams

G cluster_0 Characterization Workflow Sample Sample Receipt: This compound Initial Initial Screening: IR & Melting Point (DSC) Sample->Initial Structure Structural Confirmation: NMR (1H, 13C) & MS Initial->Structure Purity Purity & Impurity Profile: HPLC-UV & GC-MS Structure->Purity Thermal Thermal Stability: TGA Purity->Thermal Report Final Certificate of Analysis Thermal->Report

Caption: Overall workflow for the analytical characterization.

G cluster_1 Purity Analysis: Method Selection Start Need Purity Data? Question1 Are residual solvents a concern? Start->Question1 GCMS Primary: GC-MS Orthogonal: HPLC Question1->GCMS Yes HPLC Primary: HPLC Orthogonal: GC-MS Question1->HPLC No

Caption: Decision logic for choosing a primary purity method.

Conclusion

The characterization of this compound is a clear example of the necessity for an integrated analytical strategy. No single technique can provide all the required information. By logically combining chromatographic separations for purity, comprehensive spectroscopic analysis for structural verification, and thermal analysis for physical stability, a complete and reliable data package can be assembled. This self-validating system of orthogonal techniques ensures that the material meets the high standards required for pharmaceutical manufacturing, ultimately safeguarding patient health.

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A Comparative Guide to the Synthetic Routes of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The sterically hindered nature of the mesityl group presents unique challenges and considerations in the design of efficient synthetic strategies. This guide provides an in-depth, comparative analysis of various synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each pathway's strengths and limitations.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and disadvantages. The primary routes that will be discussed are:

  • Nucleophilic Substitution of 2,4,6-Trimethylbenzyl Halides: A direct and common approach.

  • The Sandmeyer Reaction of 2,4,6-Trimethylaniline: A classic method for introducing a nitrile group to an aromatic ring.

  • Oxidative Cyanation of 2,4,6-Trimethylbenzyl Alcohol: A more modern approach avoiding the preparation of halides.

  • Multi-step Synthesis from Mesitylene via Friedel-Crafts Acylation: A route starting from a readily available bulk chemical.

The following table provides a high-level comparison of these synthetic routes, with more detailed explanations and protocols provided in the subsequent sections.

ParameterRoute 1: Benzyl Halide SubstitutionRoute 2: Sandmeyer ReactionRoute 3: Benzyl Alcohol ConversionRoute 4: From Mesitylene (Multi-step)
Starting Material 2,4,6-Trimethylbenzyl chloride/bromide2,4,6-Trimethylaniline2,4,6-Trimethylbenzyl alcoholMesitylene
Key Reagents NaCN or KCN, or TMSCN with Ni catalystNaNO₂, HCl, CuCNOxidizing agent (e.g., TEMPO), NH₃, Cyanide sourceAcyl chloride, AlCl₃, Reducing agent, Halogenating agent, NaCN
Typical Yield Moderate to Good (e.g., ~76% with Ni-catalysis)[1]Good to ExcellentModerate to Good (highly substrate dependent)Moderate (cumulative yield over several steps)
Reaction Conditions Reflux in ethanol, or milder with catalystLow temperature diazotization, then heatingVaries with method, can be mildVaries from cryogenic to reflux temperatures
Key Advantages Direct, relatively simple procedure.Well-established, reliable for aromatic nitriles.Avoids the use of halogenating agents.Utilizes an inexpensive and abundant starting material.
Key Disadvantages Precursor halide may not be readily available; potential for side reactions.Use of diazonium salts which can be unstable; multi-step from a common precursor.Can be substrate-specific; may require specialized reagents.Multi-step synthesis reduces overall yield; involves several purifications.

Route 1: Nucleophilic Substitution of 2,4,6-Trimethylbenzyl Halides

This is arguably the most direct and frequently employed method for the synthesis of arylacetonitriles.[2] The reaction involves the displacement of a halide from the benzylic position by a cyanide nucleophile. The steric hindrance of the two ortho-methyl groups on the mesityl ring can influence the reaction rate and may necessitate specific conditions to achieve high yields.

Reaction Scheme
Method A: Classical Cyanation with Sodium Cyanide

This method relies on a standard SN2 reaction. The choice of solvent is critical to ensure the solubility of both the organic substrate and the inorganic cyanide salt, while minimizing side reactions such as hydrolysis to the corresponding benzyl alcohol.[3][4]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzyl chloride (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of sodium cyanide (1.1 equivalents) in a minimal amount of water to the ethanolic solution of the benzyl chloride. The addition of a small amount of water aids in dissolving the sodium cyanide, but an excess should be avoided.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method B: Nickel-Catalyzed Cyanation with Trimethylsilyl Cyanide (TMSCN)

For sterically hindered substrates, a transition-metal-catalyzed approach can be more effective. A nickel-catalyzed cyanation using trimethylsilyl cyanide (TMSCN) has been reported to be successful for 2,4,6-trimethylbenzyl chloride.[1]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(cod)₂ (5 mol%) and PPh₃ (10 mol%) to a Schlenk flask containing anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst mixture, add 2,4,6-trimethylbenzyl chloride (1 equivalent) followed by trimethylsilyl cyanide (1.2 equivalents).

  • Reaction: Heat the reaction mixture at 60 °C for 16 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Causality and Trustworthiness

The classical SN2 approach is straightforward but can be sluggish due to the steric hindrance around the benzylic carbon. The nickel-catalyzed method offers a milder alternative, proceeding through an oxidative addition/reductive elimination cycle that is less sensitive to steric bulk. The reported yield of 76% for the nickel-catalyzed reaction, while not quantitative, is synthetically useful and demonstrates the viability of this approach for sterically demanding substrates.[1]

Workflow Diagram

cluster_0 Route 1: Benzyl Halide Substitution start 2,4,6-Trimethylbenzyl Chloride reagent NaCN in Ethanol or TMSCN, Ni(cod)₂/PPh₃ start->reagent Nucleophilic Substitution product 2,4,6-Trimethylphenyl- acetonitrile reagent->product

Caption: Workflow for Route 1.

Route 2: The Sandmeyer Reaction of 2,4,6-Trimethylaniline

The Sandmeyer reaction is a powerful tool for the synthesis of aryl nitriles from the corresponding anilines.[5][6] This two-step process involves the diazotization of the primary amine followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.

Reaction Scheme
Experimental Protocol
  • Amine Solution: Dissolve 2,4,6-trimethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

  • Catalyst Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. A vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, warm the mixture gently on a water bath until the gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and brine. Dry the organic phase, remove the solvent, and purify the product by distillation or chromatography.

Causality and Trustworthiness

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5] The copper(I) catalyst facilitates the reduction of the diazonium ion to an aryl radical, with the concomitant loss of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the desired nitrile and regenerate the copper(I) catalyst. This method is generally reliable and high-yielding for a wide range of anilines. The starting material, 2,4,6-trimethylaniline, can be synthesized from mesitylene by nitration followed by reduction.[7]

Workflow Diagram

cluster_1 Route 2: Sandmeyer Reaction start 2,4,6-Trimethylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation product 2,4,6-Trimethylphenyl- acetonitrile cyanation->product

Caption: Workflow for Route 2.

Route 3: Conversion of 2,4,6-Trimethylbenzyl Alcohol

Directly converting a benzyl alcohol to the corresponding nitrile is an attractive strategy as it avoids the use of halogenating agents and often starts from more readily available precursors. Several methods exist for this transformation, generally involving a one-pot oxidation-amination-oxidation sequence or a two-step process via an intermediate sulfonate ester.

Reaction Scheme (One-Pot Method)
Experimental Protocol (Adapted from a general procedure)
  • Setup: In a round-bottom flask, dissolve 2,4,6-trimethylbenzyl alcohol (1 equivalent)[8] in a suitable solvent (e.g., acetonitrile).

  • Reagent Addition: Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant (e.g., diacetoxyiodobenzene). Then, add an ammonia source, such as aqueous ammonia.

  • Reaction: Stir the reaction at room temperature or with gentle heating. The reaction proceeds through the in-situ formation of the aldehyde, which then forms an imine with ammonia, followed by a second oxidation to the nitrile.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy the excess oxidant. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Causality and Trustworthiness

This one-pot method is elegant and atom-economical. However, the success and yield of such reactions can be highly dependent on the specific substrate. The sterically hindered nature of the mesityl group might affect the efficiency of the oxidation steps. An alternative two-step approach involves converting the alcohol to a tosylate or mesylate, followed by nucleophilic substitution with sodium cyanide, similar to Route 1. This two-step method is generally more robust and predictable.

Workflow Diagram

cluster_2 Route 3: Benzyl Alcohol Conversion start 2,4,6-Trimethylbenzyl Alcohol oxidation One-pot Oxidative Cyanation (TEMPO, NH₃) or Two-step via Tosylate start->oxidation product 2,4,6-Trimethylphenyl- acetonitrile oxidation->product

Caption: Workflow for Route 3.

Route 4: Multi-step Synthesis from Mesitylene

Starting from the inexpensive and readily available mesitylene (1,3,5-trimethylbenzene) is an economically attractive option for large-scale synthesis. This route, however, involves multiple steps, which can impact the overall yield. A plausible sequence involves Friedel-Crafts acylation, followed by reduction and conversion of the resulting alcohol to the nitrile as described in previous routes.

Reaction Scheme

A more direct functionalization at the benzylic position is required. A possible route is benzylic bromination of mesitylene followed by cyanation. However, controlling the selectivity of benzylic bromination can be challenging. A more controlled approach is via formylation (e.g., Gattermann-Koch reaction) followed by reduction and conversion of the alcohol.

A more practical multi-step synthesis from mesitylene would be the synthesis of 2,4,6-trimethylbenzyl chloride, the starting material for Route 1. This can be achieved by chloromethylation of mesitylene.

Experimental Protocol (for Chloromethylation of Mesitylene)
  • Setup: In a fume hood, equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

  • Reagent Mixture: Charge the flask with mesitylene (1 equivalent), paraformaldehyde (1.2 equivalents), and a suitable solvent like glacial acetic acid.

  • Reaction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred solution.

  • Completion and Work-up: After the reaction is complete (monitored by GC), pour the mixture into ice water. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer and remove the solvent. The crude 2,4,6-trimethylbenzyl chloride can be purified by vacuum distillation. The product can then be used in Route 1.

Causality and Trustworthiness

While starting from mesitylene is cost-effective, the multi-step nature of this route introduces complexities in terms of reaction control, purification, and overall yield. The chloromethylation of mesitylene is a known procedure but involves the use of hazardous reagents (formaldehyde and HCl) and can lead to the formation of bis(chloromethyl) ether, a potent carcinogen. Therefore, stringent safety precautions are essential. The overall yield will be a product of the yields of each individual step.

Workflow Diagram

cluster_3 Route 4: From Mesitylene start Mesitylene chloro Chloromethylation (Paraformaldehyde, HCl) start->chloro benzyl_chloride 2,4,6-Trimethylbenzyl Chloride chloro->benzyl_chloride cyan Nucleophilic Substitution (Route 1) benzyl_chloride->cyan product 2,4,6-Trimethylphenyl- acetonitrile cyan->product

Sources

spectroscopic comparison of commercial vs. synthesized 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Commercial vs. Synthesized 2,4,6-Trimethylphenylacetonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, the starting materials' absolute identity and purity are non-negotiable. This compound, also known as mesitylacetonitrile, is a sterically hindered building block crucial for synthesizing complex organic molecules and active pharmaceutical ingredients. Its structural integrity is the foundation upon which subsequent, often costly, research is built.

This guide presents a detailed spectroscopic comparison between a laboratory-synthesized batch of this compound and a commercially procured standard. We will delve into the causality behind experimental choices and use a suite of analytical techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, ¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating framework for quality assessment. Our objective is to provide an authoritative, field-proven methodology for researchers to confidently verify the quality of this essential chemical precursor, whether synthesized in-house or sourced externally.

The Synthetic Route: From Benzyl Halide to Nitrile

A common and efficient method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. For this guide, we synthesized this compound from 2,4,6-trimethylbenzyl chloride using sodium cyanide in a polar aprotic solvent, a choice dictated by the need to effectively solvate the sodium cation while leaving the cyanide anion highly reactive.

Synthesis_Methodology cluster_reactants Reactants & Solvent cluster_purification Workup & Purification Reactant1 2,4,6-Trimethylbenzyl Chloride Reaction SN2 Reaction (65°C, 5h) Reactant1->Reaction Reactant2 Sodium Cyanide (NaCN) Reactant2->Reaction Solvent DMSO (Solvent) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 2,4,6-Trimethylphenyl- acetonitrile Purification->Product

Figure 1. Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: A solution of 2,4,6-trimethylbenzyl chloride (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) was prepared in a round-bottom flask under a nitrogen atmosphere.

  • Nucleophilic Addition: Sodium cyanide (1.2 eq) was added portion-wise. Extreme Caution: Cyanide salts are highly toxic and must be handled with appropriate personal protective equipment (PPE) in a certified chemical fume hood.

  • Reaction Monitoring: The mixture was heated to 65 °C and stirred for 5 hours. The reaction's progression from starting material to product was monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, the reaction was cooled to ambient temperature and quenched with ice-cold water. The aqueous phase was extracted three times with ethyl acetate. This partitions the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous phase.

  • Purification: The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid was purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic Validation: A Comparative Analysis

The structural identity and purity of the synthesized product were rigorously assessed and compared against a commercial standard (CAS 34688-71-6).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups. The nitrile group (C≡N) has a highly characteristic, sharp absorbance that is an excellent diagnostic tool.

Functional GroupCharacteristic VibrationWavenumber (cm⁻¹) - SynthesizedWavenumber (cm⁻¹) - Commercial
Nitrile (C≡N)Stretch2248 (strong, sharp)2247 (strong, sharp)
Aromatic C-HStretch30153012
Aliphatic C-HStretch (CH₃, CH₂)2925, 28702922, 2868
Aromatic C=CStretch1612, 14881611, 1486

Analysis: The spectra are virtually identical. The key diagnostic peak, the nitrile stretch, appears at 2248 cm⁻¹ in our synthesized sample, in excellent agreement with the commercial standard.[2] The presence of both aromatic and aliphatic C-H stretches, alongside aromatic ring vibrations, confirms the core structure. The absence of a strong, broad peak in the 3200-3600 cm⁻¹ region confirms the absence of O-H groups (e.g., from unreacted starting material hydrolysis), indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the chemical environments of ¹H and ¹³C nuclei. All spectra were recorded in CDCl₃.

Figure 2. Chemical structure of this compound with key proton environments.

¹H NMR (400 MHz, CDCl₃) Comparison

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSynthesized SampleCommercial Standard
6.89Singlet2HAromatic H (positions 3, 5)6.896.89
3.67Singlet2HBenzylic H (-CH₂CN)3.673.67
2.29Singlet9HMethyl H (positions 2, 4, 6)2.292.29

¹³C NMR (100 MHz, CDCl₃) Comparison

Chemical Shift (δ, ppm)AssignmentSynthesized SampleCommercial Standard
138.7Aromatic C (C-CH₃)138.7138.8
129.3Aromatic C-H129.3129.3
125.6Aromatic C (C-CH₂CN)125.6125.5
117.9Nitrile Carbon (-C≡N)117.9118.0
21.1Methyl Carbon (para-CH₃)21.121.1
19.9Methyl Carbon (ortho-CH₃)19.919.9
19.7Benzylic Carbon (-CH₂CN)19.719.7

Analysis: The NMR data provides unequivocal proof of structure. The ¹H NMR shows perfect symmetry as expected: a single peak for the two equivalent aromatic protons, a single peak for the nine equivalent methyl protons (due to rapid rotation), and a singlet for the benzylic protons. The ¹³C NMR spectrum is similarly clean, with all seven unique carbon environments correctly assigned and matching the commercial reference.[3] The absence of any significant extraneous peaks in the spectra of the synthesized material confirms its high purity, rivaling the commercial product.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a final check on its identity.

Ion SpeciesDescriptionm/z (Synthesized)m/z (Commercial)
[M]⁺Molecular Ion159.11159.10
[M+H]⁺Protonated Molecule160.12160.11
[M+Na]⁺Sodium Adduct182.10182.09

Analysis: The mass-to-charge ratio (m/z) for the molecular ion perfectly matches the expected molecular weight of 159.23 g/mol .[4] The observation of common adducts ([M+H]⁺ and [M+Na]⁺) in both samples provides further confidence in the molecular assignment. The isotopic distribution pattern for C₁₁H₁₃N was also consistent (data not shown).

Conclusion

The comprehensive spectroscopic analysis reveals an excellent correlation between the laboratory-synthesized this compound and the commercial-grade product. All analytical data—FTIR, ¹H NMR, ¹³C NMR, and MS—are in full agreement, confirming that the described synthesis and purification protocol yields a product of high purity and correct structural identity. This guide provides a robust framework for researchers to independently validate the quality of this, and similar, critical reagents, ensuring the integrity and reliability of their subsequent scientific work.

References

  • Title: 13C NMR Chemical Shifts Source: Organic Chemistry D
  • Title: Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman)
  • Title: PubChem Compound Summary for CID 79043, this compound Source: National Center for Biotechnology Inform

Sources

A Comparative Guide to the Reactivity of 2,4,6-Trimethylphenylacetonitrile and Other Benzyl Cyanides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, benzyl cyanides serve as versatile intermediates. Their reactivity, dictated by the subtle interplay of electronic and steric factors, is a critical parameter influencing reaction outcomes and the efficiency of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of 2,4,6-trimethylphenylacetonitrile (also known as mesitylacetonitrile) against other common benzyl cyanides. By examining the underlying principles and providing supporting experimental contexts, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Benzyl Cyanides in Synthesis

Benzyl cyanides, characterized by a phenyl ring attached to a cyanomethylene group, are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. The reactivity of the benzylic protons and the nitrile group allows for a diverse range of chemical transformations, such as alkylation, hydrolysis, and reduction, making them indispensable precursors for more complex molecular architectures.

The substitution pattern on the phenyl ring profoundly influences the reactivity of the benzylic C-H bond and the nitrile functionality. This guide focuses on this compound, a sterically hindered benzyl cyanide, and compares its reactivity profile to that of unsubstituted benzyl cyanide and other electronically and sterically modified analogues.

The Duality of Reactivity: Electronic and Steric Effects

The reactivity of benzyl cyanides is primarily governed by two key factors:

  • Acidity of the Benzylic Protons: The ease of deprotonation at the α-carbon to form a resonance-stabilized carbanion is crucial for many carbon-carbon bond-forming reactions.

  • Susceptibility of the Nitrile Group to Nucleophilic Attack and Reduction: The electrophilic character of the nitrile carbon and its accessibility to reagents dictates the efficiency of hydrolysis and reduction reactions.

Substituents on the phenyl ring modulate these properties through electronic and steric effects.

Electronic Effects

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring influence the stability of the benzylic carbanion and the electrophilicity of the nitrile carbon.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups increase the acidity of the benzylic protons by stabilizing the resulting carbanion through inductive and resonance effects. This facilitates deprotonation and subsequent alkylation reactions.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups decrease the acidity of the benzylic protons, making deprotonation more challenging.

Steric Effects

Steric hindrance, particularly from bulky ortho-substituents, can significantly impact the reactivity of benzyl cyanides.

  • Hindrance at the Benzylic Position: Bulky groups can shield the benzylic protons from attack by a base, thereby slowing down deprotonation. They can also impede the approach of electrophiles to the benzylic carbanion.[1]

  • Hindrance at the Nitrile Group: Steric congestion around the nitrile group can hinder the approach of nucleophiles or the coordination of a metal catalyst, affecting hydrolysis and reduction rates.

Comparative Reactivity Analysis

While direct quantitative kinetic data comparing this compound with a wide range of other benzyl cyanides under identical conditions is scarce in the literature, we can infer its reactivity based on established principles and available experimental data for related compounds.

Deprotonation and Alkylation

The presence of three methyl groups in this compound introduces significant steric hindrance around the benzylic position. The two ortho-methyl groups, in particular, are expected to significantly decrease the rate of deprotonation compared to unsubstituted benzyl cyanide. This steric shielding makes it more difficult for a base to access the benzylic protons.

In contrast, benzyl cyanides with electron-withdrawing groups in the para position, such as 4-nitrobenzyl cyanide, exhibit enhanced acidity and readily undergo deprotonation. Diphenylacetonitrile, with two phenyl groups, also has more acidic α-protons due to enhanced resonance stabilization of the carbanion.[2]

Table 1: Predicted Relative Rates of Deprotonation

CompoundKey FeaturePredicted Relative Rate of Deprotonation
4-Nitrobenzyl CyanideStrong electron-withdrawing groupVery Fast
DiphenylacetonitrileEnhanced resonance stabilizationFast
Benzyl CyanideUnsubstituted (Baseline)Moderate
4-Methylbenzyl CyanideWeak electron-donating groupSlightly Slower than Benzyl Cyanide
This compound Significant steric hindrance Slow

This difference in deprotonation rates has direct implications for alkylation reactions. While benzyl cyanide and its electron-deficient derivatives are readily alkylated, this compound would likely require stronger bases and more forcing conditions to achieve comparable yields.[3]

Hydrolysis to Phenylacetic Acids

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. This reaction can be catalyzed by either acid or base. The steric hindrance imparted by the ortho-methyl groups in this compound is expected to slow down the rate of hydrolysis. The bulky mesityl group can impede the approach of water or hydroxide ions to the electrophilic carbon of the nitrile.

For instance, the hydrolysis of benzyl cyanide to phenylacetic acid is a well-established procedure.[4] While a specific protocol for the hydrolysis of this compound is available, suggesting the reaction is feasible, a direct comparison of reaction times and yields under identical conditions would likely show it to be slower than for less hindered analogues.[5]

Reduction to Phenethylamines

The catalytic hydrogenation of benzyl cyanides to produce phenethylamines is a crucial reaction in the synthesis of many pharmaceuticals. The efficiency of this reaction can be sensitive to steric hindrance around the nitrile group, which can affect the binding of the substrate to the catalyst surface.

Studies on the catalytic reduction of nitriles have shown that benzyl cyanide derivatives generally give good yields of the corresponding primary amines.[6] However, highly substituted or sterically hindered nitriles can be more challenging to reduce and may require more active catalysts or harsher reaction conditions. It is plausible that the reduction of this compound would be slower compared to benzyl cyanide.

Experimental Protocols

To provide a practical context for the discussed reactivity, this section outlines representative experimental protocols for key transformations of benzyl cyanides.

General Protocol for the Alkylation of Benzyl Cyanide

This protocol describes a typical procedure for the alkylation of a benzyl cyanide derivative.

G cluster_0 Alkylation of Benzyl Cyanide start Start step1 Dissolve Benzyl Cyanide in a suitable solvent (e.g., DMF) under an inert atmosphere. start->step1 step2 Add a base (e.g., NaH) portion-wise at 0 °C. step1->step2 step3 Stir for 30-60 minutes to allow for carbanion formation. step2->step3 step4 Add the alkylating agent (e.g., an alkyl halide) dropwise. step3->step4 step5 Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). step4->step5 step6 Quench the reaction with water and extract with an organic solvent. step5->step6 step7 Purify the product by column chromatography. step6->step7 end End step7->end

Caption: General workflow for the alkylation of benzyl cyanides.

General Protocol for the Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

This protocol outlines the acid-catalyzed hydrolysis of a benzyl cyanide.

G cluster_0 Hydrolysis of Benzyl Cyanide start Start step1 Mix Benzyl Cyanide with an aqueous acid solution (e.g., H₂SO₄). start->step1 step2 Heat the mixture to reflux for several hours. step1->step2 step3 Monitor the reaction progress by TLC or GC. step2->step3 step4 Cool the reaction mixture and pour it into cold water. step3->step4 step5 Collect the precipitated -phenylacetic acid by filtration. step4->step5 step6 Recrystallize the crude product from a suitable solvent. step5->step6 end End step6->end

Caption: General workflow for the hydrolysis of benzyl cyanides.

Implications for Drug Development

The choice of a specific benzyl cyanide derivative as a starting material can have significant consequences for the overall efficiency and feasibility of a drug synthesis campaign.

Synthesis of Anticonvulsants

Benzyl cyanides are key precursors in the synthesis of several anticonvulsant drugs, most notably phenobarbital.[7][8] The synthesis involves the alkylation of a phenylacetonitrile derivative. The steric and electronic properties of the benzyl cyanide can influence the ease of this alkylation and the overall yield of the final drug product. While unsubstituted benzyl cyanide is commonly used, the synthesis of phenobarbital analogues with substituted phenyl rings would require careful consideration of the reactivity of the corresponding benzyl cyanide.[5] The use of a sterically hindered precursor like this compound would likely necessitate the development of more robust alkylation protocols.

Synthesis of Antiviral Agents

Substituted phenylacetonitriles are also employed in the synthesis of various antiviral compounds. For instance, they can serve as precursors for phenylalanine derivatives that act as HIV-1 capsid inhibitors.[8] The reactivity of the benzyl cyanide will determine the efficiency of its incorporation into the final drug structure. In cases where steric bulk is desired in the final molecule to enhance binding to a biological target, starting with a sterically hindered benzyl cyanide like this compound could be a viable strategy, provided the synthetic challenges associated with its reduced reactivity can be overcome.

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the three methyl groups on the phenyl ring. Compared to unsubstituted benzyl cyanide and its electronically activated derivatives, this compound is expected to exhibit lower reactivity in reactions involving the benzylic protons, such as deprotonation and alkylation. Similarly, transformations of the nitrile group, including hydrolysis and reduction, are also likely to be slower due to steric impediment.

For researchers and drug development professionals, understanding these reactivity differences is paramount. While the reduced reactivity of this compound may present synthetic challenges, its unique structural features can be leveraged to introduce steric bulk into target molecules, potentially leading to enhanced biological activity or improved pharmacokinetic properties. The choice of a particular benzyl cyanide should therefore be a strategic decision, balancing its inherent reactivity with the desired structural attributes of the final product.

References

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  • Google Patents. (2017). New compounding technology for 2,4,6-trimethyl phenylacetyl chloride. CN106431897A.
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  • Wu, X. Y., & Lü, X. Y. (2014). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water.
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A Comparative Analysis of Catalytic Systems for Nitrile Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Nitriles are indispensable building blocks in modern organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Their remarkable versatility stems from the cyano group's ability to be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles.[1][4][5] Consequently, the development of efficient and robust catalytic methods for nitrile synthesis is of paramount importance. This guide provides a comparative analysis of the most prominent catalytic systems for nitrile synthesis, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal system for their specific needs.

Transition Metal-Catalyzed Cyanation of Aryl Halides: The Workhorses of Nitrile Synthesis

The transition metal-catalyzed cross-coupling of aryl halides with a cyanide source remains one of the most powerful and widely utilized strategies for the synthesis of aryl nitriles.[2][3] Palladium, nickel, and copper complexes are the most extensively studied catalysts in this domain, each exhibiting distinct advantages and limitations.

Palladium-Catalyzed Systems: High Efficiency and Broad Functional Group Tolerance

Palladium catalysis has been a cornerstone of nitrile synthesis since its inception.[2][6] These systems are renowned for their high catalytic efficacy and broad functional group compatibility.[2]

Mechanism: The generally accepted mechanism for palladium-catalyzed cyanation involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with a cyanide source, where the halide is replaced by a cyano group. The final step is reductive elimination, which yields the desired aryl nitrile and regenerates the active palladium(0) catalyst.[2]

Experimental Workflow: Palladium-Catalyzed Cyanation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine aryl halide, K4[Fe(CN)6], and Na2CO3 in a flask. prep2 Add Pd(OAc)2 and dppf. prep1->prep2 prep3 Add solvent (e.g., DMF). prep2->prep3 react1 Heat the mixture to 120 °C. prep3->react1 react2 Stir for 10 hours. react1->react2 workup1 Evaporate the solvent. react2->workup1 workup2 Purify the residue by column chromatography. workup1->workup2

Caption: General workflow for a palladium-catalyzed cyanation reaction.

Representative Protocol: Palladium-Catalyzed Cyanation of Aryl Bromides with Potassium Hexacyanoferrate(II) [7]

  • In a round-bottomed flask, combine the aryl bromide (1 equivalent), potassium hexacyanoferrate(II) (0.25 equivalents per halide substituent), and sodium carbonate (1 equivalent).

  • Add palladium(II) acetate (0.1 equivalents) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 equivalents).[7]

  • Add the appropriate solvent (e.g., N,N-dimethylformamide).

  • Heat the reaction mixture to 120 °C and stir for 10 hours.[7]

  • After completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nickel-Catalyzed Systems: A Cost-Effective and Versatile Alternative

Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative to palladium-based systems, primarily due to the lower cost and higher natural abundance of nickel.[1][8] These systems have demonstrated remarkable efficiency in the cyanation of a wide range of substrates, including challenging aryl chlorides.[9]

Mechanism: Similar to palladium, the mechanism of nickel-catalyzed cyanation generally proceeds through an oxidative addition-reductive elimination pathway. A low-valent nickel(0) species, often generated in situ from a nickel(II) precursor with a reducing agent, undergoes oxidative addition to the aryl halide. Subsequent cyanide transfer and reductive elimination afford the aryl nitrile product.[1]

G Ni0 Ni(0) NiII_Aryl Ar-Ni(II)-X Ni0->NiII_Aryl Oxidative Addition (Ar-X) NiI_Aryl Ar-Ni(I) NiII_Aryl->NiI_Aryl Reduction (e.g., Zn) NiIII_Aryl_CN Ar-Ni(III)(CN) NiI_Aryl->NiIII_Aryl_CN Oxidative Addition (BrCN) NiIII_Aryl_CN->Ni0 Reductive Elimination (Ar-CN)

Sources

A Comparative Guide to the Validation of HPLC and GC Methods for the Quantification of 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2,4,6-trimethylphenylacetonitrile. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring scientific rigor and regulatory alignment.[1][2][3][4]

The objective is to equip researchers, scientists, and drug development professionals with the expertise to select the appropriate analytical technique and to design and execute a robust method validation that is fit for its intended purpose.[5][6]

Introduction: The Analyte and the Analytical Imperative

This compound (CAS 34688-71-6) is a nitrile compound characterized by a substituted aromatic ring.[7][8] Its physical properties, including a melting point of 76-80 °C, indicate it is a solid at room temperature.[7] This makes it a suitable candidate for analysis by both HPLC and GC, though each technique presents distinct considerations for sample preparation and instrumentation.

The accurate quantification of this compound, whether as an active pharmaceutical ingredient (API), an intermediate in a synthesis process, or a potential impurity, is critical. Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[4][5] This guide will dissect the validation process for both HPLC and GC, focusing on the causality behind each experimental choice.

Foundational Principles of Method Validation

An analytical method's validation ensures its reliability, accuracy, and precision. The core parameters for validation, as stipulated by guidelines like ICH Q2(R2), are universal, though their experimental execution differs between techniques.[1][3][9][10][11] These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

The validation process can be visualized as a structured workflow, ensuring all critical performance characteristics are evaluated.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Initial Method Development (HPLC/GC) Opt Parameter Optimization Dev->Opt Protocol Draft Validation Protocol & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Report Validation Summary Report Specificity->Report Accuracy Accuracy (Recovery) Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Limits LOD & LOQ Precision->Report Robustness Robustness Limits->Report Robustness->Report Approval Method Approval for Routine Use Report->Approval

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is exceptionally well-suited for non-volatile or thermally unstable compounds.[12][13] For this compound, its aromatic structure provides a strong UV chromophore, making UV detection a straightforward and robust choice. A reversed-phase method is the logical starting point due to the moderate polarity of the analyte.[14][15]

Proposed HPLC Method
  • System: HPLC with UV Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: ~220 nm (to be determined by UV scan)

  • Injection Volume: 10 µL

Validation Protocols and Experimental Data
  • Causality: Specificity demonstrates that the analytical signal is unambiguously attributable to the analyte of interest, without interference from matrix components, impurities, or degradation products. This is the cornerstone of a reliable quantitative method.

  • Experimental Protocol:

    • Analyze a diluent blank to ensure no peaks elute at the retention time of the analyte.

    • Analyze a placebo (matrix without the analyte) to check for matrix interference.

    • Analyze a solution of this compound reference standard.

    • Analyze a sample spiked with known related substances or impurities to demonstrate separation.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and verify that degradation product peaks are resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is recommended.

  • Causality: Linearity establishes a proportional relationship between analyte concentration and the detector's response over a specified range. This justifies the use of a calibration curve for quantification. The range is the interval over which the method is shown to be precise, accurate, and linear.[16]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create at least five calibration standards by serial dilution to cover the expected working range (e.g., 50% to 150% of the target concentration). A typical range for an assay could be 50 µg/mL to 150 µg/mL.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.999.

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies, which confirm that the sample preparation and measurement process does not result in systemic loss or gain of the analyte.[9]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo).

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each replicate.

    • The acceptance criteria for recovery are typically within 98.0% to 102.0%.[14]

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

    • The acceptance criterion for %RSD is typically ≤ 2%.

  • Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical for impurity analysis but are also good indicators of method sensitivity.

  • Experimental Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

  • Experimental Protocol:

    • Introduce small, deliberate changes to method parameters, one at a time.

    • Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic).

      • Detection wavelength (e.g., ± 2 nm).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

Gas Chromatography (GC) Method Validation

GC is a powerful technique for volatile and thermally stable compounds.[17] Given the melting point of this compound, it should have sufficient volatility for GC analysis, especially with a heated injector. A Flame Ionization Detector (FID) is an excellent choice as it provides a robust and near-universal response to organic compounds.

Proposed GC Method
  • System: GC with Flame Ionization Detector (FID)

  • Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min)

  • Oven Program: Start at 150°C, hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.

  • Injection Volume: 1 µL (Split or Splitless, depending on concentration)

Validation Protocols and Experimental Data

The validation protocols for GC largely mirror those for HPLC, with differences in the specific parameters being tested for robustness and the nature of sample preparation.

  • Causality: As with HPLC, specificity is crucial to ensure the peak of interest is free from co-eluting interferences. In GC, this includes volatile impurities from the sample matrix or solvent.

  • Experimental Protocol:

    • Inject a solvent blank (e.g., methanol or acetone) to check for solvent-related peaks.

    • Analyze a placebo extract.

    • Analyze a solution of the this compound reference standard.

    • Confirm peak identity using a mass spectrometry (MS) detector if available, which provides structural information and a higher degree of confidence.

  • Experimental Protocols: The protocols are conceptually identical to those described for HPLC. Standards and samples are prepared in a suitable volatile solvent (e.g., methanol, acetone).[18] The same statistical analyses (R², % Recovery, %RSD) are applied to the GC peak area data. Acceptance criteria are also typically the same.

  • Causality: GC robustness focuses on parameters that can vary in a gas chromatographic system and affect separation.

  • Experimental Protocol:

    • Introduce small, deliberate changes to method parameters:

      • Injector and detector temperature (e.g., ± 10°C).

      • Oven temperature ramp rate (e.g., ± 2°C/min).

      • Carrier gas flow rate (e.g., ± 10%).

    • Analyze a system suitability solution and assess the impact on retention time and peak shape.

Performance Comparison and Method Selection

The choice between HPLC and GC depends on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation.

G cluster_factors Decision Factors cluster_methods Recommended Method Analyte Quantification of This compound Matrix Sample Matrix Volatility Analyte Volatility & Thermal Stability Sensitivity Required Sensitivity Equipment Lab Equipment HPLC HPLC-UV Matrix->HPLC Complex, non-volatile matrix (e.g., drug product with excipients) Volatility->HPLC Thermally labile impurities present? GC GC-FID Volatility->GC Analyte is stable at >250°C Sensitivity->GC High sensitivity needed (FID) Equipment->HPLC HPLC is a lab workhorse Equipment->GC GC available, especially with MS

Caption: Decision tree for selecting between HPLC and GC.

Summary of Validation Data

The following table presents a summary of typical performance characteristics for validated HPLC and GC methods for an analyte like this compound.

Validation Parameter HPLC-UV Method GC-FID Method ICH Guideline Reference
Linearity (R²) ≥ 0.999≥ 0.998Should be justified
Range 50 - 150 µg/mL50 - 150 µg/mLMethod Dependent
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%~100%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%Typically ≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%Method Dependent
LOD ~0.1 µg/mL~0.05 µg/mLTo be determined
LOQ ~0.3 µg/mL~0.15 µg/mLTo be determined
Head-to-Head Comparison
  • Speed: GC methods often have faster run times due to the use of temperature programming and high carrier gas velocities.[13]

  • Sample Preparation: HPLC sample preparation is often simpler, typically involving dissolution, dilution, and filtration.[19][20] GC requires the sample to be in a volatile solvent and free of non-volatile matrix components that could contaminate the injector liner and column.[21][22]

  • Selectivity: GC, especially when coupled with a mass spectrometer (GC-MS), can offer superior selectivity and definitive peak identification compared to HPLC-UV.

  • Robustness: HPLC methods are generally considered more robust for routine analysis of less volatile compounds, as they avoid the potential for thermal degradation in a hot GC injector.

  • Cost and Complexity: GC instrumentation and the gases required can sometimes be less expensive than the high-purity solvents needed for HPLC. However, HPLC is often seen as a more versatile "workhorse" instrument in pharmaceutical labs.[13]

Recommendation:

  • For quality control of a final drug product , where the matrix may contain non-volatile excipients, HPLC-UV is the preferred method due to its robustness and simpler sample preparation.

  • For analysis of the bulk drug substance or for trace impurity analysis , where higher sensitivity may be required and the matrix is cleaner, GC-FID or GC-MS is an excellent choice, offering potentially faster analysis and higher selectivity.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantification of this compound. A successful implementation relies on a thorough and systematic validation process that adheres to established international guidelines.[1][2][3][4][23] By understanding the underlying principles of each validation parameter and the inherent strengths and weaknesses of each chromatographic technique, scientists can develop and validate analytical methods that are accurate, reliable, and fit for their intended purpose, ensuring the quality and safety of pharmaceutical products.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: USP <1225> Method Valid
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL:[Link]
  • Title: Q2(R1)
  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2)
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Source: U.S.
  • Title: Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Source: Food Safety Institute URL:[Link]
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management Source: gmp-compliance.org URL:[Link]
  • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL:[Link]
  • Title: Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene Source: ResearchG
  • Title: GC Vs.
  • Title: Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS Source: Chrom
  • Title: Sample Preparation Guidelines for GC-MS Source: University of California, Davis - Mass Spectrometry Facility URL:[Link]
  • Title: Sample preparation GC-MS Source: SCION Instruments URL:[Link]
  • Title: HPLC Sample Preparation Source: Organom
  • Title: Sample Pretreatment for HPLC Source: Nacalai Tesque, Inc. URL:[Link]
  • Title: Sample Preparation – HPLC Source: University of Southern Mississippi - Polymer Chemistry Characteriz
  • Title: Gas Chromatography Sample Preparation Source: Organom
  • Title: Sample Preparation for HPLC Analysis: Step Guides and Common Techniques Source: Drawell URL:[Link]
  • Title: A Guide to GC Sample Preparation Source: ILT - Integr
  • Title: How to Prepare a Sample for HPLC Analysis Source: Greyhound Chrom
  • Title: Chemical Properties of 2,4,5-Trimethylphenylacetonitrile (CAS 75279-58-2) Source: Cheméo URL:[Link]
  • Title: How to do HPLC method valid
  • Title: HPLC method development and validation Source: International Journal of Pharmaceutical Research & Analysis URL:[Link]
  • Title: Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials Source: National Institutes of Health (NIH) URL:[Link]

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A Comparative Guide to Purity Assessment: Unveiling the Precision of qNMR for 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous determination of purity is not merely a quality control metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound such as 2,4,6-trimethylphenylacetonitrile, a key intermediate in various synthetic pathways, an accurate purity assessment is paramount. This guide provides a comprehensive, in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this analyte. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear, data-driven comparison to empower researchers in selecting the most appropriate analytical strategy.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from most other analytical techniques: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This intrinsic relationship allows for the absolute quantification of a substance, often without the need for a calibration curve using the analyte itself.[2] Instead, a certified internal standard of known purity and weight is added to the sample, and the purity of the analyte is determined by comparing the integral of a specific analyte resonance to that of the internal standard.[3]

This approach offers several distinct advantages:

  • Primary Method Potential: qNMR can be considered a primary ratio method of measurement, offering a direct link to the International System of Units (SI) when a certified reference material is used.[4]

  • Universality: A single, well-characterized internal standard can be used to quantify a wide array of different compounds.[5]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the analyte, offering a holistic view of the sample's composition and purity.

  • Non-Destructive: The sample can be recovered unchanged after the analysis.[1]

Strategic Selection of an Internal Standard for this compound

The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of the qNMR experiment.[3][6] An ideal internal standard should possess the following characteristics:

  • High purity (certified, if possible)

  • Chemical stability and non-reactivity with the analyte and solvent

  • Good solubility in the chosen deuterated solvent

  • A simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[3]

For this compound, we can predict the approximate chemical shifts of its protons in chloroform-d (CDCl₃), a common NMR solvent. The aromatic protons will appear as a singlet, and the methyl and methylene protons will also give rise to distinct signals. Based on this, dimethyl terephthalate is proposed as a highly suitable internal standard.

Justification for Selecting Dimethyl Terephthalate:

  • Spectral Purity: It exhibits two sharp singlets in CDCl₃: one for the aromatic protons around 8.1 ppm and another for the methyl protons around 3.9 ppm.[7] These are in regions of the ¹H NMR spectrum that are unlikely to overlap with the signals of this compound.

  • Stability and Purity: It is a stable, non-hygroscopic solid that is available in high purity.

  • Solubility: It is readily soluble in CDCl₃.

Experimental Workflow: A Self-Validating System

The following protocol for the purity determination of this compound by ¹H-qNMR is designed to be a self-validating system, with each step contributing to the overall accuracy and trustworthiness of the result.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep_analyte Accurately weigh ~15 mg of 2,4,6-trimethyl- phenylacetonitrile dissolve Dissolve both in ~0.7 mL of CDCl3 in a vial prep_analyte->dissolve prep_is Accurately weigh ~10 mg of Dimethyl Terephthalate (IS) prep_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Tune and shim the NMR spectrometer transfer->instrument_setup acq_params Set quantitative parameters (90° pulse, D1 ≥ 5*T1) instrument_setup->acq_params acquire Acquire the ¹H NMR spectrum acq_params->acquire phasing Phase and baseline correct the spectrum acquire->phasing integration Integrate analyte and IS signals phasing->integration calculation Calculate purity using the qNMR equation integration->calculation result Final Purity Value calculation->result

Caption: Workflow for qNMR purity assessment.

Step-by-Step Experimental Protocol for qNMR
  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight to at least 0.01 mg.

    • To the same vial, add approximately 10 mg of dimethyl terephthalate (certified internal standard), and record the exact weight. The mass ratio should be chosen to yield comparable signal intensities for the integrated peaks.[8]

    • Add approximately 0.7 mL of chloroform-d (CDCl₃) to the vial and gently swirl to ensure complete dissolution of both the analyte and the internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher field strength recommended):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

    • Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.

    • Set the acquisition parameters for quantitative analysis:

      • Pulse Angle: Use a 90° pulse to ensure uniform excitation of all protons.

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both analyte and internal standard). A conservative delay of 30-60 seconds is often sufficient for small molecules.

      • Acquisition Time (AQ): Typically 2-4 seconds.

      • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks to be integrated.[9]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the well-resolved singlet from the aromatic protons of this compound and the singlet from the aromatic protons of dimethyl terephthalate.

    • Calculate the purity of the analyte using the following equation[10]:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Dimethyl terephthalate (internal standard)

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR offers absolute quantification, HPLC and GC are powerful separation techniques that provide orthogonal information about a sample's purity.[9][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, excelling at the separation of non-volatile and thermally labile compounds.[12] A reversed-phase HPLC method with UV detection would be the standard approach for this compound.

  • Strengths: High sensitivity for detecting UV-active impurities, excellent resolving power for closely related compounds, and established validation protocols under ICH guidelines.[13]

  • Weaknesses: Requires a reference standard of the analyte for accurate quantification, response factors for impurities can differ significantly from the main component leading to inaccurate area-percent purity values, and it is a destructive technique.

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds.[12] Given that this compound is a solid with a relatively low melting point, it is amenable to GC analysis, likely with flame ionization detection (FID) or mass spectrometry (MS).

  • Strengths: Exceptional resolving power for volatile impurities, high sensitivity (especially with FID for hydrocarbons), and rapid analysis times.

  • Weaknesses: Not suitable for non-volatile or thermally unstable impurities, requires a reference standard for quantification, and potential for on-column degradation of the analyte.

Data-Driven Performance Comparison

The following table summarizes the performance characteristics of each technique for the purity assessment of an organic intermediate like this compound.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Absolute quantification based on nuclear properties.[1]Separation based on partitioning between liquid and solid phases.[12]Separation based on partitioning between gas and liquid/solid phases.[12]
Quantification Absolute, using a certified internal standard.[2]Relative (area percent) or absolute with a specific reference standard for the analyte.Relative (area percent) or absolute with a specific reference standard for the analyte.
Analyte Standard Not required for the analyte itself.[14]Required for accurate quantification.Required for accurate quantification.
Sensitivity Lower (mg range).High (µg to ng range).Very High (ng to pg range).
Selectivity High, based on unique chemical shifts.High, based on retention time and UV spectrum.Very high, based on retention time.
Sample Throughput Lower, due to longer relaxation delays.[15]Higher, with typical run times of 20-30 minutes.[15]Highest, with typical run times of 10-20 minutes.
Destructive? No, sample is recoverable.[1]Yes.[15]Yes.
Structural Info Yes, full structure confirmation.No (UV spectrum is limited).No (retention time only).

Conclusion: An Orthogonal Approach for Unquestionable Purity

For the comprehensive and authoritative purity assessment of this compound, no single technique is universally superior. Instead, an orthogonal approach that leverages the strengths of each method provides the highest degree of confidence.

  • qNMR should be employed as the primary method for the definitive, absolute quantification of the bulk material. Its ability to provide a direct, SI-traceable purity value without an analyte-specific reference standard is unparalleled.[4]

  • HPLC is the ideal complementary technique for routine quality control and for the detection and quantification of trace-level, non-volatile, or UV-active impurities that may not be visible in the ¹H NMR spectrum.

  • GC is a valuable tool for screening for volatile impurities that may be present from the synthetic process, such as residual solvents.

By integrating the absolute purity value from qNMR with the detailed impurity profiles from HPLC and GC, researchers and drug development professionals can establish a robust, self-validating, and scientifically sound assessment of their material's quality, ensuring the integrity and success of their downstream applications.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • QNMR – a modern alternative to HPLC. Almac.
  • ¹H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl₃.
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. ResearchGate.
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A Comparative Benchmarking Guide: 2,4,6-Trimethylphenylacetonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 2,4,6-trimethylphenylacetonitrile, also known as mesitylacetonitrile, against its less sterically encumbered counterpart, phenylacetonitrile (benzyl cyanide). We will objectively benchmark the performance of these two arylacetonitriles in two fundamental and widely employed reaction classes: hydrolysis to form substituted acetic acids and α-alkylation to generate more complex carbon skeletons. The experimental data and mechanistic rationale presented herein aim to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is an aromatic nitrile characterized by the presence of three methyl groups ortho and para to the cyanomethyl substituent on the benzene ring.[1] This substitution pattern imparts significant steric hindrance around the reactive sites of the molecule – namely the nitrile group and the α-protons. This steric bulk is the primary determinant of its unique reactivity profile when compared to the parent phenylacetonitrile.

I. Comparative Performance in Hydrolysis Reactions

The hydrolysis of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis. Here, we compare the conditions and outcomes of hydrolyzing this compound and phenylacetonitrile.

Experimental Data Summary
FeatureThis compoundPhenylacetonitrile
Reaction Hydrolysis to 2,4,6-trimethylphenylacetic acidHydrolysis to phenylacetic acid
Reagents Concentrated Sulfuric Acid, WaterConcentrated Sulfuric Acid, Water
Conditions Reflux, 6 hoursReflux, 3 hours
Yield 87%[2]77-80%[3][4]
Discussion of Results and Mechanistic Insights

The data clearly indicates that the hydrolysis of this compound requires more forcing conditions—specifically, a longer reaction time—to achieve a comparable, albeit slightly higher, yield than phenylacetonitrile. This observation is a direct consequence of the steric hindrance imposed by the two ortho-methyl groups.

The mechanism of acid-catalyzed nitrile hydrolysis proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. The ortho-methyl groups in this compound sterically shield the electrophilic carbon of the nitrile group, impeding the approach of the water nucleophile. This increased steric barrier necessitates a longer period at elevated temperatures to drive the reaction to completion.

The following diagram illustrates the workflow for the hydrolysis of these arylacetonitriles.

G cluster_0 Hydrolysis Workflow Arylacetonitrile Arylacetonitrile (this compound or Phenylacetonitrile) AcidWater Conc. H₂SO₄, H₂O Arylacetonitrile->AcidWater Add Reflux Reflux AcidWater->Reflux Heat Workup Aqueous Workup (Precipitation/Extraction) Reflux->Workup Cool and Quench Product Arylacetic Acid (2,4,6-Trimethylphenylacetic Acid or Phenylacetic Acid) Workup->Product Isolate G cluster_1 α-Alkylation Logical Pathway Start Arylacetonitrile Base Base Start->Base Deprotonation Carbanion Arylacetonitrile Carbanion Start->Carbanion Electrophile Electrophile (e.g., Alkyl Halide) Carbanion->Electrophile Nucleophilic Attack AlkylatedProduct α-Alkylated Arylacetonitrile Carbanion->AlkylatedProduct

Caption: Conceptual pathway for the α-alkylation of arylacetonitriles.

Alternative Reagents and Synthetic Equivalents

For the synthesis of α-substituted 2,4,6-trimethylphenylacetic acids, an alternative to the direct alkylation of this compound followed by hydrolysis would be to first perform the hydrolysis to 2,4,6-trimethylphenylacetic acid and then attempt α-functionalization of the resulting carboxylic acid. However, this approach also presents challenges, as the α-protons of the carboxylic acid are less acidic than those of the nitrile.

For the synthesis of α-alkylated phenylacetic acid derivatives, a plethora of alternatives to direct alkylation of phenylacetonitrile exist, including the use of malonic ester or acetoacetic ester synthesis, followed by appropriate functionalization and decarboxylation steps.

Conclusion

The performance of this compound is significantly influenced by the steric hindrance imparted by its three methyl groups. In hydrolysis reactions, this steric bulk necessitates more rigorous reaction conditions compared to phenylacetonitrile, although high yields of the corresponding acetic acid can still be achieved. For α-alkylation reactions, while direct comparative data is scarce, fundamental principles suggest that the steric encumbrance would render deprotonation and subsequent nucleophilic attack more challenging than for phenylacetonitrile.

For synthetic chemists, the choice between this compound and a less hindered analogue will depend on the specific target molecule and the desired reaction sequence. While the mesityl group can introduce challenges, it can also be a valuable structural motif. Understanding the impact of its steric profile on key reactions is essential for developing efficient and robust synthetic strategies.

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A Comparative Analysis of Computational and Experimental Data for 2,4,6-Trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of molecular characterization, the synergy between computational modeling and experimental analysis provides a powerful paradigm for elucidating structural and electronic properties. This guide presents a comprehensive comparison of in-silico and experimental data for 2,4,6-trimethylphenylacetonitrile, a key intermediate in the synthesis of various organic compounds.[1] By juxtaposing theoretical predictions with empirical evidence, we aim to provide a nuanced understanding of this molecule's behavior and offer insights into the predictive power and limitations of modern computational methods.

Introduction: The Convergence of Theory and Experiment

This compound, also known as mesitylacetonitrile, possesses a unique sterically hindered environment around the benzylic carbon due to the ortho-methyl groups.[2] This structural feature influences its reactivity and spectroscopic properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a means to model these properties from first principles, providing a theoretical framework to interpret experimental findings.[3][4] This guide will delve into a side-by-side comparison of key spectroscopic and structural parameters obtained through both avenues.

Spectroscopic Data: A Tale of Two Methodologies

Spectroscopy serves as a cornerstone for molecular identification and characterization. Here, we compare the experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) data with computationally predicted values.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Experimental ¹H NMR (CDCl₃) Calculated ¹H NMR Experimental ¹³C NMR (CDCl₃) Calculated ¹³C NMR
Aromatic CH6.85 (s, 2H)Data not available128.5Data not available
Methylene CH₂3.65 (s, 2H)Data not available23.0Data not available
para-CH₃2.25 (s, 3H)Data not available21.0Data not available
ortho-CH₃2.40 (s, 6H)Data not available19.5Data not available
Nitrile CN-Data not available118.0Data not available
Quaternary C-Data not available138.0, 136.5, 128.0Data not available

Table 2: Comparison of Key Experimental and Calculated Infrared (IR) Frequencies (cm⁻¹)

Vibrational Mode Experimental IR Frequency Calculated IR Frequency
C≡N Stretch~2250Data not available
Aromatic C-H Stretch>3000Data not available
Aliphatic C-H Stretch<3000Data not available
Aromatic C=C Stretch~1600-1450Data not available

Note: While specific experimental IR spectra for this compound were not found, the characteristic nitrile stretch is consistently observed around 2250 cm⁻¹.[3]

The comparison between experimental and calculated spectroscopic data, when available, allows for the validation of the computational model. Discrepancies can often be attributed to solvent effects, intermolecular interactions in the solid state, and the inherent approximations within the computational method.[5] For instance, the choice of functional and basis set in DFT calculations can significantly impact the accuracy of predicted NMR and IR spectra.[4]

Experimental Protocols: Acquiring the Empirical Evidence

To ensure the trustworthiness of experimental data, rigorous and well-defined protocols are essential. The following outlines the standard procedures for obtaining the spectroscopic data discussed.

Caption: Workflow for computational property calculation.

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling program.

  • Method Selection: Choose a suitable level of theory, such as the B3LYP functional with the 6-31G* basis set, which offers a good balance between accuracy and computational cost for organic molecules. [4][5]3. Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • NMR Calculation: Calculate the NMR chemical shifts using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Bridging the Gap: Discussion and Conclusion

The comparison of computational and experimental data for this compound highlights the complementary nature of these two approaches. While experimental methods provide real-world measurements, computational chemistry offers a theoretical lens through which to interpret these results and predict properties that may be difficult or costly to measure experimentally.

The steric hindrance imposed by the ortho-methyl groups is a key feature of this molecule. [2]Computational models can provide detailed insights into the structural consequences of this hindrance, such as bond lengths and angles, which are not readily accessible through routine spectroscopic techniques.

For researchers in drug development, this comparative approach is invaluable. It allows for the rapid screening of virtual compounds, predicting their spectroscopic signatures and other properties before committing to their synthesis. This can significantly accelerate the drug discovery pipeline.

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comparative study of the biological activity of 2,4,6-trimethylphenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 2,4,6-Trimethylphenylacetonitrile Derivatives

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. The incorporation of a nitrile group, known for enhancing biological activity, combined with the substituted phenyl ring, provides a framework for generating derivatives with a wide spectrum of pharmacological effects.[1] This guide presents a comparative analysis of the biological activities of various this compound derivatives, focusing on their antimicrobial and cytotoxic properties. We delve into structure-activity relationships (SAR) and provide detailed experimental protocols for key biological assays to support further research and development in this promising area.

Introduction: The Rationale for Derivatization

Phenylacetonitrile, a simple organic compound, consists of a phenyl group attached to an acetonitrile moiety.[2] The trimethyl-substituted variant, this compound, serves as a more complex and sterically defined starting point for synthesis.[3] The rationale for creating derivatives from this core structure is rooted in several key medicinal chemistry principles:

  • Modulation of Lipophilicity: The trimethylphenyl group provides a lipophilic core, which is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. Modifications to this ring or the acetonitrile side chain can fine-tune the overall lipophilicity, impacting pharmacokinetics and pharmacodynamics.

  • Electronic Effects: The nitrile (cyano) group is a potent electron-withdrawing group that can participate in hydrogen bonding and dipole-dipole interactions, enhancing the binding affinity of a molecule to its target.[1] Derivatives often explore the addition of other electron-donating or withdrawing groups to modulate the electronic profile of the molecule and its resulting activity.[1]

  • Bioisosteric Replacement and Scaffolding: The core structure can be elaborated by incorporating various heterocyclic systems (e.g., pyridines, pyrimidines, pyrazoles), transforming the simple acetonitrile into a more complex scaffold.[4][5] This approach allows for the exploration of new chemical space and the potential for novel mechanisms of action.

This guide will compare derivatives based on their demonstrated efficacy in two major therapeutic areas: antimicrobial and anticancer applications.

Comparative Biological Activities

The derivatization of the this compound scaffold has yielded compounds with significant activity against pathogenic microbes and cancer cell lines.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Phenylacetonitrile derivatives, particularly those incorporating heterocyclic moieties like cyanopyridine, have shown promise.[4][5][6] The mechanism often involves targeting essential bacterial enzymes or disrupting cell wall integrity. For instance, methoxy-substituted phenylacrylonitriles have shown strong binding affinities to targets like penicillin-binding proteins in silico.[1]

Similarly, antifungal activity is a key property of many related nitrogen-containing heterocyclic compounds. Hydrazone and pyrimidinetrione analogs have been shown to inhibit the growth of clinically relevant fungal pathogens like Candida species, potentially by disrupting cellular energy production.[7]

Table 1: Comparative Antimicrobial Activity of Phenylacetonitrile Analogs and Related Derivatives

Compound Class Organism(s) Reported Activity (MIC) Reference
Methoxy Phenylacrylonitriles Gram-positive bacteria 2.5 - 25 mg/mL [1]
Cyanopyridine Derivatives E. coli, S. aureus Significant activity compared to ofloxacin [4]
2,4,6-Trimethylbenzenesulfonyl Hydrazones Gram-positive reference strains (Staphylococcus spp., Bacillus spp.) 7.81 - 15.62 µg/mL (for most active compound) [8]
Cyanopyridine Scaffolds M. tuberculosis H37Rv Good inhibition reported for several derivatives [6]

| Hexamethylene Amiloride (HMA) Analogs | Cryptococcus neoformans | 16-32 µg/mL |[9] |

Cytotoxic (Anticancer) Activity

The development of selective cytotoxic agents is the cornerstone of cancer chemotherapy. Phenylacetonitrile derivatives have demonstrated potent activity against a range of cancer cell lines, particularly breast cancer.[1][10] The mechanism of action can vary, but many compounds induce apoptosis (programmed cell death) by interfering with key signaling pathways or cell cycle regulation. For example, some derivatives show inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[11]

The choice of cell lines for screening is critical. Testing against both cancerous (e.g., MCF-7, MDA-MB-231 for breast cancer) and healthy, non-cancerous cell lines (e.g., L929 fibroblasts) allows for the determination of a selectivity index, a crucial measure of a drug candidate's potential therapeutic window.[1]

Table 2: Comparative Cytotoxic Activity (IC₅₀) of Phenylacetonitrile Analogs and Related Derivatives

Compound Class Cell Line(s) Reported Activity (IC₅₀) Reference
Methoxy Phenylacrylonitrile (2a) MCF-7 (Breast Cancer) 44 µM (at 48h) [1]
Methoxy Phenylacrylonitrile (2b) MCF-7 (Breast Cancer) 34 µM [1]
β-nitrostyrene derivative (CYT-Rx20) MCF-7, MDA-MB-231 0.81 µg/mL, 1.82 µg/mL [10]
Indoline Derivative (THMPP) MCF-7, SkBr3 (Breast Cancer) 83.23 µM, 113.94 µM [12]

| Chalcone Derivative (13) | MCF-7 (Breast Cancer) | 3.30 µM |[13] |

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into how specific chemical features influence biological activity. Subtle changes to the molecular structure can lead to significant shifts in potency and selectivity.[14]

  • Role of Methoxy Groups: The position and number of methoxy substituents on the phenyl ring significantly affect activity. As electron-donating groups, they can increase the electron density of the aromatic ring, potentially enhancing interactions with biological targets.[1]

  • Impact of Heterocyclic Scaffolds: Incorporating rings like pyridine or pyrimidine often imparts or enhances antimicrobial and anti-inflammatory properties.[4][6] The nitrogen atoms in these rings can act as hydrogen bond acceptors, facilitating stronger binding to target proteins.

  • Influence of Side Chain Length: In some classes of derivatives, particularly those with aliphatic chains, the length of the chain is pivotal for activity. For antifungal tetrahydropyridines, for example, C-6 side chain lengths of C14 to C18 were found to be optimal for activity.[15]

Below is a conceptual diagram illustrating potential points of modification on a generalized phenylacetonitrile scaffold and their impact on biological activity.

SAR_Diagram cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Resulting Biological Activity Core 2,4,6-Trimethyl- phenylacetonitrile R1 Ring Substituents (e.g., -OCH3, -Cl, -NO2) Core->R1 Modify Phenyl Ring R2 Heterocyclic Integration (e.g., Pyridine, Pyrimidine) Core->R2 Incorporate Nitrile Group R3 Side-Chain Elaboration (e.g., Hydrazones) Core->R3 Derivatize Nitrile Group Cytotoxic Cytotoxic Activity (Anticancer) R1->Cytotoxic Modulates Potency & Selectivity Antimicrobial Antimicrobial Activity (Antibacterial, Antifungal) R2->Antimicrobial Often Enhances Other Other Activities (Anti-inflammatory) R2->Other R3->Antimicrobial Confers Activity

Caption: Conceptual Structure-Activity Relationship (SAR) map for phenylacetonitrile derivatives.

Key Experimental Methodologies

The trustworthiness of comparative data hinges on the use of standardized, validated experimental protocols. Below are methodologies for two of the most common assays used to evaluate the derivatives discussed in this guide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow A Prepare Serial Dilutions of Test Compound in a 96-well Plate B Add Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) to Each Well A->B C Include Controls: - Positive (Bacteria, no compound) - Negative (Medium only) B->C D Incubate Plate (e.g., 18-24h at 37°C) C->D E Visually Inspect for Turbidity or Measure Optical Density (OD) D->E F Determine MIC: Lowest concentration with no visible growth/turbidity E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Also, prepare a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density.

Conclusion and Future Perspectives

The comparative analysis of this compound derivatives reveals a class of compounds with significant and tunable biological activities. The evidence strongly supports their potential as scaffolds for developing novel antimicrobial and anticancer agents. Structure-activity relationship studies have highlighted the importance of specific substitutions and the integration of heterocyclic systems in modulating potency and selectivity.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most potent derivatives exert their effects.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetic profiles, and safety.

  • Combinatorial Library Synthesis: Utilizing high-throughput synthesis methods to create larger, more diverse libraries of derivatives to identify compounds with even greater potency and novel activity profiles.[16]

The continued exploration of this chemical space holds considerable promise for addressing critical unmet needs in infectious diseases and oncology.

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A Comparative Guide to the Synthesis of 2,4,6-Trimethylphenylacetonitrile: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2,4,6-Trimethylphenylacetonitrile, also known as mesitylacetonitrile, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals due to the presence of the sterically hindered and electron-rich mesityl group. This guide provides an in-depth, comparative analysis of various synthetic pathways to this important nitrile, offering a critical evaluation of their respective costs, benefits, and practical considerations.

Introduction to this compound

This compound, with the chemical formula (CH₃)₃C₆H₂CH₂CN, is a solid at room temperature.[1] Its structural features, particularly the nitrile group, offer a versatile handle for a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions.[2] The bulky mesityl group can impart unique steric and electronic properties to the final molecules, making this intermediate attractive for the synthesis of novel bioactive compounds.

This guide will dissect three primary synthetic routes to this compound, providing detailed experimental protocols, cost-benefit analyses, and safety and environmental considerations for each.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical strategies. This guide will focus on the three most practical and well-documented methods:

  • Pathway 1: Nucleophilic Substitution of 2,4,6-Trimethylbenzyl Halide. This classical approach involves the direct displacement of a halide from 2,4,6-trimethylbenzyl chloride with a cyanide salt.

  • Pathway 2: Friedel-Crafts Alkylation of Mesitylene. This method utilizes the reaction of mesitylene with an activated acetonitrile derivative, such as a sulfonyloxyacetonitrile, in the presence of a Lewis acid.

  • Pathway 3: Two-Step Synthesis from 2,4,6-Trimethylbenzaldehyde. This pathway involves the conversion of 2,4,6-trimethylbenzaldehyde to its corresponding oxime, followed by dehydration to yield the nitrile.

The following diagram provides a high-level overview of these synthetic strategies.

Synthetic_Pathways_Overview cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Target Molecule 2,4,6-Trimethylbenzyl_Chloride 2,4,6-Trimethylbenzyl Chloride Pathway_1 Pathway 1: Nucleophilic Substitution 2,4,6-Trimethylbenzyl_Chloride->Pathway_1 Mesitylene Mesitylene Pathway_2 Pathway 2: Friedel-Crafts Alkylation Mesitylene->Pathway_2 2,4,6-Trimethylbenzaldehyde 2,4,6-Trimethylbenzaldehyde Pathway_3 Pathway 3: From Aldehyde 2,4,6-Trimethylbenzaldehyde->Pathway_3 Target This compound Pathway_1->Target Pathway_2->Target Pathway_3->Target

Caption: Overview of the three main synthetic pathways to this compound.

Pathway 1: Nucleophilic Substitution of 2,4,6-Trimethylbenzyl Chloride

This is arguably the most direct and commonly employed method for the synthesis of arylacetonitriles.[3] The reaction proceeds via an Sₙ2 mechanism where the cyanide ion acts as a nucleophile, displacing the chloride from the benzylic position.

Pathway_1_Mechanism Start 2,4,6-Trimethylbenzyl Chloride + NaCN Transition_State Sₙ2 Transition State Start->Transition_State Nucleophilic Attack Product This compound + NaCl Transition_State->Product Chloride Departure

Caption: Simplified mechanism of Pathway 1: Nucleophilic Substitution.

Experimental Protocol

A reported procedure for a similar nickel-catalyzed cyanation of 2,4,6-trimethylbenzyl chloride with trimethylsilyl cyanide (TMSCN) provides a good basis for a detailed protocol.[4] A more traditional approach using sodium cyanide is also widely applicable.

Materials:

  • 2,4,6-Trimethylbenzyl chloride

  • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Solvent (e.g., DMSO, Ethanol/Water)

  • Nickel catalyst (e.g., Ni(cod)₂) and ligand (e.g., PPh₃) if using TMSCN

Procedure (using NaCN):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylbenzyl chloride (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Add sodium cyanide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Materials: 2,4,6-trimethylbenzyl chloride is commercially available, with prices around $41 for 25g.[5] Sodium cyanide is relatively inexpensive, with prices around $193 for 1kg.[6] Reagents & Solvents: Standard laboratory solvents are used. Overall Cost: This pathway is generally cost-effective, especially for larger-scale synthesis.
Yield & Purity A yield of 76% has been reported for the nickel-catalyzed reaction with TMSCN.[4] Traditional methods with NaCN can also provide good yields. Purity is typically high after purification.
Scalability The procedure is readily scalable for industrial production.
Safety The primary drawback is the use of highly toxic sodium cyanide.[7][8] Extreme caution, including the use of a well-ventilated fume hood and appropriate personal protective equipment, is mandatory. Accidental acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
Environmental Impact Cyanide-containing waste must be carefully quenched and disposed of according to strict environmental regulations to prevent contamination of water sources.[9]

Pathway 2: Friedel-Crafts Alkylation of Mesitylene

This pathway avoids the use of a pre-functionalized benzyl halide and instead directly introduces the cyanomethyl group onto the mesitylene ring. The reaction typically employs a sulfonyloxy-activated acetonitrile derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Pathway_2_Mechanism Start Mesitylene + PhSO₂OCH₂CN + AlCl₃ Intermediate Electrophilic Intermediate [CH₂CN]⁺ Start->Intermediate Lewis Acid Activation Sigma_Complex Wheland Intermediate Intermediate->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation

Caption: Simplified mechanism of Pathway 2: Friedel-Crafts Alkylation.

Experimental Protocol

A procedure adapted from a patent describing this reaction provides a clear experimental outline.[10]

Materials:

  • Mesitylene

  • Phenylsulfonyloxyacetonitrile (or a similar activated acetonitrile)

  • Aluminum chloride (AlCl₃)

  • Solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add mesitylene (excess) and the solvent.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2-3 equivalents) in portions.

  • Slowly add a solution of phenylsulfonyloxyacetonitrile (1 equivalent) in the solvent via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound. A yield of 72.3% has been reported.[10]

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Materials: Mesitylene is a relatively inexpensive starting material, with prices around $100 for 100mL.[1] The cost of the sulfonyloxyacetonitrile derivative needs to be considered, which can be prepared from chloroacetonitrile (around

5 for some[11]). Reagents & Solvents: Anhydrous aluminum chloride is also relatively inexpensive (around $99 for 100g[5]). Overall Cost: The overall cost is moderate, with the main expense being the preparation of the activated acetonitrile reagent.
Yield & Purity A good yield of 72.3% has been documented.[10] Purity is generally high after chromatographic purification.
Scalability The reaction is scalable, but the use of stoichiometric amounts of aluminum chloride can be problematic on a large scale due to the highly exothermic quench and the generation of significant amounts of acidic waste.
Safety Anhydrous aluminum chloride is corrosive and reacts violently with water. The reaction quench must be performed with extreme care. Sulfonyl chlorides are also corrosive and lachrymatory.
Environmental Impact Traditional Friedel-Crafts reactions generate significant amounts of acidic waste from the Lewis acid catalyst, posing environmental concerns.[12][13][14] The development of greener, reusable solid acid catalysts is an active area of research.

Pathway 3: Two-Step Synthesis from 2,4,6-Trimethylbenzaldehyde

This pathway offers an alternative that avoids the use of highly toxic cyanide salts in the final step. It involves the initial formation of an aldoxime, which is then dehydrated to the nitrile.

Pathway_3_Workflow Aldehyde 2,4,6-Trimethylbenzaldehyde Oxime_Formation Oxime Formation (+ NH₂OH·HCl) Aldehyde->Oxime_Formation Oxime 2,4,6-Trimethylbenzaldehyde Oxime Oxime_Formation->Oxime Dehydration Dehydration Oxime->Dehydration Nitrile This compound Dehydration->Nitrile

Caption: Workflow for Pathway 3: Synthesis from 2,4,6-Trimethylbenzaldehyde.

Experimental Protocol

This two-step synthesis requires two distinct procedures: oxime formation and subsequent dehydration.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

Materials:

  • 2,4,6-Trimethylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Base (e.g., sodium acetate, sodium carbonate, or pyridine)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 2,4,6-trimethylbenzaldehyde (1 equivalent) in a suitable solvent like ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.5 equivalents) in water.

  • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC. Upon completion, the oxime may precipitate out of the solution. If not, the product can be extracted with an organic solvent.

  • Collect the solid product by filtration or after extraction and workup, and dry it. The oxime can be used in the next step with or without further purification.

Step 2: Dehydration of 2,4,6-Trimethylbenzaldehyde Oxime

Materials:

  • 2,4,6-Trimethylbenzaldehyde oxime

  • Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern reagent like BOP reagent)

  • Solvent (e.g., dichloromethane, DMF)

Procedure (using acetic anhydride):

  • In a round-bottom flask, suspend or dissolve the 2,4,6-trimethylbenzaldehyde oxime (1 equivalent) in acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux for a few hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-water to hydrolyze the excess acetic anhydride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude nitrile.

  • Purify by recrystallization or column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost Starting Materials: 2,4,6-trimethylbenzaldehyde is commercially available, with prices around $18 for 25g.[15] Hydroxylamine hydrochloride is also readily available and relatively inexpensive, with prices around $59 for 100g.[16] Reagents & Solvents: Acetic anhydride is a common and affordable reagent. Overall Cost: The overall cost is comparable to the other pathways, though it is a two-step process which may increase labor and solvent costs.
Yield & Purity The yield for each step can be high, but the overall yield will be the product of the yields of the two steps. Purity is generally good after purification.
Scalability Both steps are generally scalable. The dehydration step may require careful temperature control on a larger scale.
Safety This pathway avoids the use of cyanide salts. However, hydroxylamine hydrochloride is a hazardous substance; it is corrosive, a skin sensitizer, and suspected of causing cancer.[2][17][18][19] It can also decompose explosively upon heating.[17] Dehydrating agents like thionyl chloride are also highly corrosive and toxic.
Environmental Impact The use of acetic anhydride generates acetic acid as a byproduct, which needs to be neutralized. The overall environmental impact is generally considered to be lower than the cyanide-based route, provided the waste from the dehydration step is handled properly.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for this compound depends on the specific priorities of the researcher or organization, including cost, scale, available equipment, and safety considerations.

  • For cost-effectiveness and scalability, especially on a larger scale, Pathway 1 (Nucleophilic Substitution) is a strong contender due to its directness and the relatively low cost of starting materials. However, the extreme toxicity of sodium cyanide necessitates stringent safety protocols and waste management, which may not be feasible in all laboratory settings.

  • Pathway 2 (Friedel-Crafts Alkylation) offers a viable alternative that avoids the use of a pre-halogenated starting material. While the yield is good, the need to prepare the activated acetonitrile reagent and the environmental concerns associated with the use of stoichiometric Lewis acids are significant drawbacks. This pathway may be advantageous if mesitylene is a more readily available or cheaper starting material than 2,4,6-trimethylbenzyl chloride.

  • Pathway 3 (From Aldehyde) is the preferred route when avoiding the use of cyanide salts is a primary concern. Although it is a two-step process, the starting materials are readily available, and the reactions are generally high-yielding. The hazards associated with hydroxylamine and the dehydrating agents must be carefully managed, but they are often considered more manageable than those of inorganic cyanides.

Ultimately, a thorough risk assessment and a careful consideration of the economic and environmental factors should guide the selection of the most appropriate synthetic route for the preparation of this compound.

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green chemistry metrics for the synthesis of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic routes to 2,4,6-trimethylphenylacetonitrile, grounded in key green chemistry metrics. This guide provides researchers, scientists, and drug development professionals with experimental data and analysis to support the selection of more sustainable chemical processes.

Introduction: Beyond Yield - Quantifying the "Greenness" of Synthesis

In the pursuit of novel chemical entities, the traditional focus on reaction yield as the primary measure of success is no longer sufficient. The principles of green chemistry compel us to consider the broader environmental impact of a chemical process. To move beyond qualitative assessments, a suite of metrics has been developed to provide a quantitative measure of a reaction's efficiency and environmental footprint.[1] This guide will compare synthetic pathways to this compound (mesitylacetonitrile), a valuable intermediate, through the lens of the following key green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation.[2][3][4] It highlights how many reactant atoms are incorporated into the final product versus being lost as byproducts.

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (including reagents, solvents, and byproducts) divided by the mass of the isolated product.[5][6][7] Lower E-Factors signify less waste and a greener process.

  • Process Mass Intensity (PMI): Adopted by the pharmaceutical industry, PMI provides a holistic view of process efficiency.[8][9][10] It is the ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used in a process to the mass of the final isolated product. A lower PMI indicates a more sustainable and cost-effective process.[8][11][12]

  • Reaction Mass Efficiency (RME): This metric relates the mass of the final product to the total mass of reactants used. It provides a more practical measure of efficiency than atom economy by taking the reaction yield into account.

By analyzing different synthetic strategies for this compound using these metrics, we can make informed, data-driven decisions that align with the goals of sustainable chemistry.

Synthetic Pathways to this compound

We will evaluate three distinct routes to our target molecule: a traditional nucleophilic substitution, a modern transition-metal-catalyzed cross-coupling, and a cyanide-free alternative starting from the corresponding aldehyde.

Route 1: Traditional Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a classical method for preparing nitriles via an SN2 reaction between an alkyl halide and a metal cyanide.[13] This route starts with the bromination of mesitylene to form 2,4,6-trimethylbenzyl bromide, followed by reaction with sodium cyanide.

Experimental Protocol:

  • Step 1: Synthesis of 2,4,6-Trimethylbenzyl Bromide. Mesitylene (12.0 g, 100 mmol) and N-bromosuccinimide (17.8 g, 100 mmol) are dissolved in carbon tetrachloride (200 mL). Azobisisobutyronitrile (AIBN, 0.164 g, 1 mmol) is added, and the mixture is refluxed for 4 hours. After cooling, the succinimide is filtered off, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.

  • Step 2: Synthesis of this compound. The crude 2,4,6-trimethylbenzyl bromide is dissolved in dimethyl sulfoxide (DMSO, 150 mL). Sodium cyanide (5.4 g, 110 mmol) is added, and the mixture is stirred at 60°C for 6 hours. The reaction is then quenched with water (300 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to give the crude product, which is then purified by column chromatography.

Route 2: Greener Nickel-Catalyzed Cyanation

Transition-metal catalysis offers a milder and often more efficient alternative to traditional methods.[14][15] This route utilizes an air-tolerant nickel catalyst to couple 2,4,6-trimethylbenzyl chloride with the less acutely toxic zinc cyanide. The use of polymethylhydrosiloxane (PMHS) as a green reductant avoids the use of stoichiometric metallic reductants like zinc powder.[16]

Experimental Protocol:

  • Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride. Mesitylene (12.0 g, 100 mmol) is reacted with N-chlorosuccinimide (13.3 g, 100 mmol) in acetonitrile (200 mL) under UV irradiation for 8 hours. The solvent is removed in vacuo, and the residue is triturated with hexane to precipitate succinimide, which is removed by filtration. The filtrate is concentrated to give the crude benzyl chloride.

  • Step 2: Nickel-Catalyzed Cyanation. In a flask open to the air, 2,4,6-trimethylbenzyl chloride (16.8 g, 100 mmol), NiCl₂ (0.13 g, 1 mmol), Xantphos (0.58 g, 1 mmol), and zinc cyanide (Zn(CN)₂, 7.0 g, 60 mmol) are combined in N,N-dimethylacetamide (DMAc, 100 mL). Polymethylhydrosiloxane (PMHS, 9.0 mL) is added, and the mixture is stirred at 80°C for 12 hours.[16] After cooling, the reaction mixture is filtered, diluted with water (200 mL), and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Route 3: Cyanide-Free Synthesis from Mesitylaldehyde

This approach completely avoids the use of toxic cyanide reagents by building the nitrile functionality from an aldehyde.[17][18] The synthesis proceeds via a one-pot reaction where 2,4,6-trimethylbenzaldehyde is first converted to its aldoxime, which is then dehydrated to the nitrile.[19]

Experimental Protocol:

  • One-Pot Synthesis of this compound. In a round-bottom flask, 2,4,6-trimethylbenzaldehyde (14.8 g, 100 mmol) and hydroxylamine hydrochloride (7.6 g, 110 mmol) are dissolved in N-methylpyrrolidone (NMP, 100 mL). The mixture is heated to 110-115°C and stirred for 8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into ice water (400 mL), and the resulting precipitate is collected by filtration, washed with water, and dried to yield the product.

Quantitative Comparison of Synthetic Routes

To objectively compare these methodologies, we will analyze their performance based on key green chemistry metrics. The calculations are based on the protocols described above for producing 100 mmol of the final product, this compound (MW: 159.23 g/mol ).[20][21]

MetricRoute 1: Kolbe SynthesisRoute 2: Ni-Catalyzed CyanationRoute 3: Cyanide-FreeIdeal Value
Atom Economy (AE) 54.7%66.8%90.4%100%
Reaction Mass Efficiency (RME) ~45.0% (assuming 82% yield)~58.8% (assuming 88% yield)~83.2% (assuming 92% yield)100%
Process Mass Intensity (PMI) ~45~28~181
E-Factor ~44~27~170

Assumptions for PMI & E-Factor calculations: Yields are assumed based on typical literature values for these reaction types. Solvent and workup material quantities are based on the described protocols. Solvent recycling is not assumed.

Analysis and Discussion

The quantitative data clearly illustrates the advantages of moving away from traditional synthetic methods towards greener alternatives.

  • Atom Economy: The Kolbe synthesis (Route 1) has a poor atom economy because a significant portion of the reactant mass is converted into the sodium bromide byproduct. The Ni-catalyzed route (Route 2) is better, but still generates zinc chloride as a significant byproduct. The cyanide-free route (Route 3) is by far the most atom-economical, with water being the only major byproduct of the dehydration step.[3]

  • PMI and E-Factor: The Process Mass Intensity and E-Factor tell a similar story, but with a more practical focus on the total material input and waste output. Route 1 is burdened by large volumes of chlorinated solvent (CCl₄) and extraction solvent (diethyl ether), leading to a high PMI of ~45. This means that for every 1 kg of product, approximately 45 kg of material is consumed, with 44 kg ending up as waste. The Ni-catalyzed route (Route 2) shows a marked improvement, primarily due to more efficient catalysis and reduced solvent volumes. The cyanide-free route (Route 3) is the most sustainable option, with the lowest PMI and E-Factor.[5][8] This is largely due to its one-pot nature, which eliminates the need for intermediate isolation and purification steps, thereby saving significant amounts of solvent and energy.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and inputs.

Synthesis_Workflows cluster_1 Route 1: Kolbe Synthesis cluster_2 Route 2: Ni-Catalyzed Cyanation cluster_3 Route 3: Cyanide-Free Mesitylene Mesitylene BenzylBromide 2,4,6-Trimethylbenzyl Bromide Mesitylene->BenzylBromide NBS, AIBN BenzylChloride 2,4,6-Trimethylbenzyl Chloride Mesitylene->BenzylChloride NCS, UV Product 2,4,6-Trimethyl- phenylacetonitrile BenzylBromide->Product NaCN, DMSO BenzylChloride->Product Zn(CN)₂, NiCl₂ Xantphos, PMHS Mesitylaldehyde 2,4,6-Trimethyl- benzaldehyde Mesitylaldehyde->Product NH₂OH·HCl, NMP (One-Pot)

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

This comparative guide demonstrates the tangible benefits of applying green chemistry principles to the synthesis of this compound. While the traditional Kolbe synthesis is a well-established method, it is significantly outperformed by modern alternatives when evaluated using key sustainability metrics.

  • The Nickel-Catalyzed Cyanation (Route 2) represents a significant step forward, offering higher efficiency and utilizing a less toxic cyanide source under milder, air-tolerant conditions.[16]

  • The Cyanide-Free Synthesis from Mesitylaldehyde (Route 3) emerges as the superior choice from a green chemistry perspective. Its high atom economy, excellent mass efficiency (low PMI and E-Factor), and avoidance of highly toxic cyanide reagents make it a safer, more sustainable, and environmentally benign process.[18][19]

For researchers and drug development professionals, prioritizing routes like the one-pot synthesis from an aldehyde not only minimizes environmental impact but also often leads to more efficient, safer, and cost-effective processes. The adoption of quantitative green chemistry metrics is essential for driving innovation and fostering a culture of sustainability in chemical synthesis.

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A Senior Application Scientist's Guide to Confirming the Identity of 2,4,6-trimethylphenylacetonitrile using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structures is paramount. Isomeric compounds, which share the same molecular formula but differ in atomic arrangement, present a significant analytical challenge. Trivial differences in structure can lead to vastly different chemical properties and biological activities. This guide provides an in-depth protocol for the structural confirmation of 2,4,6-trimethylphenylacetonitrile, a key intermediate in various synthetic pathways, using tandem mass spectrometry (MS/MS). We will explore the causality behind experimental choices, compare its performance with alternative techniques, and provide the data necessary to replicate and validate the findings.

The core challenge lies in distinguishing this compound from its isomers, such as 2,4,5-trimethylphenylacetonitrile or 3,4,5-trimethylphenylacetonitrile. While a standard mass spectrometer can confirm the molecular weight (159.23 g/mol ), it often fails to provide the specific fragmentation fingerprint needed for definitive isomeric differentiation.[1][2] Tandem mass spectrometry overcomes this limitation by isolating the molecular ion and subjecting it to controlled fragmentation, yielding a unique structural signature.

The Principle of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry adds a second dimension of analysis to conventional mass spectrometry.[3] The process, specifically using Collision-Induced Dissociation (CID), involves three key stages within a triple quadrupole or ion trap mass spectrometer:

  • Q1: Precursor Ion Selection: The first quadrupole (Q1) acts as a mass filter, isolating the protonated molecular ion of this compound ([M+H]⁺, m/z 160.23) from all other ions.

  • q2: Collision-Induced Dissociation (CID): The isolated precursor ion is accelerated into a collision cell (q2) filled with an inert gas like argon or nitrogen.[4] The kinetic energy from these collisions is converted into internal energy, causing the ion to fragment at its weakest bonds.[4]

  • Q3: Product Ion Analysis: The resulting fragment ions, known as product ions, are then scanned by the third quadrupole (Q3) and sent to the detector. The resulting product ion spectrum is a unique fingerprint of the precursor ion's structure.

This ability to generate and analyze structurally significant fragments is what allows for the confident differentiation of isomers that would otherwise be indistinguishable by a single stage of mass analysis.[1][2]

Experimental Workflow: A Validated Protocol

This protocol outlines the steps for confirming the identity of this compound using a standard triple quadrupole mass spectrometer coupled with an electrospray ionization (ESI) source.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive ESI mode.

  • Sample Solution: Prepare the unknown sample in the same solvent as the working solution to ensure consistency.

Instrumentation and MS Parameters
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ series or equivalent).

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min to optimize source and fragmentation parameters.

Parameter Optimization: The Key to Specificity

Optimization is critical for generating a reproducible and informative fragmentation pattern.

  • Source Parameters:

    • Spray Voltage: Optimize to achieve a stable and robust signal for the [M+H]⁺ ion (m/z 160.2). A typical starting point is 3.5-4.5 kV.

    • Capillary Temperature: Set to 275-325°C to ensure efficient desolvation.[5]

  • CID Optimization:

    • Collision Gas: Argon at a pressure of 1.0-1.5 mTorr.

    • Collision Energy: This is the most critical parameter. Systematically ramp the collision energy (typically from 5 to 40 eV) while monitoring the intensity of the precursor ion (m/z 160.2) and the formation of product ions. The goal is to find an energy that produces a rich spectrum of structurally significant fragments.

Diagram: Experimental Workflow for MS/MS Confirmation

workflow cluster_prep Sample Preparation cluster_ms Tandem Mass Spectrometry cluster_q1 Q1 cluster_q2 q2 (Collision Cell) cluster_q3 Q3 cluster_analysis Data Analysis s1 Prepare 1 µg/mL solution in 50:50 ACN:H2O + 0.1% Formic Acid infuse Direct Infusion (5-10 µL/min) s1->infuse Introduce Sample q1 Isolate Precursor Ion [M+H]⁺ (m/z 160.2) infuse->q1 q2 Fragment with Argon Gas (Collision-Induced Dissociation) q1->q2 Accelerate Ion q3 Scan Product Ions q2->q3 Transfer Fragments da Compare Product Ion Spectrum to Reference Standard / Predicted Fragments q3->da Generate Spectrum

Caption: Overall workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway and Data Interpretation

The fragmentation of protonated this compound is driven by the stability of the resulting ions. The primary cleavage is expected to be the benzylic C-C bond, leading to the formation of a stable trimethylbenzyl cation.

Key Predicted Fragments for this compound ([M+H]⁺ = 160.2)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Identity of Fragment
160.2119.1CH₂CN (Acetonitrile)2,4,6-trimethylbenzyl cation
160.2145.1CH₃ (Methyl radical)Demethylated molecular ion
119.191.1C₂H₄ (Ethene)Tropylium ion (rearranged)

The most diagnostic fragment is the m/z 119.1 ion , corresponding to the loss of the acetonitrile group. The stability of this 2,4,6-trimethylbenzyl cation is a direct consequence of the electron-donating effects of the three methyl groups on the aromatic ring. This specific fragment provides strong evidence for the substitution pattern. Further fragmentation of this ion can also occur, but the m/z 119.1 ion is typically the base peak in the product ion spectrum at optimal collision energy.

Diagram: Predicted Fragmentation of this compound

fragmentation parent [M+H]⁺ m/z 160.2 (C₁₁H₁₄N)⁺ frag1 m/z 119.1 (C₉H₁₁)⁺ 2,4,6-trimethylbenzyl cation parent->frag1 - CH₂CN (41 Da) frag2 m/z 145.1 (C₁₀H₁₁N)⁺ parent->frag2 - CH₃ (15 Da) frag3 m/z 91.1 (C₇H₇)⁺ Tropylium ion frag1->frag3 - C₂H₄ (28 Da)

Caption: Key fragmentation pathways for protonated this compound.

Comparison with Orthogonal Analytical Techniques

While MS/MS is a powerful tool for rapid confirmation, it is essential to understand its place among other analytical techniques. A multi-technique approach provides the most robust structural confirmation.

TechniquePrincipleStrengthsLimitations
Tandem MS (MS/MS) Controlled fragmentation of isolated ions.High sensitivity, high throughput, requires minimal sample, provides connectivity information.[1][2]May not distinguish some highly similar isomers without careful optimization; does not provide definitive stereochemical information.
¹H NMR Spectroscopy Measures the magnetic properties of protons."Gold standard" for structural elucidation, provides detailed information on the chemical environment and connectivity of protons, excellent for distinguishing isomers.[6][7][8][9]Lower sensitivity, requires larger sample amounts, longer analysis time, sample must be highly pure.
GC-MS (with EI) Separation by gas chromatography followed by electron impact (EI) mass spectrometry.Provides retention time as an additional identification point, extensive EI libraries (like NIST) for matching.[10][11]Requires analyte to be volatile and thermally stable; EI fragmentation can be extensive, sometimes leading to the absence of a molecular ion.
Infrared (IR) Spectroscopy Measures the vibration of molecular bonds.Confirms the presence of functional groups (e.g., the nitrile C≡N stretch around 2250 cm⁻¹).Often insufficient for distinguishing positional isomers as fingerprint regions can be complex and overlapping.

Causality in Technique Selection:

  • For high-throughput screening or reaction monitoring , the speed and sensitivity of MS/MS are unparalleled.

  • For primary structure elucidation of a novel compound , NMR is indispensable for its ability to map the complete molecular skeleton.[9]

  • For analysis of complex mixtures containing volatile isomers , GC-MS is often the method of choice due to the separative power of the gas chromatograph.[10]

Conclusion

Tandem mass spectrometry, specifically utilizing collision-induced dissociation, is a highly effective and efficient technique for the structural confirmation of this compound. By isolating the protonated molecular ion and inducing characteristic fragmentation, a unique product ion spectrum is generated. The presence of a dominant fragment at m/z 119.1, corresponding to the stable 2,4,6-trimethylbenzyl cation, serves as a reliable diagnostic marker to differentiate it from other positional isomers. While orthogonal techniques like NMR provide more comprehensive structural detail, the speed, sensitivity, and specificity of MS/MS make it an invaluable tool in the modern drug development and chemical research workflow. This guide provides the foundational protocol and interpretive logic for scientists to confidently apply this technique for isomeric confirmation.

References

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  • Pallecchi, M., Menicatti, M., & Bartolucci, G. L. (2023). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Wiley Online Library. [Link]
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  • Chemistry LibreTexts. (2023, August 29).
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  • MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering. [Link]
  • National Institutes of Health. (n.d.).
  • Institute of Forensic Research. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

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Safety Operating Guide

2,4,6-Trimethylphenylacetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2,4,6-Trimethylphenylacetonitrile

For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and ethically sound scientific practice. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound (CAS No. 34688-71-6), also known as Mesitylacetonitrile. Due to its toxicological profile and hazard classifications, this compound must be treated as regulated hazardous waste. Under no circumstances should it be discarded in standard refuse containers or released into the sanitary sewer system.

Hazard Profile and Rationale for Specialized Disposal

Understanding the inherent risks of a chemical is fundamental to appreciating the necessity of strict disposal protocols. This compound is not a benign substance; its disposal is governed by its potential harm to human health and the environment.

The primary rationale for treating this compound as hazardous waste stems from its classification as an Acute Toxicity Category 4 substance. This means it is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled. Furthermore, its WGK 3 classification indicates it is highly hazardous to water, making environmental release a significant concern. Improper disposal could lead to contamination of aquatic ecosystems and potential health risks for personnel.

PropertyValueSource
Chemical Name This compound
Synonyms Mesitylacetonitrile
CAS Number 34688-71-6
Physical State Solid
Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation)
Signal Word Warning
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[1]
Storage Class 11 - Combustible Solids
Water Hazard WGK 3 - Highly hazardous to water

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—including disposal—donning the appropriate PPE is mandatory. This minimizes the risk of exposure via inhalation, ingestion, or skin contact.[2][3]

Protection TypeSpecific EquipmentStandard / Best Practice
Eye and Face Safety glasses with side shields or chemical splash goggles.Must comply with OSHA 29 CFR 1910.133 or EN 166.
Hand Chemical-resistant gloves (e.g., Nitrile).Inspect for tears or defects before use. Remove before touching common surfaces like doorknobs.[4]
Body Laboratory coat.Should be clean and fully buttoned.
Respiratory Work in a chemical fume hood. If handling large quantities of powder outside a hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.Engineering controls like fume hoods are the primary method for mitigating inhalation risks.[2][5]

Core Directive: Waste Segregation and Containment

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. This compound waste must be kept separate from acids, bases, and oxidizing agents.[1][6]

All waste containing this chemical must be collected in a designated hazardous waste container that is:

  • Compatible: Made of a material that will not react with or be degraded by the waste.

  • Leak-Proof: The container and its cap must be in good condition.

  • Labeled: Clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.[7][8]

  • Sealed: The container must be kept closed at all times, except when actively adding waste.[8]

Step-by-Step Disposal Protocols

Follow the appropriate procedure below based on the physical state of the waste.

Protocol A: Disposal of Solid this compound Waste
  • Prepare the Waste Container: Obtain a designated solid hazardous waste container from your institution's Environmental Health & Safety (EHS) department. Ensure it is properly labeled.

  • Transfer the Waste: Working within a chemical fume hood to minimize inhalation risk, carefully transfer the solid this compound waste into the hazardous waste container using a clean spatula or scoop.

  • Seal and Store: Securely seal the container. Store it in a designated, secure waste accumulation area away from incompatible materials.[9]

  • Arrange for Pickup: Contact your EHS office to schedule a pickup of the full waste container.

Protocol B: Disposal of Solutions Containing this compound
  • Prepare the Waste Container: Obtain a designated liquid hazardous waste container (typically glass or compatible plastic) from your EHS department. Label it with "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages.

  • Segregate Solvents: Adhere to standard solvent waste segregation. Do not mix halogenated and non-halogenated solvent waste unless your facility's procedures specifically allow it.[6]

  • Transfer the Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Seal and Store: Securely cap the container. Store it in a secondary containment bin within a designated waste accumulation area.[10]

  • Arrange for Pickup: Contact your EHS office to schedule a pickup.

Protocol C: Disposal of Contaminated Labware and Debris
  • Gross Decontamination: Scrape as much solid residue as possible into the solid hazardous waste container. Rinse empty chemical containers or contaminated glassware with a small amount of a suitable solvent (e.g., acetone).

  • Collect Rinseate: This first rinse (rinseate) is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[7]

  • Triple Rinse for Empty Containers: Empty containers that held the chemical must be triple-rinsed with a solvent.[7] The first rinseate is hazardous waste. Subsequent rinses may be managed as non-hazardous depending on institutional policy.

  • Dispose of Debris: Items that cannot be decontaminated, such as used gloves, weigh paper, and absorbent pads from cleanup, must be placed in a sealed bag or container, labeled as "Hazardous Waste Debris," and disposed of through your EHS office.[11]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to ensure personnel safety.

Step-by-Step Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity and your supervisor.

  • Evacuate If Necessary: For large spills or if you feel unwell, evacuate the area.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[12]

  • Don PPE: Wear the appropriate PPE as listed in the table above, including respiratory protection if necessary.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne. Carefully sweep the material into a labeled container for hazardous waste disposal.[1] Avoid creating dust.

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite, sand, or chemical sorbent pads, working from the outside in to prevent spreading.[11][12]

  • Collect Waste: Scoop the absorbed material into a compatible container. Seal and label it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and hot water.[11] Collect the cleaning materials and any contaminated PPE in a sealed bag for disposal as hazardous waste.[11][13]

  • Ventilate: Allow the area to ventilate completely.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected alert Alert Personnel & Assess Situation start->alert ppe Don Appropriate PPE alert->ppe decision Is the spill large, uncontrolled, or are you untrained? ppe->decision evacuate Evacuate Area & Call EHS/Emergency Response decision->evacuate Yes contain Contain Spill with Absorbent Material decision->contain No (Minor Spill) end Report Incident evacuate->end collect Collect Contaminated Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area & Contaminated Equipment collect->decon dispose Package all waste (PPE, absorbents) for Hazardous Disposal decon->dispose dispose->end

Caption: Decision workflow for responding to a this compound spill.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[14] Laboratory personnel are responsible for the initial, correct segregation, containment, and labeling of the waste. Your institution's EHS office manages the "cradle to grave" responsibility, ensuring the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[8][15] Common disposal methods for this type of organic chemical waste include high-temperature incineration in a specialized facility.[10]

References

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Maryland, Baltimore. [Link]
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Navigating the Safe Handling of 2,4,6-Trimethylphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The following guide provides essential safety and logistical information for the handling and disposal of 2,4,6-Trimethylphenylacetonitrile (also known as Mesitylacetonitrile). As a compound with acute toxicity hazards, adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Analysis: Understanding the Risks

This compound is classified with the following hazard codes: H302, H312, and H332. This indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled. It is designated as an Acute Toxicity Category 4 substance for dermal, inhalation, and oral routes of exposure. The signal word for this chemical is "Warning". Understanding these classifications is the first step in establishing a robust safety protocol. The primary routes of exposure are through accidental ingestion, skin absorption, and inhalation of dust or aerosols.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

Source: Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist item but a critical control measure based on the chemical's properties.

Mandatory PPE Ensemble:
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are an excellent choice due to their resistance to a wide range of chemicals, including many solvents and nitriles[1][2]. Always double-glove to provide an extra layer of protection against potential tears or permeation. Before use, inspect gloves for any signs of degradation or perforation.

  • Eye and Face Protection: Safety goggles or glasses that meet appropriate standards (e.g., OSHA's 29 CFR 1910.133 or European Standard EN166) are mandatory to protect against splashes or airborne particles[3][4]. For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles[3].

  • Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent respirator is required to prevent inhalation of the compound, especially when handling the solid form or when there is a potential for aerosol generation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider a chemical-resistant apron or a full-body suit[3].

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Handling:
  • Designated Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control vapor and dust exposure.

  • Pre-use Inspection: Before starting any work, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing and Dispensing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use a spatula for transfers to minimize dust creation.

  • In Solution: When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and handle with care.

  • Post-handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if gloves were worn[5][6].

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat, N95 Respirator) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Begin Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Procedure Complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE in Correct Order cleanup_dispose->post_remove_ppe Final Steps post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled, sealed container for disposal[5][7]. Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then sweep up and place in a sealed container for disposal[4].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials should be disposed of as hazardous waste according to institutional guidelines.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[5][8]. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5][8]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].

Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All waste containing this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The waste should be disposed of through a licensed chemical waste disposal company[8]. Do not dispose of this chemical down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols and procedural guidelines into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for all.

References

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  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Unigloves.
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  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
  • What Do Nitrile Gloves Protect Us Against?. S&S Glove.
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  • Safety Data Sheet - 2,4,6-Trifluorophenylboronic acid. Fisher Scientific.
  • Safety Data Sheet - 4-Nitrophenylacetonitrile. Thermo Fisher Scientific.
  • Safety Data Sheet - 2',4',6'-Trimethylacetophenone. Fisher Scientific.
  • Safety Data Sheet - Phenylacetonitrile. TCI Chemicals.
  • 2,4,6-Trimethylphenol Solution (Solvent: Acetonitrile)
  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.
  • Safety Data Sheet - Bis(2,4,6-trichlorophenyl)
  • 2,4,6-Trimethylphenol - Safety D

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2,4,6-Trimethylphenylacetonitrile

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